2-Fluoro-4-methoxybenzoyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLDNUXKNREILG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560870 | |
| Record name | 2-Fluoro-4-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321-24-4 | |
| Record name | 2-Fluoro-4-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-methoxybenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-Fluoro-4-methoxybenzoyl Chloride: Properties, Handling, and Applications
Introduction
2-Fluoro-4-methoxybenzoyl chloride is a highly functionalized aromatic acyl chloride that serves as a pivotal building block in modern organic synthesis. Its strategic combination of a reactive acyl chloride group with a substituted phenyl ring—featuring both an electron-withdrawing fluorine atom and an electron-donating methoxy group—makes it a versatile reagent for introducing the 2-fluoro-4-methoxyphenyl moiety into a wide array of molecules. This guide provides an in-depth analysis of its physicochemical properties, core reactivity, safe handling protocols, and applications, designed for researchers and professionals in drug discovery and materials science.
Physicochemical Properties
The physical and chemical identity of this compound is fundamental to its application. The data presented below has been consolidated from various chemical suppliers and databases to ensure accuracy.
Key Identifiers and Characteristics
A summary of the compound's core properties is provided in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 321-24-4 | [1][2][3] |
| Molecular Formula | C₈H₆ClFO₂ | [1][2][4] |
| Molecular Weight | 188.59 g/mol | [1][2] |
| Appearance | Solid | [5] |
| Melting Point | 40°C to 42°C | [2] |
| Odor | Pungent | [2] |
| Sensitivity | Moisture sensitive | [2][6] |
Structural Information
-
Synonyms: 2-fluoro-4-methoxybenzoylchloride, Benzoyl chloride, 2-fluoro-4-methoxy[2]
Reactivity and Chemical Behavior
The utility of this compound stems directly from the reactivity of its acyl chloride functional group.
Nucleophilic Acyl Substitution
Like all acyl chlorides, its primary mode of reaction is nucleophilic acyl substitution.[7] The carbonyl carbon is highly electrophilic, readily undergoing attack by a wide range of nucleophiles (e.g., alcohols, amines, water). This reaction proceeds through a transient tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group. This process is highly efficient and typically irreversible, driving reactions to completion.[7]
Storage and Incompatibility
-
Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials. [7][8]The container must be kept tightly sealed, often under an inert atmosphere of nitrogen or argon. [7][9]Storing inside a secondary container with a desiccant is also recommended. [10]* Incompatible Materials: Avoid contact with water, alcohols, amines, strong bases, and strong oxidizing agents. [7][11][8]
Synthesis and Characterization
Representative Synthesis Protocol
This compound is typically synthesized from its corresponding carboxylic acid via chlorination. The use of thionyl chloride is a common and effective method. [12][13] Reaction: 2-Fluoro-4-methoxybenzoic acid + SOCl₂ → this compound + SO₂ (g) + HCl (g)
Step-by-Step Methodology:
-
Preparation: In a certified chemical fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution). Ensure all glassware is oven-dried and assembled while hot to preclude moisture.
-
Reagents: Charge the flask with 2-fluoro-4-methoxybenzoic acid (1.0 eq).
-
Solvent & Catalyst: Add a minimal amount of anhydrous N,N-dimethylformamide (DMF, ~1-2 drops) as a catalyst.
-
Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCl₂, ~1.5-2.0 eq) to the flask at room temperature.
-
Reaction: Gently heat the mixture to reflux (typically 70-80°C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation).
-
Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product.
Causality and Self-Validation:
-
Rationale for Thionyl Chloride: It is an excellent choice because the byproducts, SO₂ and HCl, are gaseous and easily removed from the reaction mixture, simplifying purification. [12]* Rationale for DMF: DMF acts as a catalyst, accelerating the conversion of the carboxylic acid to the acyl chloride.
-
System Validation: The absence of a broad -OH stretch (around 3000 cm⁻¹) and the appearance of a sharp C=O stretch for the acyl chloride (around 1780-1800 cm⁻¹) in the IR spectrum of the final product validates the completion of the reaction.
Spectroscopic Characterization
-
¹H NMR: Protons on the aromatic ring will appear as distinct multiplets, with coupling patterns influenced by both the fluorine and the adjacent protons. The methoxy group will present as a sharp singlet around 3.8-4.0 ppm.
-
¹³C NMR: The carbonyl carbon will be highly deshielded, appearing around 165-170 ppm. The carbon atom directly bonded to the fluorine will show a large one-bond C-F coupling constant.
-
IR Spectroscopy: A strong, characteristic carbonyl (C=O) absorption band is expected in the range of 1780-1800 cm⁻¹, which is higher than the corresponding carboxylic acid due to the inductive effect of the chlorine atom.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.
Applications in Research and Development
This compound is a high-value intermediate in several areas of chemical science.
-
Pharmaceutical Synthesis: It is an essential building block for creating complex molecules with potential therapeutic value. [14]The acyl chloride allows for the straightforward formation of amide and ester linkages, which are prevalent in drug candidates. Its specific substitution pattern is used to modulate properties like metabolic stability, binding affinity, and cell permeability. Methoxybenzoyl scaffolds have been explored in the development of anticancer agents. [15][16]* Agrochemical Development: Similar to pharmaceuticals, the unique electronic properties imparted by the fluoro and methoxy groups are leveraged in the design of new pesticides and herbicides. [17]* Materials Science: This reagent can be used to modify polymers and surfaces, introducing the 2-fluoro-4-methoxyphenyl group to tune material properties such as thermal stability, hydrophobicity, or optical characteristics. [17]
Conclusion
This compound is more than a simple chemical reagent; it is a precisely engineered tool for advanced molecular design. Its defined physicochemical properties, combined with its high reactivity, make it indispensable. However, this reactivity also mandates a thorough understanding of its hazards and strict adherence to safety protocols. By following the guidelines presented in this document, researchers can safely and effectively harness the synthetic potential of this versatile building block to drive innovation in medicine and materials science.
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- Shree Ganesh Remedies Limited. (n.d.). 4-Methoxybenzoyl chloride-100-07-2.
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- Shree Sulphurics Pvt. Ltd. (n.d.). 4-Methoxy Benzoyl Chloride | 100-07-2 | C8H7ClO2.
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An In-Depth Technical Guide to 2-Fluoro-4-methoxybenzoyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Profile and Physicochemical Properties
2-Fluoro-4-methoxybenzoyl chloride is an activated carboxylic acid derivative that serves as a versatile reagent for introducing the 2-fluoro-4-methoxyphenyl carbonyl moiety into target molecules. The presence of the ortho-fluoro and para-methoxy substituents significantly influences its reactivity and the pharmacological properties of its derivatives.
The fluorine atom acts as a bioisostere for hydrogen, enhancing metabolic stability and modulating the acidity of nearby protons. It can also engage in favorable hydrogen bonding interactions with biological targets. The methoxy group is an electron-donating group that can influence the electronic distribution of the aromatic ring and participate in key binding interactions.
A summary of its core properties is presented below:
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClFO₂ | [1] |
| Molecular Weight | 188.59 g/mol | [1] |
| CAS Number | 321-24-4 | [1] |
| Appearance | Varies; typically a solid or liquid | - |
| Purity | Typically >95% | [2] |
Synthesis of this compound: A Validated Protocol
The most direct and common method for preparing this compound is the chlorination of its parent carboxylic acid, 2-fluoro-4-methoxybenzoic acid. Thionyl chloride (SOCl₂) is a widely used and effective chlorinating agent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.
The causality behind this choice is rooted in the reaction mechanism. Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chlorosulfite intermediate. The chloride ion then attacks this intermediate, leading to the formation of the desired acyl chloride and the evolution of sulfur dioxide and hydrogen chloride gases, which drives the reaction to completion. DMF acts as a catalyst by forming a Vilsmeier-Haack type reagent with thionyl chloride, which is a more potent acylating agent.
Experimental Protocol: Synthesis from 2-Fluoro-4-methoxybenzoic Acid
This protocol is a robust, self-validating system for producing high-purity this compound.
Materials:
-
2-Fluoro-4-methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask with reflux condenser and gas trap (to neutralize HCl and SO₂)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-fluoro-4-methoxybenzoic acid (1.0 eq.) in anhydrous toluene (or DCM).
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops) to the suspension with stirring.
-
Reagent Addition: Slowly add thionyl chloride (approx. 2.0-3.0 eq.) to the mixture at room temperature.[3][4][5] The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (typically 70-80 °C for toluene) and maintain for 2-4 hours.[3] The progress can be monitored by the cessation of gas evolution (HCl and SO₂). The mixture should become a clear solution.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[3][6] It is advisable to co-evaporate with anhydrous toluene to ensure all residual SOCl₂ is removed.
-
Purification: The resulting crude this compound can often be used directly in the next step if high purity starting material was used. For higher purity, vacuum distillation can be performed.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Core Reactivity and Application in Medicinal Chemistry
This compound is an excellent acylating agent, primarily used for forming amide and ester bonds with nucleophiles such as amines and alcohols, respectively. This reactivity is central to its role in drug discovery, where it is used to connect different molecular fragments or to add a key pharmacophore to a molecular scaffold.
Application Spotlight: Synthesis of Kinase Inhibitors
The 2-fluoro-4-methoxyphenyl group is a structural motif found in several small-molecule kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Inhibitors that block the activity of specific kinases are therefore a major focus of modern oncology drug development.[7][8][9]
The utility of this reagent lies in its ability to form a stable amide bond, which serves as a linker within the final inhibitor structure. The specific substitution pattern provides a vector for optimizing binding affinity and selectivity for the target kinase.
Experimental Protocol: N-Acylation of an Aniline Derivative
This protocol details the synthesis of an N-aryl benzamide, a common core structure in many kinase inhibitors, using Schotten-Baumann conditions.
Materials:
-
This compound
-
A substituted aniline (e.g., 4-aminophenol)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., triethylamine (TEA) or pyridine)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the aniline derivative (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring. This is crucial to control the exothermic reaction and prevent side reactions.
-
Acylation: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 20-30 minutes.[10]
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any unreacted acid chloride and HCl), and brine.[10]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-aryl-2-fluoro-4-methoxybenzamide.
Diagram: Logical Relationship in Drug Discovery
Caption: Role of the reagent in synthesizing active pharmaceutical ingredients.
Safety, Handling, and Storage
As an acyl chloride, this compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents. Storage under an inert atmosphere is recommended to prevent hydrolysis.
-
First Aid: In case of skin contact, immediately wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.
Conclusion
This compound is a high-value chemical intermediate whose strategic importance in drug discovery and proteomics research is well-established.[1] Its unique electronic and steric properties, conferred by the fluoro and methoxy substituents, make it an ideal building block for creating complex and potent bioactive molecules. The protocols and insights provided in this guide are intended to equip researchers with the practical knowledge needed to effectively synthesize, handle, and utilize this versatile reagent in their research endeavors, ultimately contributing to the advancement of therapeutic innovation.
References
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Jiang, S. et al. (2008). Crystal structure of 2-fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E, 64(Pt 12), o2377. [Link]
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PrepChem. Synthesis of p-methoxybenzoyl chloride. [Link]
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ResearchGate. Reaction of 4-methoxy aniline with benzoyl chloride in the presence of.... [Link]
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Organic Syntheses. m-NITROBENZAZIDE. [Link]
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Supporting Information. Copies of 1H and 13C NMR Spectra of Products. [Link]
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ResearchGate. Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. [Link]
-
PubMed. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. [Link]
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PubMed Central. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]
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National Institutes of Health. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]
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ResearchGate. ¹⁹F (blue) and ¹⁹F{¹H} NMR spectra of 3 + 4-nitrobenzoyl chloride in DMSO. [Link]
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PubMed Central. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer. [Link]
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PubMed. Differential proteomic analysis on the effects of 2-methoxy-1,4-naphthoquinone towards MDA-MB-231 cell line. [Link]
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A Comprehensive Guide to the Synthesis of 2-Fluoro-4-methoxybenzoyl Chloride: Protocols, Mechanisms, and Expert Insights
An In-depth Technical Guide for Drug Development Professionals
Abstract
2-Fluoro-4-methoxybenzoyl chloride (CAS No: 321-24-4) is a pivotal chemical intermediate, instrumental in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group, imparts desirable properties such as enhanced metabolic stability and bioavailability to target molecules. This guide provides a comprehensive overview of a robust and scalable two-step synthesis route, commencing from the commercially available precursor, 2-fluoro-4-methoxybenzaldehyde. We will delve into the mechanistic underpinnings of each transformation, present detailed, field-proven experimental protocols, and offer a comparative analysis of chlorinating agents. This document is structured to serve as a practical resource for researchers, chemists, and process development scientists engaged in the synthesis of complex organic molecules.
Introduction: The Strategic Importance of this compound
Fluorinated organic compounds have become increasingly vital in modern drug discovery. The strategic incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, binding affinity, and metabolic stability. This compound is a prime example of a fluorinated building block that serves as a cornerstone in the synthesis of high-value compounds, including anti-inflammatory and anticancer agents.[1]
The primary utility of this acyl chloride lies in its high reactivity, enabling facile formation of amide and ester linkages, which are fundamental connections in a vast number of active pharmaceutical ingredients (APIs).[2] This guide outlines a reliable synthetic pathway that is both efficient and amenable to scale-up, ensuring a consistent supply of this critical intermediate for research and development pipelines.
Chemical Profile
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 321-24-4 |
| Molecular Formula | C₈H₆ClFO₂ |
| Molecular Weight | 188.58 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 40-42 °C |
| Boiling Point | 242.9 °C (Predicted) |
Source: MySkinRecipes[2]
Overview of the Synthetic Strategy
The synthesis is logically divided into two primary stages. This approach ensures high purity at each step, which is critical for the success of the subsequent transformation.
-
Part I: Oxidation. The synthesis begins with the oxidation of 2-fluoro-4-methoxybenzaldehyde to its corresponding carboxylic acid, 2-fluoro-4-methoxybenzoic acid. This step establishes the required carboxyl functional group.
-
Part II: Chlorination. The synthesized carboxylic acid is then converted to the highly reactive this compound using a suitable chlorinating agent.
Caption: High-level overview of the two-step synthesis route.
Part I: Synthesis of the Key Precursor: 2-Fluoro-4-methoxybenzoic Acid
The foundational step in this synthesis is the efficient conversion of an aldehyde to a carboxylic acid. 2-Fluoro-4-methoxybenzoic acid (CAS: 394-42-3) is a stable, crystalline solid that can be readily purified, making it an ideal precursor for the final chlorination step.[3]
Strategic Approach and Mechanism
The oxidation of 2-fluoro-4-methoxybenzaldehyde is a common and reliable method for preparing the target carboxylic acid.[1][4] While various oxidizing agents can be employed, a method utilizing sodium chlorite (NaClO₂) buffered with a mild acid, such as sulfamic acid, is particularly effective. This method is selective for aldehydes and proceeds under mild conditions, minimizing the formation of byproducts.
The reaction mechanism involves the formation of chlorous acid (HClO₂) in situ, which then oxidizes the aldehyde. The sulfamic acid serves to scavenge the reactive and potentially explosive chlorine dioxide (ClO₂) that can form.
Detailed Experimental Protocol: Oxidation
This protocol is adapted from established methods for the oxidation of aromatic aldehydes.[5]
Table 1: Reagents and Materials for Oxidation
| Reagent/Material | Quantity (for 50 mmol scale) | Molar Eq. | Notes |
| 2-Fluoro-4-methoxybenzaldehyde | 7.71 g | 1.0 | Starting material. |
| Sulfamic Acid (H₃NSO₃) | 5.34 g | 1.1 | Buffer and scavenger. |
| Sodium Chlorite (NaClO₂, 80%) | 5.65 g | 1.05 | Oxidizing agent. |
| Acetonitrile (ACN) | 40 mL | - | Solvent. |
| Deionized Water | 40 mL | - | Solvent. |
| Ethyl Acetate (EtOAc) | 225 mL | - | Extraction solvent. |
| 1 N Hydrochloric Acid (HCl) | 150 mL | - | For acidification and workup. |
| Saturated Sodium Sulfite (Na₂SO₃) | 75 mL | - | To quench excess oxidant. |
| Saturated Sodium Chloride (Brine) | 50 mL | - | For washing during extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~10 g | - | Drying agent. |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2-fluoro-4-methoxybenzaldehyde (7.71 g, 50.0 mmol) and sulfamic acid (5.34 g, 55.0 mmol).
-
Solvent Addition: Add acetonitrile (40 mL) and deionized water (20 mL) to the flask. Stir the mixture at room temperature until the solids are mostly dissolved.
-
Oxidant Addition: In a separate beaker, prepare a solution of 80% sodium chlorite (5.65 g, 52.5 mmol) in deionized water (20 mL).
-
Reaction Execution: Slowly add the sodium chlorite solution to the reaction flask over 20-30 minutes using a dropping funnel. An exotherm may be observed; maintain the internal temperature below 35 °C using a water bath if necessary.
-
Reaction Monitoring: Stir the resulting mixture vigorously at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully pour the reaction mixture into a flask containing a stirred, saturated aqueous solution of sodium sulfite (75 mL) to quench any unreacted oxidant.
-
Acidification & Extraction: Transfer the mixture to a separatory funnel. Add 1 N HCl (150 mL) to acidify the solution to a pH of ~2. The product, 2-fluoro-4-methoxybenzoic acid, will precipitate as a white solid. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to afford 2-fluoro-4-methoxybenzoic acid as a white to off-white powder.[4]
Part II: Chlorination to this compound
The conversion of a carboxylic acid to an acyl chloride is a crucial activation step. Acyl chlorides are significantly more electrophilic than their corresponding carboxylic acids, making them excellent substrates for nucleophilic acyl substitution reactions.[6] We present two highly effective methods for this transformation using thionyl chloride and oxalyl chloride.
Method A: Chlorination using Thionyl Chloride (SOCl₂)
Thionyl chloride is a widely used, cost-effective reagent for preparing acyl chlorides.[7] The reaction is highly efficient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that evolve from the reaction mixture, driving the equilibrium towards the product.[8][9]
Mechanism: The carboxylic acid first attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is displaced and subsequently acts as a nucleophile, attacking the carbonyl carbon in a nucleophilic acyl substitution. The intermediate then collapses, releasing the final acyl chloride product along with gaseous SO₂ and HCl. A catalytic amount of N,N-dimethylformamide (DMF) can be used to accelerate the reaction via the formation of a Vilsmeier reagent.[10][11]
Caption: Experimental workflow for the thionyl chloride method.
Detailed Experimental Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), place 2-fluoro-4-methoxybenzoic acid (8.51 g, 50.0 mmol).
-
Solvent and Catalyst: Add a suitable inert solvent such as toluene or dichloromethane (50 mL) followed by a catalytic amount of DMF (2-3 drops).
-
Reagent Addition: Slowly add thionyl chloride (5.5 mL, 75.0 mmol, 1.5 eq.) to the stirred suspension at room temperature using a dropping funnel.
-
Reaction Execution: Gently heat the reaction mixture to reflux (for toluene, ~110 °C; for DCM, ~40 °C). Vigorous gas evolution (SO₂ and HCl) will be observed. Maintain reflux for 2-3 hours or until gas evolution ceases.
-
Isolation: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. Caution: Ensure the vacuum pump is protected from corrosive gases.
-
Purification: The resulting crude this compound can be purified by vacuum distillation to yield a clear to pale yellow liquid or low-melting solid.
Method B: Chlorination using Oxalyl Chloride ((COCl)₂)
Oxalyl chloride is another excellent reagent for this conversion, often preferred for its milder reaction conditions and for substrates sensitive to the higher temperatures or acidity associated with thionyl chloride.[12] The byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and HCl—are also gaseous, ensuring an irreversible reaction.[12]
Mechanism: The mechanism is similar to that of thionyl chloride, involving initial acylation of the carboxylic acid followed by nucleophilic attack by the chloride ion. It is also often catalyzed by DMF.
Detailed Experimental Protocol:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-fluoro-4-methoxybenzoic acid (8.51 g, 50.0 mmol) and an anhydrous solvent like dichloromethane (DCM, 50 mL).
-
Catalyst Addition: Add a catalytic amount of DMF (2-3 drops).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (5.3 mL, 60.0 mmol, 1.2 eq.) dropwise via syringe.[13]
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by observing the cessation of gas evolution.
-
Isolation and Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The crude product is often of high purity and can be used directly in the next step or purified by vacuum distillation as described for Method A.
Comparative Analysis: Thionyl Chloride vs. Oxalyl Chloride
The choice between these two reagents depends on the specific requirements of the synthesis, such as substrate sensitivity, cost, and scale.
Table 2: Comparison of Chlorinating Agents
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | Highly reactive; may require heating. | Very high reactivity; often proceeds at room temp or 0 °C. |
| Byproducts | SO₂, HCl (Both gaseous) | CO, CO₂, HCl (All gaseous) |
| Conditions | Typically requires reflux. | Milder conditions (0 °C to RT). |
| Cost | Generally more economical. | More expensive. |
| Substrate Scope | Broad, but can be harsh for sensitive functional groups. | Preferred for acid-sensitive or delicate substrates. |
| Workup | Evaporation of excess reagent and solvent. | Evaporation of excess reagent and solvent. |
| Safety | Toxic, corrosive, reacts violently with water.[8] | Very toxic, corrosive, reacts violently with water.[14] |
Expert Recommendation: For routine, large-scale synthesis of this compound where cost is a significant factor, thionyl chloride is the preferred reagent. For smaller-scale laboratory synthesis or with particularly sensitive downstream applications, the milder conditions and cleaner reaction profile of oxalyl chloride may be advantageous.
Safety and Handling
Both thionyl chloride and oxalyl chloride are highly toxic, corrosive, and moisture-sensitive reagents. All manipulations must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat at all times.
-
Moisture Sensitivity: Both reagents react violently with water to release large quantities of HCl gas.[8][14] All glassware must be thoroughly flame-dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Waste Disposal: Quench excess reagent carefully by slowly adding it to a stirred, cooled basic solution (e.g., sodium hydroxide). Neutralize and dispose of all waste in accordance with institutional guidelines.
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence involving the oxidation of 2-fluoro-4-methoxybenzaldehyde followed by chlorination of the resulting carboxylic acid. Both thionyl chloride and oxalyl chloride are highly effective for the final chlorination step, with the choice depending on scale, cost, and substrate sensitivity. By following the detailed protocols and safety precautions outlined in this guide, researchers and drug development professionals can confidently and efficiently produce this valuable synthetic intermediate for their discovery and development programs.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. Retrieved from Google Search.[1]
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ChemicalBook. (2019, November 19). 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works. Retrieved from ChemicalBook.[15]
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ChemBK. (2024, April 10). 2-Fluoro-4-Methoxy Benzoic Acid. Retrieved from ChemBK.[18]
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Jiang, M., et al. (2012). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o183.[5]
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An In-depth Technical Guide to 2-Fluoro-4-methoxybenzoyl chloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
2-Fluoro-4-methoxybenzoyl chloride stands as a pivotal building block in modern organic synthesis, particularly within the realm of pharmaceutical development. Its unique trifunctional molecular architecture—an activated acyl chloride, a deactivating fluorine atom, and an activating methoxy group—presents a nuanced reactivity profile that can be strategically exploited for the construction of complex molecular targets. This guide, intended for the discerning researcher, offers a comprehensive exploration of this versatile reagent, moving beyond a simple recitation of facts to an in-depth analysis of its chemical behavior, synthesis, and practical applications. Herein, we delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground our discussion in authoritative scientific literature.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use.
Chemical Structure
The molecular structure of this compound is foundational to its reactivity.
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 321-24-4 | [1][2] |
| Molecular Formula | C₈H₆ClFO₂ | [1][2] |
| Molecular Weight | 188.58 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 40-42 °C | [4] |
| Boiling Point | 242.9 °C at 760 mmHg (Predicted) | |
| Sensitivity | Moisture sensitive | [4] |
Synthesis and Purification
The reliable synthesis of high-purity this compound is a prerequisite for its successful application in further synthetic endeavors. The most common and direct route involves the chlorination of the corresponding carboxylic acid.
Synthetic Workflow
The conversion of 2-fluoro-4-methoxybenzoic acid to the acyl chloride is typically achieved using standard chlorinating agents.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis using Thionyl Chloride
This protocol is adapted from established methods for the synthesis of benzoyl chlorides from their corresponding carboxylic acids[1][5][6]. The use of thionyl chloride is a classic and effective method, often catalyzed by a small amount of N,N-dimethylformamide (DMF).
Materials:
-
2-Fluoro-4-methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous toluene (for azeotropic removal of excess thionyl chloride)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize evolved HCl and SO₂), add 2-fluoro-4-methoxybenzoic acid.
-
Addition of Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. Cautiously add a catalytic amount (1-2 drops) of DMF.
-
Reaction: Stir the mixture at room temperature. Vigorous evolution of gas (HCl and SO₂) should be observed. Once the initial effervescence subsides, gently heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 1-3 hours, or until gas evolution ceases.
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, add anhydrous toluene to the crude product and evaporate again under reduced pressure. This azeotropic removal is crucial to prevent the presence of residual thionyl chloride in the final product.
-
Purification: The resulting crude this compound can often be used directly in subsequent reactions. For higher purity, vacuum distillation is the preferred method[7].
Causality behind Experimental Choices:
-
Excess Thionyl Chloride: Ensures the complete conversion of the carboxylic acid to the acid chloride.
-
DMF Catalyst: The reaction of thionyl chloride with DMF forms the Vilsmeier reagent, which is a more potent acylating agent and accelerates the reaction.
-
Reflux: Provides the necessary activation energy to drive the reaction to completion.
-
Inert Atmosphere: While not strictly necessary for the reaction itself, it prevents the introduction of atmospheric moisture, which would hydrolyze the thionyl chloride and the product.
-
Azeotropic Removal of Thionyl Chloride: Toluene forms a low-boiling azeotrope with thionyl chloride, facilitating its complete removal.
Experimental Protocol: Synthesis using Oxalyl Chloride
An alternative and often milder method for the synthesis of acyl chlorides involves the use of oxalyl chloride, also typically catalyzed by DMF[8]. This method is advantageous as the byproducts (CO, CO₂, and HCl) are all gaseous, simplifying the work-up.
Materials:
-
2-Fluoro-4-methoxybenzoic acid
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask containing 2-fluoro-4-methoxybenzoic acid and a magnetic stir bar, add anhydrous DCM under an inert atmosphere.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add a catalytic amount of DMF (1-2 drops). Slowly add oxalyl chloride (1.5-2.0 equivalents) dropwise via a syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: The reaction mixture can often be used directly, or the solvent can be removed under reduced pressure to yield the crude acyl chloride.
-
Purification: If necessary, the product can be purified by vacuum distillation[7].
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. Based on data for 2-Fluoro-4-(methoxycarbonyl)benzoic acid[9], the aromatic protons would appear in the downfield region (likely between δ 7.0 and 8.0 ppm). The methoxy protons will appear as a singlet further upfield, typically around δ 3.9 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methoxy carbon. The carbonyl carbon is expected to be the most downfield signal (around 160-170 ppm). The aromatic carbons will appear in the range of approximately 110-165 ppm, with their chemical shifts influenced by the fluorine and methoxy substituents. The carbon attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). The methoxy carbon will appear upfield, typically around 55-60 ppm.
-
¹⁹F NMR: The fluorine NMR spectrum will provide a clear indication of the fluorine environment. A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. The chemical shift will be influenced by the other substituents on the ring. For aryl fluorides, the chemical shift typically falls in the range of -100 to -140 ppm relative to CFCl₃[10][11][12][13].
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride. This band is typically observed in the region of 1750-1800 cm⁻¹. Other characteristic absorptions will include C-O stretching for the methoxy group (around 1250 cm⁻¹ and 1030 cm⁻¹), C-F stretching (around 1200-1300 cm⁻¹), and aromatic C-H and C=C stretching vibrations[14][15][16][17][18].
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 188, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will show a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope. Common fragmentation pathways would involve the loss of the chlorine atom to form an acylium ion (m/z 153), and further fragmentation of the aromatic ring[9].
Reactivity and Synthetic Applications
The reactivity of this compound is governed by the electrophilic nature of the carbonyl carbon, modulated by the electronic effects of the fluorine and methoxy substituents on the aromatic ring.
General Reactivity
As an acyl chloride, it readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including alcohols, amines, and carbanions, to form the corresponding esters, amides, and ketones, respectively. The fluorine atom at the ortho position acts as an electron-withdrawing group via induction, which can increase the electrophilicity of the carbonyl carbon. Conversely, the methoxy group at the para position is an electron-donating group through resonance, which can decrease the electrophilicity. The interplay of these opposing electronic effects, along with the steric hindrance from the ortho-fluorine, dictates the overall reactivity.
Mechanism of Acylation
The acylation of a nucleophile, such as an amine, proceeds through a nucleophilic acyl substitution mechanism.
Caption: General mechanism for the acylation of an amine with this compound.
Applications in Drug Development
While specific examples detailing the use of this compound in the synthesis of marketed drugs are not prevalent in the readily accessible literature, its structural motifs are present in numerous biologically active compounds. Fluorine-containing molecules are of significant interest in medicinal chemistry due to the ability of fluorine to modulate properties such as metabolic stability, lipophilicity, and binding affinity[14][17]. The 2-fluoro-4-methoxybenzoyl moiety can be considered a valuable pharmacophore for the synthesis of novel therapeutic agents. For instance, similar structures are key components in the synthesis of kinase inhibitors and other targeted cancer therapies[19][20].
Safety, Handling, and Storage
Proper handling and storage of this compound are crucial to ensure safety and maintain the integrity of the reagent.
Hazard Identification
This compound is a corrosive substance. It reacts with water, including moisture in the air, to produce hydrogen chloride gas, which is also corrosive and can cause severe respiratory irritation. Contact with skin and eyes can cause severe burns[3][9][21][22].
Handling
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from water and other incompatible materials such as strong bases and oxidizing agents.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The container should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
Store away from incompatible materials.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, offering a unique combination of reactivity and structural features that are highly sought after in the development of new pharmaceuticals and other complex organic molecules. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the research laboratory. By adhering to the principles of scientific integrity and best practices in experimental design, researchers can fully exploit the potential of this important chemical building block.
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-
ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). - ResearchGate. (n.d.). Retrieved from [Link]
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Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride - NIH. (n.d.). Retrieved from [Link]
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FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE)2Ni(CN)4 COMPLEXES (M = Co, Ni and Cd) BAZI M(BENZOİL KLORÜR)2Ni( - DergiPark. (n.d.). Retrieved from [Link]
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-
Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones - ResearchGate. (n.d.). Retrieved from [Link]
-
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Solubility of 2-Fluoro-4-methoxybenzoyl Chloride: A Guide to Solvent Selection, Reactivity, and Experimental Determination
An In-Depth Technical Guide for the Research Professional
Abstract
2-Fluoro-4-methoxybenzoyl chloride is a key intermediate in the synthesis of complex pharmaceutical and agrochemical compounds. Its utility is dictated by the highly reactive benzoyl chloride moiety, a feature that also presents significant challenges for routine laboratory operations such as solvent selection and solubility assessment. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this compound. Moving beyond a simple data sheet, this document outlines the theoretical underpinnings of its solubility based on molecular structure, details the critical role of solvent reactivity, and provides a robust, step-by-step protocol for the safe and effective experimental determination of its solubility profile in common organic solvents.
Introduction and Physicochemical Profile
This compound (CAS No. 321-24-4) is a solid organic compound with a molecular weight of 188.58 g/mol and a melting point range of 40-42°C.[1][2][3] Its structure, featuring an electron-donating methoxy group and an electron-withdrawing fluorine atom on the benzene ring, modulates the reactivity of the acyl chloride functional group. This group is the primary determinant of the compound's chemical behavior and, consequently, its interaction with solvents.
The principal challenge in discussing the "solubility" of this compound is that its interaction with many common solvents is not a simple physical dissolution but a vigorous chemical reaction.[4] Acyl chlorides are highly susceptible to nucleophilic attack, particularly by protic solvents containing hydroxyl or amine groups. Therefore, a solvent must be evaluated first for its chemical compatibility before its solvating power can be considered.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 321-24-4 | [1][2][3] |
| Molecular Formula | C₈H₆ClFO₂ | [2][3] |
| Molecular Weight | 188.58 g/mol | [2] |
| Appearance | Solid | [1][5] |
| Melting Point | 40-42 °C | [1][2] |
| Sensitivity | Moisture sensitive | [2] |
| Odor | Punctual | [2] |
Theoretical Solubility Profile and Solvent Selection Rationale
The principle of "like dissolves like" provides a preliminary framework for predicting solubility. The this compound molecule possesses significant polarity due to the carbon-oxygen double bond, the carbon-chlorine bond, the carbon-fluorine bond, and the carbon-oxygen ether linkage. This suggests a higher affinity for polar solvents over non-polar aliphatic hydrocarbons.
However, a more functional classification of solvents is required, based on their reactivity with the acyl chloride group.
Protic Solvents (Reactive/Incompatible)
This category includes water, alcohols (e.g., methanol, ethanol), and primary/secondary amines. These solvents act as nucleophiles and will readily attack the electrophilic carbonyl carbon of the benzoyl chloride. This results in an immediate, often exothermic, and violent reaction, not dissolution.[4][6] The products are the corresponding carboxylic acid, ester, or amide, with the concurrent evolution of corrosive hydrogen chloride (HCl) gas.[4]
-
Expert Insight: These solvents should never be used with the expectation of recovering the intact acyl chloride. They are used as reagents to intentionally derivatize the compound.
Aprotic Solvents (Potential for Dissolution)
Aprotic solvents lack acidic protons and are therefore candidates for physical dissolution. They can be further subdivided:
-
Polar Aprotic Solvents: (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Acetonitrile (ACN), Ethyl Acetate). Given the polar nature of this compound, it is predicted to exhibit good solubility in these solvents. They can solvate the polar regions of the molecule without providing a reactive proton.
-
Non-Polar Aprotic Solvents: (e.g., Toluene, Hexanes, Diethyl Ether). Solubility is expected to be lower in these solvents. Toluene, being aromatic, may offer better solubility than aliphatic hexanes due to potential π-π stacking interactions.
The logical flow for selecting an appropriate solvent is visualized in the diagram below.
Caption: Logical workflow for solvent selection based on reactivity.
Experimental Protocol for Solubility Determination
The high reactivity and moisture sensitivity of this compound demand a rigorous experimental technique to differentiate true dissolution from chemical reaction.[2] The following protocol is designed as a self-validating system for qualitative and semi-quantitative solubility assessment.
Core Directive: System Integrity
This protocol's trustworthiness relies on the absolute exclusion of atmospheric moisture. All glassware must be oven or flame-dried and cooled under an inert atmosphere (dry nitrogen or argon). All solvents must be of high purity and anhydrous, preferably from a freshly opened bottle or a solvent purification system.
Materials and Equipment
-
This compound
-
Anhydrous solvents (e.g., Dichloromethane, THF, Toluene, Hexane, Acetonitrile, Ethyl Acetate)
-
Small, dry vials or test tubes with septa or screw caps
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Dry syringes and needles
-
Magnetic stirrer and stir bars (optional, for semi-quantitative assessment)
-
Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, lab coat.[7][8]
Step-by-Step Methodology
Caption: Experimental workflow for determining solubility of reactive acyl chlorides.
-
Preparation: In a controlled environment (fume hood), weigh approximately 10-20 mg of this compound into a small, dry, tared glass vial.
-
Inerting: Immediately seal the vial with a septum cap and purge with an inert gas for 1-2 minutes by inserting an inlet needle connected to the gas line and a separate outlet needle.
-
Solvent Addition: Using a dry syringe, add 0.2 mL of the anhydrous test solvent to the vial. This creates an initial test concentration of approximately 50-100 mg/mL.
-
Initial Observation: Agitate the vial gently. Observe if the solid dissolves completely to form a clear, homogeneous solution.
-
Validation - Check for Reactivity: Critically, observe for any signs of a chemical reaction:
-
Gas Evolution: The appearance of fumes or bubbles (HCl gas).
-
Exotherm: A noticeable warming of the vial.
-
Color Change: Any significant deviation from a colorless/pale yellow solution.
-
Precipitate Formation: Formation of a new solid (e.g., the corresponding anisic acid from reaction with trace water).
-
-
Data Recording: Record observations in a structured table. If no signs of reaction are observed, the result is a valid data point for physical solubility. If signs of reaction are present, the compound is considered reactive/unstable in that solvent.
-
Semi-Quantitative Assessment (Optional):
-
If the solid dissolved completely, incrementally add more solid until saturation is reached.
-
If the solid did not dissolve, add further 0.2 mL aliquots of solvent until dissolution occurs. This allows for an estimation of solubility (e.g., <50 mg/mL, >100 mg/mL).
-
Data Presentation
A systematic recording of observations is crucial. Use a table similar to the one below to document findings for each solvent tested.
Table 2: Solubility Determination Log for this compound
| Solvent | Approx. Conc. (mg/mL) | Observation (Soluble/Insoluble/Suspension) | Signs of Reaction (Gas, Exotherm, etc.) | Classification (Soluble/Reactive/Insoluble) |
| Dichloromethane | 100 | e.g., Clear, colorless solution | e.g., None observed | e.g., Soluble |
| THF | 100 | |||
| Toluene | 100 | e.g., Fine white suspension | e.g., None observed | e.g., Sparingly Soluble / Insoluble |
| Hexane | 100 | |||
| Ethyl Acetate | 100 | |||
| Methanol | 100 | e.g., Immediate, vigorous gas evolution, solid dissolves | e.g., Strong exotherm, HCl fumes | e.g., Reactive |
| Water | 100 | e.g., Solid remains, violent fuming at interface | e.g., Vigorous reaction | e.g., Reactive |
Safety, Handling, and Disposal
As a corrosive and moisture-sensitive acyl chloride, strict safety protocols are mandatory.[9][10]
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear chemical safety goggles, a face shield, impervious gloves (e.g., nitrile or neoprene), and a flame-resistant lab coat.[7][11]
-
Handling: Use only dry glassware and equipment. Avoid inhalation of vapors, which are lachrymatory and corrosive.[9] Keep away from heat and ignition sources.[11]
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area.[7] Store away from incompatible materials, especially water, alcohols, bases, and oxidizing agents.[6]
-
Spill & Disposal: In case of a spill, contain the material with an inert absorbent (e.g., dry sand or vermiculite). Do not use water.[9] Dispose of waste material and contaminated absorbents as hazardous chemical waste in accordance with local, state, and federal regulations.[10]
Conclusion
The solubility of this compound in organic solvents is fundamentally governed by its chemical reactivity. Protic solvents lead to vigorous decomposition, while a range of aprotic solvents can serve as effective vehicles for dissolution. Due to the absence of published quantitative data, a definitive solubility profile must be determined experimentally. The protocol provided in this guide offers a reliable and safe methodology for researchers to assess solubility, emphasizing the critical need to distinguish between physical dissolution and chemical reaction through careful technique and observation. This approach ensures data integrity and promotes safe laboratory practice when handling this valuable and highly reactive synthetic intermediate.
References
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ChemBK. (2024). 2-Fluoro-4-Methoxy Benzoic Acid. Retrieved from [Link]
-
Clark, J. (2015). An introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
-
Reddit. (2021). r/chemhelp - Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride? Retrieved from [Link]
-
Chem-Impex International, Inc. (n.d.). 3-Fluoro-4-methoxybenzyl chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9808, 2-Fluorobenzoyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]
-
ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]
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Technical Guide: Physicochemical Characterization and Melting Point Determination of 2-Fluoro-4-methoxybenzoyl chloride
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-Fluoro-4-methoxybenzoyl chloride (CAS No. 321-24-4), a key intermediate in advanced organic synthesis. The primary focus is the elucidation and contextualization of its melting point, a critical parameter for purity assessment, reaction setup, and handling. This document synthesizes experimental data with theoretical principles, outlines a rigorous protocol for melting point determination tailored to the compound's reactive nature, and discusses the implications of its physicochemical properties in a research and development setting.
Introduction: The Role of Substituted Benzoyl Chlorides in Synthesis
This compound belongs to the acyl chloride class of organic compounds, which are derivatives of carboxylic acids.[1] Acyl chlorides are distinguished by their high reactivity, serving as potent acylating agents in the synthesis of esters, amides, and other complex organic molecules.[2][3] The specific substitution pattern of this compound—containing both an electron-withdrawing fluorine atom and an electron-donating methoxy group—makes it a versatile building block, particularly in the development of novel pharmaceutical agents and advanced materials. Understanding its fundamental physical properties is paramount for its effective and safe utilization.
Core Physicochemical Properties
A precise understanding of a compound's properties is the foundation of its application. The key identifiers and characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 321-24-4 | [4][5][6] |
| Molecular Formula | C₈H₆ClFO₂ | [4][5][6] |
| Molecular Weight | 188.58 g/mol | [4][5][6] |
| Melting Point | 40°C to 42°C | [4][6] |
| Boiling Point | 242.9 ± 20.0 °C (Predicted) | [4] |
| Appearance | Solid at room temperature | [4][7] |
| Odor | Pungent | [6] |
| Sensitivity | Moisture sensitive | [6] |
| IUPAC Name | This compound | [6] |
The Melting Point: A Critical Parameter
The melting point is more than a simple physical constant; it is a gateway to understanding a compound's purity, stability, and the intermolecular forces governing its solid state.
Reported Value and Structural Context
The experimentally determined melting point of this compound is 40°C to 42°C .[4][6] This value indicates that the compound exists as a low-melting solid under standard laboratory conditions.
The melting point of a molecule is dictated by the strength of its crystal lattice, which is a function of intermolecular forces and molecular packing efficiency. For this compound, these forces are primarily dipole-dipole interactions, arising from the polar C=O, C-Cl, C-F, and C-O bonds, alongside van der Waals forces.
A comparison with isomeric and related structures provides valuable insight:
-
3-Fluoro-4-methoxybenzoyl chloride (CAS 3907-15-1): Melting point of 68-71°C.[8] The different positioning of the fluorine atom significantly alters the molecular dipole moment and crystal packing, leading to a much higher melting point.
-
4-Methoxybenzoyl chloride (CAS 100-07-2): Melting point of 22°C.[3] The absence of the fluorine atom results in a lower melting point, highlighting the substantial contribution of the C-F bond dipole to the intermolecular forces in the 2-fluoro isomer.
This comparative analysis underscores the profound impact of subtle structural changes on macroscopic physical properties.
Causality: Why the Melting Point is Crucial for the Application Scientist
-
Criterion of Purity: A sharp melting range, such as the 2°C range reported, is a strong indicator of high purity.[9] The presence of impurities, particularly the hydrolysis product 2-Fluoro-4-methoxybenzoic acid, would lead to a depression and broadening of the melting range.[9] Therefore, melting point determination is the first and most accessible line of quality control.
-
Informing Handling and Storage: With a melting point near 40°C, the compound can be weighed and handled as a solid on a cool day but may melt into a liquid in a warm laboratory or upon slight heating. This dictates whether it should be dispensed by mass as a solid or by volume as a liquid, impacting reaction stoichiometry calculations. Storage should be in a cool, dry place to maintain its solid form and prevent degradation.[6]
-
Reaction Condition Planning: For reactions requiring precise addition, knowing the melting point allows the scientist to decide whether to add the compound as a solid, a molten liquid (by gentle warming), or dissolved in an appropriate anhydrous solvent.
Caption: Logical flow from molecular structure to practical implications of the melting point.
Experimental Protocol: Melting Point Determination
The high reactivity and moisture sensitivity of this compound necessitate a carefully controlled procedure.
Principle
The protocol is based on the capillary method, where a small, packed sample is heated at a controlled rate in a melting point apparatus. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[10]
Step-by-Step Methodology
Materials & Equipment:
-
This compound (ensure sample is dry)
-
Melting point capillary tubes (one end sealed)
-
Digital melting point apparatus (e.g., Mel-Temp)
-
Spatula
-
Watch glass
-
Mortar and pestle (if sample is not a fine powder)
-
Long glass tube for packing
Procedure:
-
Sample Preparation (Perform Quickly):
-
Place a small amount of the solid on a dry watch glass. If the crystals are large, gently crush them to a fine powder using a mortar and pestle.[10]
-
Jab the open end of a capillary tube into the powder multiple times to introduce a small amount of sample.[10]
-
Invert the tube and tap it gently on a hard surface to move the powder to the bottom.
-
Drop the capillary tube, sealed end down, through a long glass tube onto the benchtop. The impact will tightly pack the solid.[10]
-
Repeat until a packed sample height of 2-3 mm is achieved.
-
-
Apparatus Setup:
-
Ensure the melting point apparatus is clean and has cooled to at least 10-15°C below the expected melting point (i.e., below 25°C).
-
Carefully insert the packed capillary tube into the sample holder of the apparatus.
-
-
Measurement:
-
Rapid Scan (Optional): If the approximate melting point is unknown, heat rapidly to get a rough estimate. A fresh sample must be used for the precise measurement.[10]
-
Precise Determination: Set the apparatus to heat at a medium rate until the temperature is ~30°C (10°C below the expected melt).
-
Reduce the heating rate significantly, aiming for a temperature increase of no more than 1°C per minute as you approach the 40°C mark.[10]
-
Record T₁: Observe the sample closely through the viewfinder. Record the temperature at the very first sign of liquid formation (a single, clear droplet).[10]
-
Record T₂: Continue heating slowly and record the temperature when the last solid crystal melts, leaving a completely clear liquid.
-
The melting range is T₁ - T₂.
-
-
Post-Measurement:
-
Allow the apparatus to cool completely before the next use.
-
Dispose of the used capillary tube in a designated glass waste container.
-
Self-Validating System: Critical Considerations for Trustworthy Data
-
Moisture is the Enemy: this compound reacts with atmospheric moisture to form 2-Fluoro-4-methoxybenzoic acid (mp 142-144°C) and HCl.[4] The presence of this carboxylic acid as an impurity will depress and broaden the observed melting range. All sample manipulations must be performed swiftly in a low-humidity environment.
-
Sample Packing is Non-Trivial: Poorly packed samples can lead to inaccurate readings due to inefficient heat transfer and shifting of the solid within the capillary upon heating.[10]
-
Heating Rate Defines Accuracy: Heating too quickly near the melting point does not allow the sample and the thermometer to reach thermal equilibrium, resulting in an artificially high and broad melting range.[10] The slow ramp rate is essential for accuracy.
Caption: Experimental workflow for determining the melting point of a moisture-sensitive compound.
Safety & Handling Protocols
As with all acyl chlorides, this compound is a hazardous substance requiring stringent safety measures.
-
Corrosivity and Lachrymation: The compound is corrosive and causes severe skin and eye burns.[11][12] It is also a lachrymator, meaning its vapors are highly irritating to the eyes and respiratory system.[11]
-
Reactivity with Water: The reaction with water is vigorous and produces corrosive hydrogen chloride gas.[1] Never add water directly to the compound.
-
Required PPE: Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a flame-resistant lab coat.[13][14]
-
Accidental Release: In case of a spill, absorb with an inert material (e.g., vermiculite or dry sand) and place in a sealed container for proper chemical waste disposal. Do not use combustible materials or water for cleanup.[14]
-
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11][13]
-
Eye Contact: Immediately rinse with water for at least 15 minutes, holding eyelids open.[11][13]
-
Inhalation: Move to fresh air.[13]
-
In all cases of exposure, seek immediate medical attention.[11]
-
Conclusion
The melting point of this compound, 40-42°C, is a defining characteristic that influences its purity assessment, handling, storage, and application in organic synthesis. Its determination requires a meticulous experimental approach that accounts for its high reactivity and moisture sensitivity. By adhering to the protocols and safety guidelines outlined in this guide, researchers and drug development professionals can confidently and safely utilize this important synthetic intermediate to its full potential.
References
-
2-Fluoro-4-Methoxy Benzoic Acid - ChemBK. (n.d.). Retrieved from [Link]
-
This compound, 95%, Thermo Scientific. (n.d.). Retrieved from [Link]
-
2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 - PubChem. (n.d.). Retrieved from [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]
-
Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved from [Link]
-
an introduction to acyl chlorides (acid chlorides) - Chemguide. (n.d.). Retrieved from [Link]
-
Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note - Save My Exams. (2025). Retrieved from [Link]
-
4-Methoxy Benzoyl Chloride | 100-07-2 | C8H7ClO2 - Shree Sulphurics. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Stability and Storage of 2-Fluoro-4-methoxybenzoyl Chloride
Introduction
2-Fluoro-4-methoxybenzoyl chloride (CAS No. 321-24-4) is a specialized acyl halide, a class of organic compounds renowned for their high reactivity and utility as intermediates in complex chemical syntheses.[1][2] Its structure, incorporating a fluorinated and methoxylated aromatic ring, makes it a valuable building block in the development of novel pharmaceuticals and agrochemicals.[3] However, the very reactivity that makes this compound synthetically useful also renders it susceptible to degradation, primarily through hydrolysis.[2][4][5] This guide provides a comprehensive overview of the chemical stability of this compound, outlines field-proven storage and handling protocols to preserve its integrity, and offers a framework for its experimental stability assessment. This document is intended for researchers, scientists, and drug development professionals who rely on the quality and purity of this reagent for successful and reproducible outcomes.
Section 1: Physicochemical Properties and Inherent Reactivity
This compound belongs to the acyl halide family, characterized by a carbonyl group bonded to a halogen atom.[2] This functional group dictates the compound's high electrophilicity and susceptibility to nucleophilic attack. The electron-withdrawing nature of the carbonyl oxygen and the chloride atom creates a significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophiles. Furthermore, the chloride ion is an excellent leaving group, facilitating rapid nucleophilic acyl substitution reactions.
| Property | Value |
| CAS Number | 321-24-4[1] |
| Molecular Formula | C₈H₆ClFO₂[1] |
| Molecular Weight | 188.59 g/mol [1] |
| Appearance | Varies (typically a liquid or low-melting solid) |
| Primary Hazards | Corrosive, Moisture Sensitive, Lachrymator[4][5][6][7] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Substituent nodes C_COCl [label="C", pos="2.5,0!"]; O_COCl [label="O", pos="3.0,0.866!"]; Cl_COCl [label="Cl", pos="3.0,-0.866!"]; F [label="F", pos="-1.25,2.165!"]; O_Me [label="O", pos="1.25,-2.165!"]; C_Me [label="CH₃", pos="2.0,-3.0!"];
// Benzene ring edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent edges C1 -- C_COCl; C_COCl -- O_COCl [style=double]; C_COCl -- Cl_COCl; C2 -- F; C4 -- O_Me; O_Me -- C_Me;
// Position nodes for layout C1 [pos="1,0!"]; C2 [pos="0.5,0.866!"]; C3 [pos="-0.5,0.866!"]; C4 [pos="-1,0!"]; C5 [pos="-0.5,-0.866!"]; C6 [pos="0.5,-0.866!"]; }
Caption: Chemical Structure of this compound.
Section 2: Primary Degradation Pathway: Hydrolysis
The principal threat to the stability of this compound is hydrolysis. Acyl halides react readily, and often violently, with water.[8][9] This reaction is a classic example of nucleophilic acyl substitution, where water acts as the nucleophile. The process rapidly converts the acyl chloride into the corresponding carboxylic acid (2-Fluoro-4-methoxybenzoic acid) and hydrochloric acid (HCl). The generation of corrosive HCl vapor is a significant safety concern and can further catalyze the degradation of other sensitive materials.
The mechanism proceeds in two key steps:
-
Nucleophilic Attack: A lone pair of electrons from the oxygen atom in a water molecule attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, pushing electrons onto the carbonyl oxygen and forming a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, and in the process, the chloride ion—an excellent leaving group—is eliminated. A final deprotonation step by another water molecule yields the carboxylic acid and hydronium chloride.
Caption: Mechanism of Hydrolysis for this compound.
Section 3: Recommended Storage and Handling Protocols
The fundamental principle for maintaining the stability of this compound is the rigorous exclusion of atmospheric moisture.
Long-Term Storage Protocol
For archival or long-term storage, the goal is to create an environment that is cold, dry, and inert.
-
Temperature: Store in a refrigerator at 2-8°C .[10] Lower temperatures reduce the rate of any potential decomposition reactions. Do not freeze, as this can introduce moisture through condensation during thawing cycles.
-
Atmosphere: The vial or container should be stored under a dry, inert atmosphere such as argon or nitrogen.[4][6][7] This displaces moist air, preventing hydrolysis.
-
Container: Use a high-quality, amber glass bottle with a polytetrafluoroethylene (PTFE)-lined cap. The amber glass protects against potential light-induced degradation, while the PTFE liner provides a superior moisture barrier and is chemically resistant to the corrosive nature of the compound and its potential degradation products. Ensure the container is tightly sealed.[5][10][11]
Short-Term / In-Use Protocol
When the reagent is in active use, adherence to a strict handling workflow is crucial.
-
Equilibration: Before opening, allow the container to warm to ambient temperature in a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold surfaces of the reagent.
-
Inert Environment: All handling, including weighing and dispensing, must be performed in a well-ventilated chemical fume hood.[4][11] For maximum protection, use a glove box or glove bag with a dry, inert atmosphere.
-
Dispensing: If a glove box is unavailable, use a positive pressure of dry inert gas to dispense the liquid via a syringe through a septum cap. This prevents the introduction of air into the container.
-
Resealing: After dispensing, flush the headspace of the container with dry inert gas before tightly resealing. Wrap the cap and neck of the bottle with Parafilm® as an additional barrier against moisture ingress.
-
Temporary Storage: If the reagent will be used again the same day, store the sealed container in a desiccator.
Caption: Recommended Workflow for Handling and Storing the Reagent.
Section 4: Incompatible Materials and Conditions
To prevent hazardous reactions and maintain purity, this compound must be stored away from incompatible substances. The high reactivity of the acyl chloride functional group leads to vigorous, often exothermic, reactions with a variety of common laboratory chemicals.[12][13]
| Incompatible Substance | Result of Contact | Rationale |
| Water / Moisture | Violent reaction, hydrolysis to carboxylic acid and HCl gas.[8][9] | Nucleophilic attack by water leads to rapid degradation. |
| Alcohols (e.g., Methanol, Ethanol) | Exothermic reaction to form esters and HCl gas.[4] | Alcoholysis is analogous to hydrolysis, with the alcohol acting as the nucleophile. |
| Amines (Primary & Secondary) | Vigorous reaction to form amides and HCl salt of the amine.[12][13] | Amines are strong nucleophiles that readily attack the acyl chloride. |
| Strong Bases (e.g., NaOH, KOH) | Rapid hydrolysis and neutralization, highly exothermic.[4][9] | The base promotes rapid degradation of the acyl chloride. |
| Strong Oxidizing Agents | Potential for violent reaction, risk of fire or explosion.[5][8] | The organic nature of the molecule is susceptible to oxidation. |
Conditions to Avoid:
-
Exposure to Moist Air or Water: This is the primary condition to avoid.[4][9]
-
High Temperatures, Heat, Flames, and Sparks: While stable at recommended storage temperatures, excessive heat can accelerate decomposition and increase vapor pressure, leading to container pressurization.[4][8][14]
Section 5: Experimental Protocol for Stability Assessment
This protocol provides a self-validating system to assess the stability of this compound under specific laboratory conditions (e.g., in a candidate solvent for a reaction). The method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the purity of the compound over time.
Objective: To quantify the degradation of this compound at defined time points when stored under specified conditions.
Methodology:
-
Materials & Equipment:
-
This compound (new bottle, highest purity available).
-
Anhydrous, HPLC-grade aprotic solvent (e.g., Acetonitrile).
-
RP-HPLC system with a C18 column and UV detector.
-
Volumetric flasks, autosampler vials with PTFE-lined septa.
-
Dry inert gas (Argon or Nitrogen).
-
-
Stock Solution Preparation (Time Zero):
-
Perform all steps in a chemical fume hood or glove box.
-
Prepare a stock solution of ~1 mg/mL of this compound in anhydrous acetonitrile.
-
Immediately cap the volumetric flask, flush with inert gas, and seal.
-
Transfer an aliquot to an autosampler vial for immediate analysis (this is the T=0 reference point).
-
-
Time-Point Sampling:
-
Store the sealed stock solution under the desired test condition (e.g., on the benchtop at 20°C, in a refrigerator at 4°C).
-
At specified time intervals (e.g., T=1h, 4h, 8h, 24h, 48h), withdraw an aliquot from the stock solution and transfer it to a new autosampler vial for analysis.
-
-
RP-HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution (e.g., 60:40 Acetonitrile:Water with 0.1% Trifluoroacetic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Note: These conditions may require optimization.
-
-
Data Analysis and Interpretation:
-
At T=0, identify the main peak corresponding to this compound and determine its retention time and peak area. The purity should be >98% for a valid study.
-
In subsequent chromatograms (T=1h, 4h, etc.), look for a decrease in the area of the main peak and the appearance of new peaks.
-
The primary degradation product, 2-Fluoro-4-methoxybenzoic acid, will have a different (typically shorter) retention time on a C18 column.
-
Calculate the percent purity at each time point: Purity (%) = (Area of Main Peak at T=x / Total Peak Area at T=x) * 100.
-
Plot Purity (%) versus Time to visualize the degradation kinetics under the tested conditions.
-
Conclusion
The chemical integrity of this compound is intrinsically linked to its environment. Its high reactivity, while beneficial for chemical synthesis, makes it highly vulnerable to degradation by hydrolysis. By understanding the underlying chemical principles and adhering to stringent storage and handling protocols centered on the absolute exclusion of moisture, researchers can ensure the long-term stability and purity of this valuable reagent. Implementing routine stability assessments, particularly when using the compound in new applications or solvent systems, provides an essential layer of quality control, leading to more reliable and reproducible scientific outcomes.
References
-
GeeksforGeeks. (n.d.). Reactions of Acyl halide. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 22.4: Acid Halide Chemistry. Retrieved from [Link]
-
ReactionWeb.io. (n.d.). Carboxylic Acid + Acyl halide. Retrieved from [Link]
-
Chem-Impex International, Inc. (n.d.). 3-Fluoro-4-methoxybenzyl chloride. Retrieved from [Link]
-
All In Res. (2020). Acyl Halides: Reactions Forming and Reactions of. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl halide. Retrieved from [Link]
- Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
-
National Institutes of Health (NIH). (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2023). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. Retrieved from [Link]
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A Comprehensive Technical Guide to 2-Fluoro-4-methoxybenzoyl Chloride for Advanced Research Applications
This guide provides an in-depth technical overview of 2-Fluoro-4-methoxybenzoyl chloride (CAS No. 134533-96-9), a crucial reagent for researchers, chemists, and professionals in the field of drug development and materials science. We will explore its chemical properties, synthesis, and applications, with a focus on practical considerations for its effective and safe utilization in a laboratory setting.
Introduction: The Strategic Importance of Fluorinated Benzoyl Chlorides
This compound is a substituted aromatic acyl chloride. The presence of the fluorine atom and the methoxy group on the benzene ring imparts unique electronic properties and steric influences, making it a valuable building block in organic synthesis. The fluorine atom can enhance metabolic stability and binding affinity of a molecule, while the methoxy group can modulate solubility and serve as a handle for further chemical transformations. These characteristics make this compound a sought-after intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1]
Commercial Availability and Supplier Landscape
A reliable supply of high-purity starting materials is paramount for reproducible research and development. This compound is available from several reputable chemical suppliers who cater to the research and bulk-scale needs of the scientific community. When selecting a supplier, researchers should consider not only the purity of the compound but also the availability of comprehensive analytical data, such as Certificates of Analysis (CoA), and responsive technical support.
| Supplier | Purity | Available Quantities | Notes |
| Santa Cruz Biotechnology | - | Research quantities | Offers the compound for biochemical and proteomics research.[2] |
| Thermo Scientific | 95% | Gram-scale | Previously part of the Alfa Aesar portfolio, ensuring a legacy of quality.[3] |
| Sigma-Aldrich (BLD Pharmatech) | 98% | Research quantities | Provides key documentation like CoA and COO.[4] |
| NINGBO INNO PHARMCHEM CO.,LTD. | - | Bulk quantities | A manufacturer and supplier in China, offering competitive pricing for bulk purchases.[5] |
It is crucial to verify the current availability and product specifications directly with the suppliers, as this information can change.
Physicochemical Properties and Handling
Chemical Identifiers:
Physical Properties:
Handling and Storage: this compound is a moisture-sensitive and corrosive compound.[3][6] Like other acyl chlorides, it reacts violently with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas.[6][7] This reactivity necessitates stringent handling and storage protocols to maintain its integrity and ensure laboratory safety.
dot
Caption: Recommended storage and handling workflow for this compound.
Synthetic Routes
The synthesis of this compound typically starts from the corresponding carboxylic acid, 2-fluoro-4-methoxybenzoic acid. A common and effective method for this transformation is the reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[8] The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction with thionyl chloride.[9]
dot
Caption: General synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases, place 2-fluoro-4-methoxybenzoic acid.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 2-3 equivalents). A few drops of DMF can be added as a catalyst.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux until the evolution of gas (SO₂ and HCl) ceases. The progress of the reaction can be monitored by the disappearance of the solid starting material.
-
Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization to yield the final product.
Note: All operations must be carried out in a well-ventilated fume hood due to the evolution of toxic and corrosive gases.
Key Applications in Research and Development
The reactivity of the acyl chloride group, combined with the unique properties imparted by the fluoro and methoxy substituents, makes this compound a versatile reagent in several areas of chemical synthesis.
dot
Caption: Key application areas for this compound.
5.1. Pharmaceutical Synthesis
This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents. The 2-fluoro-4-methoxyphenyl moiety can be found in a range of biologically active molecules, including potential anticancer agents.[10] The acyl chloride functionality allows for the facile introduction of this group via acylation of amines, alcohols, and other nucleophiles to form amides and esters, which are common linkages in drug molecules.
5.2. Agrochemical Development
In the agrochemical sector, this compound is utilized in the creation of novel pesticides and herbicides. The incorporation of fluorine can enhance the efficacy and selectivity of these compounds, leading to improved crop protection.
5.3. Materials Science
Beyond life sciences, this versatile molecule finds applications in materials science. It can be used as a monomer or a modifying agent in the synthesis of specialty polymers and coatings. The presence of the fluoro and methoxy groups can impart desirable properties such as thermal stability, chemical resistance, and altered surface characteristics to the resulting materials.
Safety and Hazard Management
This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage. Inhalation may lead to respiratory irritation.[11]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11][12]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[11]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[11][12]
Fire-fighting Measures:
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[13]
-
Do NOT use water , as it reacts violently with the substance.[7]
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Absorb the spill with a dry, inert material such as sand or vermiculite and place it in a sealed container for disposal.[7]
-
Do not use combustible materials, such as sawdust, for absorption.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery, agrochemical synthesis, and materials science. Its unique structural features offer chemists a powerful tool for molecular design and synthesis. However, its hazardous nature demands strict adherence to safety protocols. By understanding its properties, handling requirements, and synthetic utility, researchers can effectively and safely leverage this important building block in their scientific endeavors.
References
- A Comparative Guide to Acyl Chlorides in Organic Synthesis - Benchchem. (n.d.).
- This compound | CAS 321-24-4 | SCBT. (n.d.). Santa Cruz Biotechnology.
- Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- 2-Fluoro-4-methoxybenzyl Chloride: Your Premier Chemical Intermediate Supplier. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound, 95%, Thermo Scientific 1 g | Buy Online. (n.d.). Fisher Scientific.
- Western Carolina University Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University.
- Acetyl Chloride Storage. (2023, July 31). Reddit.
- Acyl chlorides stability. (2020, October 26). Sciencemadness Discussion Board.
- ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). (2025, August 6). ResearchGate.
- CAS 331-63-5 | 2707-7-24 | MDL MFCD09038460 | 2-Fluoro-4-methoxybenzyl chloride. (n.d.). SynQuest Laboratories.
- 3-Fluoro-4-methoxybenzyl chloride. (n.d.). Chem-Impex.
- 2-Fluoro-4-methoxybenzoic acid SDS, 321-24-4 Safety Data Sheets. (2019, July 15). ECHEMI.
- 2-Fluoro-4-methoxybenzyl chloride | 331-63-5. (2022, December 30). ChemicalBook.
- Synthesis of 4-methoxybenzoyl chloride. (n.d.). PrepChem.com.
- This compound | 321-24-4. (n.d.). Sigma-Aldrich.
- 4-Methoxybenzoyl chloride-100-07-2. (n.d.). Shree Ganesh Remedies Limited.
- 4-Methoxy Benzoyl Chloride | 100-07-2 | C8H7ClO2. (n.d.). Shree Sulphurics.
- 4-Methoxybenzoyl chloride synthesis. (n.d.). ChemicalBook.
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). NIH.
- Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. (n.d.). Google Patents.
- 2,4,5-Trifluoro-3-methoxybenzoyl chloride. (n.d.). Amerigo Scientific.
- 4-METHOXYBENZOYL CHLORIDE. (n.d.). CAMEO Chemicals - NOAA.
- 4-Methoxybenzoyl Chloride | 100-07-2. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- 3-Fluoro-4-methoxybenzoyl chloride - SAFETY DATA SHEET. (n.d.).
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A Technical Guide to 2-Fluoro-4-methoxybenzoyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract: 2-Fluoro-4-methoxybenzoyl chloride is a pivotal chemical intermediate, valued for its utility in introducing a substituted phenyl moiety into a wide range of molecular scaffolds. The presence of both a fluorine atom and a methoxy group on the benzoyl ring offers medicinal chemists a strategic tool to modulate the physicochemical and pharmacokinetic properties of target molecules. This guide provides a comprehensive technical overview of this compound, designed for researchers and professionals in drug development. It covers the compound's core properties, detailed and validated protocols for its synthesis and subsequent reactions, mechanistic insights, and critical safety protocols, establishing a foundation for its effective application in the laboratory.
Introduction: A Versatile Building Block in Modern Chemistry
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. This compound emerges as a reagent of significant interest due to its trifunctional nature: the highly reactive acyl chloride group, a metabolically robust fluorine substituent, and an electron-donating methoxy group that can influence molecular interactions.
The acyl chloride function serves as a powerful electrophile, enabling efficient acylation reactions with a broad spectrum of nucleophiles to form stable amide, ester, and thioester linkages. The strategic placement of a fluorine atom at the ortho position can profoundly impact a molecule's conformational preference, pKa, and metabolic stability by blocking sites susceptible to oxidative metabolism. Concurrently, the para-methoxy group can modulate solubility and participate in crucial hydrogen bonding interactions with biological targets. This unique combination makes this compound an indispensable tool for constructing chemical libraries and optimizing lead compounds in drug discovery pipelines. This document serves as a detailed guide to its properties, synthesis, and core applications.
Chemical Identity and Physicochemical Properties
A precise understanding of a reagent's properties is fundamental to its successful application. The key identifiers and physicochemical characteristics of this compound are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 321-24-4[1][2] |
| Molecular Formula | C₈H₆ClFO₂[1][2] |
| Molecular Weight | 188.59 g/mol [2] |
| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)Cl)F[1] |
| InChI Key | UHLDNUXKNREILG-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Data
| Property | Value |
| Appearance | Solid |
| Melting Point | 40°C to 42°C[1] |
| Odor | Pungent[1] |
| Sensitivity | Moisture sensitive[1] |
| UN Number | UN3261 (Corrosive solid, acidic, organic, n.o.s.)[1] |
Synthesis Protocol: Activating the Carboxylic Acid
The most reliable and common method for preparing this compound is through the chlorination of its parent carboxylic acid, 2-Fluoro-4-methoxybenzoic acid. This conversion is a critical activation step, transforming the relatively unreactive carboxylic acid into a highly reactive acyl chloride ready for coupling reactions.
Principle and Mechanistic Rationale
The conversion relies on reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Oxalyl chloride is often preferred in laboratory settings because its byproducts (CO₂, CO, HCl) are gaseous, which simplifies purification. The reaction is typically catalyzed by a trace amount of N,N-dimethylformamide (DMF). DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is the active catalytic species that accelerates the conversion. The overall process must be conducted under anhydrous conditions to prevent the newly formed acyl chloride from hydrolyzing back to the carboxylic acid.
Experimental Workflow Diagram
The following diagram outlines the logical flow from starting material to the purified, validated product.
Caption: Synthesis workflow for this compound.
Detailed Step-by-Step Protocol
This protocol is a self-validating system, where successful execution and characterization confirm the identity and purity of the final product.
-
Reagents and Equipment:
-
2-Fluoro-4-methoxybenzoic acid (1.0 eq)
-
Oxalyl chloride (1.5 eq) or Thionyl chloride (1.5 eq)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
N,N-dimethylformamide (DMF, 1-2 drops)
-
Round-bottom flask with magnetic stir bar, condenser, and drying tube (or nitrogen/argon inlet)
-
Ice bath
-
-
Reaction Setup:
-
All glassware must be oven- or flame-dried and cooled under a stream of inert gas (N₂ or Ar).
-
Assemble the flask with the condenser and drying tube/inert gas line.
-
-
Procedure:
-
To the flask, add 2-Fluoro-4-methoxybenzoic acid and anhydrous DCM.
-
Add 1-2 drops of DMF to the stirred suspension.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add the chlorinating agent (oxalyl chloride or thionyl chloride) dropwise via a syringe. Causality Note: A slow, controlled addition is critical to manage the exothermic reaction and gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours. The reaction is typically complete when the mixture becomes a clear solution and gas evolution has ceased.
-
-
Workup and Purification:
-
Carefully concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvent and excess chlorinating agent. Safety Note: The off-gas should be passed through a trap containing a base (e.g., NaOH solution) to neutralize acidic gases.
-
The resulting crude product can be purified by short-path distillation under high vacuum or by recrystallization from a non-polar solvent like hexanes.
-
-
Characterization:
-
Infrared (IR) Spectroscopy: Confirm the conversion by observing the disappearance of the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) and the appearance of a sharp C=O stretch for the acyl chloride at a higher frequency (~1780-1800 cm⁻¹).
-
NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure and purity of the final product.
-
Core Reactivity: Amide Bond Formation via Nucleophilic Acyl Substitution
The primary utility of this compound is as an acylating agent. Its reaction with amines to form robust amide bonds is a cornerstone of peptide synthesis and the construction of countless pharmaceutical agents.
The Schotten-Baumann Reaction
This reaction typically involves the acylation of an amine (or alcohol) using an acyl chloride in the presence of a base. The base serves a critical dual purpose: it can deprotonate the nucleophile to increase its reactivity, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl is essential as it would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Reaction Mechanism Diagram
The mechanism is a classic example of nucleophilic acyl substitution, proceeding through a tetrahedral intermediate.
Caption: Mechanism of amide formation.
Protocol: Synthesis of a Representative Amide
-
Reagents and Equipment:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous solvent (e.g., DCM, THF)
-
Base (e.g., Triethylamine or Pyridine, 1.5 eq)
-
Standard laboratory glassware for inert atmosphere reactions.
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the amine and the base in the anhydrous solvent.
-
Cool the solution to 0°C.
-
Dissolve the this compound in a minimal amount of anhydrous solvent and add it dropwise to the stirred amine solution. Expertise Note: Adding the acyl chloride to the amine solution (rather than the reverse) maintains an excess of the nucleophile, minimizing side reactions.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, then with saturated aqueous NaHCO₃ to remove any unreacted starting acid, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product via column chromatography or recrystallization.
-
Applications in Medicinal Chemistry
The 2-fluoro-4-methoxyphenyl motif is prevalent in modern drug discovery. Its incorporation can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. For instance, related methoxybenzoyl structures are used in the synthesis of stilbene and dihydrostilbene derivatives investigated as potential anti-cancer agents[3]. A series of 4-substituted methoxybenzoyl-aryl-thiazoles have been discovered as potent anticancer agents that inhibit tubulin polymerization[4]. The specific substitution pattern of this compound provides a unique electronic and steric profile that can be exploited to fine-tune ligand-receptor interactions and block metabolic soft spots.
Safety, Handling, and Storage
As a reactive and corrosive compound, strict adherence to safety protocols is mandatory.
Table 3: Key Safety Hazards
| Hazard | Description | Precaution |
| Corrosive | Causes severe skin and eye burns[5][6]. | Handle only with appropriate Personal Protective Equipment (PPE). |
| Lachrymator | Vapors are irritating and cause tears[5]. | Always handle within a certified chemical fume hood. |
| Moisture Sensitive | Reacts exothermically with water, releasing corrosive HCl gas[7]. | Use and store under anhydrous conditions. Keep container tightly sealed. |
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a full-face shield at all times[8][9].
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Prevent contact with skin, eyes, and clothing. Keep away from water, bases, and alcohols[5][7].
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon)[5]. Store away from incompatible materials.
-
Spill & First Aid: In case of a spill, absorb with a dry, inert material and dispose of as hazardous waste. For skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention[6][8].
Conclusion
This compound is more than a simple reagent; it is a strategic tool for molecular design. Its well-defined reactivity, combined with the beneficial properties imparted by its fluoro and methoxy substituents, makes it a valuable asset in the synthesis of complex molecules. By understanding its properties, employing validated synthetic protocols, and adhering to strict safety measures as outlined in this guide, researchers can effectively leverage this compound to advance their projects in drug discovery, materials science, and beyond.
References
-
Organic Letters. ACS Publications. Retrieved January 12, 2026, from [Link]
-
Journal of Medicinal Chemistry. ACS Publications. Retrieved January 12, 2026, from [Link]
-
Journal of Medicinal Chemistry. Wikipedia. Retrieved January 12, 2026, from [Link]
-
Organic Letters. Wikipedia. Retrieved January 12, 2026, from [Link]
-
Journal of Medicinal and Medical Chemistry. Retrieved January 12, 2026, from [Link]
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About Organic Letters. ACS Publications. Retrieved January 12, 2026, from [Link]
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Organic Letters Current Issue. ACS Publications. Retrieved January 12, 2026, from [Link]
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Journal of Medicinal Chemistry List of Issues. ACS Publications. Retrieved January 12, 2026, from [Link]
-
Journal of Medicinal Chemistry Ahead of Print. ACS Publications. Retrieved January 12, 2026, from [Link]
-
Letters in Organic Chemistry. Bentham Science. Retrieved January 12, 2026, from [Link]
- Safety Data Sheet. Generic SDS source.
-
Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks. ResearchGate. Retrieved January 12, 2026, from [Link]
- 3-Fluoro-4-methoxybenzoyl chloride - SAFETY DATA SHEET. Generic SDS source.
-
2-Fluoro-4-methoxybenzoic acid. PubChem, NIH. Retrieved January 12, 2026, from [Link]
-
Synthesis of 4-methoxybenzoyl chloride. PrepChem.com. Retrieved January 12, 2026, from [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents. NIH National Library of Medicine. Retrieved January 12, 2026, from [Link]
-
4-Methoxy Benzoyl Chloride. Shree Sulphurics. Retrieved January 12, 2026, from [Link]
- Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides. Google Patents.
-
2,4,5-Trifluoro-3-methoxybenzoyl chloride. Amerigo Scientific. Retrieved January 12, 2026, from [Link]
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Introduction: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to the Reactivity Profile of 2-Fluoro-4-methoxybenzoyl chloride
This compound (FMB-Cl) is an activated carboxylic acid derivative that has emerged as a crucial building block in synthetic organic chemistry. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development, where precise molecular architecture is paramount. The molecule's reactivity is governed by the interplay of three key functional groups: the highly electrophilic acyl chloride, the strongly electron-donating methoxy group, and the moderately electron-withdrawing and ortho, para-directing fluorine atom. This guide provides an in-depth exploration of the reactivity profile of FMB-Cl, offering field-proven insights for researchers, scientists, and drug development professionals.
| Property | Value | Reference |
| CAS Number | 321-24-4 | [1] |
| Molecular Formula | C₈H₆ClFO₂ | [1][2] |
| Molecular Weight | 188.59 g/mol | [1] |
| Boiling Point | 242.9°C at 760 mmHg | |
| SMILES | COC1=CC(=C(C=C1)C(=O)Cl)F | [2] |
| InChIKey | UHLDNUXKNREILG-UHFFFAOYSA-N | [2] |
Core Reactivity Principles: The Influence of Aromatic Substituents
The reactivity of this compound is dominated by the acyl chloride group, a powerful acylating agent. The carbonyl carbon is rendered highly electrophilic by the strong inductive effect of both the chlorine and oxygen atoms. This makes it an excellent substrate for nucleophilic acyl substitution .
The aromatic ring itself is decorated with two substituents that modulate its electronic properties:
-
4-Methoxy Group (-OCH₃): This is a potent activating group due to its strong +M (mesomeric) effect, donating electron density into the ring, particularly at the ortho and para positions. It is a powerful ortho, para-director for electrophilic aromatic substitution.
-
2-Fluoro Group (-F): Fluorine exerts a dual influence. It is strongly electronegative, leading to a deactivating -I (inductive) effect. However, like other halogens, it possesses lone pairs that can be donated into the ring (+M effect), making it an ortho, para-director.
This unique substitution pattern makes FMB-Cl a valuable reagent for introducing the 2-fluoro-4-methoxybenzoyl moiety into target molecules, a common scaffold in biologically active compounds.
Synthesis Pathway
The most direct and industrially scalable synthesis of this compound involves the chlorination of the corresponding carboxylic acid, 2-Fluoro-4-methoxybenzoic acid. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF).[3][4][5]
Caption: Synthesis via chlorination of the parent carboxylic acid.
Key Reaction Profile I: Nucleophilic Acyl Substitution
As an acyl chloride, the primary role of FMB-Cl is to act as an electrophile in nucleophilic acyl substitution reactions. It readily reacts with a wide range of nucleophiles to form stable amide, ester, and anhydride linkages, which are fundamental connections in drug molecules.[6]
Amide Formation (Aminolysis)
Reaction with primary or secondary amines provides the corresponding amides. This is one of the most common applications of FMB-Cl in medicinal chemistry. The reaction is typically rapid and high-yielding.
Experimental Protocol: General Procedure for Amide Synthesis
-
Dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.05 eq.) in the same solvent dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Ester Formation (Alcoholysis)
FMB-Cl reacts with alcohols to form esters. The reactivity is generally lower than with amines, and a base is typically required to activate the alcohol and scavenge the HCl byproduct.
Hydrolysis
Like most acyl chlorides, FMB-Cl is moisture-sensitive and reacts violently with water to hydrolyze back to the parent carboxylic acid, 2-Fluoro-4-methoxybenzoic acid, releasing corrosive hydrochloric acid gas.[7][8] This necessitates careful handling and storage under anhydrous conditions.[9]
Caption: General mechanism for nucleophilic acyl substitution.
Key Reaction Profile II: Friedel-Crafts Acylation
FMB-Cl is an excellent reagent for the Friedel-Crafts acylation of electron-rich aromatic and heteroaromatic compounds.[10] This reaction creates a new carbon-carbon bond, forming an aryl ketone. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is required to generate the highly electrophilic acylium ion.[11][12]
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid coordinates to the chlorine atom, facilitating its departure and the formation of a resonance-stabilized acylium ion.[10][11] This powerful electrophile is then attacked by the nucleophilic arene.
Experimental Protocol: Friedel-Crafts Acylation of Anisole
-
To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a dry, non-polar solvent like dichloromethane or 1,2-dichloroethane.
-
Cool the suspension to 0 °C.
-
Slowly add this compound (1.0 eq.) to the suspension, followed by the dropwise addition of the aromatic substrate (e.g., anisole, 1.0 eq.).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or GC-MS.
-
Carefully quench the reaction by slowly pouring it onto crushed ice containing concentrated HCl.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting ketone by column chromatography or recrystallization.
Caption: Logical workflow for a Friedel-Crafts acylation reaction.
Applications in Drug Discovery and Materials Science
The 2-fluoro-4-methoxybenzoyl moiety is present in numerous molecules of pharmaceutical interest. Its inclusion can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties.
-
Anticancer Agents: This structural motif is found in compounds designed as tubulin polymerization inhibitors and other novel anticancer agents.[6][13]
-
Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[6][14]
-
Materials Science: Acyl chlorides are used to modify polymers and surfaces, and the unique electronic properties imparted by the fluoro and methoxy groups can be leveraged in the development of advanced materials.[14]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.[15]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.[9][16][17]
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors or dust.[15] It is a lachrymator.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as water, strong bases, and oxidizing agents.[6][7][16] Storage under an inert gas (e.g., argon or nitrogen) is recommended to prevent hydrolysis.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][15][16] If inhaled, move to fresh air.[15] If swallowed, rinse mouth with water and do not induce vomiting.[9][15]
Conclusion
This compound is a highly valuable and reactive chemical intermediate. Its reactivity is centered on the electrophilic acyl chloride group, enabling efficient acylation of a wide variety of nucleophiles. The electronic effects of the fluoro and methoxy substituents provide a unique profile that is leveraged in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. A thorough understanding of its reactivity, combined with stringent safety and handling protocols, allows researchers to effectively harness the synthetic potential of this versatile reagent.
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Navigating the Reactive Landscape of 2-Fluoro-4-methoxybenzoyl Chloride: A Technical Guide to Hazard Mitigation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Fluoro-4-methoxybenzoyl chloride (CAS No. 321-24-4) is a reactive acyl chloride intermediate valuable in the synthesis of complex pharmaceutical and agrochemical compounds. However, its utility is intrinsically linked to significant potential hazards. This guide provides an in-depth analysis of these hazards, emphasizing the compound's corrosive nature, reactivity with water, and potential for causing severe tissue damage. The primary directive of this document is to foster a comprehensive understanding of the risks and to provide actionable protocols for safe handling, storage, and emergency response, ensuring the protection of laboratory personnel and the integrity of research. The information presented herein is synthesized from available safety data for this compound and structurally related analogs, providing a robust framework for risk assessment and mitigation.
The Hazard Profile: Understanding the Inherent Risks
The principal hazards associated with this compound stem from its acyl chloride functional group, which is highly susceptible to nucleophilic attack, particularly by water. This reactivity is the root cause of its primary hazardous properties.
Corrosivity and Lachrymatory Effects
This compound is classified as a corrosive substance. Direct contact with skin or eyes will cause severe burns and potentially irreversible tissue damage.[1][2] Vapors of similar benzoyl chloride compounds are known to be lachrymators, substances that trigger an immediate and intense tearing of the eyes, serving as an early warning sign of exposure.[3][4]
-
Mechanism of Injury: Upon contact with moisture on skin, in the eyes, or in the respiratory tract, the acyl chloride hydrolyzes to form hydrochloric acid (HCl) and 2-fluoro-4-methoxybenzoic acid. The generation of HCl is a primary contributor to the severe corrosive effects observed.
Reactivity Hazards
The most significant reactivity hazard is its violent reaction with water.[5][6] This includes not only liquid water but also atmospheric moisture.
-
Reaction with Water: Contact with water leads to a rapid, exothermic reaction that liberates corrosive and toxic gases, namely hydrogen chloride (HCl) gas.[3][7] In a sealed or poorly ventilated container, this can lead to a dangerous buildup of pressure.[6][7]
-
Incompatible Materials: Beyond water, this compound is incompatible with strong bases, alcohols, and strong oxidizing agents.[3][6] Reactions with these materials can also be vigorous and exothermic.
Toxicological Profile
-
Inhalation: Inhalation of vapors or aerosols can cause severe irritation and chemical burns to the respiratory tract.[8]
-
Eye Contact: Causes serious eye damage, with a risk of blindness.[1][4]
-
Ingestion: If swallowed, it can cause severe burns to the mouth, throat, and stomach, with a danger of perforation.[1][3]
The following table summarizes the key hazard information based on available data for this compound and its analogs.
| Hazard Classification | Description | Supporting Evidence |
| Skin Corrosion/Irritation | Category 1B/1C: Causes severe skin burns and eye damage. | Stated explicitly for the compound and close analogs.[1][2][4][8] |
| Serious Eye Damage | Category 1: Causes serious eye damage. | Stated explicitly for the compound and close analogs.[1][2][4][8] |
| Reactivity | Reacts violently with water, releasing toxic gas. Moisture sensitive. | A well-documented property of acyl chlorides.[3][5][6][7] |
| Corrosive to Metals | May be corrosive to metals. | Stated as a potential hazard.[2][5] |
| Acute Toxicity (Inhalation) | May cause respiratory irritation. | A common property of corrosive and lachrymatory vapors.[8] |
Risk Mitigation Framework: From Storage to Disposal
A robust safety protocol is non-negotiable when working with this compound. The following sections detail essential procedures grounded in the chemical's properties.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to minimize exposure through engineering controls, supplemented by appropriate PPE.
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to control vapor exposure.[3]
-
Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound is detailed below.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield (8-inch minimum).[9] | Protects against splashes and corrosive vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton®). Gloves must be inspected before use.[9] | Prevents skin contact and burns. |
| Body Protection | A flame-retardant lab coat and a chemical-resistant apron. For larger quantities, a complete chemical-protective suit may be necessary.[9][10] | Protects underlying clothing and skin from spills. |
| Respiratory Protection | Not typically required if work is performed in a fume hood. For emergencies or situations exceeding exposure limits, a full-face respirator with an appropriate cartridge (e.g., for acid gases) is necessary.[10] | Protects the respiratory system from corrosive vapors. |
The following diagram illustrates the decision-making process for selecting appropriate controls.
Safe Handling and Storage Protocols
Strict protocols must be followed to prevent accidental exposure and reactions.
-
Handling:
-
Always handle in a well-ventilated area, specifically a chemical fume hood.[10]
-
Keep away from sources of ignition; while it is a combustible liquid, the primary hazard is its reactivity.[3][4]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Use non-sparking tools.[10]
-
Containers should be opened and handled with care, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[3]
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]
-
The storage area should be designated for corrosive materials.
-
Crucially, store away from incompatible materials, especially water, bases, and alcohols.[3][9]
-
Never allow the product to get in contact with water during storage.[9]
-
Emergency Procedures: A Systematic Response
In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.
First Aid Measures
Immediate action is required following any exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Immediately flush the skin with copious amounts of running water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Spill and Leak Response
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Control Ignition Sources: Remove all sources of ignition.[3]
-
Containment: Do not use water to clean up the spill. For a small spill, absorb with an inert, dry material such as sand or vermiculite. Place the absorbed material into a suitable, labeled container for disposal.
-
PPE: Responders must wear the appropriate level of PPE as described in section 2.1, including respiratory protection.
-
Disposal: All waste generated from the cleanup must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[10]
The following diagram outlines the emergency response workflow.
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The Organic Chemist's Guide to 2-Fluoro-4-methoxybenzoyl chloride: Synthesis, Reactivity, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-4-methoxybenzoyl chloride stands as a pivotal, yet often overlooked, functionalized aromatic building block in modern synthetic chemistry. Its unique substitution pattern—a reactive acyl chloride, an electron-withdrawing fluorine atom, and an electron-donating methoxy group—creates a molecule with nuanced reactivity, making it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its history, detailed synthetic routes from common starting materials, characteristic physicochemical and spectroscopic properties, and its burgeoning role in the development of bioactive compounds, particularly in medicinal chemistry. Authored from the perspective of a senior application scientist, this document aims to bridge the gap between theoretical knowledge and practical application, offering field-proven insights into its handling, reaction optimization, and strategic use in multi-step synthesis.
Introduction: A Molecule of Strategic Importance
While not a household name in the pantheon of chemical reagents, this compound (CAS No. 321-24-4) has steadily carved a niche in the fine chemical and pharmaceutical industries.[1] The strategic placement of its functional groups imparts a distinct electronic and steric profile. The acyl chloride group serves as a highly reactive electrophilic handle for acylation reactions, readily forming amides, esters, and ketones. The fluorine atom at the ortho position significantly influences the reactivity of the acyl chloride and the properties of its derivatives, often enhancing metabolic stability and binding affinity in biological systems. Juxtaposed at the para position, the methoxy group acts as a powerful electron-donating group, modulating the overall electronic character of the benzene ring. This electronic push-pull relationship makes the compound and its derivatives intriguing substrates for further aromatic substitutions and coupling reactions.
This guide will deconstruct the synthesis of this valuable intermediate, provide a detailed look at its known properties and reactivity, and culminate in a practical, real-world example of how related fluorinated building blocks are integral to the synthesis of modern therapeutics.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a reagent's physical and analytical properties is fundamental to its effective use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 321-24-4 | [1][2] |
| Molecular Formula | C₈H₆ClFO₂ | [2] |
| Molecular Weight | 188.59 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 40-42 °C | [3] |
| Boiling Point | ~242.9 °C (Predicted) | [3] |
| Density | ~1.309 g/cm³ (Predicted) | [3] |
| Purity | Typically >95% | [4] |
Spectroscopic Data
-
¹H NMR (Predicted): The spectrum is expected to show a singlet for the methoxy protons (-OCH₃) around 3.8-4.0 ppm. The aromatic region would display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. A doublet of doublets would be expected for the proton at C5, a doublet for the proton at C6, and a doublet for the proton at C3.
-
¹³C NMR (Predicted): The carbonyl carbon should appear significantly downfield, likely in the 165-170 ppm region. The carbon bearing the fluorine (C2) would show a large one-bond C-F coupling constant (¹JCF), and other aromatic carbons would exhibit smaller, multi-bond C-F couplings. The methoxy carbon would be expected around 55-60 ppm.
-
IR Spectroscopy: Key stretches would include a strong C=O absorption for the acyl chloride around 1770-1800 cm⁻¹, and C-O stretching for the methoxy group around 1250 cm⁻¹.
Key Synthetic Routes: A Multi-Step Pathway
The discovery and historical development of this compound are not well-documented in seminal, standalone publications. Its emergence is tied to the broader development of fluorinated aromatic intermediates. The most logical and industrially practiced synthesis is a multi-step process starting from readily available precursors.
Caption: Conversion of carboxylic acid to acyl chloride.
Self-Validating Protocol: Acyl Chloride Formation
-
Rationale: The reaction is typically run with an excess of thionyl chloride, which can also serve as the solvent. A catalytic amount of DMF is often added to accelerate the reaction via the formation of the Vilsmeier reagent, a more potent acylating agent. [9]The reaction is self-validating as the evolution of gaseous byproducts (HCl, SO₂) signals its progress.
-
Methodology:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic and corrosive gases.
-
To a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., containing NaOH solution), add 2-Fluoro-4-methoxybenzoic acid (1.0 eq).
-
Carefully add thionyl chloride (2.0-3.0 eq).
-
Add a catalytic amount (1-2 drops) of DMF.
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 1-3 hours. The reaction is complete when gas evolution ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, anhydrous toluene can be added and co-evaporated.
-
The resulting crude this compound is often of sufficient purity to be used directly in subsequent steps.
-
Applications in Medicinal Chemistry: A Case Study with Trametinib
While direct, high-profile applications of this compound are not extensively documented in blockbuster drugs, the strategic importance of its core structure—the 2-fluoro-4-substituted aniline motif—is powerfully demonstrated in the synthesis of the MEK inhibitor Trametinib . Trametinib is an FDA-approved targeted therapy for the treatment of metastatic melanoma with certain genetic mutations. [10] The synthesis of Trametinib relies on the key intermediate 2-fluoro-4-iodoaniline . [11][12][13]This intermediate contains the same 2-fluoro substitution pattern, with an iodine atom serving as a handle for cross-coupling reactions instead of a methoxy group. The fundamental synthetic logic and the imparted physicochemical properties are highly analogous.
Caption: Role of the 2-fluoro-4-substituted aniline core in Trametinib synthesis.
In the synthesis of Trametinib, 2-fluoro-4-iodoaniline is first converted to a urea derivative. [14][15]This product then undergoes a crucial cyclization and condensation reaction with a pyridotrione fragment to build the complex heterocyclic core of the final drug molecule. [15][16]The presence of the 2-fluoro substituent is critical for the drug's binding affinity to the MEK enzyme and for its overall pharmacokinetic profile. This case study underscores the value of the 2-fluoro-4-substituted phenyl ring system, for which this compound is a key representative, in constructing modern, highly functionalized pharmaceutical agents.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It reacts with water, including atmospheric moisture, to release hydrochloric acid.
-
Personal Protective Equipment (PPE): Always handle in a fume hood wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
In case of exposure:
-
Skin Contact: Immediately wash with copious amounts of water and seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek urgent medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is more than a simple acylating agent; it is a specialized building block that offers synthetic chemists a reliable tool for introducing the 2-fluoro-4-methoxyphenyl motif into complex molecules. Its synthesis, while multi-stepped, relies on robust and well-understood organic transformations. Its true value lies in the unique electronic properties conferred by its substituents, which can be strategically exploited in the design of novel pharmaceuticals and materials. As demonstrated by the analogous 2-fluoro-4-iodoaniline core in Trametinib, this substitution pattern is of high value in modern drug discovery. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this versatile reagent into their synthetic programs.
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National Center for Biotechnology Information. (n.d.). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. NIH. Retrieved from [Link]
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WIPO Patentscope. (2020). WO/2020/161654 A PROCESS FOR THE PREPARATION OF TRAMETINIB ACETIC ACID SOLVATE. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of N-(2-fluorophenyl)acetamide. Retrieved from [Link]
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A Comprehensive Technical Guide to 2-Fluoro-4-methoxybenzoyl Chloride: Synthesis, Reactions, and Applications in Drug Discovery
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Fluoro-4-methoxybenzoyl chloride. We will delve into its chemical identity, synthesis, key reactions, and its significant role as a versatile building block in the creation of novel therapeutics. This document is intended to be a practical resource, offering not just theoretical knowledge but also actionable protocols and safety guidelines.
Chemical Identity and Properties of this compound
This compound is a substituted aromatic acyl chloride, a class of compounds highly valued in organic synthesis for their reactivity. The presence of a fluorine atom and a methoxy group on the benzene ring imparts unique electronic properties that can be strategically exploited in the design of new molecules.
Synonyms and Identifiers:
A clear identification of this reagent is crucial for accurate sourcing and regulatory compliance. The most common identifiers and synonyms are listed below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 321-24-4[2][3][4][5][6] |
| Molecular Formula | C₈H₆ClFO₂[2][4][5] |
| Molecular Weight | 188.58 g/mol [2][3] |
| Synonyms | Benzoyl chloride, 2-fluoro-4-methoxy-[1][2]; 2-Fluor-4-methoxy-benzoylchlorid[2] |
Physicochemical Properties:
| Property | Value | Source |
| Appearance | Solid | [2] |
| Melting Point | 40-42 °C | [1][2] |
| Boiling Point | 242.9 °C at 760 mmHg (Predicted) | [2][3] |
| Density | 1.309 g/cm³ (Predicted) | [2][3] |
| Flash Point | 105.3 °C | [2][3] |
| Sensitivity | Moisture sensitive | [1] |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 2-Fluoro-4-methoxybenzoic acid. This transformation is typically achieved using standard chlorinating agents.
Synthesis of the Precursor: 2-Fluoro-4-methoxybenzoic Acid
The precursor, 2-Fluoro-4-methoxybenzoic acid (CAS No. 394-42-3), is a vital intermediate.[7][8][9] A common synthetic route to this acid involves the oxidation of 2-fluoro-4-methoxybenzaldehyde.[7][8]
Conversion to this compound
The conversion of the carboxylic acid to the acyl chloride is a standard procedure in organic synthesis. Thionyl chloride (SOCl₂) is a commonly used reagent for this purpose due to the clean reaction byproducts (HCl and SO₂), which are gaseous and easily removed.
Step-by-Step Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with a sodium hydroxide solution).
-
Reagents: To the flask, add 2-Fluoro-4-methoxybenzoic acid. Add an excess of thionyl chloride (typically 2-3 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature. Effervescence (evolution of HCl and SO₂ gas) will be observed.
-
Heating: After the initial gas evolution subsides, heat the reaction mixture to reflux until the gas evolution ceases (typically 1-3 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene can be added and subsequently evaporated.
-
Product: The resulting this compound is typically used in the next step without further purification.
Key Reactions in Drug Development
This compound is a valuable reagent for introducing the 2-fluoro-4-methoxybenzoyl moiety into molecules. This is particularly important in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[6][10] The two primary classes of reactions where this reagent is employed are amide bond formation and Friedel-Crafts acylation.
Amide Bond Formation
The reaction of this compound with primary or secondary amines is a robust and efficient method for forming amide bonds. This reaction, often carried out under Schotten-Baumann conditions, is fundamental in the synthesis of a vast array of pharmaceuticals.[11][12][13]
Step-by-Step Protocol for Amide Synthesis:
-
Reaction Setup: In a fume hood, dissolve the amine in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2-1.5 equivalents), to the amine solution to neutralize the HCl byproduct.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
Acyl Chloride Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that allows for the introduction of an acyl group onto an aromatic ring.[14][15][16][17] Using this compound, this reaction produces aryl ketones, which are valuable intermediates in the synthesis of more complex molecules.
Step-by-Step Protocol for Friedel-Crafts Acylation:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a dropping funnel, a reflux condenser, and a gas outlet. The system should be under an inert atmosphere (e.g., nitrogen or argon).
-
Lewis Acid: Suspend a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.1 equivalents), in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane.
-
Acyl Chloride Addition: Cool the suspension in an ice bath. Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the Lewis acid suspension.
-
Aromatic Substrate Addition: To this mixture, add the aromatic substrate (1.0 equivalent) dropwise, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction can be gently heated under reflux to drive it to completion. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the resulting ketone by column chromatography or recrystallization.
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Methodological & Application
Application Notes and Protocols: The Strategic Use of 2-Fluoro-4-methoxybenzoyl Chloride in Modern Organic Synthesis
Introduction: A Profile of a Versatile Synthetic Building Block
2-Fluoro-4-methoxybenzoyl chloride has emerged as a crucial reagent in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its utility stems from the unique electronic properties conferred by its substituted aromatic ring. The presence of a fluorine atom at the ortho-position and a methoxy group at the para-position to the acyl chloride functionality creates a molecule with tailored reactivity and provides a scaffold that is a key feature in numerous biologically active compounds.
The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect, which can influence the reactivity of the carbonyl group and introduce a site for potential metabolic stability or altered binding interactions in a final drug molecule.[1] Conversely, the para-methoxy group is a powerful electron-donating group through resonance, which modulates the overall electronic character of the ring.[1] This electronic dichotomy makes this compound an invaluable synthon for constructing complex molecular architectures, most notably in the development of targeted therapeutics like Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer treatment.[2][3]
This guide provides an in-depth analysis of the reagent's properties, core reactivity, and detailed protocols for its application in key synthetic transformations, designed for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
The fundamental properties of this compound are summarized below for easy reference.[4][5][6]
| Property | Value |
| CAS Number | 321-24-4 |
| Molecular Formula | C₈H₆ClFO₂ |
| Molecular Weight | 188.59 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | 40-42 °C |
| Boiling Point | 242.9 ± 20.0 °C (Predicted)[4] |
| Sensitivity | Moisture sensitive[6] |
Core Reactivity and Mechanistic Considerations
As an acyl chloride, the primary role of this compound is to act as a potent electrophile in nucleophilic acyl substitution reactions. It efficiently transfers the 2-fluoro-4-methoxybenzoyl moiety to a wide range of nucleophiles, including amines, alcohols, and phenols, to form stable amides and esters, respectively.[7][8]
The reaction proceeds via a tetrahedral intermediate, which subsequently collapses to expel the chloride leaving group, regenerating the carbonyl double bond. The overall transformation is typically irreversible and driven by the formation of a stable product and the liberation of hydrogen chloride (HCl).
Caption: General mechanism for nucleophilic acyl substitution.
To neutralize the HCl byproduct, which can otherwise protonate the nucleophile and halt the reaction, a stoichiometric amount of a non-nucleophilic base (e.g., pyridine, triethylamine) is required. This is the foundation of the widely used Schotten-Baumann reaction conditions, which are particularly effective for synthesizing amides from amines.[8][9]
Key Application: Synthesis of PARP Inhibitor Scaffolds
A prominent application of this compound is in the synthesis of PARP inhibitors.[10] PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA1/2 mutations.[3] The 2-fluoro-4-methoxybenzamide moiety is a common structural feature in several potent PARP inhibitors, where it often serves as a key pharmacophore that interacts with the target enzyme.
The synthesis typically involves the acylation of a complex amine-containing heterocyclic core with this compound in the final or penultimate step of the synthetic sequence. The choice of this specific acyl chloride is deliberate, as the fluoro and methoxy substituents are often crucial for achieving high target affinity and favorable pharmacokinetic properties.
Experimental Protocols
Safety Precaution: this compound is a corrosive, moisture-sensitive solid and a lachrymator (a substance that irritates the eyes and causes tears).[11][12] All manipulations must be performed in a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent.
Protocol 1: General Synthesis of an N-Aryl Benzamide
This protocol details a standard Schotten-Baumann procedure for the acylation of an aniline derivative, a foundational reaction for many drug discovery programs.[8]
Materials:
-
This compound (1.1 eq.)
-
Substituted Aniline (1.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 eq.)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions, magnetic stirrer, ice bath.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 eq.) to the solution.
-
Cooling: Cool the mixture to 0 °C using an ice bath while stirring.
-
Acyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring aniline solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup - Quenching: Upon completion, dilute the reaction mixture with additional DCM. Carefully pour the mixture into a separatory funnel containing 1 M HCl to quench the reaction and wash out excess base.
-
Workup - Extraction: Separate the organic layer. Sequentially wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure N-aryl-2-fluoro-4-methoxybenzamide.
Protocol 2: Workflow for Synthesis of a PARP Inhibitor Precursor
This workflow outlines the synthesis of a key benzamide intermediate used in the construction of advanced PARP inhibitors.
Caption: Experimental workflow for benzamide intermediate synthesis.
Safety, Handling, and Storage
-
Handling: Due to its corrosive nature, always handle this compound in a well-ventilated fume hood.[13] Avoid inhalation of dust and contact with skin and eyes.[14] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as water, alcohols, and strong bases.[12] The reagent is moisture-sensitive; storage under an inert atmosphere is recommended to maintain its quality and prevent decomposition, which can lead to pressure buildup from HCl gas formation.[7][15]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Unused reagent should be quenched carefully with a suitable nucleophile (e.g., a dilute solution of sodium bicarbonate) before disposal.[13]
References
-
2-Fluoro-4-Methoxy Benzoic Acid - ChemBK. (n.d.). Retrieved from [Link]
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2-Fluoro-4-methoxybenzyl Chloride: Your Premier Chemical Intermediate Supplier. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. (2022). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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This compound, 95%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved from [Link]
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Synthesis of compounds 2–17. Reagents and conditions. (n.d.). ResearchGate. Retrieved from [Link]
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Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy. (2022). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2016). Molecules. Retrieved from [Link]
-
Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks. (2014). ResearchGate. Retrieved from [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. (2021). Frontiers in Chemistry. Retrieved from [Link]
-
The acylation of benzene - electrophilic substitution. (n.d.). Chemguide. Retrieved from [Link]
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Friedel–Crafts acylation reaction of 2-methoxynaphthalene with benzoyl chloride. (n.d.). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for 2-Fluoro-4-methoxybenzoyl Chloride as an Acylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Synthetic Versatility with 2-Fluoro-4-methoxybenzoyl Chloride
This compound is a valuable acylating agent in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique substitution pattern—a fluorine atom ortho to the carbonyl group and a methoxy group in the para position—imparts distinct reactivity and allows for the introduction of a highly functionalized benzoyl moiety. This guide provides a comprehensive overview of its applications, detailed experimental protocols, and the scientific rationale behind its use in key acylation reactions.
The fluorine substituent influences the electrophilicity of the carbonyl carbon and can play a significant role in modulating the biological activity and pharmacokinetic properties of the final product. The methoxy group, an electron-donating group, also impacts the reactivity of the aromatic ring. These electronic effects, combined with the inherent reactivity of the acyl chloride functional group, make this compound a versatile tool for creating amides, esters, and aryl ketones.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties and safety considerations is paramount for its effective and safe use in the laboratory.
| Property | Value |
| CAS Number | 321-24-4 |
| Molecular Formula | C₈H₆ClFO₂ |
| Molecular Weight | 188.59 g/mol |
| Appearance | Solid |
| Melting Point | 40-42 °C |
| Boiling Point | 242.9±20.0 °C (Predicted) |
| Density | 1.309±0.06 g/cm³ (Predicted) |
Safety and Handling: this compound is a corrosive and moisture-sensitive compound.[1] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] It is crucial to avoid contact with skin and eyes and to prevent inhalation of its vapors.[2] In case of accidental exposure, immediate medical attention is necessary.[2] Due to its reactivity with water, it should be stored in a tightly sealed container under a dry, inert atmosphere.[3]
Core Applications & Reaction Mechanisms
This compound is primarily employed in three major classes of acylation reactions:
-
N-Acylation (Amide Synthesis): The reaction with primary and secondary amines to form N-aryl or N-alkyl amides. This is a fundamental transformation in medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules.[4]
-
O-Acylation (Ester Synthesis): The reaction with alcohols and phenols to produce the corresponding esters. This is often used to protect hydroxyl groups or to synthesize ester-containing target molecules.[5]
-
C-Acylation (Friedel-Crafts Reaction): The electrophilic aromatic substitution reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.[6] This C-C bond-forming reaction is essential for the synthesis of various pharmaceutical intermediates and fine chemicals.[6]
The following sections provide detailed, step-by-step protocols for each of these key applications.
Protocol 1: N-Acylation of Anilines – Synthesis of N-(Aryl)-2-fluoro-4-methoxybenzamides
This protocol describes the synthesis of an N-aryl amide via the acylation of an aniline derivative. The reaction proceeds readily at or below room temperature in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Reaction Scheme:
Caption: General workflow for N-acylation of anilines.
Materials and Equipment:
-
This compound
-
Substituted aniline (e.g., aniline, 4-chloroaniline)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Step-by-Step Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring. This is crucial to control the exothermic reaction.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution over 15-20 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.[7]
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired N-aryl-2-fluoro-4-methoxybenzamide.
Protocol 2: O-Acylation of Phenols – Synthesis of Phenyl 2-Fluoro-4-methoxybenzoate
This protocol details the esterification of a phenol. Similar to N-acylation, a base is required to facilitate the reaction and neutralize the generated HCl.
Reaction Scheme:
Caption: General workflow for O-acylation of phenols.
Materials and Equipment:
-
This compound
-
Phenol
-
Anhydrous Pyridine or Triethylamine with a catalytic amount of DMAP
-
Anhydrous Dichloromethane (DCM)
-
Dilute aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions, ice bath, separatory funnel, rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq.) in anhydrous DCM.
-
Cooling and Base Addition: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine (1.5 eq.).[5]
-
Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirred phenol solution at 0 °C over 15-20 minutes.[5]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Work-up:
-
Upon completion, quench the reaction by adding cold, dilute aqueous HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with saturated aqueous NaHCO₃, followed by brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure phenyl 2-fluoro-4-methoxybenzoate.
Protocol 3: Friedel-Crafts Acylation – Synthesis of Aryl Ketones
This protocol describes the C-acylation of an aromatic compound, such as benzene or a substituted derivative, using a Lewis acid catalyst. Anhydrous conditions are critical for the success of this reaction.
Reaction Mechanism and Workflow:
The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[8]
Caption: Step-by-step workflow for Friedel-Crafts acylation.
Materials and Equipment:
-
This compound
-
Aromatic substrate (e.g., benzene, toluene, anisole)
-
Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid (e.g., FeCl₃)[9]
-
Anhydrous Dichloromethane (DCM) or other inert solvent
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions, dropping funnel, ice bath, separatory funnel, rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add an anhydrous inert solvent (e.g., DCM) and the aromatic substrate (1.1 eq.). Cool the mixture to 0 °C in an ice bath.
-
Addition of Lewis Acid: Carefully add anhydrous aluminum chloride (1.2 eq.) portion-wise, ensuring the temperature remains low. A suspension will form.
-
Addition of Acyl Chloride: Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the AlCl₃ suspension over 15-20 minutes.[7]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction by TLC.
-
Quenching and Work-up:
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[7][10]
-
Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[10]
-
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography or recrystallization to yield the desired aryl ketone.
Conclusion and Further Applications
This compound is a potent and versatile acylating agent, enabling the synthesis of a wide array of amides, esters, and ketones that are of significant interest to the pharmaceutical and chemical industries. The protocols provided herein offer a robust starting point for researchers to incorporate this valuable building block into their synthetic strategies. The presence of the fluoro and methoxy substituents provides opportunities for further functionalization and for fine-tuning the properties of the target molecules.
References
- Choudary, B. M., et al. (2002). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Industrial & Engineering Chemistry Research, 41(22), 5374-5381.
- International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 1-10.
-
ResearchGate. (n.d.). Friedel–Crafts acylation reaction of 2-methoxynaphthalene with benzoyl chloride in the presence of SbCl5 and various Lewis acids. Retrieved from [Link]
- Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1994). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction.
-
Chemguide. (n.d.). The Reaction of Acyl Chlorides with Benzene. Retrieved from [Link]
- Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
- Saeed, A., et al. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o145.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Tran, P. H., et al. (2012). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones.
-
Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
-
Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Retrieved from [Link]
-
Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
- MDPI. (2018). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 23(10), 2568.
- ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Frontiers. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 9, 686561.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2017). What is best condition for benzolation of primary aromatic amines in presence of secondary amine?. Retrieved from [Link]
- KoreaScience. (2002). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 23(4), 543-544.
-
Chemistry LibreTexts. (2023). 9.7: Reactions of Alcohols (CHM 223). Retrieved from [Link]
-
Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
- MDPI. (2014). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 19(11), 17694-17706.
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]
- Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
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Application Note: A Comprehensive Guide to the Synthesis of N-Substituted 2-Fluoro-4-methoxybenzamides via Amine Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-fluoro-4-methoxybenzamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its strategic substitution pattern, featuring both a fluorine atom and a methoxy group, can significantly enhance pharmacokinetic properties such as metabolic stability and target binding affinity.[3][4] This application note provides a detailed, field-proven guide for the synthesis of N-substituted 2-fluoro-4-methoxybenzamides through the acylation of primary and secondary amines with 2-fluoro-4-methoxybenzoyl chloride. We present robust experimental protocols, primarily focusing on the highly efficient Schotten-Baumann reaction conditions, alongside mechanistic insights, safety protocols, and troubleshooting advice to ensure reliable and reproducible outcomes in a research and development setting.
Scientific Principles and Mechanistic Overview
The formation of an amide bond between an amine and an acyl chloride is a cornerstone of organic synthesis. The reaction proceeds via a nucleophilic acyl substitution mechanism.
1.1. The Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound.[5][6] This step forms a transient tetrahedral intermediate. Subsequently, the carbonyl double bond is re-established, leading to the elimination of the chloride ion as a leaving group.[7] A base is fundamentally required to neutralize the hydrochloric acid (HCl) generated in this final step.[8][9]
Causality Behind Experimental Choices: The ortho-fluoro substituent on the benzoyl chloride acts as an electron-withdrawing group via induction, which increases the partial positive charge (electrophilicity) on the carbonyl carbon. This heightened reactivity ensures the reaction proceeds efficiently even with less nucleophilic amines.[5]
Caption: Nucleophilic acyl substitution mechanism.
1.2. The Critical Role of the Base
The HCl generated during the reaction will readily react with any available amine, protonating it to form an unreactive ammonium salt.[10] This side reaction effectively removes the nucleophile from the reaction mixture, halting the desired amide formation. Therefore, the inclusion of a base to scavenge the HCl is non-negotiable.
-
Inorganic Bases (Schotten-Baumann): Using an aqueous solution of NaOH or K₂CO₃ in a biphasic system is highly effective. The HCl is neutralized in the aqueous phase, driving the reaction equilibrium towards the product.[9][11]
-
Organic Bases: In anhydrous conditions, tertiary amines like triethylamine (Et₃N) or pyridine can be used as acid scavengers.[8] At least one equivalent is required. Alternatively, using two equivalents of the substrate amine allows one to act as the nucleophile and the second as the base.[7]
Safety and Handling of Reagents
Trustworthiness through Safety: A successful protocol is a safe protocol. Adherence to safety measures is paramount.
-
This compound: This reagent is corrosive, a lachrymator (causes tears), and reacts exothermically with water and other protic solvents.[12][13][14]
-
Handling: Always handle this chemical in a certified chemical fume hood.[15]
-
Personal Protective Equipment (PPE): Wear safety goggles conforming to EN166, nitrile gloves, and a flame-retardant lab coat.[12][16]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.[12]
-
-
Amines: Many amines are corrosive and toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used.
-
Waste Disposal: Quench any residual acyl chloride by adding it slowly to a stirred, cold solution of sodium bicarbonate. Dispose of all chemical waste according to institutional and local regulations.
Detailed Experimental Protocols
3.1. Protocol 1: General Schotten-Baumann Synthesis (Biphasic Conditions)
This protocol is robust for a wide range of primary and secondary aliphatic and aromatic amines.
Materials:
-
Amine (1.0 eq.)
-
This compound (1.05 - 1.1 eq.)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.)
-
Dichloromethane (DCM) or Diethyl Ether
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, separatory funnel, magnetic stirrer, ice bath
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq.) in dichloromethane (approx. 0.2 M concentration). To this, add an equal volume of a 10% aqueous NaOH solution.[11]
-
Cooling: Place the flask in an ice-water bath and stir vigorously to create an emulsion. Maintain the temperature between 0 and 5 °C.[11]
-
Acyl Chloride Addition: In a separate, dry container, dissolve this compound (1.05 eq.) in a small amount of dichloromethane. Add this solution dropwise to the rapidly stirring biphasic mixture over 20-30 minutes. Rationale: Dropwise addition is crucial to control the exothermic nature of the reaction and prevent side product formation.[11]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours or until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC). Self-Validation: TLC analysis should show the consumption of the starting amine.
-
Workup - Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer once more with a small portion of dichloromethane and combine the organic layers.[11]
-
Workup - Washing: Wash the combined organic layer sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.[11]
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.
3.2. Protocol 2: Anhydrous Synthesis with an Organic Base
This method is suitable for substrates that are sensitive to water.
Procedure:
-
In an oven-dried, inert-atmosphere flask, dissolve the amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.[8]
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.05 eq.) in anhydrous dichloromethane dropwise.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 2-12 hours (monitor by TLC).
-
Upon completion, dilute the mixture with dichloromethane and wash sequentially with water, 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify as described in Protocol 1.
Experimental Workflow and Data Summary
Caption: General experimental workflow for amide synthesis.
Table 1: Summary of Reaction Parameters
| Amine Type | Recommended Protocol | Base | Typical Reaction Time | Expected Yield | Notes |
| Primary Aliphatic | Schotten-Baumann | aq. NaOH | 1-3 hours | >90% | Highly reactive; maintain low temperature during addition. |
| Secondary Aliphatic | Schotten-Baumann | aq. NaOH | 2-5 hours | 80-95% | Slightly less reactive than primary amines due to sterics.[8] |
| Primary Aromatic | Schotten-Baumann | aq. K₂CO₃ | 4-12 hours | 75-90% | Less nucleophilic; may require longer reaction times.[10] |
| Moisture-Sensitive | Anhydrous | Triethylamine | 2-12 hours | 70-90% | Requires anhydrous solvents and inert atmosphere. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Acyl chloride has hydrolyzed due to moisture exposure. 2. Insufficient base; amine was protonated. 3. Amine is a poor nucleophile. | 1. Use a fresh bottle of acyl chloride or purify by distillation. 2. Ensure at least 2 equivalents of base are used. Check pH of the aqueous layer; it should be strongly basic. 3. Increase reaction time or gently heat the reaction (e.g., to 40 °C). |
| Reaction Stalls | All amine is consumed, but acyl chloride remains (by TLC). | This is unlikely if excess amine is not used. If it occurs, it may indicate a side reaction consuming the amine. Ensure proper stoichiometry and controlled addition. |
| Multiple Products | 1. If the amine has other nucleophilic sites (e.g., -OH). 2. Formation of di- or tri-acylated products with excess acyl chloride. | 1. Use protecting groups for other functional groups. 2. Use the amine as the limiting reagent and ensure slow, controlled addition of the acyl chloride. |
| Difficult Purification | Product is contaminated with unreacted starting materials or triethylammonium chloride (for Protocol 2). | Ensure all aqueous wash steps during the workup are performed thoroughly. The 1M HCl wash is critical for removing amines. |
References
- BenchChem. (n.d.). A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides.
- ECHEMI. (n.d.). 2-Fluoro-4-methoxybenzoic acid SDS, 321-24-4 Safety Data Sheets.
- Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides.
- BenchChem. (n.d.). Application Note: A Detailed Protocol for the Schotten-Baumann Reaction with m-Toluoyl Chloride.
- AK Scientific, Inc. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoyl chloride Safety Data Sheet.
- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- Pearson. (2024). Reactions of Amino Acids: Acylation.
- Thermo Fisher Scientific. (2015). SAFETY DATA SHEET - Benzoyl chloride, 4-fluoro-.
- ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
- YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet - 4-Methoxy Benzoyl Chloride.
- BenchChem. (n.d.). 4-Fluoro-2-methoxy-benzamidine.
- Thermo Fisher Scientific. (n.d.). 3-Fluoro-4-methoxybenzoyl chloride - SAFETY DATA SHEET.
- Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
- PubChem. (n.d.). 2-Fluoro-6-methoxybenzamide.
- National Institutes of Health (NIH). (n.d.). 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC.
- ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
- Sigma-Aldrich. (n.d.). 2-Fluoro-4-methoxybenzaldehyde 97 331-64-6.
- Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
- PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses.
- SpectraBase. (n.d.). 2-Fluoro-4-methoxybenzaldehyde.
- Royal Society of Chemistry. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.
- PubChem. (n.d.). 2-Fluoro-4-methoxybenzoic acid.
- PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride.
- PrepChem.com. (n.d.). Synthesis of 2-fluorobenzoyl chloride.
- Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
- Chemistry LibreTexts. (2023). Amine Reactions.
- ResearchGate. (2014). Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks.
- ResearchGate. (2017). What is best condition for benzolation of primary aromatic amines in presence of secondary amine?.
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Application Notes and Protocols for Friedel-Crafts Acylation using 2-Fluoro-4-methoxybenzoyl chloride
Introduction: The Strategic Synthesis of Fluorinated Benzophenones
The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aryl ketones.[1] This application note provides a detailed protocol and scientific rationale for the acylation of electron-rich aromatic substrates using 2-Fluoro-4-methoxybenzoyl chloride. The resulting fluorinated and methoxylated benzophenone scaffolds are of significant interest to researchers in medicinal chemistry and materials science. The incorporation of fluorine can enhance the bioactivity and metabolic stability of molecules, while the methoxy group can modulate electronic properties and provide a handle for further functionalization.[2][3]
This guide is designed for professionals in drug development and chemical research, offering in-depth insights into the reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for product isolation and characterization. The protocol's self-validating design, coupled with authoritative citations, ensures both reliability and a deep understanding of the underlying chemical principles.
Reaction Mechanism and the Role of Substituents
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride to generate a highly electrophilic acylium ion.[5][6]
The this compound possesses two key substituents that influence its reactivity. The methoxy group (-OCH₃) is an electron-donating group, which can activate the aromatic ring of the acyl chloride itself, though its primary role here is as a feature of the final product. The fluorine atom, an electron-withdrawing group, can slightly deactivate the acyl chloride towards the initial Lewis acid complexation but is a crucial moiety for tuning the properties of the resulting benzophenone.
The overall transformation can be summarized as follows:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the this compound, weakening the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[4]
-
Electrophilic Attack: The electron-rich aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the substrate, forming a positively charged intermediate known as an arenium ion or sigma complex.[7]
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon bearing the newly attached acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[6] However, it is crucial to note that the ketone product forms a stable complex with the Lewis acid, necessitating the use of stoichiometric or greater amounts of the catalyst.[8]
Experimental Protocol: Synthesis of (2-Fluoro-4-methoxyphenyl)(4-methoxyphenyl)methanone
This protocol details the Friedel-Crafts acylation of anisole with this compound to yield (2-Fluoro-4-methoxyphenyl)(4-methoxyphenyl)methanone.
Materials:
-
This compound (CAS 321-24-4)
-
Anisole (methoxybenzene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
This compound is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
Anhydrous Aluminum Chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment (e.g., a glove box or under an inert atmosphere) and wear appropriate PPE.[10]
-
Dichloromethane is a volatile and suspected carcinogen. All handling must be performed in a well-ventilated fume hood.
-
The reaction generates HCl gas , which is corrosive and toxic. The apparatus must be equipped with a gas trap or vented into a fume hood.
Step-by-Step Procedure:
-
Reaction Setup:
-
Assemble a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a positive pressure of nitrogen or argon. Place a drying tube at the top of the condenser.
-
To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice bath with continuous stirring.
-
-
Reagent Addition:
-
In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Transfer this solution to the addition funnel.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 5 °C.
-
Following the complete addition of the acyl chloride, dissolve anisole (1.05 equivalents) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture over 20-30 minutes, again keeping the temperature below 5 °C.
-
-
Reaction Progression:
-
After the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid. This step is exothermic and will release HCl gas.[10]
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[10]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes).
-
Data Presentation and Expected Outcomes
The following table summarizes the key parameters for the Friedel-Crafts acylation of anisole with this compound.
| Parameter | Value/Condition | Rationale |
| Substrate | Anisole | An electron-rich aromatic compound, highly activated towards electrophilic substitution.[11] |
| Acylating Agent | This compound | Provides the desired fluorinated and methoxylated acyl group. |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | A strong Lewis acid required to generate the acylium ion.[4] |
| Stoichiometry (Acyl Chloride:Anisole:AlCl₃) | 1 : 1.05 : 1.2 | A slight excess of anisole can help ensure complete consumption of the acyl chloride. A stoichiometric excess of AlCl₃ is necessary due to complexation with the ketone product.[8] |
| Solvent | Anhydrous Dichloromethane (DCM) | An inert solvent that is suitable for the reaction conditions and facilitates dissolution of reagents. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction between the acyl chloride and AlCl₃. The reaction then proceeds at room temperature.[10] |
| Reaction Time | 2-4 hours | Typically sufficient for completion, but should be monitored by TLC. |
| Expected Product | (2-Fluoro-4-methoxyphenyl)(4-methoxyphenyl)methanone | The primary product, with substitution occurring predominantly at the para position of anisole due to the directing effect of the methoxy group.[7] |
| Typical Yield | 70-90% (after purification) | Yields can vary depending on the purity of reagents and adherence to anhydrous conditions. |
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for Friedel-Crafts acylation.
Caption: Simplified reaction mechanism pathway.
References
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
ResearchSpace@UKZN. Synthesis of fluorinated benzophenones and phenylcoumarins. [Link]
-
Friedel-Crafts Acylation of Anisole. (2006). [Link]
-
Frontiers in Chemistry. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]
-
YouTube. Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. (2023). [Link]
-
International Science Community Association. Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. [Link]
-
Vedantu. On Friedel-Crafts acetylation, anisole yields. [Link]
-
PMC - NIH. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. [Link]
-
YouTube. Experiment 14: Friedel-Crafts Acylation. (2011). [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). [Link]
-
Khan Academy. Friedel-Crafts acylation (video). [Link]
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ScienceDirect. Friedel-Crafts trifluoromethylthiolation of electron-rich (hetero)arenes with trifluoromethylthio-saccharin in 2, 2, 2-trifluoroethanol (TFE). [Link]
-
ChemRxiv. Tandem Cooperative Friedel-Crafts Reaction of Aldehydes with Electron Deficient Arenes Through Catalyst-Activation via Hydrogen. [Link]
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Chemguide. the acylation of benzene - electrophilic substitution. [Link]
-
ResearchGate. Application Study of AlCl3/Al Catalyst in Fridel-Crafts Acylation Reaction. [Link]
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Macquarie University. Synthesis of Fluorinated Benzophenones for Biological Activity Probing. (2019). [Link]
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Chemistry LibreTexts. Friedel-Crafts Reactions. (2023). [Link]
-
ResearchGate. Friedel-Crafts Reactions | Request PDF. [Link]
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PubChem. This compound. [Link]
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Sunshine Pharma. 4-Methoxybenzoyl Chloride. [Link]
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Application Notes and Protocols for the Synthesis of Derivatives from 2-Fluoro-4-methoxybenzoyl Chloride
Introduction: The Versatility of a Fluorinated Benzoyl Chloride Building Block
2-Fluoro-4-methoxybenzoyl chloride is a highly valuable and reactive chemical intermediate, pivotal in the fields of medicinal chemistry, drug development, and materials science. Its unique trifunctional architecture—an activated acyl chloride, an electron-donating methoxy group, and a strategically placed fluorine atom—offers a powerful toolkit for synthetic chemists. The fluorine substituent is of particular importance in modern drug discovery; its incorporation into a molecule can significantly modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1]
The high reactivity of the acyl chloride group allows for facile nucleophilic acyl substitution, providing efficient access to a diverse array of derivatives, including amides, esters, and ketones.[2][3] This reactivity, coupled with the electronic influence of the fluoro and methoxy substituents, makes this compound an essential building block for constructing complex molecular frameworks.[4]
This comprehensive guide provides detailed, field-proven protocols for the synthesis of four major classes of derivatives from this compound:
-
N-Aryl Benzamides via Amide Bond Formation
-
Aryl Esters via Esterification
-
Diaryl Ketones via Friedel-Crafts Acylation
-
Biaryl Ketones via Suzuki-Miyaura Cross-Coupling
Each section is designed to provide researchers, scientists, and drug development professionals with not only a step-by-step methodology but also the underlying scientific principles that govern these transformations, ensuring both successful execution and a deeper understanding of the reaction dynamics.
Synthesis of N-Aryl-2-fluoro-4-methoxybenzamides via Acylation
The formation of an amide bond is one of the most fundamental and crucial reactions in medicinal chemistry. The resulting N-aryl-2-fluoro-4-methoxybenzamide scaffold is a common motif in biologically active compounds. The reaction of this compound with anilines, typically under Schotten-Baumann conditions, is a robust and high-yielding method for this transformation.
Causality and Mechanistic Insights
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group. A base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.
Caption: General workflow for the synthesis of N-Aryl Benzamides.
Detailed Experimental Protocol: Synthesis of 2-Fluoro-N-(4-methoxyphenyl)benzamide
This protocol is adapted from the established synthesis of structurally similar benzanilides.[5]
Materials and Equipment:
-
This compound
-
4-Methoxyaniline (p-anisidine)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel)
-
Magnetic stirrer and ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyaniline (1.0 eq.) in anhydrous DCM (approx. 10 mL per mmol of aniline).
-
Addition of Base: Add triethylamine (1.2 eq.) to the aniline solution and stir until homogeneous.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 20-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) to yield the pure 2-Fluoro-N-(4-methoxyphenyl)benzamide.[5]
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic and unreactive towards the acyl chloride; good solubility for reactants. |
| Base | Triethylamine (TEA) | Scavenges HCl byproduct, driving the reaction equilibrium forward. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; warming ensures completion. |
| Stoichiometry | Acyl Chloride (1.1 eq.), Base (1.2 eq.) | Slight excess of acyl chloride and base ensures full conversion of the limiting aniline. |
| Purification | Recrystallization | Effective method for purifying solid crystalline amide products. |
Synthesis of Aryl 2-Fluoro-4-methoxybenzoates via Esterification
The esterification of phenols with acyl chlorides is a direct and efficient method for preparing aryl esters. Unlike the acid-catalyzed Fischer esterification with carboxylic acids, this reaction is typically faster and irreversible. The resulting aryl esters are important intermediates in organic synthesis and can be found in various natural products and pharmaceuticals.
Causality and Mechanistic Insights
Phenols are less nucleophilic than aliphatic alcohols, but their corresponding phenoxide ions are significantly more reactive. The reaction can be performed by simply reacting the phenol with the acyl chloride, often in the presence of a base like pyridine, which acts as both a catalyst and an acid scavenger. Alternatively, the phenol can be deprotonated first with a stronger base (e.g., NaOH) to form the sodium phenoxide, which then rapidly reacts with the acyl chloride.
Caption: General workflow for the synthesis of Aryl Esters.
Detailed Experimental Protocol: Synthesis of Phenyl 2-Fluoro-4-methoxybenzoate
This protocol is based on standard procedures for the acylation of phenols.[6]
Materials and Equipment:
-
This compound
-
Phenol
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of phenol (1.0 eq.) in anhydrous DCM in a round-bottom flask, add pyridine (1.5 eq.) and cool the mixture to 0 °C.
-
Addition of Acyl Chloride: Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours until TLC analysis indicates the consumption of the starting phenol.
-
Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (to remove excess phenol), 1 M HCl (to remove pyridine), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure phenyl 2-fluoro-4-methoxybenzoate.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent that provides good solubility for reactants. |
| Base | Pyridine | Acts as a nucleophilic catalyst and scavenges the HCl byproduct. |
| Temperature | 0 °C to Room Temperature | Controls the initial exothermic reaction. |
| Work-up | Base and Acid Washes | Essential for removing unreacted starting materials and the basic catalyst. |
| Purification | Column Chromatography | Standard method for purifying esters from non-polar byproducts. |
Synthesis of Diaryl Ketones via Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[7] This electrophilic aromatic substitution reaction allows for the synthesis of aryl ketones, which are versatile intermediates in organic synthesis. Using this compound as the acylating agent allows for the preparation of 2-fluoro-4-methoxyphenyl ketones.
Causality and Mechanistic Insights
The reaction requires a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a better leaving group and facilitating the formation of a highly electrophilic acylium ion.[4] This acylium ion is then attacked by the nucleophilic π-system of the aromatic substrate (e.g., anisole). A subsequent deprotonation step restores the aromaticity of the ring, yielding the final ketone product. The methoxy group on the benzoyl chloride is an electron-donating group, while the fluorine is electron-withdrawing; on the substrate ring, activating groups like methoxy direct the acylation to the ortho and para positions.
Caption: General workflow for Friedel-Crafts Acylation.
Detailed Experimental Protocol: Synthesis of (2-Fluoro-4-methoxyphenyl)(4-methoxyphenyl)methanone
This protocol is based on a patented procedure for a similar transformation, demonstrating its industrial relevance.[8][9]
Materials and Equipment:
-
This compound
-
Anisole (methoxybenzene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric acid (HCl)
-
Standard laboratory glassware under an inert atmosphere (N₂ or Ar)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous AlCl₃ (1.2 eq.) in anhydrous DCE.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: Add this compound (1.0 eq.) to the suspension and stir for 15 minutes.
-
Addition of Arene: Add a solution of anisole (1.1 eq.) in anhydrous DCE dropwise to the reaction mixture, maintaining the temperature between 0-10 °C.
-
Reaction: Stir the mixture at this temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCE. Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent like methanol or ethanol.[9]
| Parameter | Condition | Rationale |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Strong Lewis acid required to generate the acylium ion electrophile. Stoichiometric amounts are needed as it complexes with the product. |
| Solvent | Anhydrous Dichloroethane (DCE) | Inert solvent that is stable to the reaction conditions. |
| Temperature | 0 °C to Room Temperature | Low temperature is critical to control the highly exothermic reaction and prevent side reactions. |
| Quench | Ice-cold dilute HCl | Decomposes the aluminum chloride-ketone complex to liberate the product. |
| Atmosphere | Inert (Nitrogen or Argon) | AlCl₃ and the acyl chloride are moisture-sensitive. |
Synthesis of Biaryl Ketones via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning reaction that forms carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate using a palladium catalyst.[10] Acyl chlorides can also serve as electrophilic partners in this reaction, providing a powerful and modular route to unsymmetrical biaryl ketones. This method offers a valuable alternative to Friedel-Crafts acylation, especially when dealing with substrates that are incompatible with strong Lewis acids.
Causality and Mechanistic Insights
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the acyl chloride to form a Pd(II) complex.
-
Transmetalation: The organic group from the arylboronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl ketone product, regenerating the Pd(0) catalyst.
The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions, such as the hydrolysis of the acyl chloride or homocoupling of the boronic acid.[11]
Caption: General workflow for Suzuki-Miyaura Cross-Coupling.
Detailed Experimental Protocol: Synthesis of (2-Fluoro-4-methoxyphenyl)(phenyl)methanone
This protocol is a representative procedure based on established methods for the Suzuki coupling of acyl chlorides with arylboronic acids.[12][13]
Materials and Equipment:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., Triphenylphosphine (PPh₃) or a more electron-rich ligand like SPhos)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or similar glassware for inert atmosphere reactions
-
Heating mantle with temperature control
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture (e.g., to 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure biaryl ketone.
| Parameter | Condition | Rationale |
| Catalyst | Palladium complex (e.g., Pd(OAc)₂) | The active species for the catalytic cycle. |
| Ligand | Phosphine (e.g., PPh₃, SPhos) | Stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich ligands are often superior for challenging couplings.[8] |
| Base | K₂CO₃ or K₃PO₄ | Activates the boronic acid for the transmetalation step. |
| Solvent | Anhydrous, Degassed Toluene/Dioxane | Aprotic solvent stable to the reaction conditions; degassing removes oxygen which can deactivate the catalyst. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
References
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Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]
-
CHEM 344 Lecture Notes. (n.d.). Friedel-Crafts Acylation of Anisole. University of Wisconsin-Madison. [Link]
-
Akhtar, M., Hameed, S., Abdullah, M., & Jones, P. G. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta crystallographica. Section E, Structure reports online, 65(Pt 5), o802. [Link]
-
Grygorenko, O. O., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461–1473. [Link]
- Miyaura, N., Yanagi, T., & Suzuki, A. (1981). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid: A Focus on Efficiency and Purity. [Link]
-
Pichika, M. R., Yew, B. K., & Ng, S. W. (2013). 2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(6), o888. [Link]
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-
Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields. [Link]
- Wang, J. (2011). Preparation method of 2-fluoro-4-methoxyacetophenone. CN102304035A.
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
-
Chem LibreTexts. (2021). Suzuki Reaction. [Link]
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- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (2020).
- JP2010519231A - Process for preparing 2,4-dihydroxyphenyl-4-methoxybenzyl ketones. (2010).
- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (2014).
- WO2009144736A1 - Novel process for the preparation of 4-fluoro-alpha-[2-methyl -1-oxopropyl]-gamma-oxo-n-ß-diphenylbenzenebutanamide and products there
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Application Notes and Protocols for the Utilization of 2-Fluoro-4-methoxybenzoyl Chloride in Organic Synthesis
Introduction: A Versatile Reagent for Complex Molecule Synthesis
2-Fluoro-4-methoxybenzoyl chloride is a valuable acylating agent in the repertoire of synthetic organic chemistry, particularly for researchers and professionals in drug development and materials science. Its unique trifunctional nature, featuring a reactive acyl chloride, an electron-withdrawing fluorine atom, and an electron-donating methoxy group, allows for the nuanced construction of complex molecular architectures. The strategic placement of the ortho-fluoro and para-methoxy substituents significantly influences the reactivity of the benzoyl chloride moiety, offering both electronic and steric handles for synthetic chemists to exploit. This guide provides an in-depth exploration of the chemical properties, reactivity, and practical applications of this compound, complete with detailed experimental protocols for its use in key synthetic transformations.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties and safety requirements is paramount for its safe and effective use.
| Property | Value | Reference |
| CAS Number | 321-24-4 | [1] |
| Molecular Formula | C₈H₆ClFO₂ | [1] |
| Molecular Weight | 188.58 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 40-42 °C | [1] |
| Boiling Point | 242.9 ± 20.0 °C (Predicted) | [1] |
| Density | 1.309 ± 0.06 g/cm³ (Predicted) | [1] |
| Sensitivity | Moisture sensitive | [3] |
Safety and Handling Precautions:
This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[4] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4] Due to its reactivity with water, it should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.[3] Accidental spills should be contained with an inert absorbent material and disposed of as hazardous chemical waste according to institutional guidelines.[4]
Mechanistic Insights: The Interplay of Substituent Effects
The reactivity of this compound in acylation reactions is a fascinating case study in the interplay of electronic and steric effects. The substituents on the aromatic ring—an ortho-fluoro and a para-methoxy group—exert opposing and synergistic influences on the electrophilicity of the carbonyl carbon.
-
Inductive and Resonance Effects: The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I), which increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity.[4] Conversely, the methoxy group at the para position is a powerful electron-donating group through resonance (+R), which can delocalize electron density into the aromatic ring and towards the carbonyl group, thus decreasing its electrophilicity.[5]
-
Ortho, Para, and Meta Directing Effects: In the context of electrophilic aromatic substitution, the activating methoxy group is an ortho, para-director, while the deactivating fluorine atom is also an ortho, para-director due to the ability of its lone pairs to stabilize the intermediate carbocation through resonance.[6][7] This combined directing effect is crucial when considering Friedel-Crafts acylation reactions with this reagent.
The overall reactivity of this compound is a finely tuned balance of these competing electronic effects, making it a moderately reactive acylating agent suitable for a range of applications where controlled reactivity is desired.
Experimental Protocols
The following protocols are provided as a guide for the use of this compound in common synthetic transformations. Researchers should optimize these conditions based on their specific substrates and experimental setup.
Protocol 1: Synthesis of N-Aryl-2-fluoro-4-methoxybenzamides
The synthesis of amides is a cornerstone of medicinal chemistry, and this compound is an excellent reagent for this purpose. The following is a general procedure for the acylation of anilines.
Reaction Scheme:
Caption: General workflow for N-Aryl-2-fluoro-4-methoxybenzamide synthesis.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM.
-
Add pyridine or triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the cooled aniline solution over 15-20 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.[8]
A similar procedure has been reported for the synthesis of 2-Fluoro-N-(4-methoxyphenyl)benzamide, which was obtained in 81% yield after recrystallization from chloroform.[9]
Protocol 2: Synthesis of Aryl Esters of 2-Fluoro-4-methoxybenzoic Acid
Esterification is another key transformation where this compound can be effectively employed, particularly for the acylation of phenols.
Reaction Scheme:
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Application Notes & Protocols: The Strategic Utility of 2-Fluoro-4-methoxybenzoyl Chloride in the Synthesis of Next-Generation Pharmaceutical Intermediates
Senior Application Scientist Note: The strategic incorporation of fluorine and methoxy groups into aromatic systems is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. 2-Fluoro-4-methoxybenzoyl chloride is a prime exemplar of a reagent that delivers this privileged motif. Its utility extends beyond that of a simple acylating agent; it is a key building block for constructing complex molecular architectures, particularly in the realms of oncology and infectious disease. This document provides an in-depth guide to its application, grounded in mechanistic principles and validated protocols.
Physicochemical Profile and Safety Mandates
Before any synthetic protocol is initiated, a thorough understanding of the reagent's properties and handling requirements is paramount. This compound is a reactive acyl halide that demands careful handling to ensure operator safety and reaction integrity.
Table 1: Key Properties and Specifications
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 394-42-3 | [1] |
| Alternate CAS | 321-24-4 | [2] |
| Molecular Formula | C₈H₆ClFO₂ | [2] |
| Molecular Weight | 188.59 g/mol | [2] |
| Appearance | White to light yellow crystalline solid or liquid | [3][4] |
| Purity | Typically >95-97% | [1][5] |
| Melting Point | ~23 °C | [4] |
| Reactivity | Reacts exothermically with water, alcohols, and amines.[3][6] Moisture and heat sensitive.[4][7] |
Handling and Personal Protective Equipment (PPE)
Due to its corrosive and lachrymatory nature, all manipulations must be conducted within a certified chemical fume hood.[8][9]
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[10][11]
-
Skin Protection: Use impervious gloves (e.g., nitrile) and a flame-resistant lab coat.[10][11]
-
Respiratory Protection: If vapors or aerosols are generated, a full-face respirator with an appropriate cartridge is necessary.[9][10]
-
Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[4][8]
First-Aid Measures
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[12]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[12]
The Core Reaction: Nucleophilic Acyl Substitution
The primary utility of this compound lies in its ability to acylate nucleophiles, forming stable amide or ester bonds that are integral to the structure of many active pharmaceutical ingredients (APIs). The electron-withdrawing nature of the ortho-fluorine atom can subtly modulate the reactivity of the acyl chloride compared to its non-fluorinated analog.
The reaction proceeds via a nucleophilic acyl substitution mechanism, where a nucleophile (typically an amine or alcohol) attacks the electrophilic carbonyl carbon. This is often performed under Schotten-Baumann conditions, using a base to neutralize the hydrochloric acid byproduct.[13]
Caption: Step-by-step workflow for benzamide synthesis.
Detailed Laboratory Protocol
Objective: To synthesize a representative N-(heterocyclyl)-2-fluoro-4-methoxybenzamide intermediate.
Materials:
-
This compound (1.0 eq)
-
4-Aminoquinoline (or other amine-heterocycle) (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add the 4-aminoquinoline (1.05 eq) and anhydrous DCM.
-
Basification: Add pyridine (1.5 eq) to the solution and stir until all solids dissolve. Cool the mixture to 0 °C in an ice bath.
-
Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Cooling controls the initial exothermic reaction. [13][14]3. Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution to the reaction mixture dropwise over 20-30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction & Washing: Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application Spotlight II: Building Blocks for Apoptosis-Inducing Agents
Acyl chlorides, including 4-methoxybenzoyl chloride and its analogs, are instrumental in synthesizing compounds designed to be cytotoxic to cancer cells. [7][15]These molecules often function by inhibiting critical cellular machinery or by inducing apoptosis (programmed cell death). [16][17]The 2-fluoro-4-methoxybenzoyl moiety can be attached to various scaffolds, such as indoles or thiazoles, which are known to form the basis of potent anti-proliferative agents. [18]
Logical Pathway from Reagent to Biological Activity
The use of this compound is a strategic step in a multi-stage drug discovery process.
Caption: Logical flow from chemical reagent to biological outcome.
Protocol: Synthesis of a 2-Fluoro-4-methoxy-N-(thiazol-2-yl)benzamide
Objective: To synthesize a potential anticancer intermediate by coupling the benzoyl chloride with 2-aminothiazole. Thiazole-containing amides have shown promise as tubulin polymerization inhibitors. [18] Materials:
-
This compound (1.0 eq)
-
2-Aminothiazole (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA) (2.0 eq)
-
Diethyl ether
-
Deionized water
Procedure:
-
Setup: In a dry flask under a nitrogen atmosphere, dissolve 2-aminothiazole (1.1 eq) and triethylamine (2.0 eq) in anhydrous THF.
-
Causality: Triethylamine is a non-nucleophilic organic base used to scavenge the HCl byproduct without competing in the primary reaction. [19]2. Reagent Addition: Cool the solution to 0 °C. In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the aminothiazole solution.
-
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Workup: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate.
-
Washing: Wash the organic solution with water and then with brine.
-
Precipitation/Purification: Dry the organic layer over MgSO₄, filter, and begin to concentrate the solvent. The product may precipitate. If so, cool the solution and collect the solid by vacuum filtration, washing with cold diethyl ether. If no precipitate forms, purify via column chromatography.
-
Characterization: Analyze the final product by NMR and MS to confirm its identity and purity. The resulting compound serves as a key intermediate for further modification and biological testing. [18]
Conclusion
This compound is a versatile and powerful reagent in the pharmaceutical development pipeline. Its value is derived from its ability to introduce a fluorinated and methoxylated phenyl ring, a motif frequently associated with enhanced biological activity and favorable drug-like properties. The protocols detailed herein provide a robust framework for researchers and scientists to leverage this key intermediate in the synthesis of novel kinase inhibitors, apoptosis inducers, and other complex therapeutic agents. Adherence to strict safety protocols is essential for the successful and safe application of this reactive compound.
References
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- Thermo Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 321-24-4.
- ECHEMI. (n.d.). 2-Fluoro-4-methoxybenzoic acid SDS, 321-24-4 Safety Data Sheets.
- SynQuest Laboratories. (n.d.). CAS 331-63-5 | 2-Fluoro-4-methoxybenzyl chloride.
- Chem-Impex. (n.d.). 3-Fluoro-4-methoxybenzyl chloride.
- Fisher Scientific. (2025). Safety Data Sheet - 2-Methoxybenzoyl chloride.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - 2,4,5-Trifluoro-3-methoxybenzoyl chloride.
- Sigma-Aldrich. (2025). Safety Data Sheet - Benzoyl chloride.
- ChemicalBook. (2025). 4-Methoxybenzoyl chloride | 100-07-2.
- Fisher Scientific. (2025). Safety Data Sheet - 3-Fluoro-4-methoxybenzoyl chloride.
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- Li, W., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH Public Access.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). 4-METHOXYBENZOYL CHLORIDE. CAMEO Chemicals.
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- Shree Ganesh Remedies Limited. (n.d.). 4-Methoxybenzoyl chloride-100-07-2.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Methoxybenzoyl Chloride | 100-07-2.
- Kamadatu, L., & Santoso, M. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Methoxybenzyl Chloride: Applications in Anticancer and Pharmaceutical Development.
- Wang, X., et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B, 10(8), 1453-1475.
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- El-Gohary, N. S., et al. (2023). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Scientific Reports, 13(1), 4158.
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Application Notes & Protocols: The Mechanistic Landscape of 2-Fluoro-4-methoxybenzoyl Chloride in Synthetic Chemistry
Abstract
2-Fluoro-4-methoxybenzoyl chloride is a versatile acylating agent whose reactivity is finely tuned by the electronic and steric interplay of its ortho-fluoro and para-methoxy substituents. This guide provides an in-depth analysis of the mechanistic principles governing its reactions, offering researchers and drug development professionals a framework for its strategic application. We will explore its role in key synthetic transformations, including amide bond formation and Friedel-Crafts acylation, supported by detailed, field-proven protocols. The causality behind experimental design, from reagent selection to reaction workup, is elucidated to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: A Profile of a Multifunctional Reagent
This compound (CAS No. 321-24-4) is a substituted benzoyl chloride that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the highly reactive acyl chloride group, which serves as a potent electrophile for introducing the 2-fluoro-4-methoxybenzoyl moiety into a wide range of substrates.[3] The molecule's reactivity is not straightforward; it is a product of the competing electronic effects and steric influences of the fluorine and methoxy groups attached to the aromatic ring. Understanding these nuances is critical for optimizing reaction conditions and achieving desired synthetic outcomes.
The Electronic and Steric Architecture: Deconstructing Reactivity
The reactivity of any benzoyl chloride in nucleophilic acyl substitution reactions is dictated by the electrophilicity of its carbonyl carbon.[4] Substituents on the aromatic ring can either enhance or diminish this electrophilicity. In this compound, we observe a sophisticated interplay of these effects.
-
The ortho-Fluoro Group: The fluorine atom at the 2-position exerts two primary effects:
-
Inductive Effect (-I): Due to its high electronegativity, fluorine powerfully withdraws electron density from the benzene ring through the sigma bond framework.[4] This inductive withdrawal significantly increases the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles.
-
Steric Hindrance: The placement of the fluorine atom adjacent to the reaction center introduces steric bulk. This can physically impede the approach of a nucleophile to the carbonyl carbon, potentially slowing the reaction rate, especially with larger nucleophiles.[4]
-
-
The para-Methoxy Group: The methoxy group at the 4-position contributes its own set of electronic influences:
-
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic ring, donating electron density. This resonance effect increases the electron density on the carbonyl carbon, thereby decreasing its electrophilicity and deactivating the acyl chloride towards nucleophilic attack.[5]
-
Inductive Effect (-I): The electronegative oxygen atom also exerts a weaker electron-withdrawing inductive effect.[5]
-
Overall Reactivity Profile: The net reactivity of this compound is a balance of these competing forces. The strong electron-withdrawing inductive effect of the ortho-fluorine atom generally dominates, leading to a highly activated carbonyl group. However, the steric hindrance from this same group and the electron-donating resonance from the para-methoxy group serve to moderate this reactivity. This moderated, yet potent, electrophilicity makes the reagent highly effective for a range of transformations under controlled conditions.
Core Application: Amide Bond Formation via Nucleophilic Acyl Substitution
The synthesis of amides is arguably the most common application of this compound, as the resulting N-substituted-2-fluoro-4-methoxybenzamide motif is a key feature in many biologically active compounds.[6] The reaction proceeds via a classic nucleophilic acyl substitution mechanism, often under Schotten-Baumann conditions.[6][7]
Mechanism of Amide Synthesis
The reaction is initiated by the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group and forming the stable amide bond. The hydrochloric acid (HCl) generated as a byproduct is neutralized by a base present in the reaction mixture.
Experimental Protocol: Synthesis of N-Benzyl-2-fluoro-4-methoxybenzamide
This protocol details a general method for the acylation of a primary amine.
Materials:
-
Benzylamine (1.0 eq.)
-
This compound (1.1 eq.)[8]
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 eq.)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol Steps:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq.) in anhydrous DCM (approx. 10 mL per mmol of amine).
-
Base Addition: Add triethylamine (1.5 eq.) to the solution. The base is crucial for scavenging the HCl produced during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[9]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring. This is done to control the exothermic nature of the reaction.[6][]
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes. A slow addition rate prevents a rapid temperature increase and minimizes side reactions.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove any unreacted acyl chloride and acidic impurities), and finally with brine (to reduce the amount of water in the organic layer).[6]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure amide.
Workflow Diagram: Amide Synthesis
Caption: General workflow for the synthesis of N-substituted amides.
Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds
This compound is an excellent electrophile for Friedel-Crafts acylation, a powerful reaction for forming C-C bonds with aromatic rings to produce aryl ketones.[9] This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly reactive acylium ion.[11]
Mechanism of Friedel-Crafts Acylation
-
Acylium Ion Formation: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, weakening the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion (R-C≡O⁺) and the [AlCl₄]⁻ complex.[12]
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step breaks the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion (or sigma complex).
-
Deprotonation: The [AlCl₄]⁻ complex acts as a base, abstracting a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.
-
Product-Catalyst Complexation: The ketone product formed is a moderate Lewis base and will form a stable complex with the strong Lewis acid AlCl₃. Because of this, a stoichiometric amount of the catalyst is required. An aqueous workup is necessary to hydrolyze this complex and liberate the final ketone product.
Mechanism Diagram: Friedel-Crafts Acylation
Caption: Key steps in the Friedel-Crafts acylation mechanism.
Experimental Protocol: Synthesis of (4-Anisyl)(2-fluoro-4-methoxyphenyl)methanone
This protocol describes the acylation of anisole.
Materials:
-
Anisole (1.0 eq.)
-
This compound (1.0 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Ice, distilled water
-
Concentrated HCl
-
Diethyl ether
Protocol Steps:
-
Catalyst Suspension: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM.
-
Cooling: Cool the suspension to 0 °C using an ice-salt bath. Strict temperature control is vital.
-
Reagent Addition: In a dropping funnel, prepare a solution of this compound (1.0 eq.) and anisole (1.0 eq.) in anhydrous DCM.
-
Reaction: Add the solution from the dropping funnel to the AlCl₃ suspension slowly over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
Stirring: After addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of starting material.
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl. This hydrolyzes the aluminum complexes and is highly exothermic. Perform this step in a fume hood with caution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM or diethyl ether.
-
Washing: Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Drying and Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ketone by column chromatography or recrystallization.
Quantitative Data Summary
The following table provides illustrative data for typical reactions involving substituted benzoyl chlorides, demonstrating the general efficiency of these transformations. Yields are highly dependent on the specific substrate and reaction scale.
| Reaction Type | Nucleophile/Substrate | Base/Catalyst | Solvent | Typical Yield (%) |
| Amide Synthesis | Aniline | Triethylamine | DCM | 85-95 |
| Amide Synthesis | Piperidine | Pyridine | THF | 90-98 |
| Ester Synthesis | Phenol | Pyridine/DMAP | DCM | 80-90 |
| Friedel-Crafts | Anisole | AlCl₃ | DCM | 75-85 |
Table based on general protocols for Schotten-Baumann and Friedel-Crafts reactions.[6][7][13]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that must be handled with care.[14][15]
-
Handling: Always handle this reagent in a well-ventilated chemical fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] Avoid inhalation of vapors and contact with skin and eyes.
-
Reactivity Hazards: It reacts exothermically, and sometimes violently, with water and alcohols to release corrosive HCl gas.[3][16] It is incompatible with strong bases and oxidizing agents.[16] Ensure all glassware is thoroughly dried before use.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[14] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from atmospheric moisture.
-
First Aid: In case of skin contact, immediately flush with plenty of water.[17] For eye contact, rinse cautiously with water for several minutes.[15] If inhaled, move the person to fresh air.[18] In all cases of exposure, seek immediate medical attention.[18]
Conclusion
This compound is a powerful and precise tool for synthetic chemists. Its reactivity, governed by the nuanced electronic and steric contributions of its fluoro and methoxy substituents, makes it an ideal reagent for constructing complex molecular architectures. By understanding the mechanisms of its core reactions—nucleophilic acyl substitution and Friedel-Crafts acylation—and adhering to rigorous experimental protocols, researchers can effectively leverage this compound to advance projects in drug discovery and materials science.
References
- Benchchem. A Comparative Guide to the Reactivity of 2-(Trifluoromethyl)benzoyl Chloride and Benzoyl Chloride.
- ECHEMI. 2-Fluoro-4-methoxybenzoic acid SDS, 321-24-4 Safety Data Sheets.
- AK Scientific, Inc. 2,4,5-Trifluoro-3-methoxybenzoyl chloride Safety Data Sheet.
- Fisher Scientific. Amide Synthesis.
- Sigma-Aldrich. SAFETY DATA SHEET.
- CDH Fine Chemical. material safety data sheet sds/msds.
- Odyssey Organics. The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists.
-
ResearchGate. Preferred conformations of benzoyl chloride (planar) and... Available from: [Link]
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MySkinRecipes. This compound. Available from: [Link]
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Khan Academy. Friedel-Crafts acylation reaction. Available from: [Link]
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Application Notes and Protocols: The 2-Fluoro-4-methoxybenzoyl Group in Protecting Group Chemistry
Introduction: A Modern Protecting Group for Complex Synthesis
In the landscape of multi-step organic synthesis, the strategic deployment of protecting groups is a cornerstone of success, particularly in the fields of pharmaceutical development and natural product synthesis. The ideal protecting group should be introduced in high yield under mild conditions, remain robust throughout various transformations, and be selectively removed without affecting other sensitive functionalities. The 2-Fluoro-4-methoxybenzoyl (FMB) group, introduced via its reactive acyl chloride, 2-fluoro-4-methoxybenzoyl chloride, is an emerging player in this field. Its unique electronic properties, stemming from the interplay of the electron-donating methoxy group and the electron-withdrawing fluorine atom, offer a nuanced profile of stability and reactivity.
This guide provides a comprehensive overview of the chemistry of the 2-fluoro-4-methoxybenzoyl group, offering detailed protocols for its application in the protection of alcohols and amines. We will delve into the mechanistic rationale behind its stability and cleavage, providing researchers with the foundational knowledge to effectively integrate this versatile protecting group into their synthetic strategies.
Physicochemical Properties and Safety Information
This compound is a white to off-white crystalline solid. It is sensitive to moisture and should be handled under an inert atmosphere. As with all acyl chlorides, it is corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[1][2]
| Property | Value |
| CAS Number | 321-24-4 |
| Molecular Formula | C₈H₆ClFO₂ |
| Molecular Weight | 188.59 g/mol |
| Melting Point | 40-42 °C |
| Boiling Point | ~243 °C at 760 mmHg |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, DMF) |
The 2-Fluoro-4-methoxybenzoyl Group: A Strategic Choice
The utility of the 2-fluoro-4-methoxybenzoyl group is derived from the electronic characteristics of its substituents. The para-methoxy group, a strong electron-donating group, increases the electron density of the aromatic ring. This has two key consequences:
-
Enhanced Acid-Labile Cleavage: Similar to the well-known p-methoxybenzyl (PMB) ether protecting group, the methoxy group stabilizes the formation of a carbocation intermediate upon protonation of the ester or amide linkage, facilitating cleavage under acidic conditions.[3][4]
-
Susceptibility to Oxidative Cleavage: The electron-rich aromatic ring is susceptible to oxidation, allowing for deprotection under oxidative conditions, for example, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
The ortho-fluoro substituent, being strongly electron-withdrawing, modulates the reactivity of the acyl chloride and the stability of the resulting ester or amide. It can influence the conformation of the protected functional group and potentially increase the stability of the protecting group towards certain reagents compared to its non-fluorinated analog. This unique combination of substituents allows for a range of deprotection strategies, enhancing its orthogonality to other common protecting groups.
Experimental Protocols
The following protocols provide a general framework for the use of this compound as a protecting group. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates.
Protection of Alcohols
The protection of primary and secondary alcohols as 2-fluoro-4-methoxybenzoyl esters is a straightforward acylation reaction.
Caption: Workflow for the protection of alcohols.
Protocol 1: Protection of a Primary Alcohol
-
Reaction Setup: To a solution of the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (TEA, 1.5 eq.) or pyridine (1.5 eq.).
-
Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Add a solution of this compound (1.2 eq.) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protection of Amines
Primary and secondary amines can be readily acylated to form stable 2-fluoro-4-methoxybenzamides.
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Application Note: A Comprehensive Guide to the Large-Scale Synthesis of 2-Fluoro-4-methoxybenzoyl Chloride and Its Derivatives
Abstract: 2-Fluoro-4-methoxybenzoyl chloride is a pivotal chemical intermediate, serving as a fundamental building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability and bioavailability.[1][2] This application note provides a detailed, field-proven guide for the large-scale synthesis of this compound from its corresponding carboxylic acid. We delve into the mechanistic underpinnings of the reaction, process optimization for industrial scale-up, rigorous safety protocols, and comprehensive analytical characterization. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction and Strategic Importance
The synthesis of complex organic molecules for drug development and other applications relies on the availability of versatile and high-quality building blocks. This compound and its derivatives are highly valued in this regard. The presence of a fluorine atom can significantly alter a molecule's electronic properties, lipophilicity, and metabolic profile, while the methoxy group provides a key site for further functionalization.[3] Consequently, this scaffold is integral to the synthesis of various therapeutic agents, including anti-inflammatory and anticancer drugs.[1]
The primary industrial route to this compound involves the chlorination of 2-Fluoro-4-methoxybenzoic acid. This precursor is typically synthesized via the oxidation of 2-fluoro-4-methoxybenzaldehyde.[1][4] This guide focuses on the critical conversion of the carboxylic acid to the highly reactive acyl chloride, a transformation essential for subsequent derivatization reactions such as esterifications, amidations, and Friedel-Crafts acylations.[5][6]
Synthetic Strategy and Mechanistic Rationale
The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis.[7][8] For large-scale industrial applications, the choice of chlorinating agent is dictated by efficacy, cost, and the ease of byproduct removal.
**2.1. Choice of Chlorinating Agent: Thionyl Chloride (SOCl₂) **
While several reagents can effect this transformation, including phosphorus pentachloride (PCl₅) and oxalyl chloride, thionyl chloride (SOCl₂) is overwhelmingly preferred for large-scale synthesis.[7][9][10] The rationale for this choice is compelling:
-
Favorable Reaction Byproducts: The reaction between a carboxylic acid and thionyl chloride produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[7][8] Both SO₂ and HCl are gaseous at typical reaction temperatures, which simplifies purification immensely. They can be easily removed from the reaction vessel and neutralized in a scrubber system, driving the reaction to completion according to Le Châtelier's principle.
-
Cost-Effectiveness: Thionyl chloride is a readily available and relatively inexpensive industrial chemical.
-
High Reactivity: It efficiently converts a wide range of carboxylic acids into their corresponding acyl chlorides with high yields.[8]
Reaction Mechanism
The reaction proceeds through a nucleophilic acyl substitution pathway. The mechanism involves the initial activation of the carboxylic acid by thionyl chloride to form a highly reactive chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by the chloride ion, leading to the formation of the acyl chloride and the decomposition of the unstable thiosulfurous acid into SO₂ and HCl.
Caption: Mechanism of Carboxylic Acid Chlorination with Thionyl Chloride.
Large-Scale Synthesis: Protocol and Process Control
Scaling up a chemical synthesis from the laboratory bench to an industrial reactor requires meticulous attention to process parameters, safety, and equipment suitability. The following protocol outlines a robust procedure for the synthesis of this compound on a multi-kilogram scale.
Mandatory Safety and Hazard Management
Thionyl chloride is a highly toxic, corrosive, and moisture-sensitive chemical. [11][12][13] It reacts violently with water to release toxic HCl and SO₂ gases.[14] All operations must be conducted in a well-ventilated area, preferably a walk-in fume hood, by personnel trained in handling hazardous materials.
-
Personal Protective Equipment (PPE): A full protective suit, face shield, vapor respirator (with appropriate cartridges for acid gases), and heavy-duty chemical-resistant gloves are mandatory.[11][12][14][15]
-
Byproduct Neutralization: The reactor's off-gas line must be connected to an efficient gas scrubber containing a sodium hydroxide (caustic) solution to neutralize the HCl and SO₂ produced during the reaction.[14]
-
Emergency Preparedness: Eyewash stations and safety showers must be immediately accessible.[11][12] Spill kits containing an inert absorbent material (e.g., sand or acid binder) must be readily available. Do not use water to clean up spills. [14][15]
Experimental Workflow Diagram
Caption: Large-Scale Synthesis Workflow.
Detailed Protocol (Basis: 1.0 kg Starting Material)
| Parameter | Specification | Rationale |
| Starting Material | 2-Fluoro-4-methoxybenzoic Acid (1.0 kg, 5.88 mol) | Purity >98% is crucial to avoid side reactions.[4] Must be thoroughly dried. |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) (0.84 kg, 7.06 mol, 1.2 eq) | A slight excess ensures complete conversion of the carboxylic acid. |
| Solvent | Anhydrous Toluene (4.0 L) | Inert solvent with a suitable boiling point for reflux and ease of removal. |
| Catalyst (Optional) | N,N-Dimethylformamide (DMF) (5-10 mL) | Catalyzes the reaction by forming a Vilsmeier reagent intermediate, often used for less reactive acids.[6][16] |
| Reaction Temperature | Addition: 20-30°C; Reflux: 80-90°C | Initial addition is exothermic and requires cooling. Reflux provides energy for the reaction to go to completion. |
| Reaction Time | 4-6 hours at reflux | Time is dependent on scale and can be confirmed by in-process controls. |
Procedure:
-
Reactor Preparation: Ensure the glass-lined reactor is clean, dry, and equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer. The off-gas outlet must be vented to a caustic scrubber. Purge the entire system with dry nitrogen for at least 30 minutes to create an inert atmosphere.
-
Charging Reactants: Charge the reactor with 2-Fluoro-4-methoxybenzoic acid (1.0 kg) and anhydrous toluene (4.0 L). Begin stirring to form a slurry.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (0.84 kg) via the dropping funnel over 1-2 hours. Maintain the internal temperature between 20-30°C using a cooling bath. A vigorous evolution of gas (HCl, SO₂) will be observed.
-
Reaction and Reflux: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 80-90°C). Maintain a gentle reflux and continue to monitor the gas evolution. The reaction is typically complete when gas evolution ceases (approximately 4-6 hours).
-
In-Process Control (IPC): To confirm completion, a small aliquot of the reaction mixture can be carefully quenched with methanol. The resulting methyl ester can be analyzed by GC or TLC against a standard of the starting material.
-
Work-up and Isolation: Once the reaction is complete, arrange the reactor for distillation. Distill off the toluene and excess thionyl chloride at atmospheric pressure. The endpoint is typically reached when the distillation rate slows significantly and the pot temperature rises.
-
Final Product: The resulting crude this compound is often a light yellow to brown liquid and is typically used directly in the next synthetic step without further purification. If higher purity is required, vacuum distillation can be performed, but this must be done with extreme care due to the thermal sensitivity of acyl chlorides.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity and purity of the synthesized this compound.
| Analysis Method | Parameter | Expected Result |
| FT-IR | C=O stretch | Strong absorption at ~1780-1800 cm⁻¹ (characteristic of acyl chlorides). Disappearance of broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). |
| ¹H NMR (CDCl₃) | Aromatic Protons | Complex multiplet signals consistent with the 2,4-disubstituted fluoro-methoxy pattern. |
| ¹³C NMR (CDCl₃) | Carbonyl Carbon | Signal at ~165-170 ppm. |
| GC/HPLC | Purity | ≥95% (typical for crude product used in situ). |
Applications in Derivative Synthesis
The synthesized this compound is a highly reactive intermediate ready for a variety of transformations.[6]
-
Amide Formation: Reaction with a primary or secondary amine (e.g., 4-fluoro-2-methoxyaniline) in the presence of a base (like triethylamine or pyridine) yields the corresponding N-substituted amide. This is a common step in the synthesis of many pharmaceutical agents.[17]
-
Ester Formation: Reaction with an alcohol in the presence of a base provides the corresponding ester, which can be useful as a fragrance, plasticizer, or another synthetic intermediate.[5]
Conclusion
This application note details a reliable and scalable process for the synthesis of this compound. The use of thionyl chloride as the chlorinating agent offers significant advantages for large-scale production due to the formation of gaseous byproducts that are easily removed. The success of this synthesis on an industrial scale hinges on strict adherence to process controls, particularly temperature management during the exothermic addition of thionyl chloride, and uncompromising safety protocols to manage the hazardous nature of the reagents and byproducts. The resulting acyl chloride is a high-value intermediate, enabling the efficient production of a wide array of complex derivatives for the pharmaceutical and agrochemical industries.
References
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Vertex AI Search Result[1]: Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. Available at:
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Vertex AI Search Result[11]: Thionyl chloride MSDS (2005-10-10). Available at:
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Vertex AI Search Result[12]: Thionyl chloride MSDS - Actylis Lab Solutions (2010-06-10). Available at:
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Vertex AI Search Result[4]: The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid: A Focus on Efficiency and Purity - NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-04). Available at:
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Vertex AI Search Result[15]: SAFETY DATA SHEET - Thionyl chloride (2009-09-21). Available at:
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Vertex AI Search Result[14]: Common Name: THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov. Available at:
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Vertex AI Search Result[13]: Thionyl chloride - Safety Data Sheet. Available at:
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Vertex AI Search Result[9]: The Chemistry of Benzoyl Chloride: Synthesis, Reactions, and Applications. Available at:
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Vertex AI Search Result[7]: converting carboxylic acids into acyl (acid) chlorides - Chemguide. Available at:
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Vertex AI Search Result[5]: Benzoyl chloride - Wikipedia. Available at:
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Vertex AI Search Result: BENZOYL CHLORIDE - Ataman Kimya. Available at:
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Vertex AI Search Result[6]: Acyl chloride - Wikipedia. Available at:
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Vertex AI Search Result[17]: 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works - ChemicalBook (2019-11-19). Available at:
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Vertex AI Search Result[2]: 2-Fluoro-4-Methylanisole - MySkinRecipes. Available at:
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Application Notes & Protocols: Advanced Catalytic Methods Involving 2-Fluoro-4-methoxybenzoyl Chloride
Introduction: The Strategic Importance of 2-Fluoro-4-methoxybenzoyl Chloride
This compound is a highly functionalized acyl chloride that serves as a critical building block in the synthesis of complex organic molecules. Its unique electronic properties—stemming from the electron-withdrawing fluorine atom and the electron-donating methoxy group—make it a versatile reagent in medicinal chemistry and materials science.[1][2] The presence of these functionalities allows for fine-tuning of molecular properties such as biological activity, solubility, and metabolic stability in active pharmaceutical ingredients (APIs).[3] This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions, offering detailed protocols and expert insights into the application of this valuable synthetic intermediate.
Physicochemical Properties
A clear understanding of the substrate's properties is fundamental to successful reaction design.
| Property | Value |
| CAS Number | 321-24-4[4] |
| Molecular Formula | C₈H₆ClFO₂[4] |
| Molecular Weight | 188.59 g/mol [4] |
| Appearance | Colorless to light yellow liquid/solid |
| Boiling Point | ~115-117 °C at 15 mmHg |
| Reactivity | Acyl chloride is susceptible to hydrolysis; highly reactive electrophile. |
Palladium-Catalyzed Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures from aryl halides and boronic acids.[5] For acyl chlorides, this reaction proceeds as a decarbonylative coupling or, more commonly, is adapted to couple with an organometallic reagent to form a ketone. However, direct coupling of the acyl chloride with a boronic acid to form a ketone requires careful condition selection to prevent side reactions. The protocol below is optimized for the synthesis of 2-fluoro-4-methoxy-substituted benzophenones.
Mechanistic Insight
The catalytic cycle for Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[6][7][8] The base plays a crucial role, not merely as a scavenger, but in activating the boronic acid to form a more nucleophilic boronate 'ate' complex, which facilitates the transmetalation step.[9] The choice of a bulky, electron-rich phosphine ligand (like SPhos) is critical for promoting the oxidative addition of the relatively unreactive C-Cl bond and accelerating the reductive elimination step.[9][10]
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Application Notes and Protocols for 2-Fluoro-4-methoxybenzoyl Chloride: A Versatile Building Block in Modern Synthesis
Introduction: Unveiling the Potential of a Strategically Substituted Benzoyl Chloride
In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and drug development, the strategic incorporation of fluorine and methoxy functionalities into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and pharmacodynamic properties. 2-Fluoro-4-methoxybenzoyl chloride emerges as a pivotal chemical building block, offering a unique combination of electronic and steric attributes. The presence of a fluorine atom at the ortho position and a methoxy group at the para position to the acyl chloride functionality imparts distinct reactivity and conformational preferences to the molecule.
The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl carbon, making it a highly reactive acylating agent. Conversely, the electron-donating methoxy group can influence the regioselectivity of further aromatic substitutions and modulate the overall electronic profile of the resulting derivatives. This guide provides an in-depth exploration of the applications and synthetic protocols involving this compound, designed for researchers, scientists, and drug development professionals seeking to leverage its unique properties.
Chemical Properties and Reactivity Profile
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 321-24-4 | [1] |
| Molecular Formula | C₈H₆ClFO₂ | [1] |
| Molecular Weight | 188.59 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 40-42 °C | [3] |
| Boiling Point | 242.9±20.0 °C (Predicted) | [3] |
The reactivity of this compound is primarily dictated by the highly electrophilic acyl chloride group. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and arenes.
Expert Insight: The Electronic Tug-of-War
The substitution pattern on the benzoyl chloride ring creates an interesting electronic interplay. The ortho-fluorine atom exerts a strong -I (inductive) effect, withdrawing electron density from the carbonyl carbon and increasing its electrophilicity. This generally leads to faster reaction rates in nucleophilic acyl substitution compared to unsubstituted benzoyl chloride. The para-methoxy group, on the other hand, exhibits a +M (mesomeric) effect, donating electron density to the ring through resonance, which can slightly counteract the inductive effect of the fluorine. However, in the context of the reactivity of the acyl chloride, the inductive effect of the ortho-substituent tends to be more influential. This heightened reactivity makes this compound an efficient acylating agent, often allowing for milder reaction conditions.
Applications in Medicinal Chemistry and Drug Discovery
The 2-fluoro-4-methoxybenzoyl moiety is a valuable scaffold in the design of biologically active molecules, particularly in the realm of kinase inhibitors. The fluorine atom can engage in favorable hydrogen bonding interactions with protein targets and enhance metabolic stability, while the methoxy group can occupy hydrophobic pockets and improve solubility.[1]
Case Study: A Building Block for Kinase Inhibitors
Experimental Protocols
The following protocols are representative examples of the two major classes of reactions in which this compound serves as a key reagent: N-acylation and C-acylation (Friedel-Crafts).
Protocol 1: N-Acylation of Amines - Synthesis of N-(4-hydroxyphenyl)-2-fluoro-4-methoxybenzamide
This protocol describes the synthesis of an N-aryl benzamide, a common structural motif in biologically active compounds. The reaction proceeds via nucleophilic acyl substitution, where the amine acts as the nucleophile.
Objective: To synthesize N-(4-hydroxyphenyl)-2-fluoro-4-methoxybenzamide.
Materials:
-
This compound
-
4-Aminophenol
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminophenol (1.0 eq.) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 20-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.
Protocol 2: Friedel-Crafts Acylation - Synthesis of (2-Fluoro-4-methoxyphenyl)(4-methoxyphenyl)methanone
This protocol details the C-acylation of an activated aromatic ring (anisole) using this compound in the presence of a Lewis acid catalyst. This reaction is fundamental for the synthesis of diaryl ketones.[7]
Objective: To synthesize (2-Fluoro-4-methoxyphenyl)(4-methoxyphenyl)methanone.
Materials:
-
This compound
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anisole (1.0 eq.) and anhydrous DCM. Cool the solution to 0 °C.
-
Lewis Acid Addition: Carefully add anhydrous AlCl₃ (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq.) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor progress by TLC.
-
Work-up:
-
Carefully quench the reaction by pouring it into a mixture of crushed ice and 1 M HCl.
-
Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[8] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. In case of contact with skin or eyes, rinse immediately with plenty of water.[8] Store in a cool, dry place under an inert atmosphere.
Conclusion
This compound is a highly versatile and reactive building block with significant applications in organic synthesis, particularly in the construction of complex molecules for drug discovery. Its unique substitution pattern provides a valuable tool for medicinal chemists to fine-tune the properties of lead compounds. The protocols outlined in this guide provide a solid foundation for the utilization of this reagent in both N-acylation and C-acylation reactions, enabling the synthesis of a wide array of valuable chemical entities.
References
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MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Retrieved from [Link]
- Google Patents. (n.d.). US12220401B2 - Compounds useful as kinase inhibitors.
- Google Patents. (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
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ResearchGate. (n.d.). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Efficient Friedel-Crafts Benzoylation of Aniline Derivatives with 4-Fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). Retrieved from [Link]
- Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.
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YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
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MDPI. (2001, March 31). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. Retrieved from [Link]
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ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
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Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields. Retrieved from [Link]
-
Scirp.org. (n.d.). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Retrieved from [Link]
- Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
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ResearchGate. (2023, May 4). Synthesis and Cytotoxic Activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]
- Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
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Scholars Research Library. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Retrieved from [Link]
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ResearchGate. (2007, January). Synthesis and Src Kinase Inhibitory Activity of a Series of 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... Retrieved from [Link]
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synthesis of novel heterocyclic compounds using this reagent
Application Notes & Protocols
Title: High-Efficiency Synthesis of Novel Heterocyclic Scaffolds via Ugi Four-Component Reaction and Post-Cyclization Strategies
For: Researchers, scientists, and drug development professionals.
Abstract
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals and bioactive molecules. Their synthesis, therefore, is a cornerstone of medicinal chemistry and drug discovery. Multicomponent reactions (MCRs) offer a powerful and efficient means to construct complex molecular architectures in a single, atom-economical step. Among these, the Ugi four-component reaction (U-4CR) stands out for its remarkable versatility and tolerance of diverse functional groups.[1][2][3][4] This guide details the application of the U-4CR not as an endpoint, but as a strategic platform for the rapid generation of diverse heterocyclic scaffolds through thoughtfully designed post-Ugi cyclization transformations. We provide a mechanistic overview, detailed experimental protocols for the synthesis of medicinally relevant 1,4-benzodiazepines and piperazinones, and expert insights into reaction optimization and troubleshooting.
Introduction: The Power of the Ugi Reaction in Heterocyclic Chemistry
The Ugi four-component reaction (U-4CR), first reported by Ivar Ugi in 1959, is a one-pot synthesis that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide.[5][6][7] The primary product, often referred to as an "Ugi adduct," is a linear peptide-like structure.[5][6] While these adducts are valuable in their own right, their true power in modern drug discovery lies in their use as versatile intermediates.[8][9] By carefully selecting starting materials with latent reactive functionalities, the Ugi adduct can be directed to undergo a subsequent intramolecular cyclization, yielding a wide array of complex heterocyclic systems.[10][11]
This "Ugi/post-cyclization" strategy is exceptionally valuable for generating libraries of drug-like molecules because:
-
High Diversity: Four independent starting materials can be varied, leading to a vast chemical space from a small set of reactants.
-
Efficiency: Two complex bond-forming reactions (Ugi and cyclization) can often be performed in one or two steps, saving significant time and resources.[12]
-
Complexity: It enables the construction of intricate polycyclic and fused-ring systems that are challenging to synthesize via traditional methods.[13][14]
This document will focus on practical, reproducible protocols for leveraging this strategy.
The Ugi Four-Component Reaction (U-4CR): A Mechanistic Overview
A foundational understanding of the U-4CR mechanism is crucial for troubleshooting and for designing effective post-cyclization strategies. While still a subject of detailed study, the reaction is generally understood to proceed through two potential, convergent pathways.[5][6] The most commonly accepted pathway involves the following key steps:
-
Imine Formation: The aldehyde and amine rapidly and reversibly condense to form a Schiff base (imine). Protonation by the carboxylic acid generates a highly electrophilic iminium ion.
-
Nucleophilic Attack: The isocyanide, with its nucleophilic carbon center, attacks the iminium ion. This forms a nitrilium ion intermediate.
-
Acyl Transfer: The carboxylate anion, acting as a nucleophile, adds to the nitrilium ion, creating an O-acyl isoamide intermediate.
-
Mumm Rearrangement: This intermediate undergoes an intramolecular acyl transfer from the oxygen to the nitrogen atom. This irreversible rearrangement is thermodynamically driven and yields the stable α-acylamino carboxamide final product.[15]
The reaction is typically performed in polar protic solvents like methanol or ethanol, which facilitate the formation of the initial imine and help to stabilize the charged intermediates.[1]
Caption: Figure 2. Ugi-based workflow for BZD synthesis
Protocol 3.1: Two-Step Synthesis of 3,4-disubstituted-1,4-Benzodiazepine-2,5-diones
[12] This protocol is adapted from the work of Hulme et al. and utilizes a convertible isocyanide.
Step A: Ugi Four-Component Reaction
-
Pre-condensation: In a clean round-bottom flask, dissolve the primary amine (1.25 equiv) and the aldehyde (1.0 equiv) in methanol (to a final concentration of ~1 M for each).
-
Reaction Incubation: Allow the solution to stand at room temperature for 1 hour to facilitate imine formation.
-
Component Addition: Add the anthranilic acid derivative (1.0 equiv), followed by the convertible isocyanide (e.g., 1-isocyanocyclohexene, 1.0 equiv).
-
Reaction Monitoring: Stir the resulting solution at room temperature for 12-36 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo. The crude Ugi adduct can often be carried forward without further purification. If necessary, purify by flash column chromatography on silica gel.
Step B: Acid-Mediated Cyclization
-
Dissolution: Dissolve the crude Ugi adduct from Step A in a suitable solvent such as tetrahydrofuran (THF) or dioxane.
-
Acidification: Add an excess of strong acid. A solution of 1 M HCl in diethyl ether or dioxane (3-5 equiv) is effective.
-
Cyclization: Heat the mixture to reflux (typically 60-100 °C) for 4-12 hours. Monitor the disappearance of the starting adduct by TLC.
-
Work-up and Purification: Cool the reaction to room temperature and concentrate in vacuo. Purify the resulting residue by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to yield the pure 1,4-benzodiazepine-2,5-dione.
Application: Synthesis of Substituted Piperazinones
Piperazinones and their fused derivatives, diketopiperazines (DKPs), are common motifs in natural products and are of significant interest in drug discovery. [16][17][18]The Ugi reaction, particularly when using bifunctional components, provides a rapid entry into this class of heterocycles.
Protocol 4.1: Synthesis of Diketopiperazines (DKPs) via Ugi/N-deprotection/Cyclization
This strategy employs an N-protected amino acid as the carboxylic acid component and an amine component bearing a masked aldehyde. Acid-mediated deprotection of both the amine and the aldehyde unmasks the reactive groups, triggering spontaneous cyclization. [16] Step A: Ugi Reaction
-
Component Mixing: To a solution of the aldehyde (1.0 equiv) and aminoacetaldehyde dimethyl acetal (as the masked amine component, 1.1 equiv) in methanol (0.5 M), add the N-Boc protected amino acid (1.0 equiv) and the isocyanide (e.g., cyclohexyl isocyanide, 1.0 equiv).
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor by TLC or LC-MS.
-
Work-up: Concentrate the solvent under reduced pressure. The crude product can be purified by silica gel chromatography or taken directly to the next step.
Step B: Deprotection and Cyclization
-
Deprotection: Dissolve the crude Ugi adduct in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Cyclization: Stir at room temperature for 16 hours. The TFA will cleave the Boc protecting group and hydrolyze the dimethyl acetal to the free aldehyde, initiating an intramolecular condensation to form the six-membered ring. [16]3. Work-up: Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid. Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash chromatography to obtain the desired diketopiperazine.
Data Presentation: Example Library Synthesis
The power of the Ugi/post-cyclization strategy lies in its ability to rapidly generate compound libraries. The following table illustrates a sample matrix for the synthesis of BZD scaffolds.
| Entry | Anthranilic Acid (R¹) | Amine (R²) | Aldehyde (R³) | Overall Yield (%) [12] |
| 1 | Unsubstituted | Benzylamine | Benzaldehyde | 52 (one-pot) |
| 2 | Unsubstituted | Cyclohexylamine | Isobutyraldehyde | 75 (two-step) |
| 3 | 5-Chloro | Benzylamine | Benzaldehyde | 68 (two-step) |
| 4 | 5-Nitro | Benzylamine | 4-Cl-Benzaldehyde | 61 (two-step) |
Troubleshooting and Key Considerations
-
Low Ugi Yield:
-
Cause: Inefficient imine formation. Sterically hindered aldehydes or electron-poor amines can be slow to react.
-
Solution: Pre-condense the aldehyde and amine for a longer period (2-4 hours) or with gentle heating (40 °C). The use of dehydrating agents like MgSO₄ can also drive the equilibrium towards the imine.
-
-
Failed Cyclization (BZD Synthesis):
-
Cause: Insufficiently acidic conditions or a stable Ugi adduct amide bond.
-
Solution: Ensure anhydrous conditions for the acid-mediated step. The use of a "convertible" isocyanide is key, as the resulting amide is more readily cleaved to allow for lactamization. [12]* Side Reactions:
-
Cause: Competing reaction pathways, particularly with highly functionalized substrates.
-
Solution: Lowering the reaction temperature can sometimes improve selectivity. Ensure high purity of starting materials, as impurities can catalyze unwanted side reactions.
-
-
Purification Challenges:
-
Cause: Ugi adducts are often polar and can be difficult to separate from starting materials.
-
Solution: If the crude adduct is being used in a subsequent cyclization, it is often better to carry forward impurities and purify only the final heterocyclic product, which will likely have significantly different polarity.
-
Conclusion
The Ugi four-component reaction, when coupled with intelligent post-cyclization strategies, is a cornerstone of modern diversity-oriented synthesis. It provides an exceptionally rapid, efficient, and versatile platform for the construction of novel heterocyclic scaffolds critical to drug discovery and development. [1][3][11]The protocols and insights provided herein serve as a practical guide for researchers to harness the power of this reaction to accelerate their synthetic programs and explore new chemical space.
References
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de la Torre, J. C. G., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega. Available at: [Link]
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El-Sayed, N. F., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. Available at: [Link]
-
Wang, Y., et al. (2016). Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Hulme, C., et al. (1998). A Remarkable Two-Step Synthesis of Diverse 1,4-Benzodiazepine-2,5-diones Using the Ugi Four-Component Condensation. The Journal of Organic Chemistry. Available at: [Link]
-
Ghobadi, M., et al. (2023). An attractive and comprehensive review on synthesis of heterocyclic compounds through Ugi reactions. Journal of Synthetic Chemistry. Available at: [Link]
-
de la Torre, J. C. G., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega. Available at: [Link]
-
Treder, A. P., et al. (2012). Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. Organic Letters. Available at: [Link]
- Yudin, A. K. (Ed.). (2012). Aziridines and Epoxides in Organic Synthesis. Wiley-VCH. (This reference discusses solid-phase synthesis using the disrupted Ugi reaction, as seen in the search results, but a direct link to the specific chapter is unavailable.
-
Sadat-Aalaee, S. H., et al. (2015). A Rapid One-Pot Ugi Reaction Based Route to Novel Imidazole-Fused Benzodiazepinones. Synthesis. Available at: [Link]
-
Sharma, A., et al. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry. Available at: [Link]
- Hulme, C., & Gore, V. (2003). Recent Advances in Heterocycle Generation Using the Efficient Ugi Multiple-Component Condensation Reaction. Current Medicinal Chemistry.
-
Sarkar, D. (2016). Ugi reaction multicomponent reactions for drug discovery! SlideShare. Available at: [Link]
-
Zeynizadeh, B., et al. (2024). An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT). Scientific Reports. Available at: [Link]
-
Ghobadi, M., et al. (2023). An attractive and comprehensive review on synthesis of heterocyclic compounds through Ugi reactions. Journal of Synthetic Chemistry. Available at: [Link]
-
Gil, C., et al. (2009). Synthesis of Benzodiazepine β-Turn Mimetics by an Ugi 4CC/Staudinger/Aza-Wittig Sequence. Solving the Conformational Behavior of the Ugi 4CC Adducts. The Journal of Organic Chemistry. Available at: [Link]
- Cankařová, N., & Krchnák, V. (2023). Regioselective Cyclic Iminium Formation of Ugi Advanced Intermediates: Rapid Access to 3,4-Dihydropyrazin-2(1H)-ones and Other Diverse Nitrogen-Containing Heterocycles. The Journal of Organic Chemistry. (The provided search result shows a specific reaction scheme from this paper on ResearchGate, the full article can be found in the journal).
-
Li, G., et al. (2022). Recent Access to Polycycles via Post-Ugi Reactions. Molecules. Available at: [Link]
-
El-Sayed, N. F., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. SciSpace. Available at: [Link]
-
El-Sayed, N. F., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. Available at: [Link]
-
Sharma, A., et al. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry. Available at: [Link]
-
Van der Eycken, J. (2021). Post-Ugi Cyclizations Towards Polycyclic N-Heterocycles. Request PDF on ResearchGate. Available at: [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2021). ResearchGate. Available at: [Link]
-
Ugi Reaction. Organic Chemistry Portal. Available at: [Link]
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Wang, L. (2014). Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions. Current Organic Chemistry. Available at: [Link]
-
Post-Ugi Cyclizations Towards Polycyclic N-Heterocycles. (2023). Bohrium. Available at: [Link]
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Ugi Four-Component Condensation for the Synthesis of Piperazines. Organic Chemistry Portal. Available at: [Link]
-
Ugi 4 component reaction for the synthesis of piperazines. (2018). ResearchGate. Available at: [Link]
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Application Notes & Protocols: Mastering Amide Bond Formation
Audience: Researchers, scientists, and drug development professionals.
Abstract: The formation of the amide bond is arguably the most critical reaction in medicinal chemistry and peptide synthesis.[1][2] Its prevalence in pharmaceuticals and biomolecules necessitates a deep, practical understanding of the reaction's nuances. This guide moves beyond simple reagent lists to provide a causal understanding of experimental choices, empowering researchers to optimize couplings, troubleshoot challenges, and select the most appropriate conditions for their specific substrates. We will explore the mechanisms of key coupling reagents, the critical role of reaction parameters, and provide field-tested protocols for robust amide synthesis.
The Energetic Hurdle: Why Coupling Reagents are Essential
The direct condensation of a carboxylic acid and an amine to form an amide bond requires the elimination of water, a process that is thermodynamically unfavorable at ambient temperatures (e.g., >200 °C). Such harsh conditions are incompatible with the complex, sensitive molecules common in drug development.
The core strategy of modern amide synthesis is, therefore, the in situ activation of the carboxylic acid.[3] This is achieved by converting the hydroxyl group of the acid into a better leaving group, transforming the carboxyl carbon into a potent electrophile that is readily attacked by the nucleophilic amine. This activation is the primary role of a "coupling reagent."
A Guided Tour of Coupling Reagents: Mechanisms and Rationale
The choice of coupling reagent is a critical decision that influences reaction efficiency, cost, byproduct profiles, and, crucially, the preservation of stereochemical integrity at adjacent chiral centers.[4] Reagents are broadly classified into carbodiimides and onium salts.
Carbodiimides: The Workhorses (DCC, EDC)
Carbodiimides were among the first coupling reagents developed and remain widely used due to their efficacy and low cost. The most common examples are Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5]
Mechanism of Action: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7][8] This intermediate can then be attacked by the amine to yield the desired amide and a urea byproduct.
Caption: General mechanism of carbodiimide-mediated coupling.
The Self-Validating System: The Role of Additives (NHS, HOBt)
The O-acylisourea intermediate is unstable and prone to two significant side reactions:
-
Hydrolysis: In the presence of water, the intermediate can hydrolyze back to the starting carboxylic acid, reducing yield.[8][9]
-
N-Acylurea Formation: The intermediate can rearrange into a stable N-acylurea, a common byproduct that consumes the activated acid and can be difficult to remove.[7][10]
To mitigate these issues and suppress racemization, additives like N-hydroxysuccinimide (NHS), its water-soluble analog Sulfo-NHS, or 1-hydroxybenzotriazole (HOBt) are essential.[8][9][11] These additives react with the O-acylisourea to form a more stable semi-stable active ester (e.g., an NHS ester). This new intermediate is less susceptible to hydrolysis and rearrangement but remains highly reactive towards amines.[8]
Caption: Role of additives in carbodiimide coupling.
Onium Salts: The High-Efficiency Reagents
Onium salts, which include uronium/aminium and phosphonium types, generally offer higher reactivity, faster reaction times, and lower rates of racemization compared to carbodiimides, making them suitable for difficult or sensitive couplings.[3][12]
2.2.1. Uronium/Aminium Salts (HATU, HBTU, HCTU)
These are among the most effective coupling reagents available.[4] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly notable for its superior performance in coupling sterically hindered amino acids and suppressing racemization.[12][13]
Mechanism of Action: Uronium salts react with the carboxylate (formed by deprotonation with a base) to generate a highly reactive OBt- or OAt-active ester. This ester then efficiently acylates the amine. The "A" in HATU signifies the presence of a 7-aza-1-hydroxybenzotriazole (HOAt) moiety, which is more effective at accelerating the reaction and reducing racemization than the HOBt found in HBTU.[12]
Caption: Mechanism of uronium salt (HATU)-mediated coupling.
Causality Note: A common side reaction with uronium reagents is the guanidinylation of the primary amine if the coupling reagent is used in large excess, which caps the peptide chain.[13][14] Therefore, stoichiometry is critical.
2.2.2. Phosphonium Salts (PyBOP, BOP)
Phosphonium salts like PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) operate via a similar mechanism to uronium salts, forming an active OBt ester. While highly effective, the original BOP reagent is now largely avoided as its use generates the carcinogenic byproduct hexamethylphosphoramide (HMPA).[11][12] PyBOP is a safer, commonly used alternative.
Reaction Parameters: A Practical Guide
Optimizing an amide coupling reaction requires careful consideration of several interconnected parameters.
Choosing the Right Reagent: A Comparative Summary
| Reagent Class | Examples | Relative Reactivity | Key Advantages | Key Disadvantages |
| Carbodiimide | DCC, EDC | Moderate | Low cost; water-soluble byproduct (EDC). | Risk of racemization; N-acylurea formation; DCC byproduct can be difficult to remove. |
| Phosphonium | PyBOP | High | High efficiency; low racemization. | Higher cost; byproduct removal can be tricky. |
| Uronium/Aminium | HBTU, HATU | Very High | Superior for difficult couplings; very low racemization (esp. HATU); fast reactions.[12] | Highest cost; potential for guanidinylation side reaction.[13] |
Solvent Selection
The reaction solvent must dissolve all components and should be anhydrous to prevent hydrolysis of activated intermediates.[9]
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent with excellent solvating properties, making it a common choice.[5]
-
Dichloromethane (DCM): A less polar option, often used in Schotten-Baumann type reactions with acyl chlorides.[5]
-
Acetonitrile (MeCN), Tetrahydrofuran (THF): Other viable aprotic solvents.
-
Green Alternatives: In recent years, solvents like 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate (EtOAc) have been evaluated as more environmentally benign replacements for DMF and DCM.[15] While water is generally avoided, specific protocols using surfactants or water-soluble reagents have been developed.[16][17]
The Role of the Base
A non-nucleophilic organic base, typically a tertiary amine, is required when using onium salts or when the amine starting material is a salt (e.g., HCl salt).
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): The most common choice. Its steric bulk prevents it from acting as a competing nucleophile.
-
Triethylamine (TEA): Also used, but can be more nucleophilic than DIPEA. Causality Note: The base neutralizes the acid formed during the reaction and, more importantly, deprotonates the carboxylic acid to form the carboxylate anion needed to react with onium-type coupling reagents.[5] Typically, 2-3 equivalents of base are used.
Temperature and Time
-
Temperature: Most couplings are run between 0 °C and room temperature to minimize side reactions, especially racemization.[5][9] For sterically hindered or electron-deficient substrates, elevated temperatures (e.g., 60-80 °C) may be necessary to drive the reaction to completion.[18][19]
-
Reaction Time: Reactions with highly efficient reagents like HATU can be complete in under an hour.[5] Less reactive substrates or reagents may require several hours to overnight stirring. Progress should always be monitored by an appropriate technique (TLC, LC-MS).
Experimental Protocols
The following protocols are designed as robust starting points. Optimization may be required for specific substrates. Crucially, all reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: General Purpose Amide Coupling using EDC/NHS
This protocol is suitable for a wide range of standard substrates where cost is a consideration.
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM (approx. 0.1-0.5 M).
-
Activation: Add NHS (1.1-1.2 eq.) and EDC-HCl (1.1-1.2 eq.) to the solution. Stir at room temperature for 15-30 minutes. This pre-activation step allows for the formation of the more stable NHS-ester.
-
Coupling: Add the amine (1.0-1.1 eq.) to the reaction mixture. If the amine is provided as a salt, add a non-nucleophilic base like DIPEA (1.1 eq.) along with the amine.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.
-
Work-up: Quench the reaction with water or saturated aqueous NH₄Cl.[9] Extract the product with an appropriate organic solvent (e.g., EtOAc, DCM). The aqueous layer will retain the water-soluble urea byproduct from EDC and unreacted reagents. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[20]
Protocol 2: High-Efficiency Coupling for Difficult Substrates using HATU
This protocol is ideal for sterically hindered substrates, electron-poor amines, or when minimizing racemization is critical.[9]
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Pre-activation: Add HATU (1.0-1.2 eq.) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).[5] Stir the mixture at room temperature for 15-30 minutes.
-
Coupling: Add the amine (1.0-1.2 eq.) to the activated mixture.
-
Reaction: Stir at room temperature. These reactions are often rapid, so monitor closely by TLC or LC-MS. Completion is often achieved within 30-90 minutes.[5]
-
Work-up & Purification: Follow steps 5 and 6 from Protocol 1.
Protocol 3: Coupling with Sterically Hindered or Electron-Deficient Amines
For challenging substrates where standard methods fail, converting the carboxylic acid to a more reactive acyl fluoride can be effective.[18]
-
Acyl Fluoride Formation: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM. Add a fluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.2 eq.). Stir at room temperature for 10-15 minutes.
-
Coupling: Add the sterically hindered or electron-deficient amine (1.0-1.2 eq.) to the solution containing the in situ generated acyl fluoride.
-
Reaction: The reaction may be sluggish at room temperature. If needed, heat the reaction in a sealed vessel to 80 °C.[18] Monitor for completeness, as reaction times can be significantly longer (e.g., 24 hours).[18]
-
Work-up & Purification: Follow steps 5 and 6 from Protocol 1.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete activation of the acid. 2. Hydrolysis of activated intermediate. 3. Deactivated (protonated) amine. 4. Steric hindrance.[9] | 1. Switch to a more powerful coupling reagent (e.g., EDC -> HATU). 2. Ensure anhydrous conditions; use freshly opened solvent. 3. Ensure sufficient base is present if amine is an acid salt. 4. Use a more reactive reagent (HATU) and/or increase reaction temperature.[18] |
| Starting Material Remains | 1. Insufficient equivalents of reagents. 2. Reaction time too short. 3. Low reactivity of substrates. | 1. Use a slight excess (1.1-1.2 eq.) of the coupling reagent and the non-limiting substrate. 2. Allow the reaction to run longer, monitoring periodically. 3. Switch to a more powerful coupling reagent and/or increase temperature. |
| Racemization Observed | 1. Over-activation of the acid. 2. High reaction temperature. 3. Inappropriate base or reagent choice. | 1. Add a racemization suppressant like HOBt or OxymaPure.[9] HATU is inherently superior for this. 2. Run the reaction at a lower temperature (e.g., 0 °C). 3. Avoid highly basic conditions where possible. |
| Difficult Byproduct Removal | 1. Use of DCC (produces insoluble DCU). 2. N-acylurea formation with carbodiimides. | 1. Switch to EDC, whose urea byproduct is water-soluble and easily removed by aqueous workup.[11] 2. Ensure an additive (NHS/HOBt) is used with the carbodiimide. |
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. [Link]
-
Semantic Scholar. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Thieme. (2019). A New Wave of Amide Bond Formations for Peptide Synthesis. Thieme. [Link]
-
Isochem. (n.d.). Understanding Carbodiimide Chemistry for Efficient Amide Bond Formation. Isochem. [Link]
-
Bode, J. W. (2006). Emerging methods in amide- and peptide-bond formation. Current Opinion in Drug Discovery & Development. [Link]
-
Wikipedia. (n.d.). Carbodiimide. Wikipedia. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
-
ResearchGate. (2009). Amide bond formation: Beyond the myth of coupling reagents. ResearchGate. [Link]
-
ResearchGate. (2019). A New Wave of Amide Bond Formations for Peptide Synthesis. ResearchGate. [Link]
-
Khan Academy. (n.d.). Preparation of amides using DCC. Khan Academy. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
-
Semantic Scholar. (2019). A New Wave of Amide Bond Formations for Peptide Synthesis. Semantic Scholar. [Link]
-
Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]
-
ResearchGate. (2018). Amide Bond Formation and Peptide Coupling. ResearchGate. [Link]
-
ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]
-
ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. [Link]
-
Spherotech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Spherotech. [Link]
-
ResearchGate. (n.d.). Coupling Reagents. ResearchGate. [Link]
-
ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution?. ResearchGate. [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]
-
Royal Society of Chemistry. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]
-
ResearchGate. (n.d.). Solvent effects on amide-amide intramolecular hydrogen bonding as studied by NMR spectroscopy. ResearchGate. [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2021). Temperature control and side reactions in PPAA (T3P) couplings. Chemistry Stack Exchange. [Link]
-
Royal Society of Chemistry. (2023). Biocatalytic amide bond formation. Green Chemistry. [Link]
-
Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Reddit. (2020). amide coupling help. r/Chempros. [Link]
-
amphoteros. (2014). Uphill battles in amide couplings. amphoteros. [Link]
-
ACS Publications. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters. [Link]
-
National Institutes of Health. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
National Institutes of Health. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]
-
LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
Sources
- 1. Emerging methods in amide- and peptide-bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hepatochem.com [hepatochem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. nbinno.com [nbinno.com]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. par.nsf.gov [par.nsf.gov]
- 18. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 2-Fluoro-4-methoxybenzoyl Chloride Synthesis
Welcome to the technical support center for the synthesis of 2-Fluoro-4-methoxybenzoyl chloride. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction outcomes. By synthesizing established chemical principles with practical, field-proven insights, this document serves as a comprehensive resource for troubleshooting and optimizing your synthetic protocols.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of this compound from its corresponding carboxylic acid.
Question 1: My reaction shows a low or incomplete conversion of 2-Fluoro-4-methoxybenzoic acid to the acyl chloride. What are the likely causes and how can I resolve this?
Answer: Low conversion is a frequent issue, typically rooted in suboptimal reagents or reaction conditions. Here are the primary factors to investigate:
-
Reagent Quality and Stoichiometry: The most common chlorinating agent is thionyl chloride (SOCl₂).[1][2] The quality of your thionyl chloride is paramount. Old or improperly stored SOCl₂ can decompose or absorb moisture, significantly reducing its activity.[3] It is often beneficial to use freshly distilled thionyl chloride for critical reactions.[3] Furthermore, using a molar excess (typically 1.5 to 3 equivalents) of the chlorinating agent can help drive the reaction to completion.[4]
-
Presence of Moisture: Acyl chlorides are highly susceptible to hydrolysis, reacting vigorously with water to revert to the parent carboxylic acid.[5][6] The entire reaction system, including glassware, solvents, and the starting carboxylic acid, must be scrupulously dry.[7] Flame-drying glassware under vacuum or oven-drying at >120°C is essential. The starting 2-Fluoro-4-methoxybenzoic acid should be dried under vacuum before use.
-
Reaction Temperature and Duration: While some acyl chloride preparations proceed at room temperature, heating is often required to ensure complete conversion.[7] For thionyl chloride reactions, refluxing the mixture is common practice.[3] The boiling point of thionyl chloride is approximately 75°C, providing a convenient reaction temperature.[3] Monitor the reaction and allow sufficient time (typically 1-6 hours) for the evolution of gaseous byproducts (SO₂ and HCl) to cease, which indicates the reaction is nearing completion.[1][8]
-
Catalyst Inefficiency: A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the conversion of carboxylic acids to acyl chlorides, particularly with oxalyl chloride and thionyl chloride.[4][7][9] The catalyst works by forming a highly reactive Vilsmeier intermediate. If you are experiencing slow or incomplete reactions, the addition of a few drops of anhydrous DMF can be beneficial.
Question 2: My reaction mixture turns dark brown or black, and the final product is impure. What causes this discoloration and how can I prevent it?
Answer: Darkening of the reaction mixture often points to side reactions or thermal decomposition, especially with prolonged heating.
-
Side Reactions: One common side product is the corresponding benzoic anhydride, which can form during the reaction.[3] While this doesn't typically cause significant darkening, it is a key impurity.
-
Thermal Degradation: More likely, prolonged heating at high temperatures can lead to polymerization or charring of organic materials, especially if impurities are present in the starting material or reagents.[3]
-
Prevention Strategies:
-
Control Reaction Time: Do not reflux for an excessive duration. Once the evolution of gas subsides, the reaction is likely complete. Monitor the reaction's progress (see FAQ on monitoring).
-
Use High-Purity Starting Materials: Ensure your 2-Fluoro-4-methoxybenzoic acid is pure. Impurities can act as catalysts for decomposition pathways.
-
Moderate Temperature: Use the minimum temperature necessary for a reasonable reaction rate. Refluxing under the boiling point of the solvent or thionyl chloride is generally sufficient.
-
Question 3: I'm struggling to isolate pure this compound. What is the best purification method?
Answer: The standard and most effective method for purifying acyl chlorides is vacuum distillation .[7] This technique separates the desired product from non-volatile impurities, such as the starting carboxylic acid, and any high-boiling side products like anhydrides.
-
Key Considerations for Distillation:
-
Remove Excess Reagent: Before distillation, it's crucial to remove the excess thionyl chloride. This is typically done by distillation at atmospheric pressure (if the product's boiling point is significantly higher) or under reduced pressure.[7]
-
Use an Efficient Vacuum: A good vacuum is necessary to lower the boiling point and prevent thermal degradation of the product. The boiling point for substituted benzoyl chlorides will vary, so a preliminary small-scale distillation or literature search is advised.
-
Prevent Hydrolysis: Ensure the distillation apparatus is completely dry and, if possible, under an inert atmosphere (e.g., Nitrogen or Argon). Acyl chlorides are lachrymators and fume in moist air. All handling should be performed in a well-ventilated fume hood.[10]
-
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is best for this conversion: thionyl chloride or oxalyl chloride?
Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are excellent reagents for this transformation.[10]
-
Thionyl Chloride (SOCl₂): It is cost-effective and its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[3][11] It is the most common choice for industrial and large-scale preparations.[5]
-
Oxalyl Chloride ((COCl)₂): This reagent is often used for smaller-scale or more sensitive substrates. Reactions can often be run at lower temperatures, and the gaseous byproducts (CO, CO₂, and HCl) are also easily removed. It is generally considered more reactive.[4]
For general purposes and good yield, thionyl chloride is highly effective and recommended.
Q2: Is a catalyst like DMF necessary when using thionyl chloride?
While not strictly necessary, a catalytic amount of anhydrous DMF can significantly accelerate the reaction rate.[9] It is particularly useful if the carboxylic acid is sterically hindered or less reactive. For 2-Fluoro-4-methoxybenzoic acid, the reaction should proceed well without a catalyst, but adding a drop of DMF can be a good optimization step if you experience slow conversion.[7]
Q3: How should I properly handle and store the final this compound product?
This compound is a reactive, corrosive, and moisture-sensitive compound.
-
Handling: Always handle in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10] It is a lachrymator, meaning its vapors are irritating to the eyes.
-
Storage: The product must be stored in a tightly sealed container, preferably under an inert atmosphere (N₂ or Ar), to protect it from atmospheric moisture.[12] Storage in a cool, dry, and dark place is recommended to prevent gradual decomposition.
Q4: What is the best way to monitor the reaction's progress?
Monitoring the reaction can be tricky because acyl chlorides are often too reactive for standard techniques like TLC on silica gel, which can cause immediate hydrolysis back to the starting material.[7]
-
Indirect TLC Analysis: A common workaround is to quench a small aliquot of the reaction mixture with a nucleophile like methanol.[7] This converts the acyl chloride into the corresponding methyl ester (methyl 2-fluoro-4-methoxybenzoate). You can then use TLC to track the disappearance of the starting carboxylic acid spot and the appearance of the new, less polar methyl ester spot.[7]
-
Spectroscopic Methods: For more advanced process control, in-situ IR spectroscopy can be used to monitor the disappearance of the broad carboxylic acid O-H stretch and the appearance of the sharp acyl chloride C=O stretch at a higher wavenumber.
Data & Protocols
Table 1: Typical Reaction Parameters for Chlorination
| Parameter | Thionyl Chloride | Oxalyl Chloride | Key Considerations |
| Equivalents | 1.5 - 3.0 | 1.2 - 2.0 | Excess reagent drives the reaction to completion. |
| Solvent | Toluene, Dichloromethane (DCM), or neat | Dichloromethane (DCM), 1,2-Dichloroethane | Solvent must be anhydrous. Neat (no solvent) is common with SOCl₂. |
| Catalyst | None required, but 1-2 drops of DMF can be used | 1-2 drops of anhydrous DMF is standard practice.[4] | The catalyst must be anhydrous. |
| Temperature | 50°C to Reflux (~75°C) | 0°C to Room Temperature | Oxalyl chloride reactions are often run at lower temperatures. |
| Reaction Time | 1 - 6 hours | 30 minutes - 3 hours | Monitor by gas evolution or indirect TLC.[7] |
Optimized Experimental Protocol for Synthesis
This protocol details the conversion of 2-Fluoro-4-methoxybenzoic acid to this compound using thionyl chloride.
Materials:
-
2-Fluoro-4-methoxybenzoic acid (1 eq.)
-
Thionyl chloride (SOCl₂) (2 eq.)
-
Anhydrous Toluene (optional, as solvent)
-
Anhydrous DMF (1 drop, optional catalyst)
Procedure:
-
Preparation: Assemble a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a basic solution to neutralize HCl and SO₂). Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere (N₂ or Ar).
-
Charging the Flask: Add 2-Fluoro-4-methoxybenzoic acid to the flask. If using a solvent, add anhydrous toluene.
-
Reagent Addition: Slowly add the thionyl chloride to the flask at room temperature with stirring. If using the DMF catalyst, add it now. The mixture will likely begin to bubble as HCl and SO₂ are evolved.[3]
-
Reaction: Heat the reaction mixture to reflux (around 75-80°C) and maintain for 2-4 hours. The reaction is considered complete when the evolution of gas ceases.
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation, first at atmospheric pressure and then under reduced pressure.
-
-
Purification:
-
Set up a clean, dry apparatus for vacuum distillation.
-
Distill the crude residue under high vacuum to obtain pure this compound as a clear or slightly yellow liquid.[3]
-
Visualizations
Reaction Mechanism
Caption: General mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yield reactions in acyl chloride synthesis.
References
- NurdRage. (2024, June 17). Making benzoyl chloride. YouTube.
- Allen Institute for AI. Benzoic acid with - SOCl 2 - to give. Allen.
- askIITians. (2025, July 20). Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2.
- CheMister. (2023, February 21). Reaction of Carboxylic acid with Thionyl chloride|Benzoyl acid. YouTube.
- Reddit User Discussion. (2025, July 15).
- Chegg. (2022, November 28). Solved Thionyl chloride (SOCl2) is one of the common.
- NINGBO INNO PHARMCHEM CO.,LTD. A Comprehensive Look at Benzoyl Chloride (CAS 98-88-4) and its Chemical Reactivity.
- Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.
- ResearchGate. (2025, August 6). ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V).
- Wikipedia. Benzoyl chloride.
- ResearchGate User Discussion. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?.
- Chemguide. preparation of acyl chlorides (acid chlorides).
- PrepChem.com. Synthesis of 4-methoxybenzoyl chloride.
- ChemicalBook. (2025, September 15). 4-Methoxybenzoyl chloride.
Sources
- 1. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. nbinno.com [nbinno.com]
- 6. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzoic acid with `"SOCl"_(2)` to give [allen.in]
- 9. prepchem.com [prepchem.com]
- 10. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]
Technical Support Center: Purification of 2-Fluoro-4-methoxybenzoyl chloride Reaction Products
Welcome to the technical support center for the purification of 2-Fluoro-4-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this highly reactive intermediate. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Understanding the Chemistry: FAQs on Impurities and Stability
Q1: What are the primary impurities I should expect in my crude this compound reaction mixture?
When synthesizing this compound from 2-Fluoro-4-methoxybenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂), the crude product is typically contaminated with several predictable impurities:
-
Unreacted Starting Material: Incomplete reaction will leave residual 2-Fluoro-4-methoxybenzoic acid.
-
Excess Chlorinating Agent: Thionyl chloride (b.p. 76 °C) is often used in excess to drive the reaction to completion and can be a major contaminant.[1]
-
Reaction Byproducts: The reaction of a carboxylic acid with thionyl chloride generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which are usually removed during the reaction but can remain dissolved in the crude mixture.
-
Hydrolysis Product: this compound is highly susceptible to hydrolysis. Any exposure to moisture in the reagents, solvents, or atmosphere will convert it back to 2-Fluoro-4-methoxybenzoic acid.[2]
-
Colored Impurities: The appearance of a yellow to dark brown color can indicate the presence of impurities in the thionyl chloride or thermal decomposition products.[3]
Q2: Why is my product so sensitive to moisture?
Acyl chlorides, including this compound, are highly electrophilic at the carbonyl carbon. This makes them extremely reactive towards nucleophiles, with water being a common and potent one. The reaction with water is a rapid hydrolysis that regenerates the corresponding carboxylic acid and produces corrosive HCl gas.[2] This reactivity necessitates the use of anhydrous conditions throughout the synthesis and purification process.
Q3: My crude product is dark brown. What could be the cause and is it salvageable?
A dark coloration in the crude product is a common issue and can often be attributed to:
-
Impure Thionyl Chloride: Old or improperly stored thionyl chloride can contain dissolved sulfur compounds or other impurities that lead to colored byproducts.[1]
-
Overheating: Excessive temperatures during the reaction or distillation can cause thermal decomposition of the product or side reactions, leading to the formation of colored, often polymeric, materials.[3]
-
Reaction with Catalysts: If a catalyst such as N,N-dimethylformamide (DMF) is used to accelerate the reaction, side reactions can occur, especially at higher temperatures, leading to discoloration.
A colored product is often salvageable through careful fractional distillation under vacuum, as the colored impurities are typically less volatile than the desired product.
II. Purification Protocols and Troubleshooting
The primary and most effective method for purifying this compound is fractional distillation under reduced pressure. Given its melting point of 40-42 °C, recrystallization is also a viable, though less common, secondary or alternative method.
Method 1: Fractional Distillation Under Reduced Pressure
Q4: Why is vacuum distillation necessary for purifying this compound?
The predicted boiling point of this compound at atmospheric pressure is approximately 242.9 °C.[4] Distilling at such a high temperature would likely lead to thermal decomposition.[5] Vacuum distillation lowers the boiling point of the liquid, allowing it to be distilled at a lower, safer temperature, thus preventing degradation of the product.[6]
Q5: Can you provide a step-by-step protocol for vacuum distillation?
Certainly. The following is a detailed protocol for the fractional distillation of this compound under reduced pressure.
Experimental Protocol: Vacuum Distillation
-
Preparation of Crude Product:
-
After the reaction is complete (cessation of gas evolution), remove the excess thionyl chloride. This can be done by an initial simple distillation at atmospheric pressure or, more effectively, by rotary evaporation. To facilitate the removal of the last traces, anhydrous toluene can be added and co-evaporated (azeotropic removal). Repeat this step 2-3 times.
-
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using oven-dried glassware. A short Vigreux column is recommended to improve separation efficiency.
-
Use a Kugelrohr apparatus for smaller scales if available.
-
Ensure all joints are properly sealed with high-vacuum grease. Do not use rubber or silicone-based grease as it can be degraded by the acyl chloride. Polytetrafluoroethylene (PTFE) sleeves are a good alternative.
-
Place a magnetic stir bar in the distillation flask for smooth boiling.
-
Connect the apparatus to a vacuum pump through a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump from corrosive vapors.
-
Include a manometer to accurately measure the pressure.
-
-
Distillation Procedure:
-
Slowly and carefully reduce the pressure in the system to the desired level.
-
Begin heating the distillation flask gently using an oil bath.
-
Collect any low-boiling fractions, which may include residual toluene or other volatile impurities.
-
The main fraction of this compound should be collected at a stable temperature and pressure. While the exact boiling point under vacuum is not widely published, it can be estimated using a nomograph. For a compound with an atmospheric boiling point of ~243°C, the expected boiling point would be in the range of 110-130°C at 10 mmHg.
-
Collect the purified product in a pre-weighed, dry receiving flask.
-
Once the main fraction has been collected, stop heating and allow the system to cool completely before slowly reintroducing air or an inert gas.
-
Q6: I'm having trouble with bumping and inconsistent boiling during distillation. What should I do?
This is a common issue in vacuum distillation. Here are some troubleshooting steps:
-
Ensure Efficient Stirring: A magnetic stir bar is essential for smooth boiling. Ensure it is spinning at a consistent and adequate speed.
-
Use a Capillary Bubbler: For very fine control, a capillary tube can be inserted through a thermometer adapter to introduce a fine stream of inert gas (nitrogen or argon) into the liquid. This provides nucleation sites and prevents bumping.
-
Check for Leaks: Inconsistent boiling can be a sign of a leak in your vacuum system, causing the pressure to fluctuate. Check all joints and connections.
-
Heating: Heat the distillation flask slowly and evenly with an oil bath. Avoid aggressive heating with a heating mantle, which can create hot spots.
Method 2: Recrystallization
Q7: Can I purify this compound by recrystallization? What solvents should I use?
Yes, since this compound is a solid at room temperature (m.p. 40-42 °C), recrystallization is a potential purification method, especially for removing colored or less soluble impurities. The key is to use a solvent system in which the compound is soluble when hot but sparingly soluble when cold.[7]
Finding a suitable solvent requires experimentation, but here are some suggestions for solvent systems to screen:
-
Non-polar solvents: Hexanes, heptane, or cyclohexane. The product may be soluble in the hot solvent and crystallize upon cooling.
-
Mixed solvent systems: A combination of a solvent in which the compound is soluble (e.g., dichloromethane, diethyl ether, or toluene) and an anti-solvent in which it is insoluble (e.g., hexanes or pentane) can be effective.[8][9]
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot potential solvent. Allow it to cool to room temperature and then in an ice bath. The ideal solvent will show good crystal formation upon cooling.
-
Dissolution: In an oven-dried flask, dissolve the crude this compound in a minimum amount of the chosen hot recrystallization solvent.
-
Decolorization (if necessary): If the solution is colored, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.
III. Purity Assessment
Q8: How can I confirm the purity and identity of my final product?
A combination of spectroscopic and chromatographic methods should be used to assess the purity and confirm the identity of the purified this compound. All samples for analysis must be handled under anhydrous conditions to prevent hydrolysis.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will confirm the presence of the aromatic and methoxy protons and their expected splitting patterns.
-
Predicted ¹H NMR (CDCl₃): The spectrum is expected to show signals for the three aromatic protons and the methoxy group protons. The fluorine atom will cause additional splitting (coupling). The aromatic region will likely show complex multiplets. The methoxy group should appear as a singlet around 3.9 ppm.
-
-
¹³C NMR: This will confirm the number of unique carbons in the molecule.
-
Predicted ¹³C NMR (CDCl₃): Expect to see 8 distinct signals. The carbonyl carbon will be significantly downfield. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC: A single sharp peak on the gas chromatogram is a good indicator of purity.
-
MS: The mass spectrum will confirm the molecular weight and provide structural information through the fragmentation pattern.
3. High-Performance Liquid Chromatography (HPLC):
-
Due to the high reactivity of acyl chlorides, direct analysis by HPLC can be challenging due to on-column hydrolysis. A more reliable method involves derivatization. A small aliquot of the product can be reacted with a nucleophile (e.g., methanol or a primary amine) to form a stable ester or amide, which can then be analyzed by HPLC to determine the purity of the original acyl chloride.
IV. Workflow and Logic Diagrams
The following diagrams illustrate the overall workflow for the purification and the logic behind impurity removal.
Diagram 1: Purification Workflow
Caption: General workflow for the purification of this compound.
Diagram 2: Impurity Removal Logic
Caption: Logic of impurity separation via vacuum fractional distillation.
V. References
-
LookChem. (n.d.). Purification of Benzoyl chloride. Chempedia. Retrieved from [Link]
-
Google Patents. (2005). US6844468B2 - Process for preparing substituted benzoyl chlorides. Retrieved from
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Purification Of Substituted Benzyl Halides. Retrieved from [Link]
-
YouTube. (2024). Making benzoyl chloride. Retrieved from [Link]
-
Sciencemadness.org. (2011). over heating of benzoyl chloride. Retrieved from [Link]
-
Columbia University. (n.d.). How to Purify by Distillation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro-. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information - Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]
-
Thermo Fisher Scientific. (2015). SAFETY DATA SHEET - Benzoyl chloride, 4-fluoro-. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Davis. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Supporting Information - 3. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
Busch Vacuum Solutions. (n.d.). Vacuum Distillation. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
-
Reddit. (2019). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
-
YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of benzoyl chloride. Retrieved from [Link]
-
Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides. Retrieved from
-
Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. Retrieved from
-
Chem-Impex. (n.d.). 3-Fluoro-4-methoxybenzyl chloride. Retrieved from [Link]
-
Google Patents. (n.d.). CN105481687A - Preparing method for o-methoxybenzoyl chloride. Retrieved from
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride. Retrieved from
-
EPA. (2006). Method 8261A: Volatile Organic Compounds by Vacuum Distillation in Combination with Gas Chromatography/Mass Spectrometry (VD/GC/MS). Retrieved from [Link]
-
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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- 1. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Sciencemadness Discussion Board - over heating of benzoyl chloride - Powered by XMB 1.9.11 [sciencemadness.org]
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side reactions of 2-Fluoro-4-methoxybenzoyl chloride with nucleophiles
Introduction: Navigating the Reactivity of 2-Fluoro-4-methoxybenzoyl Chloride
Welcome to the technical support guide for this compound (FMB-Cl). This reagent is a valuable building block in pharmaceutical and materials science, prized for its ability to introduce the 2-fluoro-4-methoxyphenyl moiety, which can enhance biological activity and metabolic stability.[1] However, its unique substitution pattern—an ortho-fluoro group and a para-methoxy group—creates a nuanced reactivity profile that can lead to challenging side reactions.
The reactivity of FMB-Cl is governed by a delicate balance of electronic and steric effects. The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect (-I), while the para-methoxy group has an electron-donating resonance effect (+M).[2] This interplay, combined with the steric hindrance from the ortho-substituent, dictates the reagent's behavior with nucleophiles.[3] This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field to help you preemptively address and resolve common experimental challenges, ensuring higher yields and product purity.
Core Technical FAQs & Troubleshooting
FAQ 1: My amidation reaction with an electron-deficient aniline is sluggish and gives low yields. What is the underlying issue and how can I drive it to completion?
Answer: This is a classic challenge stemming from a combination of factors. Firstly, the electron-withdrawing groups on your aniline reduce its nucleophilicity, making it a weaker attacker.[4] Secondly, the electrophilic carbonyl carbon of FMB-Cl is sterically shielded by the ortho-fluoro group, hindering the nucleophile's approach.[3] The reaction rate is therefore kinetically limited.
Troubleshooting Strategies:
-
Forceful Deprotonation: For weakly nucleophilic amines, a standard organic base like triethylamine (TEA) may not be sufficient. Consider pre-treating the aniline with a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous solvent (e.g., THF, DMF) to generate the more potent anionic nucleophile before adding the FMB-Cl.[4][5]
-
Elevated Temperatures: Heating the reaction can provide the necessary activation energy to overcome the steric barrier.[6] Reactions can be run in higher-boiling point solvents like toluene or DMF at temperatures from 60-100 °C.[5]
-
Nucleophilic Catalysis: The addition of a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is more susceptible to attack by the weak amine nucleophile.
FAQ 2: I am observing a significant amount of 2-fluoro-4-methoxybenzoic acid in my crude product. How can I prevent this hydrolysis?
Answer: The presence of 2-fluoro-4-methoxybenzoic acid is a direct result of the hydrolysis of your FMB-Cl.[7] Acyl chlorides are highly reactive towards water, and this side reaction consumes your starting material and complicates purification.[7] This is one of the most common failure modes.
Root Cause Analysis & Prevention:
-
Atmospheric Moisture: The reaction is sensitive to moisture in the air. Running the reaction under an inert atmosphere (Nitrogen or Argon) is critical.
-
Solvent Purity: Ensure all solvents are rigorously dried. Use freshly opened anhydrous solvents or solvents dried over molecular sieves.
-
Reagent Quality: Amines, especially as hydrochloride salts, must be neutralized and dried. Liquid amines should be distilled over a suitable drying agent (e.g., CaH₂). Ensure bases like TEA are dry.
-
Glassware: All glassware must be oven-dried or flame-dried immediately before use to remove adsorbed water.
See the "Experimental Protocols" section for a detailed methodology incorporating these principles.
Workflow: Diagnosing and Solving Low Yield Reactions
Caption: A decision tree for troubleshooting common issues.
FAQ 3: Can the ortho-fluoro group be displaced by my nucleophile (SNAr reaction)?
Answer: While Nucleophilic Aromatic Substitution (SNAr) is a potential side reaction, it is generally not a major concern under standard acylation conditions. The acylation at the carbonyl carbon is kinetically much faster. The C-F bond is strong, and while the carbonyl group does activate the ring for SNAr, displacement of the chloride from the acyl group is far more favorable.[8][9]
However, this side reaction could become more prominent under specific circumstances:
-
Harsh Conditions: Prolonged heating at high temperatures (>120 °C) with highly potent nucleophiles.
-
Strongly Basic Nucleophiles: Using organometallic reagents or metal amides could potentially lead to competing SNAr pathways.[10]
If you suspect SNAr is occurring, it is advisable to reduce the reaction temperature and time, and avoid excessively strong bases where possible.
FAQ 4: Which base is optimal for amine acylation: Triethylamine (TEA) or Pyridine?
Answer: The choice of base is critical and depends on your specific nucleophile.
-
Triethylamine (TEA): A non-nucleophilic, sterically hindered base. Its primary role is to act as an acid scavenger, neutralizing the HCl byproduct of the reaction.[11] It is generally the preferred choice for simple acylations.
-
Pyridine: Can act as both a base and a nucleophilic catalyst.[12] It can activate the FMB-Cl by forming the acylpyridinium intermediate. However, it is a weaker base than TEA (pKa of conjugate acid ~5.2 vs ~10.7). In some cases, pyridine has been shown to be more effective than TEA in acylation reactions, potentially due to its catalytic role.[13]
Recommendation: Start with 1.2-1.5 equivalents of TEA for most applications. If the reaction is slow, consider switching to pyridine or adding catalytic DMAP to your TEA-based system.
| Base Comparison | | :--- | :--- | :--- | :--- | | Base | pKa (Conjugate Acid) | Primary Function | Key Consideration | | Triethylamine (TEA) | ~10.7 | Acid Scavenger | Standard, non-catalytic choice. Good for most applications. | | Pyridine | ~5.2 | Acid Scavenger & Catalyst | Weaker base, but can accelerate reaction via catalysis.[12] | | DIPEA | ~10.7 | Acid Scavenger | Bulkier than TEA, useful for preventing side reactions at the base itself. | | DMAP | ~9.7 | Nucleophilic Catalyst | Used in catalytic amounts (0.05-0.2 eq) alongside a stoichiometric base like TEA. |
Experimental Protocols
Protocol 1: General Procedure for Amidation under Strict Anhydrous Conditions
This protocol is designed to minimize hydrolysis and improve yields for the reaction of FMB-Cl with a primary or secondary amine.
1. Preparation (Inert Atmosphere):
- Assemble a round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Connect the assembly to a nitrogen or argon line.
- Flame-dry all glassware under vacuum and allow it to cool to room temperature under the inert atmosphere.
2. Reagent Charging:
- To the flask, add the amine (1.0 eq) and anhydrous dichloromethane (DCM) or THF (approx. 0.2 M concentration).
- Add triethylamine (1.5 eq) to the solution. If the amine is an HCl salt, use 2.5 eq of TEA.
- Cool the mixture to 0 °C in an ice bath.
3. Acyl Chloride Addition:
- Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM in the dropping funnel.
- Add the FMB-Cl solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature at 0 °C.[14]
4. Reaction and Monitoring:
- After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
- Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
5. Work-up:
- Quench the reaction by slowly adding deionized water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
6. Purification:
- Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizing the Competing Pathways
Sources
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- 8. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Safe Handling and Disposal of 2-Fluoro-4-methoxybenzoyl Chloride Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the proper handling and disposal of 2-Fluoro-4-methoxybenzoyl chloride waste. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure laboratory safety and experimental integrity.
Understanding the Reagent: Chemical Profile of this compound
This compound (CAS No. 321-24-4) is a reactive acyl chloride widely used as a building block in organic synthesis.[1][2][3] Its utility is derived from the acyl chloride functional group, which is highly susceptible to nucleophilic attack. However, this reactivity also presents significant handling and disposal challenges. The primary hazard stems from its high sensitivity to moisture, reacting readily with water to produce corrosive hydrochloric acid (HCl) and 2-fluoro-4-methoxybenzoic acid.[4][5][6][7][8]
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₆ClFO₂ | [1][9] |
| Molecular Weight | 188.58 g/mol | [1][9] |
| Appearance | Solid | [9] |
| Melting Point | 40-42°C | [9] |
| Sensitivity | Moisture sensitive | [10][11] |
Troubleshooting Guide for Handling and Disposal
This section addresses specific issues that may arise during the handling and disposal of this compound waste, providing actionable solutions based on established safety protocols.
| Problem | Probable Cause(s) | Solution |
| Fuming or "smoking" of the waste container upon opening or during waste addition. | Reaction of unquenched this compound with atmospheric moisture. | Immediately close the container if safe to do so. Handle the container in a well-ventilated fume hood.[8] Ensure appropriate personal protective equipment (PPE), including acid gas respiratory protection, is worn.[12] Prepare for the quenching of the remaining reactive material as outlined in the disposal workflow. |
| Corrosion or degradation of the waste container. | Generation of hydrochloric acid from the hydrolysis of the acyl chloride waste.[8] | Transfer the waste to a compatible container, such as a high-density polyethylene (HDPE) carboy.[13] Do not use metal containers, as they are susceptible to acid corrosion.[13] Ensure the new container is properly labeled as "Halogenated Organic Waste" and includes a list of its contents.[14] |
| Unexpected pressure buildup in the waste container. | Generation of HCl gas from the reaction of the acyl chloride with residual water or other protic solvents in the waste stream. | Loosen the cap of the waste container in a fume hood to slowly vent the excess pressure. Do not seal the container tightly until the reaction has ceased. Consider a vented cap for temporary storage during the quenching process. |
| Spill of this compound waste. | Improper handling or container failure. | Evacuate the immediate area and ensure proper ventilation.[15] Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels. The collected material should be treated as hazardous waste and disposed of according to the protocols outlined below.[16] |
Frequently Asked Questions (FAQs)
Q1: What is the immediate first aid response in case of skin or eye contact with this compound?
A: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[17][18][19] For eye contact, flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[17][18][19]
Q2: What personal protective equipment (PPE) is mandatory when handling this chemical waste?
A: At a minimum, a flame-resistant lab coat, chemical-resistant gloves (such as nitrile or neoprene), and chemical splash goggles are required.[8][20] If there is a risk of vapor inhalation, a full-face respirator with an appropriate acid gas cartridge should be used in a well-ventilated area or fume hood.[12][21]
Q3: Can I dispose of small amounts of this compound waste down the drain?
A: No. Under no circumstances should halogenated organic compounds or reactive chemicals be disposed of down the drain.[13][14] This can lead to damage to the plumbing and contamination of the water supply.
Q4: How should I store unquenched this compound waste before disposal?
A: Store the waste in a tightly sealed, properly labeled, and compatible container in a cool, dry, and well-ventilated area, away from incompatible materials like water, alcohols, and strong bases.[8][22][23] The storage area should be designated for hazardous waste.
Q5: What is the correct procedure for quenching residual this compound in laboratory glassware before cleaning?
A: Residual this compound in glassware should be cautiously quenched by slowly adding a suitable nucleophile, such as isopropanol or methanol, under an inert atmosphere in a fume hood.[24][25] This will convert the reactive acyl chloride to a less reactive ester. Following the initial quench, a dilute solution of a weak base, such as sodium bicarbonate, can be added to neutralize the resulting HCl.
Workflow for Safe Disposal of this compound Waste
The following diagram outlines the decision-making process and procedural steps for the safe handling and disposal of this compound waste.
Experimental Protocol: Quenching of this compound Waste
This protocol provides a step-by-step methodology for the safe quenching of reactive this compound waste in a laboratory setting.
Materials:
-
This compound waste
-
Isopropanol or methanol
-
Saturated sodium bicarbonate solution
-
Ice bath
-
Stir plate and stir bar
-
Appropriate waste container (HDPE)
-
Personal Protective Equipment (as specified in the FAQs)
Procedure:
-
Preparation: Don all required PPE and perform the entire procedure in a certified chemical fume hood.
-
Cooling: Place the container with the unquenched waste in an ice bath to dissipate any heat generated during the quenching process.
-
Quenching: While stirring the waste, slowly add isopropanol or methanol dropwise. Be vigilant for any signs of an exothermic reaction, such as bubbling or an increase in temperature.[24] If the reaction becomes too vigorous, stop the addition until it subsides.
-
Completion of Quench: Continue adding the alcohol until no further reaction is observed. Allow the mixture to stir for an additional 30 minutes to ensure the complete conversion of the acyl chloride to the corresponding ester.
-
Neutralization: Slowly and carefully add a saturated solution of sodium bicarbonate to the quenched waste to neutralize the hydrochloric acid byproduct.[25] Add the bicarbonate solution until effervescence ceases, indicating that the acid has been neutralized.
-
Final Disposal: Transfer the now-quenched and neutralized waste to a properly labeled "Halogenated Organic Waste" container for disposal through your institution's hazardous waste management program.[26]
References
-
Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23). Save My Exams. [Link]
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Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. (n.d.). Doc Brown's Chemistry. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. [Link]
-
2-Fluoro-4-Methoxy Benzoic Acid. (2024, April 10). ChemBK. [Link]
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Acyl chloride. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. (n.d.). Chemguide. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. [Link]
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Acyl Chlorides - formation and hydrolysis mechanism. (2025, March 16). YouTube. [Link]
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Disposal process for halogenated organic material. (1984, August 28). OSTI.GOV. [Link]
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Water Sensitive Chemicals. (n.d.). Environment, Health & Safety - University of California, Berkeley. [Link]
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Hazardous waste segregation. (n.d.). University of Wisconsin-Madison. [Link]
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Safety Data Sheet: Acetyl chloride. (2019, January 15). Chemos GmbH & Co.KG. [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. [Link]
-
Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
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Halogenated Solvents. (n.d.). Washington State University. [Link]
-
Storing/handling moisture sensitive chemicals outside of the glovebox? (2023, January 14). Reddit. [Link]
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Properly Storing Hazardous Chemicals in Your Facility. (2024, October 27). Alltracon Machinery Moving and Millwright Services. [Link]
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Personal Protective Equipment. (2025, September 12). US EPA. [Link]
-
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng. [Link]
-
Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. (2021, May 28). MDPI. [Link]
-
Removing oxalyl chloride from acid chloride intermediate in ester formation. (2024, May 23). Reddit. [Link]
-
SAFETY DATA SHEET. (2025, September 6). 2-Methoxybenzoyl chloride. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). ReAgent. [Link]
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Quenching Reactive Substances. (2006, October 27). KGROUP. [Link]
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Chemical Waste. (n.d.). USC Environmental Health & Safety. [Link]
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Technical Support Center: 2-Fluoro-4-methoxybenzoyl Chloride
Welcome to the technical support center for 2-Fluoro-4-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this important synthetic intermediate. Here, we address common challenges and questions regarding the purity, handling, and analysis of this compound to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and where do they originate?
A1: The primary impurities in this compound typically arise from three main sources: the starting materials, side reactions during synthesis, and degradation.
-
Starting Material Impurities: The most common starting material is 2-Fluoro-4-methoxybenzoic acid.[1][2] Any impurities present in this precursor, such as isomers or related benzoic acid derivatives, can be carried through the synthesis.
-
Reagent-Related Impurities: The conversion of the carboxylic acid to the acyl chloride is frequently achieved using thionyl chloride (SOCl₂).[3] Commercial grades of thionyl chloride may contain impurities like sulfur chlorides (e.g., S₂Cl₂) which can lead to side products.[4]
-
Process-Related Impurities & Side Products:
-
Residual Starting Material: Incomplete reaction will leave unreacted 2-Fluoro-4-methoxybenzoic acid.
-
Hydrolysis Product: this compound is highly sensitive to moisture and can readily hydrolyze back to 2-Fluoro-4-methoxybenzoic acid.[3][5][6] This is the most common degradation product.
-
Anhydride Formation: Self-condensation of the acyl chloride or reaction with the starting carboxylic acid can form the corresponding anhydride.
-
Thionyl Chloride Reaction By-products: The reaction itself produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[7][8] While volatile, residual dissolved gases may be present.
-
Q2: How should I properly store and handle this compound to minimize impurity formation?
A2: Due to its high reactivity, especially with water, stringent storage and handling procedures are crucial.
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dry, and well-ventilated area away from moisture.[3][9]
-
Handling: All handling should be performed in a fume hood. Use dry glassware and syringes. An inert atmosphere should be maintained during transfers. Avoid any contact with water or alcohols, as this will lead to rapid degradation.
Q3: I see a precipitate forming in my this compound upon storage. What is it likely to be?
A3: The most probable identity of a solid precipitate is the hydrolysis product, 2-Fluoro-4-methoxybenzoic acid. This occurs if the compound has been exposed to moisture from the atmosphere or contaminated solvents. 2-Fluoro-4-methoxybenzoic acid is a white to off-white powder with a melting point in the range of 194-198°C, making it significantly less volatile than the corresponding acyl chloride.[2]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Action & Explanation |
| Low yield in subsequent reaction (e.g., amidation or esterification) | Presence of hydrolyzed starting material (2-Fluoro-4-methoxybenzoic acid). | The carboxylic acid is significantly less reactive than the acyl chloride and will not participate in the desired reaction under standard conditions. Purify the this compound by distillation under reduced pressure to remove the non-volatile carboxylic acid. |
| Unexpected peaks in ¹H NMR spectrum, particularly a broad singlet. | This broad singlet is likely the acidic proton of the carboxylic acid impurity. | To confirm, add a drop of D₂O to the NMR tube and re-acquire the spectrum. The acidic proton will exchange with deuterium, causing the peak to disappear. |
| Product is off-color (yellow to brown). | This may indicate the presence of impurities from the thionyl chloride reagent or thermal decomposition. | Consider purifying the thionyl chloride by distillation before use.[4] For the product, fractional distillation under high vacuum can remove colored, less volatile impurities. |
| Difficulty in analyzing the purity of this compound by HPLC. | Acyl chlorides are highly reactive and can degrade on the HPLC column, especially with aqueous mobile phases.[10] | Derivatization is the recommended approach. Quench a small aliquot of the acyl chloride in methanol to form the stable methyl 2-fluoro-4-methoxybenzoate. This ester can be easily analyzed by reversed-phase HPLC.[11][12] |
Experimental Protocols & Methodologies
Protocol 1: Purity Analysis via Derivatization to Methyl Ester followed by HPLC
This protocol is a self-validating system as the derivatization step converts the reactive analyte into a stable compound, allowing for accurate quantification.
Objective: To determine the purity of this compound by converting it to its methyl ester and analyzing the product mixture by HPLC.
Materials:
-
This compound sample
-
Anhydrous methanol
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (optional, as a scavenger for HCl)
-
HPLC grade acetonitrile and water
-
C18 reversed-phase HPLC column
Procedure:
-
In a dry vial under an inert atmosphere, dissolve approximately 10 mg of the this compound sample in 1 mL of anhydrous DCM.
-
Add 0.5 mL of anhydrous methanol to the solution. A mild exotherm may be observed. If desired, 1-2 equivalents of triethylamine can be added to neutralize the HCl by-product.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Dilute the reaction mixture with the HPLC mobile phase to a suitable concentration for analysis.
-
Inject the prepared sample onto the HPLC system.
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water, B: Acetonitrile. Gradient elution (e.g., 50% B to 95% B over 10 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Analysis: The peak corresponding to methyl 2-fluoro-4-methoxybenzoate represents the active acyl chloride. Any peak corresponding to 2-Fluoro-4-methoxybenzoic acid represents the hydrolyzed impurity. Purity can be calculated based on the relative peak areas.
Diagram: Impurity Formation Pathways
Caption: Origin of impurities in this compound synthesis.
References
-
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (2017). PubMed. [Link]
-
SOCl2: carboxylic acid to acid chloride: impurity! (2013). Sciencemadness Discussion Board. [Link]
-
The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid: A Focus on Efficiency and Purity. (2024). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Exploring 2-Fluoro-4-methoxybenzoic Acid: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Carboxylic Acids Advanced. Reaction with Thionyl Chloride. (2015). YouTube. [Link]
-
Spectroscopic Analysis: Acyl Chlorides. University of Calgary. [Link]
-
Synthesis of 3-fluoro-4-methoxybenzoyl chloride. PrepChem.com. [Link]
-
2-Fluoro-4-methoxybenzoic acid. PubChem. [Link]
-
[A level chemistry] testing for an acyl chloride. (2019). Reddit. [Link]
-
Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. [Link]
-
Conversion of carboxylic acids to acid chlorides. (2023). Chemistry LibreTexts. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]
- US Patent US9725409B2.
-
What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? (2012). ResearchGate. [Link]
-
Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). ResearchGate. [Link]
- Preparation method for 4-fluorobenzoyl chloride.
-
Acid Chlorides by HPLC. Chromatography Forum. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]
- 4. Sciencemadness Discussion Board - SOCl2: carboxylic acid to acid chloride: impurity! - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]
- 6. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. echemi.com [echemi.com]
- 10. Acid Chlorides by HPLC [October 11, 2003] - Chromatography Forum [chromforum.org]
- 11. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Fluoro-4-methoxybenzoyl Chloride
An advanced guide to synthesizing 2-Fluoro-4-methoxybenzoyl chloride, this document provides researchers, scientists, and drug development professionals with in-depth troubleshooting, frequently asked questions, and optimized protocols. As a Senior Application Scientist, this guide is structured to deliver not just procedural steps, but the underlying scientific principles to empower users in their experimental work.
The conversion of 2-Fluoro-4-methoxybenzoic acid to its corresponding acyl chloride is a fundamental step in the synthesis of many pharmaceutical and agrochemical compounds. The reaction, typically employing thionyl chloride (SOCl₂), is robust but requires careful control of parameters—most notably temperature—to ensure high yield and purity. This guide addresses common challenges and provides a framework for systematic optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in the synthesis of this compound?
A: Temperature serves two main functions in this reaction. First, it provides the necessary activation energy for the reaction between the carboxylic acid and thionyl chloride to proceed at an efficient rate. Second, heating, often to reflux, helps to drive the reaction to completion by expelling the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1] According to Le Châtelier's principle, the removal of products shifts the equilibrium toward the formation of the desired acyl chloride.
Q2: What is a suitable starting temperature for the reaction?
A: A prudent approach is to combine the reactants at room temperature and then gradually increase the heat. Many standard procedures involve heating the mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintaining that temperature until the reaction is complete.[2] For similar aromatic acyl chloride syntheses, temperatures in the range of 80-90°C have been shown to be effective.[3]
Q3: How does reaction temperature affect purity and potential side reactions?
A: While elevated temperatures are necessary for reaction completion, excessively high temperatures or prolonged heating could potentially lead to the degradation of the starting material or product, especially if impurities are present in the thionyl chloride. Old batches of thionyl chloride can contain decomposition products like S₂Cl₂ which are higher boiling and can remain as impurities.[4] However, for a relatively stable molecule like this compound, the primary concern is ensuring the reaction goes to completion without requiring unnecessarily harsh conditions.
Q4: How can I effectively monitor the reaction's progress?
A: Direct monitoring by Thin Layer Chromatography (TLC) is often unreliable for acyl chlorides. The silica gel on the TLC plate is acidic and contains adsorbed water, which can rapidly hydrolyze the acyl chloride back to the starting carboxylic acid, giving a misleading result.[5][6]
The most reliable methods for reaction monitoring are:
-
In-situ IR Spectroscopy: Monitor the disappearance of the broad O-H stretch (around 3000 cm⁻¹) of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber (typically >1750 cm⁻¹).
-
Quench & Analyze: Withdraw a small aliquot from the reaction, carefully quench it with a nucleophile like methanol or benzylamine to form a stable ester or amide derivative, and then analyze this new mixture by TLC, LC-MS, or GC-MS.[4] The formation of the stable, less polar derivative is a reliable indicator of acyl chloride formation.
Optimized Experimental Protocol
This protocol details the conversion of 2-Fluoro-4-methoxybenzoic acid to this compound.
Materials:
-
2-Fluoro-4-methoxybenzoic acid (1 eq.)
-
Thionyl chloride (SOCl₂) (2-3 eq., distilled if necessary)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic, ~1-2 drops)
-
Inert solvent (e.g., Toluene, Dichloromethane, or neat) - Optional
-
Round-bottom flask, reflux condenser, gas trap (for HCl and SO₂), heating mantle, magnetic stirrer.
Procedure:
-
Setup: Assemble the glassware and ensure it is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). The reaction must be conducted in a chemical fume hood due to the toxicity and corrosivity of thionyl chloride and the evolution of toxic gases.[7]
-
Charging the Flask: To the round-bottom flask, add 2-Fluoro-4-methoxybenzoic acid. If using a solvent, add it now.
-
Addition of Reagents: Slowly add thionyl chloride (2-3 equivalents) to the flask at room temperature with stirring. Add 1-2 drops of DMF as a catalyst.[1] A vigorous evolution of gas (HCl, SO₂) should be observed.
-
Heating and Reflux: Once the initial gas evolution subsides, begin heating the reaction mixture to reflux (typically 70-80 °C). Maintain a gentle reflux with continuous stirring.
-
Monitoring: Monitor the reaction for completion (typically 2-4 hours) using one of the methods described in FAQ Q4. The reaction is generally complete when gas evolution ceases and the solution becomes clear.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride must be removed. This is typically achieved by distillation, often under reduced pressure.[8] Co-evaporation with an inert, high-boiling solvent like toluene can also be effective in removing the last traces of SOCl₂.[4]
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield a clear, colorless to pale yellow liquid.
Reaction Mechanism and Energetics
The conversion follows a nucleophilic acyl substitution pathway. The catalyst, DMF, reacts with thionyl chloride to form a Vilsmeier-type intermediate, which is a more potent chlorinating agent.
Caption: Catalytic cycle for acyl chloride formation using SOCl₂ and DMF.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient temperature or reaction time. | Increase the reflux temperature and/or extend the reaction time. Monitor for completion. |
| 2. Deactivated thionyl chloride (due to moisture). | Use a fresh, unopened bottle of SOCl₂ or distill the reagent before use. | |
| 3. Insufficient catalyst. | Ensure 1-2 drops of DMF per mole of acid have been added. | |
| Low Yield | 1. Incomplete reaction (see above). | Address the points for low conversion. |
| 2. Hydrolysis of the product during workup. | Ensure all glassware is perfectly dry and perform the workup under an inert atmosphere. Avoid aqueous washes until the acyl chloride is used in a subsequent step.[1] | |
| 3. Mechanical loss during distillation. | Use a short-path distillation apparatus for smaller scales to minimize losses. | |
| Dark/Impure Product | 1. Impurities in the starting carboxylic acid. | Recrystallize the 2-Fluoro-4-methoxybenzoic acid before the reaction. |
| 2. Impurities in the thionyl chloride. | Distill the SOCl₂ before use.[4] | |
| 3. Overheating or prolonged reaction time. | Optimize the reaction temperature and time. Do not heat for longer than necessary once the reaction is complete. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor reaction outcomes.
Safety Precautions
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water. It is a lachrymator and can cause severe burns upon contact.[7][9] All manipulations must be performed in a certified chemical fume hood.
-
This compound: As an acyl chloride, it is corrosive and moisture-sensitive. It will react with water to produce HCl.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or neoprene).
-
Gas Scrubbing: The off-gases (HCl and SO₂) are corrosive and toxic. The reaction apparatus must be equipped with a gas trap, typically containing a sodium hydroxide solution, to neutralize these gases.
References
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]
-
OrgoSolver. Carboxylic Acid → Acid Chloride with Thionyl Chloride (SOCl₂). [Link]
-
Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
-
Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]
-
PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]
-
Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]
-
Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Link]
-
Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]
-
Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. [Link]
-
OC Lectures. (2021, August 20). Acids to Acyl Chlorides, Part 1. [Link]
-
ResearchGate. (2019, March 4). What should I reconsider in my experiment for acyl chloride to be formed?[Link]
- Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 3. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. actylislab.com [actylislab.com]
Technical Support Center: 2-Fluoro-4-methoxybenzoyl Chloride
A Guide to Preventing and Troubleshooting Hydrolysis
Welcome to the dedicated technical support guide for 2-Fluoro-4-methoxybenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals who utilize this highly reactive intermediate. As an acyl chloride, its utility is matched by its sensitivity, particularly to moisture. This guide provides in-depth, field-proven insights to help you maintain the integrity of your material, ensure the reproducibility of your experiments, and troubleshoot common issues related to hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it so reactive with water?
This compound (C₈H₆ClFO₂) is an aromatic acyl chloride. Its high reactivity stems from the electronic nature of the acyl chloride functional group (-COCl). The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. These atoms strongly withdraw electron density, making the carbonyl carbon highly electrophilic and thus an excellent target for nucleophiles. Water, although a weak nucleophile, readily attacks this electrophilic carbon, initiating a rapid hydrolysis reaction.[1][2] This process is often described as a nucleophilic addition-elimination reaction.[3]
Q2: What are the immediate signs that my this compound has undergone hydrolysis?
You can typically observe several signs:
-
Formation of a Precipitate: The primary product of hydrolysis is 2-Fluoro-4-methoxybenzoic acid, which is a solid at room temperature. The appearance of white solid material in your liquid acyl chloride is a clear indicator of degradation.
-
Fuming: The reaction releases hydrogen chloride (HCl) gas.[3] When this gas comes into contact with atmospheric moisture, it forms steamy, corrosive white fumes.[2] If you observe fuming when opening the container, it indicates that hydrolysis is occurring.
-
Loss of Reactivity: The most critical consequence is a reduction in the reagent's potency. If you experience unexpectedly low yields or failed reactions (e.g., in amidations or esterifications), it is highly probable that your starting material has partially or fully hydrolyzed, reducing the concentration of the active acyl chloride.
Q3: What are the ideal storage conditions to maximize the shelf-life of this reagent?
To prevent hydrolysis, the reagent must be rigorously protected from atmospheric moisture. The ideal storage conditions are:
-
Inert Atmosphere: Store the container under a dry, inert atmosphere such as argon or nitrogen. For long-term storage, sealing the compound in a glass ampoule under vacuum or inert gas is a fail-safe method.[4]
-
Tightly Sealed Container: The container cap must be securely fastened. For standard screw-cap bottles, wrapping the cap threads and joint with Parafilm provides an extra barrier. For reagents packaged in bottles with septum-lined caps (e.g., Sure/Seal™ bottles), ensure the septum has not been excessively punctured.[5]
-
Cool and Dry Location: Store in a cool, dark, and dry place, such as a dedicated desiccator cabinet. Avoid areas with high humidity or temperature fluctuations. The Safety Data Sheet for the parent acid recommends storing in a dry, cool, and well-ventilated place.[6]
Q4: Can I use a solvent to dissolve the reagent for storage?
This is generally not recommended for long-term storage. However, for experimental use, you can prepare solutions in anhydrous, non-protic solvents (e.g., dichloromethane, tetrahydrofuran, toluene). It is critical that the solvent is truly anhydrous, as residual water will degrade the acyl chloride. Always use solvents from a freshly opened bottle or one that has been properly dried and stored over molecular sieves.
Troubleshooting Guide: Hydrolysis-Related Failures
This table addresses common experimental problems arising from the unintended hydrolysis of this compound.
| Problem Observed | Probable Cause (Hydrolysis-Related) | Recommended Solution & Rationale |
| Low or No Yield in Acylation Reaction | The acyl chloride has degraded due to exposure to moisture, reducing the molar quantity of active reagent available for the reaction. | Solution: Use a fresh bottle or a properly stored aliquot of the reagent. Before starting, verify reagent integrity (is it a clear liquid free of solids?). Implement rigorous inert atmosphere techniques during the reaction setup to prevent moisture ingress from the air or glassware.[4][7] |
| Inconsistent Results Between Batches | One batch of the acyl chloride was handled or stored improperly, leading to partial hydrolysis and lower effective concentration compared to another batch. | Solution: Standardize your handling and storage protocol for all moisture-sensitive reagents. Always use oven-dried glassware cooled under an inert gas stream.[5] Transfer the reagent using a dry syringe under a positive pressure of nitrogen or argon.[8] |
| Formation of Unexpected Byproducts | The hydrolysis product, 2-Fluoro-4-methoxybenzoic acid, may interfere with the reaction. For example, in a base-catalyzed reaction, the acid will consume one equivalent of the base, altering the reaction stoichiometry and pH. | Solution: If hydrolysis is suspected, purify the acyl chloride by distillation before use. Ensure all reaction components, including the substrate and any amine bases (e.g., triethylamine, pyridine), are anhydrous. |
| Pressure Buildup in a Sealed Reaction Vessel | Hydrolysis generates HCl gas as a byproduct.[3] In a sealed vessel, this can lead to a dangerous increase in pressure. | Solution: Never heat a completely sealed vessel. Reactions should be conducted under a positive pressure of inert gas vented through an oil bubbler. This setup safely releases any gas generated while preventing atmospheric moisture from entering the system.[7] |
Core Protocols: Best Practices for Handling and Storage
Protocol 1: Long-Term Storage of this compound
This protocol ensures the reagent is stored under optimal conditions to prevent degradation.
-
Initial Inspection: Upon receipt, inspect the container for any signs of damage to the seal. If the material is in a standard screw-cap bottle, ensure the cap is tight.
-
Parafilm Sealing: For screw-cap bottles, wrap the cap-bottle interface securely with 2-3 layers of Parafilm, stretching the film to create a tight seal.
-
Inert Environment: Place the sealed bottle inside a laboratory desiccator containing a fresh desiccant (e.g., Drierite or silica gel). For ultimate protection, place the bottle inside a larger container that can be purged and backfilled with an inert gas like argon before sealing.
-
Controlled Temperature: Store the desiccator in a cool, dry, and dark location away from direct sunlight and heat sources.
Protocol 2: Handling and Dispensing under an Inert Atmosphere
This protocol describes the transfer of the liquid reagent using syringe techniques to prevent exposure to air. This is a standard method for handling air- and moisture-sensitive reagents.[5][9]
-
Glassware Preparation: All glassware (reaction flask, syringes, needles) must be scrupulously dried. An effective method is to heat the glassware in an oven (e.g., 125°C overnight) and allow it to cool in a desiccator or while being flushed with a stream of dry nitrogen.[5][7]
-
System Assembly: Assemble the reaction flask while still warm and immediately purge with dry nitrogen or argon. This can be done using a Schlenk line or a simple balloon filled with inert gas attached to a needle.[8] The flask should be sealed with a rubber septum.
-
Reagent Bottle Preparation: Puncture the septum of the this compound bottle with a needle connected to a nitrogen line to create a positive pressure. A second, short "vent" needle can be used momentarily to ensure the bottle is fully purged.
-
Syringe Preparation: Take a dry, clean syringe and flush it several times with the inert gas by drawing gas from the headspace of the reaction flask or a dedicated gas line and expelling it.
-
Reagent Transfer: Insert the needle of the flushed syringe through the septum of the reagent bottle, ensuring the needle tip is below the liquid surface. Slowly draw the desired volume of liquid into the syringe. The positive pressure in the bottle will help fill the syringe.[7]
-
Dispensing: Withdraw the syringe and quickly insert it through the septum of the reaction flask. Dispense the reagent into the flask.
-
Cleanup: Immediately withdraw the syringe and quench any residual reagent inside it by drawing up and expelling a suitable quenching solution (e.g., a dilute solution of sodium bicarbonate or an alcohol like isopropanol) in a separate flask.
Visual Guides
Mechanism: Hydrolysis of this compound
Caption: Nucleophilic addition-elimination mechanism for acyl chloride hydrolysis.
Workflow: Inert Atmosphere Reagent Transfer
Caption: Step-by-step workflow for handling moisture-sensitive reagents.
References
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
GTI. (2008). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen. [Link]
-
Nichols, L. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
-
Valdizon, R. et al. (2021). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education. [Link]
-
Multiple Authors. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?. ResearchGate. [Link]
-
Chemrevise. Acyl Chlorides and Acid Anhydrides. [Link]
-
Clark, J. (2015). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Chemguide. [Link]
-
Doc Brown's Chemistry. Hydrolysis of acid/acyl chlorides with water. [Link]
Sources
- 1. chemrevise.org [chemrevise.org]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. echemi.com [echemi.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Friedel-Crafts Acylation
As a Senior Application Scientist, I have frequently observed that the Friedel-Crafts acylation, while a cornerstone of synthetic chemistry for forming C-C bonds, can present significant challenges. This guide is structured to address the most common issues encountered in the lab, moving from fundamental problems of reaction failure to more nuanced issues of selectivity and work-up. Our approach is not just to provide solutions, but to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively in your own research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedel-Crafts acylation is not working or the yield is extremely low. What are the most common culprits?
This is the most frequent issue and can usually be traced back to one of four areas: catalyst integrity, substrate reactivity, reagent quality, or reaction conditions.
A1.1: Catalyst Inactivity or Insufficiency
The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is the heart of the reaction, but also its most sensitive component.
-
Moisture Sensitivity: Lewis acids like AlCl₃ are extremely hygroscopic and react violently with water.[1][2] Any moisture in your solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive.[2]
-
Stoichiometry: Unlike truly catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the ketone product is a Lewis base and forms a stable complex with the catalyst, effectively sequestering it.[2][5][6]
-
Solution: Use at least 1.0 to 1.2 equivalents of the Lewis acid catalyst relative to the limiting reagent.[7] For substrates containing other Lewis basic functional groups, additional equivalents may be necessary.
-
A1.2: Substrate Deactivation
The reaction is an electrophilic aromatic substitution, meaning it relies on the nucleophilicity of the aromatic ring.[1][3]
-
Electron-Withdrawing Groups (EWGs): If your aromatic substrate contains strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H, -NR₃⁺, or other carbonyls), the electron density of the ring is too low to attack the acylium ion electrophile.[1][8][9] The reaction will likely fail under standard conditions.[8][10]
-
Amine and Hydroxyl Groups: Aromatic rings bearing -NH₂, -NHR, -NR₂, or -OH groups are also problematic. These groups are Lewis bases and will react preferentially with the Lewis acid catalyst, forming a complex that deactivates the ring.[5][11][12][13]
-
Solution for Deactivated Substrates: For moderately deactivated rings (like halobenzenes), increasing the reaction temperature or using a more potent catalytic system, such as triflic acid, may be effective.[8] For strongly deactivated rings, Friedel-Crafts acylation is often not viable, and alternative synthetic routes like nucleophilic aromatic substitution should be considered.[8]
-
Below is a troubleshooting workflow for low-yield reactions.
Caption: A stepwise workflow for troubleshooting low yields.
Q2: I'm observing multiple products. Is this due to polysubstitution or something else?
While Friedel-Crafts alkylation is notorious for polysubstitution, this is rarely an issue in acylation.[7][14]
-
Why Polysubstitution is Avoided: The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring toward further electrophilic attack.[11][15][16][17] This makes the monoacylated product less reactive than the starting material, effectively preventing a second acylation.[4][7][18]
-
Potential Cause of Multiple Products: If you are observing multiple products, it is more likely due to issues with regioselectivity . If your aromatic ring has a directing group and multiple positions are available for substitution (e.g., ortho and para), a mixture of isomers can be formed.[1] Steric hindrance can also influence the product ratio, often favoring the para product.[1]
-
Solvent Effects on Regioselectivity: In certain systems, the choice of solvent can dramatically influence the regiochemical outcome. For example, the acylation of naphthalene in non-polar solvents like CS₂ or CH₂Cl₂ favors the kinetically controlled 1-acetylnaphthalene, while in polar solvents like nitrobenzene, the thermodynamically more stable 2-acetylnaphthalene is the major product.[19] This is because the intermediate-catalyst complex is soluble in polar solvents, allowing for equilibration to the thermodynamic product.[19]
The fundamental mechanism involves the generation of a resonance-stabilized acylium ion, which does not undergo rearrangement—a key advantage over Friedel-Crafts alkylation.[6][9][18][20]
Caption: The reaction mechanism of Friedel-Crafts Acylation.
Q3: My reaction seems to stop before completion, and the work-up is difficult. What's happening to my catalyst?
This is a classic symptom of catalyst deactivation through product complexation.
-
The Deactivation Mechanism: The carbonyl oxygen of the aromatic ketone product is a Lewis base. It readily forms a strong complex with the Lewis acid catalyst (e.g., AlCl₃).[2][7] This complex is often a thick, oily, or solid mass that is stable under the reaction conditions, effectively removing the catalyst from the reaction cycle.[6] This is why a stoichiometric quantity of the catalyst is necessary.[6]
-
Work-up Procedure: The work-up is designed to break this complex. This is typically achieved by carefully quenching the reaction mixture by pouring it into a mixture of ice and concentrated HCl.[2][3] The water hydrolyzes the remaining aluminum chloride, and the acid helps to protonate the ketone, breaking the complex and making the aluminum salts water-soluble for easy removal during extraction.[2]
Caption: Catalyst deactivation via product complexation.
Data & Reference Tables
Table 1: Common Lewis Acid Catalysts for Friedel-Crafts Acylation
| Catalyst | Relative Activity | Key Characteristics |
|---|---|---|
| AlCl₃ | Very High | Most common, highly reactive, but very moisture-sensitive. Requires stoichiometric amounts.[20] |
| FeCl₃ | High | Less reactive than AlCl₃, but also effective and a common alternative.[21] |
| TfOH (Triflic Acid) | Very High | A Brønsted superacid, effective for moderately deactivated substrates where AlCl₃ may fail.[8] |
| Metal Triflates | Moderate to High | Milder Lewis acids (e.g., Yb(OTf)₃, Cu(OTf)₂) that can be more tolerant of certain functional groups.[8] |
| Zeolites | Moderate | Reusable solid acid catalysts that can offer improved regioselectivity and easier work-up.[2][8] |
Table 2: Influence of Aromatic Substituents on Reactivity
| Substituent Group | Example | Effect on Ring | Reactivity in F-C Acylation |
|---|---|---|---|
| Strongly Activating | -OH, -NH₂, -OR | Electron-Donating | Fails: Reacts with catalyst.[5][13] |
| Moderately Activating | -R, -Ar | Electron-Donating | Excellent: Reaction proceeds readily.[3] |
| Halogens | -F, -Cl, -Br, -I | Weakly Deactivating | Fair to Good: Reaction is possible but may require harsher conditions.[8] |
| Strongly Deactivating | -NO₂, -CN, -SO₃H | Electron-Withdrawing | Fails: Ring is too electron-poor.[1][8][13] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Toluene
Safety Note: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water.[3][4] Acyl chlorides are corrosive and lachrymatory.[22][23] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[22]
-
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the system from atmospheric moisture with a drying tube (e.g., filled with CaCl₂).[4]
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (1.1 equiv.) and a dry solvent (e.g., dichloromethane, DCM).[3] Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add the acyl chloride (e.g., acetyl chloride, 1.1 equiv.) dissolved in a small amount of dry DCM to the dropping funnel. Add it dropwise to the stirred AlCl₃ suspension over 10-15 minutes.[3]
-
Addition of Aromatic Substrate: Following the same procedure, add the aromatic compound (e.g., toluene, 1.0 equiv.) dropwise over 15-20 minutes, maintaining the temperature at 0 °C. The rate of addition should be controlled to prevent excessive boiling.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 15-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[2][3] This will decompose the aluminum chloride complex.
-
Work-up: Transfer the entire mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer one or two times with DCM.[3]
-
Purification: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.[3] The product can be further purified by distillation or column chromatography.
Protocol 2: Regeneration of a Zeolite Catalyst
-
Separation: After the reaction, recover the solid zeolite catalyst from the reaction mixture by filtration or centrifugation.[2]
-
Washing: Wash the catalyst thoroughly with a solvent (e.g., ethyl acetate) to remove any adsorbed organic molecules.[2]
-
Drying: Dry the washed zeolite in an oven at 100-120 °C overnight.[2]
-
Calcination: To burn off any stubborn organic residues, place the dried catalyst in a muffle furnace and heat in the presence of air to 500-550 °C for 3-5 hours.[2]
-
Storage: Allow the catalyst to cool to room temperature in a desiccator to prevent moisture absorption before reuse.[2]
References
-
University of California, Irvine. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available from: [Link]
-
Journal of Chemical Education. A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. Available from: [Link]
-
Study.com. Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not. Available from: [Link]
-
Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. Available from: [Link]
-
Brainly. [FREE] Friedel-Crafts acylation reactions do not exhibit the polysubstitution that is often seen with. Available from: [Link]
-
Testbook. [Solved] Polysubstitution is a major drawback in:. Available from: [Link]
-
University of California, Riverside. 13 Friedel-Crafts Acylation. Available from: [Link]
-
Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
ACS Omega. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Available from: [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available from: [Link]
-
JoVE. Video: Limitations of Friedel–Crafts Reactions. Available from: [Link]
-
Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
-
ResearchGate. Substrates scope. A) Friedel–Crafts acylation. Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]
-
ResearchGate. (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
Organic Chemistry Tutor. Friedel-Crafts Acylation and Alkylation Reaction. Available from: [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
-
YouTube. Friedel-Crafts Acylation Example Problems. Available from: [Link]
-
ACS Publications. A Broad Substrate Scope of Aza-Friedel–Crafts Alkylation for the Synthesis of Quaternary α-Amino Esters | Organic Letters. Available from: [Link]
-
PubMed. A Broad Substrate Scope of Aza-Friedel-Crafts Alkylation for the Synthesis of Quaternary α-Amino Esters. Available from: [Link]
-
YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Available from: [Link]
-
Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available from: [Link]
-
YouTube. Experiment 14: Friedel-Crafts Acylation. Available from: [Link]
-
Chad's Prep. EAS Friedel Crafts Alkylation and Acylation. Available from: [Link]
-
Chemistry LibreTexts. Friedel-Crafts Acylation. Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Alkylation with Practice Problems. Available from: [Link]
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Technical Support Center: Catalyst Selection for 2-Fluoro-4-methoxybenzoyl Chloride Reactions
Welcome to the technical support guide for reactions involving 2-Fluoro-4-methoxybenzoyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. We will explore the causality behind experimental choices to empower you with the knowledge to troubleshoot and refine your synthetic strategies.
The unique electronic nature of this compound, with an electron-donating methoxy group and an electron-withdrawing fluorine atom, presents specific challenges and opportunities in synthesis. This guide provides in-depth, question-and-answer-based troubleshooting for three common transformations: Friedel-Crafts Acylation, Amide Bond Formation, and Suzuki-Miyaura Cross-Coupling.
Section 1: Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone of C-C bond formation, allowing for the synthesis of aryl ketones. The reaction involves an electrophilic aromatic substitution where the acyl chloride, activated by a catalyst, reacts with an aromatic ring.[1]
Frequently Asked Questions & Troubleshooting
Question: My Friedel-Crafts acylation with this compound is sluggish or failing. What is the most common cause?
Answer: The most frequent issue is the choice and amount of the Lewis acid catalyst. Unlike some catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the catalyst.[2] This is because the product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the Lewis acid, effectively sequestering it and preventing it from participating in further catalytic cycles.[1][2] If you are using catalytic amounts, the reaction will likely stop after a small conversion.
Question: Which Lewis acid catalyst should I choose for a reaction with an electron-rich aromatic substrate?
Answer: For activated (electron-rich) aromatic rings, you have several options.
-
Strong Lewis Acids (AlCl₃, FeCl₃): These are the traditional and most powerful catalysts.[1] They are highly effective but can sometimes lead to side reactions or decomposition of sensitive substrates. A stoichiometric quantity is necessary.[2]
-
Milder Lewis Acids (Zn(II) salts, Yb(OTf)₃): When dealing with highly activated arenes or sensitive functional groups, a milder Lewis acid can be advantageous.[2][3][4] In some cases, these can be used in catalytic amounts, which simplifies workup and improves the reaction's overall efficiency.[2]
-
Solid Acid Catalysts (Zeolites, Clays): For greener and more scalable processes, solid acid catalysts like zeolites are excellent alternatives to traditional homogeneous Lewis acids.[5] They offer easier separation and potential for recycling.[5]
Question: I'm observing poor regioselectivity with my substituted aromatic substrate. How can I control where the acyl group adds?
Answer: Regioselectivity is governed by the electronic and steric properties of the substituents on your aromatic substrate. The incoming acylium ion is an electrophile and will preferentially attack the most nucleophilic position.
-
Analyze Your Substrate: Electron-donating groups (e.g., -OR, -NR₂, alkyls) are ortho-, para-directing. Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) are meta-directing.
-
Steric Hindrance: Bulky groups on the aromatic ring or a bulky Lewis acid-catalyst complex can disfavor addition at the ortho position, leading to a higher proportion of the para product.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.
Catalyst Selection Summary for Friedel-Crafts Acylation
| Catalyst | Typical Loading | Substrate Suitability | Key Considerations |
| AlCl₃, FeCl₃ | ≥1.0 equivalent | General purpose, good for unactivated arenes. | Highly reactive; requires stoichiometric amounts due to product complexation.[2] Moisture sensitive. |
| ZnCl₂ | Catalytic to Stoichiometric | Activated, electron-rich arenes. | Milder than AlCl₃, may require higher temperatures.[2] |
| Yb(OTf)₃ | Catalytic | Electron-rich arenes and heterocycles.[3][4] | Tolerates a wide range of functional groups.[3][4] |
| Zeolites (e.g., H-Y) | Solid Catalyst (by weight) | Industrial applications, activated arenes.[5] | Environmentally friendly, reusable, but may have mass transfer limitations.[5] |
Visualizing the Mechanism
The diagram below illustrates the critical role of the Lewis acid in generating the reactive acylium ion electrophile.
Caption: Mechanism of Friedel-Crafts Acylation.
Standard Protocol: Acylation of Toluene
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.1 eq.).
-
Solvent: Add a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) and cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 eq.) and toluene (1.2 eq.) in the same anhydrous solvent.
-
Reaction: Add the benzoyl chloride/toluene solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. After addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once complete, carefully quench the reaction by slowly pouring it over crushed ice and 1 M HCl. Transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product via column chromatography or recrystallization.
Section 2: Amide Bond Formation
The reaction of this compound with primary or secondary amines is a fundamental method for synthesizing amides. This reaction is typically fast and high-yielding.[] The primary consideration is not catalysis but rather the effective neutralization of the HCl byproduct.[7]
Frequently Asked Questions & Troubleshooting
Question: Do I need a catalyst for amide bond formation with an acyl chloride?
Answer: Generally, no catalyst is required. The reaction between an acyl chloride and an amine is highly favorable and often exothermic.[] The key is to include a base to scavenge the HCl that is formed.[7] Without a base, the HCl will protonate the starting amine, forming an unreactive ammonium salt and halting the reaction at a maximum of 50% yield. For sterically hindered or less reactive amines, a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can be added in catalytic amounts to accelerate the reaction.[][8]
Question: What is the best base to use for this reaction?
Answer: The choice of base depends on your substrate's solubility and the desired workup procedure.
-
Tertiary Amines (Triethylamine, Pyridine): These are the most common choices for reactions in organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[9] They are organic-soluble, and their hydrochloride salts can often be removed by an aqueous wash during workup. Use at least 1.1 equivalents.
-
Aqueous Base (NaOH, NaHCO₃): This is known as the Schotten-Baumann condition.[7][9] The reaction is run in a biphasic system (e.g., DCM/water). This method is robust and excellent for simple amines, as the base and its salt remain in the aqueous layer, simplifying purification.[9]
Question: My yield is low, and I see a byproduct corresponding to the carboxylic acid. What happened?
Answer: This indicates hydrolysis of your starting material, this compound. Acyl chlorides are highly reactive towards nucleophiles, including water.[10] Ensure your solvent is anhydrous, your glassware is thoroughly dried, and you are working under an inert atmosphere if possible. If using Schotten-Baumann conditions, the reaction with the amine is typically much faster than hydrolysis, but for less reactive amines, hydrolysis can become a competitive side reaction.
Base Selection Summary for Amide Formation
| Base | Type | Solvent System | Workup Considerations |
| Triethylamine (TEA) | Organic | Anhydrous DCM, THF | Remove TEA·HCl salt by aqueous wash. |
| Pyridine | Organic | Anhydrous DCM, THF | Slower than TEA but can also act as a nucleophilic catalyst. More difficult to remove. |
| NaOH / NaHCO₃ | Inorganic | Biphasic (e.g., DCM/Water) | Salt remains in the aqueous layer, simplifying purification. Risk of hydrolysis of acyl chloride.[9] |
Visualizing the Workflow
This diagram outlines a typical laboratory workflow for synthesizing an amide from an acyl chloride.
Caption: General workflow for amide synthesis.
Standard Protocol: Synthesis of N-benzyl-2-fluoro-4-methoxybenzamide
-
Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.[9]
-
Reagent Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 20 minutes.[11]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Monitoring: Check for the disappearance of the starting materials by TLC.
-
Workup: Dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[9]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol/water).
Section 3: Suzuki-Miyaura Cross-Coupling
The acylative Suzuki-Miyaura cross-coupling provides a powerful method for synthesizing ketones by forming a C(sp²)-C(acyl) bond.[12] This reaction requires a palladium catalyst and is valued for its functional group tolerance and selectivity.[12][13]
Frequently Asked Questions & Troubleshooting
Question: My Suzuki coupling is not working. What is the most critical component?
Answer: The catalyst system—comprising the palladium source and the ligand—is paramount. For acyl chlorides, especially those that are less reactive or sterically hindered, the choice of ligand is crucial for facilitating the key steps of the catalytic cycle.[14] Highly active catalyst systems often use bulky, electron-rich phosphine ligands (like Buchwald ligands) or N-heterocyclic carbenes (NHCs).[14] Using a simple palladium source like Pd/C or Pd(PPh₃)₄ without an optimized ligand may lead to low yields.[13]
Question: Which palladium catalyst and ligand should I start with?
Answer: A good starting point is a combination of a palladium precursor and a specialized phosphine ligand.
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective precursors.
-
Ligands: For challenging substrates, ligands like o-(dicyclohexylphosphino)biphenyl or o-(di-tert-butylphosphino)biphenyl are highly effective, enabling reactions at low catalyst loadings and room temperature.[15] For simpler systems, Pd(PPh₃)₄ can be used directly.[13]
-
Pre-catalysts: Air-stable pre-catalysts like Pd(Amphos)₂Cl₂ are also excellent choices, especially for heteroaryl substrates, as they are easy to handle and show high activity.
Question: I'm getting significant decomposition of my boronic acid (protodeboronation) instead of the desired product. How can I prevent this?
Answer: Protodeboronation is a common side reaction, often caused by excess water or an inappropriate base.
-
Use Anhydrous Conditions: While some Suzuki reactions tolerate water, acylative couplings often benefit from anhydrous conditions.[16] Use dry solvents and reagents.
-
Base Selection: The base is critical not only for activating the boronic acid but also for the overall reaction outcome. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often effective choices under anhydrous conditions.[13]
-
Reaction Temperature: Running the reaction at the lowest effective temperature can minimize side reactions. Many modern catalyst systems work efficiently at temperatures from room temperature to 60 °C.[13]
Catalyst System Summary for Acylative Suzuki Coupling
| Palladium Source | Ligand | Base | Key Features |
| Pd(OAc)₂ | o-(Di-tert-butylphosphino)biphenyl | K₃PO₄, Cs₂CO₃ | Highly active system for aryl chlorides, operates at room temperature.[15] |
| Pd(PPh₃)₄ | (None needed) | Cs₂CO₃ | Classic, readily available catalyst. Works well for many substrates in refluxing toluene.[13] |
| Pd/C (10%) | (None needed) | Na₂CO₃ | Heterogeneous catalyst, simplifying product purification. May require higher temperatures (60 °C).[13] |
| Pd(Amphos)₂Cl₂ | (Pre-formed) | K₂CO₃ | Air-stable pre-catalyst, excellent for substrates with functional groups that can act as catalyst poisons. |
Visualizing the Catalytic Cycle
The diagram below shows the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Standard Protocol: Suzuki Coupling with Phenylboronic Acid
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), the base (e.g., dry Cs₂CO₃, 2.0 eq.), and phenylboronic acid (1.2 eq.).
-
Reagents: Add this compound (1.0 eq.) to the flask, followed by anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours.
-
Monitoring: Follow the consumption of the acyl chloride by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter, concentrate, and purify the crude product by flash column chromatography on silica gel to yield the desired ketone.
References
- AMiner.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- MDPI. (2019). Recent Advances in Acyl Suzuki Cross-Coupling.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- TCI Chemicals. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
- ResearchGate. (2025).
- Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides.
- Wikipedia. Friedel–Crafts reaction.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- ResearchGate. (PDF)
- Sigma-Aldrich.
- BOC Sciences. (2024).
- Benchchem.
- Benchchem. Application Notes and Protocols: Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines.
- CORE. Catalytic Approaches to the Synthesis of Amide Bonds.
- PMC - NIH. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.
- NOAA. 4-METHOXYBENZOYL CHLORIDE - CAMEO Chemicals.
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
Sources
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- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. mdpi.com [mdpi.com]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Fluoro-4-methoxybenzoyl Chloride Reactions
Welcome to the technical support guide for 2-Fluoro-4-methoxybenzoyl chloride. As Senior Application Scientists, we have compiled this resource to address the common challenges and questions that arise during its use in research and development. This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experiments.
Troubleshooting Guide: Common Work-up Issues
This section addresses specific problems encountered after the reaction is deemed complete. The work-up is a critical phase that dictates the purity and yield of your final product.
Question: My reaction mixture has turned into a persistent emulsion during the aqueous wash. How can I break it?
Answer: Emulsion formation is a common issue, particularly when using chlorinated solvents like dichloromethane (DCM) or in the presence of basic aqueous solutions.
-
Immediate Cause: An emulsion is a suspension of fine droplets of one liquid in another, stabilized by compounds at the liquid-liquid interface. In acylation reactions, this can be caused by partially soluble salts of the base used (like triethylamine hydrochloride) or by the soap-like nature of deprotonated carboxylic acids.
-
Step-by-Step Solution:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (Brine). Brine increases the ionic strength and density of the aqueous phase, which helps to disrupt the stabilizing interface and forces the separation of the layers.[1]
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Filtration: If the emulsion is caused by suspended solids, filtering the entire mixture through a pad of Celite® or glass wool can break the emulsion.
-
Solvent Modification: Adding a small amount of a different organic solvent (e.g., ethyl acetate to a DCM mixture) or a small amount of methanol can sometimes alter the interfacial tension enough to cause separation.
-
Question: After quenching my Friedel-Crafts acylation, I have a thick, difficult-to-stir slurry. What is happening and what should I do?
Answer: This is characteristic of the work-up for Friedel-Crafts reactions, which use a stoichiometric amount of a Lewis acid like aluminum chloride (AlCl₃).[2]
-
Chemical Principle: The product of a Friedel-Crafts acylation, an aryl ketone, is a Lewis base. It forms a stable, often insoluble, complex with the AlCl₃ catalyst.[2] The work-up procedure is designed to decompose this complex.
-
Troubleshooting Protocol:
-
Quenching: The reaction must be quenched by slowly and carefully adding the reaction mixture to ice-cold dilute acid (e.g., 1M HCl). This is a highly exothermic process. Adding the mixture to the quench solution (not the other way around) helps control the temperature. The water hydrolyzes the AlCl₃, and the acid ensures the aluminum salts remain water-soluble.[2]
-
Vigorous Stirring: The resulting slurry of aluminum salts requires vigorous stirring to fully decompose the product-catalyst complex and liberate your product into the organic phase.[2][3]
-
Extraction: After the complex is decomposed, you can proceed with a standard liquid-liquid extraction. You may need to perform multiple extractions with your organic solvent (e.g., DCM or ethyl acetate) to ensure full recovery of the product from the aqueous layer.[2]
-
Question: My final product is an oil, but the literature reports a solid. What are the likely impurities?
Answer: An oily product when a solid is expected almost always indicates the presence of impurities that are causing a freezing point depression.
-
Likely Contaminants:
-
Residual Solvent: The most common culprit. Ensure you have removed all extraction solvents under reduced pressure. For high-boiling solvents like DMF or DMSO, more stringent methods like high-vacuum distillation or lyophilization may be needed.
-
Unreacted Starting Material: If the reaction did not go to completion.
-
Hydrolyzed Acyl Chloride: this compound can hydrolyze to 2-fluoro-4-methoxybenzoic acid. This acidic impurity can be removed with a bicarbonate wash.
-
Byproducts: Side reactions can generate impurities. For example, in amide synthesis, the HCl byproduct can react with the amine starting material to form a hydrochloride salt.[4]
-
-
Purification Strategy:
-
Re-evaluate the Work-up: Ensure you performed washes to remove acidic and basic impurities.
-
Crystallization: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal.[4] If that fails, attempt recrystallization from a suitable solvent system.
-
Chromatography: If crystallization is unsuccessful, purification by column chromatography on silica gel is the most reliable method to isolate the pure product.
-
Frequently Asked Questions (FAQs)
Q1: What are the best practices for handling and storing this compound?
Acyl chlorides are highly reactive and require careful handling.[4]
-
Moisture Sensitivity: They react violently with water and atmospheric moisture to produce corrosive hydrogen chloride (HCl) gas and the corresponding carboxylic acid.[4][5] Always handle this reagent under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and glassware.
-
Storage: Store in a cool, dry, well-ventilated area away from water, alcohols, and amines.[4][6] The container must be tightly sealed, often under an inert gas blanket.[6] It is good practice to store the main bottle in a secondary container with a desiccant.[7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood.[4][6]
Q2: During an aqueous work-up, which washing solution should I use and why?
The choice of wash is critical for removing specific impurities. A sequential washing procedure is often most effective.
| Washing Solution | Purpose | Chemical Rationale |
| Dilute Acid (e.g., 1M HCl) | Removes unreacted amines and basic catalysts (e.g., pyridine, triethylamine). | Protonates basic compounds, forming water-soluble ammonium salts that partition into the aqueous layer.[8][9] |
| Saturated Sodium Bicarbonate (NaHCO₃) | Removes unreacted 2-fluoro-4-methoxybenzoic acid (from hydrolysis) and acidic byproducts. | A mild base that deprotonates carboxylic acids to form water-soluble carboxylate salts. It is generally preferred over stronger bases like NaOH to avoid potential hydrolysis of ester products or other base-sensitive functional groups.[10][11] |
| Water | Removes water-soluble salts and polar impurities. | Washes away residual salts (e.g., NaCl, triethylammonium chloride) formed during the reaction and previous washes. |
| Saturated Sodium Chloride (Brine) | Removes bulk water from the organic layer and helps break emulsions. | Reduces the solubility of the organic product in the aqueous phase ("salting out") and helps to dehydrate the organic layer before the final drying step.[1] |
Q3: Why is my Friedel-Crafts acylation with this compound giving a low yield?
Low yields in Friedel-Crafts acylation can stem from several factors.
-
Deactivated Aromatic Ring: The substrate you are acylating may contain strongly electron-withdrawing groups (e.g., -NO₂, -CN, -C=O), which deactivate the ring towards electrophilic aromatic substitution.[2]
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the reagents or glassware will deactivate it.[2] Always use a fresh bottle of catalyst or a freshly opened container.
-
Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, effectively sequestering it. Therefore, slightly more than one equivalent of the catalyst is often required.[2]
-
Sub-optimal Temperature: The reaction may require heating to overcome the activation energy, or conversely, may need to be cooled to prevent side reactions. Temperature optimization is key.
Experimental Workflow & Protocols
Workflow for a General Aqueous Work-up
The following diagram illustrates a typical decision-making process for the work-up of a reaction involving this compound, such as an amide or ester synthesis.
Caption: General aqueous work-up workflow for acylation reactions.
Protocol: Synthesis of N-benzyl-2-fluoro-4-methoxybenzamide
This protocol details a standard Schotten-Baumann reaction for forming an amide.[12][13]
Materials:
-
Benzylamine (1.0 eq.)
-
This compound (1.1 eq.)
-
Triethylamine (Et₃N) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq.) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add triethylamine (1.5 eq.) to the stirred solution.
-
Acyl Chloride Addition: Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Quench: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction & Washes:
-
Separate the layers.
-
Wash the organic layer sequentially with 1M HCl (to remove excess benzylamine and triethylamine).
-
Wash with saturated NaHCO₃ (to remove any 2-fluoro-4-methoxybenzoic acid).
-
Wash with brine (to remove bulk water).[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[8]
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-benzyl-2-fluoro-4-methoxybenzamide.
References
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
-
Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics. (n.d.). University of Colorado Boulder. [Link]
-
2.1: Separation of an Unknown Mixture by Acid/Base Extraction - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
Hazardous Substance Fact Sheet: Acetyl Chloride. (2010). New Jersey Department of Health. [Link]
-
Extraction for Separations and Purifications | MCAT Organic Chemistry Prep. (2020). YouTube. [Link]
-
If carboxylic acid is polar, why is it in the organic layer during liquid extractions?? (2021). Reddit. [Link]
-
Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University. [Link]
-
Amide Workup - Biofilm Inhibitor Synthesis. (n.d.). University of Wisconsin-La Crosse. [Link]
-
An improved method of amide synthesis using acyl chlorides. (2019). ResearchGate. [Link]
-
Acetyl Chloride Storage. (2023). Reddit. [Link]
-
Acyl chlorides stability. (2020). Sciencemadness Discussion Board. [Link]
-
Solvent-controlled amidation of acid chlorides at room temperature. (2023). RSC Publishing. [Link]
-
Real Synthesis: ~ any amidation tricks? (2019). Reddit. [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017). YouTube. [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (2018). Organic Syntheses. [Link]
-
Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. [Link]
- Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride. (2012).
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. [Link]
- Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. (2017).
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (2013). National Institutes of Health. [Link]
- Preparation method for 4-fluorobenzoyl chloride. (2014).
-
Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. (2021). Frontiers in Chemistry. [Link]
-
2-Fluorobenzoyl chloride. (n.d.). PubChem. [Link]
-
Synthesis of 4-methoxybenzyl chloride. (n.d.). PrepChem.com. [Link]
-
This compound. (n.d.). MySkinRecipes. [Link]
-
Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. (2023). MDPI. [Link]
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Section 1: Frequently Asked Questions (FAQs) about Regioselectivity
Sources
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- 4. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
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- 7. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
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- 13. Catalyst-Controlled, Regioselective Reactions of Carbohydrate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 23. A solvent-induced reversal of regioselectivity in the Suzuki coupling of pyrrole esters | RTI [rti.org]
Technical Support Center: Scaling Up Reactions Involving 2-Fluoro-4-methoxybenzoyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-4-methoxybenzoyl chloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful scale-up of your chemical reactions. The information herein is curated to address the specific challenges and nuances of working with this versatile but reactive reagent.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its reactivity is primarily dictated by the electrophilic carbonyl carbon, which is influenced by the electronic effects of the substituents on the aromatic ring.[2] The fluorine atom at the ortho position and the methoxy group at the para position create a unique electronic environment that affects both the reactivity of the acyl chloride and the potential for side reactions.
The methoxy group is an electron-donating group through resonance, which can increase the electron density on the carbonyl carbon.[3] Conversely, it also exerts an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom.[3] The fluorine atom is strongly electronegative and acts as an electron-withdrawing group via induction. The interplay of these electronic effects, combined with potential steric hindrance from the ortho-fluoro group, can present challenges during reaction scale-up. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Reagent Handling and Stability
Question 1: My reaction yield is consistently low, and I suspect my this compound has degraded. How can I properly store and handle this reagent to ensure its quality?
Answer: Proper handling and storage are critical for maintaining the integrity of this compound, as it is sensitive to moisture.[4][5]
-
Storage: The reagent should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as water, strong oxidizing agents, and strong bases.[5][6] Long-term storage at 2-8°C is recommended.[6]
-
Handling: All operations should be conducted in a well-ventilated fume hood.[7] It is crucial to use anhydrous solvents and oven-dried glassware, and to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[8][9]
-
Visual Inspection: Before use, visually inspect the reagent. This compound should be a colorless to pale yellow liquid or solid.[10] Significant discoloration or the presence of solid precipitates may indicate degradation.
-
Purity Check: If you suspect degradation, consider performing a purity analysis, such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy, to confirm the integrity of the material before use.
Question 2: I observe fuming when I open the container of this compound. Is this normal and what precautions should I take?
Answer: Yes, fuming is a common observation with acyl chlorides and is indicative of their high reactivity. The fumes are a result of the reaction with moisture in the air, which produces hydrochloric acid (HCl) gas.[11][12]
-
Safety Precautions: Due to the corrosive and irritating nature of HCl fumes, it is imperative to handle this compound in a well-ventilated chemical fume hood.[13] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[7][13] In case of significant exposure, a full-face respirator may be necessary.[7]
-
Minimizing Exposure: To minimize fuming, it is advisable to work under an inert atmosphere. When not in use, ensure the container is tightly sealed.
Section 2: Reaction Scale-Up and Troubleshooting
Question 3: I am scaling up an acylation reaction and experiencing poor yield and the formation of a significant amount of 2-Fluoro-4-methoxybenzoic acid as a byproduct. What is causing this and how can I prevent it?
Answer: The formation of 2-Fluoro-4-methoxybenzoic acid is a classic sign of hydrolysis of the starting acyl chloride.[9] This becomes a more significant issue during scale-up due to longer reaction times and increased potential for moisture contamination.
-
Cause: The primary cause is the reaction of this compound with water. This can be introduced through wet solvents, reagents, or exposure to atmospheric moisture.
-
Prevention:
-
Anhydrous Conditions: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through a column of activated alumina). All glassware should be oven-dried and cooled under a stream of inert gas.[8][9]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.
-
Reagent Purity: Ensure your nucleophile and any other reagents are dry.
-
Order of Addition: In some cases, adding the acyl chloride to the reaction mixture containing the nucleophile can minimize its exposure to trace moisture.
-
Below is a workflow to minimize hydrolysis during scale-up:
Caption: Workflow to Mitigate Hydrolysis in Acylation Reactions.
Question 4: My reaction is highly exothermic and difficult to control at a larger scale. What are the best practices for managing the thermal profile of reactions with this compound?
Answer: Acylation reactions with acyl chlorides are often highly exothermic, and managing this heat release is a critical safety consideration during scale-up.[14][15]
-
Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry studies on a small scale to determine the heat of reaction and the rate of heat generation.[14] This data is invaluable for designing an appropriate cooling system for the larger reactor.
-
Controlled Addition: Instead of adding the acyl chloride all at once, add it portion-wise or as a slow, continuous feed. This allows the cooling system to keep pace with the heat being generated.
-
Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant). The surface-area-to-volume ratio decreases on scale-up, making heat removal more challenging.
-
Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase by providing a larger thermal mass.
-
Solvent Choice: The choice of solvent can also influence heat dissipation. A solvent with a higher heat capacity can absorb more heat for a given temperature rise.
Question 5: I am observing side products that suggest reaction at the ortho or meta positions of my nucleophile, in addition to the expected acylation. Why is this happening and how can I improve selectivity?
Answer: While this compound is a powerful acylating agent, under certain conditions, particularly with strong Lewis acid catalysts, Friedel-Crafts-type side reactions can occur.[16]
-
Catalyst Choice: The choice and amount of Lewis acid catalyst can significantly impact selectivity. For sterically hindered or sensitive substrates, consider using milder Lewis acids.[17]
-
Temperature Control: Running the reaction at a lower temperature can often improve selectivity by favoring the desired kinetic product over thermodynamically favored, but undesired, side products.
-
Substrate Reactivity: Highly activated nucleophiles are more prone to multiple acylations or reactions at different positions. Careful control of stoichiometry and reaction conditions is crucial.
The decision-making process for optimizing selectivity is outlined below:
Caption: Decision Tree for Optimizing Reaction Selectivity.
Section 3: Product Purification
Question 6: What are the most effective methods for purifying the product of a reaction with this compound, especially at a larger scale?
Answer: The choice of purification method will depend on the physical properties of your product and the nature of the impurities.
-
Aqueous Work-up: A standard aqueous work-up is often the first step. This typically involves quenching the reaction with water or a dilute acid, followed by extraction with an organic solvent. Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can help remove any unreacted acyl chloride and the benzoic acid byproduct.
-
Crystallization: If your product is a solid, crystallization is often the most scalable and cost-effective purification method. A systematic screening of solvents is recommended to find a system that provides good recovery and high purity.
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography on silica gel is a common technique.[18] However, this method can be less practical and more expensive at a very large scale.
-
Distillation: If your product is a thermally stable liquid with a boiling point significantly different from the impurities, distillation under reduced pressure can be an effective purification method.
| Purification Method | Advantages | Disadvantages | Best For |
| Aqueous Work-up | Simple, removes water-soluble impurities | Can form emulsions, may not remove all organic impurities | Initial purification step |
| Crystallization | Scalable, high purity, cost-effective | Product must be a solid, requires solvent screening | Solid products |
| Column Chromatography | High resolution, versatile | Less scalable, expensive, generates solvent waste | Non-crystalline products, removal of close impurities |
| Distillation | Scalable for liquids | Product must be thermally stable | Thermally stable liquid products |
Safety Information
This compound is a corrosive substance that can cause severe skin burns and eye damage.[4] It is harmful if swallowed or inhaled. Always consult the Safety Data Sheet (SDS) before use and handle with appropriate engineering controls and personal protective equipment.[4][5][6][7][13]
References
-
Effect of Allylic Groups on SN2 Reactivity - PMC - NIH. Available at: [Link]
-
The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution - Chemistry Stack Exchange. Available at: [Link]
-
2-Fluorobenzoyl chloride | C7H4ClFO - PubChem. Available at: [Link]
-
The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles - ResearchGate. Available at: [Link]
-
Organic Chemistry Q&A: Activating and Deactivating Groups - Physics Forums. Available at: [Link]
-
Scaling High-Throughput Experimentation Unlocks Robust Reaction-Outcome Prediction - Molecule.one. Available at: [Link]
-
(PDF) Safe scale-up with exothermic reactions - ResearchGate. Available at: [Link]
- US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents.
-
Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry) - Study Mind. Available at: [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. Available at: [Link]
-
Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - Frontiers. Available at: [Link]
-
an introduction to acyl chlorides (acid chlorides) - Chemguide. Available at: [Link]
-
The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry. Available at: [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. Available at: [Link]
-
Friedel–Crafts acylation reaction of 2-methoxynaphthalene with benzoyl chloride in the presence of SbCl5 and various Lewis acids - ResearchGate. Available at: [Link]
-
4-Methoxybenzoyl chloride - HiMedia Laboratories. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
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- 10. CAS 5213-17-2: 4-Fluoro-2-methoxybenzoyl chloride [cymitquimica.com]
- 11. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 14. researchgate.net [researchgate.net]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. obrnutafaza.hr [obrnutafaza.hr]
Technical Support Center: Moisture Sensitivity and Handling Precautions
Welcome to the Technical Support Center dedicated to mastering the challenges of moisture-sensitive compounds. This guide is designed for researchers, scientists, and drug development professionals who routinely work with materials susceptible to degradation or reaction upon exposure to atmospheric moisture. Here, we move beyond mere procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring the integrity and success of your work.
Section 1: The Fundamental Challenge of Moisture Sensitivity
Q1: What does it mean for a compound to be "moisture-sensitive," and why is it a critical concern in research and drug development?
A moisture-sensitive compound is a substance that chemically reacts with or degrades in the presence of water, including atmospheric humidity. This sensitivity is a critical concern because even trace amounts of moisture can have significant consequences.[1][2] In the pharmaceutical industry, for instance, moisture can lead to the degradation of active pharmaceutical ingredients (APIs), reducing a drug's potency and shelf life, and potentially forming harmful byproducts.[3][4][5] For chemical synthesis, moisture can quench sensitive reagents, such as Grignard reagents or organolithiums, leading to failed reactions or significantly lower yields.[1][6]
The impact of moisture extends to the physical properties of substances as well. For example, excess moisture can alter the crystal structure, powder flow, and dissolution rates of solid dosage forms in pharmaceuticals.[7] Therefore, meticulous control of moisture is paramount for experimental reproducibility, product stability, and patient safety.[3]
Section 2: Core Techniques for Handling Moisture-Sensitive Compounds
This section details the primary methodologies for creating and maintaining an anhydrous (water-free) environment, essential for the successful handling of moisture-sensitive materials.
Q2: What are the primary laboratory setups for handling moisture-sensitive compounds, and how do I choose the right one for my experiment?
The two most common setups for handling air- and moisture-sensitive compounds are the glovebox and the Schlenk line.[8] The choice between them depends on the scale of your experiment, the sensitivity of your compounds, and the specific manipulations required.
-
Glovebox: A glovebox is a sealed container filled with an inert gas (typically nitrogen or argon) that is continuously circulated over a catalyst to remove moisture and oxygen to parts-per-million (ppm) levels.[9][10][11] It allows for the use of standard laboratory glassware and equipment within the inert atmosphere.[9]
-
Schlenk Line: A Schlenk line is a dual-manifold system that provides both a vacuum and a source of inert gas to a reaction flask.[13] This setup allows for the removal of air and moisture from the flask through a series of vacuum/inert gas cycles.[13][14][15]
-
Best for: Routine synthesis, reactions that do not require constant manipulation in an inert atmosphere, and solvent removal under inert conditions.[15]
-
Q3: How do I properly prepare my glassware for a moisture-sensitive reaction?
Glassware can adsorb a thin film of moisture on its surface, which can be detrimental to moisture-sensitive reactions.[16] Proper drying is therefore a critical first step.
-
Oven Drying: The most common method is to dry glassware in an oven at a temperature of at least 125°C, preferably overnight.[11][16] The hot glassware should then be assembled quickly while still warm and immediately placed under a vacuum or purged with an inert gas to prevent re-adsorption of atmospheric moisture as it cools.[11]
-
Flame Drying: For more rigorous applications or when oven drying is not feasible, flame drying is employed. This involves heating the assembled glassware under a vacuum with a heat gun or a gentle flame until it is hot to the touch. The vacuum is then replaced with an inert gas. This process should be repeated several times.[9]
Workflow for Glassware Preparation
Caption: Decision workflow for preparing glassware for moisture-sensitive experiments.
Q4: My reaction requires an anhydrous solvent. How can I be sure my solvent is sufficiently dry?
Commercially available anhydrous solvents are often packaged under an inert atmosphere. However, once opened, they can absorb moisture. For highly sensitive reactions, it is best to use a freshly opened bottle or to dry the solvent in-house.[6][17]
There are several methods for drying solvents:
-
Distillation from a Drying Agent: This is a highly effective method where the solvent is refluxed over a reactive drying agent and then distilled.[18] The choice of drying agent is crucial and depends on the solvent.
-
Solvent Purification Systems: Many modern labs use automated systems that pass solvents through columns of activated alumina or other adsorbents to remove water and oxygen.[9][15]
-
Batch Drying with Desiccants: This involves stirring the solvent with an anhydrous inorganic salt (like magnesium sulfate or sodium sulfate) or molecular sieves, followed by filtration or decantation.[18][19]
| Drying Agent | Compatible Solvents | Incompatible Solvents |
| Sodium/Benzophenone | Ethers (THF, Diethyl Ether), Hydrocarbons (Toluene, Hexane) | Halogenated solvents, Alcohols, Ketones, Esters |
| Calcium Hydride (CaH₂) | Hydrocarbons, Ethers, Amines, some Halogenated solvents | Alcohols, Acids, Esters |
| Molecular Sieves (3Å or 4Å) | Most common organic solvents | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Most common organic solvents (for pre-drying) | - |
This table provides a general guideline. Always consult a chemical compatibility chart before selecting a drying agent.
Experimental Protocol: Drying Tetrahydrofuran (THF) using Sodium/Benzophenone
WARNING: This procedure involves metallic sodium, which is highly reactive with water. It should only be performed by trained personnel in a properly functioning fume hood.
-
Pre-drying: Pre-dry the THF by letting it stand over calcium hydride or molecular sieves for at least 24 hours.
-
Setup: Assemble a distillation apparatus in a fume hood. The distilling flask should be equipped with a magnetic stir bar.
-
Addition of Drying Agents: To the pre-dried THF in the distilling flask, add small chunks of metallic sodium. Then, add a small amount of benzophenone.
-
Reflux: Heat the mixture to reflux. The solution will turn deep blue or purple, indicating that the solvent is anhydrous and oxygen-free. This is due to the formation of the benzophenone ketyl radical. If the color does not persist, more sodium may be needed.
-
Distillation: Once the characteristic blue/purple color is stable, distill the THF directly into a pre-dried receiving flask under an inert atmosphere.
-
Storage: The freshly distilled anhydrous THF should be used immediately or stored over activated molecular sieves in a sealed flask under an inert atmosphere.
Section 3: Troubleshooting Common Issues
Q5: I am performing a Grignard reaction, but it fails to initiate. What are the likely causes related to moisture?
The formation of a Grignard reagent is notoriously sensitive to moisture.[6] If your reaction is not starting, consider the following:
-
Inadequate Glassware Drying: Even a trace amount of moisture on the glass surface can prevent the reaction. Ensure your glassware is rigorously dried using one of the methods described above.[16]
-
Contaminated Magnesium: The surface of magnesium turnings can have a layer of magnesium oxide, which can inhibit the reaction. Try activating the magnesium by gently crushing it in a mortar and pestle just before use or by adding a small crystal of iodine to the reaction flask.
-
Wet Solvent or Reagents: The solvent (typically THF or diethyl ether) and the alkyl/aryl halide must be scrupulously dry.[6] Use freshly distilled solvent and ensure your halide is anhydrous.
-
Atmospheric Moisture: Ensure your reaction is conducted under a positive pressure of a dry, inert gas (nitrogen or argon). Any leaks in your system can introduce atmospheric moisture.
Troubleshooting Flowchart for a Failed Grignard Reaction
Caption: A logical progression for troubleshooting a non-initiating Grignard reaction.
Q6: I work with hygroscopic powders. What are the best practices for storage and weighing?
Hygroscopic materials readily absorb moisture from the air.[20] Proper storage and handling are essential to maintain their integrity.
-
Storage: Store hygroscopic materials in tightly sealed containers, preferably within a desiccator containing a drying agent like anhydrous calcium sulfate (Drierite) or phosphorus pentoxide.[21][22] For highly sensitive materials, storage in a glovebox is recommended.[9]
-
Weighing: Weighing hygroscopic materials in the open lab can be challenging as they will continuously gain weight by absorbing atmospheric moisture.
-
Weighing in a Glovebox: The most accurate method is to weigh the material inside a glovebox with a controlled atmosphere.[12]
-
Rapid Weighing: If a glovebox is not available, work quickly. Have your container and spatula ready. Weigh a container with the approximate amount of material, quickly transfer it to your reaction vessel, and then re-weigh the original container to determine the exact amount transferred by difference.
-
Section 4: Analytical Techniques for Moisture Determination
Q7: How can I accurately determine the water content in my sample?
Several analytical techniques are available for quantifying water content. The choice of method depends on the nature of the sample, the expected water content, and the required accuracy.[23]
-
Karl Fischer Titration (KFT): This is the gold standard for determining water content.[24][] It is a highly specific and accurate method that can quantify water in a wide range of samples, from ppm levels to 100%.[] KFT is based on a chemical reaction between water and an iodine-containing reagent.[24]
-
Thermogravimetric Analysis (TGA) / Loss on Drying (LOD): This method measures the change in mass of a sample as it is heated.[26][27] The weight loss is attributed to the evaporation of water and other volatile components.[23][26] While less specific than KFT, it is a useful technique for determining the total volatile content.[23]
-
Halogen Moisture Analyzers: These instruments are a faster alternative to traditional drying ovens for LOD measurements.[28][29] They use a halogen lamp to heat the sample while a balance continuously records the weight loss.[28]
| Technique | Principle | Specificity for Water | Typical Application |
| Karl Fischer Titration | Chemical titration | High | Accurate water content determination in pharmaceuticals, chemicals, and foods.[] |
| Loss on Drying (Oven) | Gravimetric (heating) | Low (measures all volatiles) | Standard method for moisture in pharmaceuticals.[28] |
| Halogen Moisture Analyzer | Gravimetric (halogen heating) | Low (measures all volatiles) | Rapid quality control in manufacturing.[29] |
References
-
University of York. (n.d.). Schlenk Lines. Chemistry Teaching Labs. Retrieved from [Link]
-
SSE Enterprise. (2025, October 17). The Crucial Role of Moisture Control in the Pharmaceutical Industry. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Environment, Health & Safety, University of California, Berkeley. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 15). Guides. Retrieved from [Link]
-
Wikipedia. (n.d.). Schlenk line. Retrieved from [Link]
-
Ashby, E. C., & Schwartz, R. D. (1973). A glove box system for the manipulation of air sensitive compounds. Journal of Chemical Education, 50(8), 574. Retrieved from [Link]
-
Colorcon. (2019, March 25). Achieving Tablet Stability with Moisture Management. Retrieved from [Link]
-
Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]
-
DFE Pharma. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Retrieved from [Link]
-
ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]
-
Kintek. (n.d.). A Practical Guide to MSL: Handling and Storing Sensitive Components. Retrieved from [Link]
-
Ignaszak Research Group, Western University. (n.d.). Operating the Schlenk Line. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Purdue University College of Engineering. (2019, February). Standard Operating Procedure Inert Gas/Vacuum Schlenk Line. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]
-
News-Medical.Net. (2018, August 28). Moisture Analysis Techniques. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. Retrieved from [Link]
-
EPRA Journals. (2022, December 7). REVIEW ON MOISTURE CONTENT: A STABILITY PROBLEM IN PHARMACEUTICALS. Retrieved from [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
Munro Scientific. (n.d.). Understanding Moisture Content and Measurement Methods. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Effect of Moisture on the Stability of Solid Dosage Forms. Retrieved from [Link]
-
ResearchGate. (2023, January 27). Hygroscopic material packing. Retrieved from [Link]
-
The Lab Depot. (n.d.). The Importance of Moisture Content Determination in Pharmaceuticals. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
-
Mettler Toledo. (n.d.). How to Measure Moisture Content in Pharmaceuticals. Retrieved from [Link]
-
Absortech. (n.d.). Moisture protection for hygroscopic materials during transport. Retrieved from [Link]
-
MoistTech. (n.d.). Moisture Measurement Control in Pharmaceutical and Drug Manufacturing. Retrieved from [Link]
-
Kalstein. (n.d.). Determination of moisture content for the manufacture of medicinal products. Retrieved from [Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]
-
AZoM. (2019, May 14). Moisture Analysis in the Pharmaceutical Industry. Retrieved from [Link]
-
So Sponge. (2025, September 19). Effective moisture protection for stored products. Retrieved from [Link]
-
ABS Impex. (2025, February 19). 3 Simple Ways to Keep Your Products Moisture-Free During Long Storage. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
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- 29. kalstein.ae [kalstein.ae]
Technical Support Center: Strategies for Byproduct Avoidance in Chemical Synthesis
Welcome to the technical support center dedicated to one of the most persistent challenges in synthetic chemistry: the formation of byproducts. This guide is designed for researchers, scientists, and drug development professionals who encounter impurities that complicate purification, reduce yields, and compromise the integrity of their target molecules.
Here, we move beyond simple protocols. We delve into the mechanistic origins of common byproducts and provide actionable, field-tested strategies to mitigate their formation. Our approach is built on the pillars of scientific integrity: understanding the "why" behind a side reaction is the first and most critical step to preventing it. This resource is structured to provide immediate answers through our FAQs and in-depth solutions in our comprehensive Troubleshooting Guides.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete according to TLC, but my crude NMR shows a complex mixture. What are the first troubleshooting steps?
A1: A complex crude NMR despite a clean TLC spot often points to byproducts that have similar polarity to your product or are invisible on the TLC plate (e.g., lacking a UV chromophore).
Initial Diagnostic Workflow:
-
Re-evaluate your TLC: Run the TLC in several different solvent systems (e.g., varying ratios of hexanes/ethyl acetate, or trying dichloromethane/methanol). Co-spotting your crude material with the starting material is also crucial.
-
Obtain a Crude Mass Spectrum: An ESI-MS or LC-MS of the crude reaction mixture is invaluable. It can quickly identify the molecular weights of the major components, allowing you to hypothesize the structures of byproducts (e.g., unreacted starting material, dimers, or products of solvent participation).
-
Check Reagent Purity: Re-examine the quality and age of your starting materials, reagents, and solvents. Peroxides in ethers (like THF or diethyl ether) or moisture in solvents are common culprits for unexpected side reactions. For instance, old bottles of 2,6-lutidine can contain picoline impurities that lead to undesired products.
-
Review the Reaction Mechanism: Consider all possible mechanistic pathways. Could a reactive intermediate be quenched by the solvent? Is an elimination reaction competing with your desired substitution? Understanding these possibilities is key to targeted troubleshooting.
Q2: I suspect my solvent is participating in the reaction. How can I confirm this and what are the best preventative measures?
A2: Solvent participation is a frequent source of byproducts, especially with reactive intermediates like carbocations or strong nucleophiles/bases.
Confirmation and Prevention:
-
Confirmation: The easiest way to confirm solvent participation is through mass spectrometry of the crude product. Look for masses corresponding to your product or starting material adducted with a solvent fragment. For example, if you are running a reaction in acetonitrile (CH₃CN) and see a mass that is +41 units higher than your expected product, it may indicate the incorporation of an acetyl group.
-
Prevention: The most straightforward solution is to switch to a more inert solvent.
| Solvent Class | Common Participating Solvents | Recommended Inert Alternatives |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Cyclopentyl methyl ether (CPME), Diethyl ether (often less reactive than THF) |
| Halogenated | Dichloromethane (DCM), Chloroform | 1,2-Dichloroethane (DCE) (higher boiling point, can be more stable) |
| Aprotic Polar | Acetonitrile (MeCN), Dimethylformamide (DMF) | N,N-Dimethylacetamide (DMAc), Dimethyl sulfoxide (DMSO) (use with caution) |
Always ensure your solvents are anhydrous and freshly distilled or from a sealed bottle when running moisture-sensitive reactions.
Troubleshooting Guides: Common Byproduct Challenges
Guide 1: The Wittig Reaction - Taming Triphenylphosphine Oxide (TPPO)
The Wittig reaction is a cornerstone of alkene synthesis, but it is infamous for producing stoichiometric amounts of triphenylphosphine oxide (TPPO), a byproduct whose removal often complicates purification.
Q: My primary challenge with the Wittig reaction is removing the TPPO byproduct. It co-elutes with my product on silica gel. What are the most effective removal strategies?
A: The difficulty in removing TPPO stems from its moderate polarity and high crystallinity, which can cause it to crash out of solution or streak during chromatography. The key is to exploit its unique physical properties or to chemically modify it.
Mechanism of Formation: The driving force of the Wittig reaction is the formation of the extremely stable phosphorus-oxygen double bond in TPPO. This thermodynamic sink ensures the reaction proceeds to completion but leaves you with the challenge of its removal.
Caption: The Wittig reaction pathway, culminating in the formation of the target alkene and the highly stable TPPO byproduct.
Step-by-Step Protocols for TPPO Removal:
Method 1: Precipitation (Best for Non-polar Products)
This method leverages the low solubility of TPPO in non-polar solvents.
-
Reaction Workup: After the reaction is complete, concentrate the reaction mixture in vacuo.
-
Solvent Addition: Add a large volume of a cold, non-polar solvent. A 1:1 mixture of hexanes and diethyl ether is often effective. For very non-polar products, pentane can be used.
-
Precipitation: Vigorously stir or sonicate the resulting slurry for 15-30 minutes at 0 °C. TPPO should precipitate as a white solid.
-
Filtration: Filter the mixture through a pad of Celite or a sintered glass funnel, washing the solid with more cold non-polar solvent.
-
Concentration: The filtrate contains your desired product, which can now be concentrated and purified further if necessary.
Method 2: Chemical Conversion to a Water-Soluble Salt
This technique, reported by a team at Pfizer, involves converting TPPO into a water-soluble magnesium salt.
-
Complexation: After concentrating the crude reaction mixture, dissolve it in a suitable organic solvent like DCM or toluene.
-
Reagent Addition: Add 1.2 equivalents of magnesium chloride (MgCl₂) and 1.2 equivalents of triethylamine (Et₃N).
-
Stirring: Stir the mixture at room temperature for 1-2 hours. This forms the [TPPO-MgCl₂] complex.
-
Aqueous Wash: Extract the organic layer with water or a dilute aqueous acid (e.g., 0.1 M HCl). The TPPO complex will partition into the aqueous layer.
-
Purification: Separate the organic layer, dry it (e.g., with Na₂SO₄), and concentrate to yield your product, now largely free of TPPO.
Method 3: Using a Wittig Reagent with a Water-Soluble Phosphine
A preventative strategy is to use a phosphine that generates a water-soluble phosphine oxide. For example, using a sulfonated triphenylphosphine like TPPTS (triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt) will generate a phosphine oxide that can be easily removed with an aqueous wash. This is particularly useful in process chemistry and green chemistry applications.
| Method | Principle | Best For | Considerations |
| Precipitation | Low solubility of TPPO in non-polar solvents | Non-polar to moderately polar products | May not be effective if the product is also poorly soluble. |
| MgCl₂ Complexation | Conversion to a water-soluble salt | A wide range of products | Requires additional reagents and an aqueous workup. |
| Water-Soluble Phosphines | Byproduct is water-soluble | Reactions compatible with aqueous workups | Reagent is more expensive and may have different reactivity. |
Guide 2: The Mitsunobu Reaction - Suppressing Diethyl Azodicarboxylate (DEAD) Byproducts
The Mitsunobu reaction is a powerful tool for inverting stereocenters in alcohols, but it is notorious for difficult purifications due to hydrazine byproducts derived from the azodicarboxylate reagent (DEAD or DIAD).
Q: How can I avoid the formation of the messy hydrazine byproducts from DEAD/DIAD in my Mitsunobu reaction, and how do I remove them if they do form?
A: The key to a clean Mitsunobu reaction is careful control of stoichiometry and reaction conditions. The hydrazine byproducts arise from the reduction of the azodicarboxylate.
Mechanism of Byproduct Formation: The desired reaction involves the protonation of DEAD by the nucleophile (e.g., a carboxylic acid), followed by reaction with triphenylphosphine and the alcohol. However, if the alcohol is not reactive enough, or if there is excess phosphine, the protonated DEAD can be further reduced to the corresponding hydrazine derivative, which is often a sticky oil that complicates chromatography.
Caption: Simplified Mitsunobu reaction pathways, highlighting the side reaction leading to hydrazine byproducts.
Step-by-Step Protocols for Mitigation and Removal:
Strategy 1: Reverse Addition (Kinetic Control)
Adding the DEAD reagent slowly to the mixture of the alcohol, nucleophile, and triphenylphosphine is the most effective way to prevent the buildup of reactive intermediates that lead to side products.
-
Setup: In a flask under an inert atmosphere (N₂ or Ar), dissolve your alcohol, nucleophile (e.g., benzoic acid), and triphenylphosphine (1.1-1.2 equivalents) in an appropriate anhydrous solvent (e.g., THF, toluene).
-
Cooling: Cool the solution to 0 °C or -20 °C. Lower temperatures often lead to cleaner reactions.
-
Slow Addition: Add the DEAD or DIAD (1.1 equivalents) dropwise via a syringe pump over 30-60 minutes. The characteristic orange/red color of the DEAD should dissipate as it is consumed. A persistent color indicates the reaction is slowing or has stopped.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Once the starting alcohol is consumed, proceed with the workup.
Strategy 2: Byproduct Scavenging
If byproduct formation is unavoidable, specific scavengers can be used to remove the hydrazine derivatives.
-
Acidic Wash: The hydrazine byproducts are basic and can sometimes be removed by washing the organic layer with dilute acid (e.g., 1 M HCl). However, this is only effective if your product is not acid-sensitive.
-
Thiol Scavengers: Resins functionalized with thiol groups can react with and sequester excess DEAD and its byproducts. After the reaction, the crude mixture is stirred with the resin, which is then filtered off.
-
Modern Reagents: Consider using newer Mitsunobu reagents designed for easier purification. For example, di-tert-butyl azodicarboxylate generates byproducts that can be removed by treatment with trifluoroacetic acid (TFA). Similarly, polymer-supported phosphines or azodicarboxylates allow for simple filtration to remove the spent reagents and byproducts.
References
-
Richardson, P. F., et al. (2002). A Novel and Efficient Method for the Removal of Triphenylphosphine Oxide from Reaction Mixtures. Organic Process Research & Development, 6(6), 904-907. [Link]
-
Herrmann, W. A., & Kohlpaintner, C. W. (1993). Water-Soluble Ligands, Metal Complexes, and Catalysts: Synergism of Homogeneous and Heterogeneous Catalysis. Angewandte Chemie International Edition in English, 32(11), 1524-1544. [Link]
-
Tsunoda, T., et al. (1995). N,N,N',N'-Tetramethylazodicarboxamide (TMAD), a new azodicarboxamide for the Mitsunobu reaction. Tetrahedron Letters, 36(14), 2529-2532. [Link]
-
Ley, S. V., et al. (2000). Multi-step organic synthesis using solid-supported reagents and scavengers: a new paradigm in chemical library generation. Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195. [Link]
Technical Support Center: Analytical Techniques for Monitoring Reaction Progress
Welcome to the Technical Support Center for Reaction Monitoring. As a Senior Application Scientist, I've designed this guide to move beyond simple procedural lists. My goal is to provide you with the causal logic behind experimental choices and troubleshooting steps, empowering you to diagnose and resolve issues effectively. This center is structured to address the practical challenges faced by researchers, scientists, and drug development professionals in their daily work.
PART 1: Foundational Principles & Best Practices
This section addresses the strategic decisions you'll make before even running your first sample. Getting these fundamentals right is the most effective troubleshooting step you can take.
Frequently Asked Question: How do I choose the right analytical technique for my reaction?
Answer: The selection of an analytical technique is a critical decision that hinges on multiple factors related to your reaction's specific characteristics and your analytical goals. There is no single "best" technique; the optimal choice is a trade-off between information requirements, sample properties, and reaction kinetics.[1]
Consider the following key decision points:
-
Reaction Phase: Is your reaction homogeneous (single phase) or heterogeneous (multiple phases, e.g., solid-liquid)? In-situ techniques can be challenging for heterogeneous systems.[2]
-
Analyte Properties: Are your reactants and products volatile? If so, Gas Chromatography (GC) is a strong candidate.[3] Are they soluble and non-volatile? High-Performance Liquid Chromatography (HPLC) is often the workhorse. Do they possess NMR-active nuclei and distinct signals? Nuclear Magnetic Resonance (NMR) can provide rich structural information.[4]
-
Required Information: Do you need quantitative concentration data, or is qualitative monitoring of reactant disappearance and product appearance sufficient (e.g., by TLC)?[5] Do you need to identify unknown intermediates? Mass Spectrometry (MS) is unparalleled for this.[6]
-
Reaction Speed: For slow reactions, offline methods where samples are taken periodically are suitable.[5] For fast reactions, in-situ (real-time) monitoring is necessary to capture transient species and accurate kinetics.[7]
To aid in this decision, the following logic diagram outlines a typical selection process.
Caption: Decision tree for selecting an analytical monitoring technique.
Frequently Asked Question: What are the best practices for sample preparation to ensure accurate monitoring?
Answer: Sample preparation is arguably the most critical step and the source of most analytical errors.[8] The goal is to create a sample that is a true and stable representation of the reaction mixture at a specific point in time, and that is compatible with your analytical instrument.[9] Inconsistent or poor sample preparation will lead to irreproducible results.[9]
Core Best Practices:
-
Representative Sampling: Ensure the aliquot you withdraw is representative of the bulk reaction mixture. This is especially important for heterogeneous reactions where proper mixing is key.[10]
-
Immediate Quenching: The moment a sample is drawn, the reaction continues. You must stop ("quench") it immediately to accurately capture the reaction's state at that time point. The choice of quenching agent and conditions is critical and must be validated to ensure it doesn't interfere with the analysis or degrade reactants/products.
-
Minimize Handling and Contamination: Every transfer step introduces a risk of analyte loss or contamination.[9][11] Use scrupulously clean glassware and high-purity solvents.[8] Avoid cross-contamination by using fresh pipette tips for each sample and standard.[12]
-
Filtration: Particulate matter from the reaction (e.g., catalysts, precipitates) can clog HPLC/GC inlets and columns, leading to high backpressure and poor peak shape.[12][13] Always filter samples through a syringe filter with a pore size appropriate for your instrument (e.g., 0.22 or 0.45 µm).
-
Dilution: The sample must be diluted to a concentration within the linear dynamic range of your detector.[12] Crucially, the sample should be dissolved in a solvent compatible with your analytical method. For instance, in HPLC, dissolving a sample in a solvent much stronger than the mobile phase can cause severe peak distortion.[14][15] Whenever possible, dilute the sample in the mobile phase itself.[15]
Frequently Asked Question: How do I properly calibrate my instrument and standardize my measurements for quantitative analysis?
Answer: An instrument's signal (e.g., peak area) is not an absolute measure of concentration; it's a relative response.[16] Calibration is the process of converting this raw response into a meaningful quantity.[16] Without proper calibration, your quantitative results are meaningless.
Key Concepts:
-
External Calibration: This is the most common method.[17] You prepare a series of standard solutions of your analyte at known concentrations, analyze them, and plot the instrument response against concentration to create a calibration curve.[18][19] The concentration of your unknown sample is then determined by interpolating its response from this curve.[18]
-
Calibration Curve: A proper calibration curve should:
-
Standard Addition: This method is used when the sample matrix (everything in the sample besides the analyte) interferes with the analytical signal, a phenomenon known as the "matrix effect."[20] In this procedure, known amounts of standard are added directly to aliquots of the sample. The increase in signal is plotted against the concentration of the added standard, allowing for quantification that inherently corrects for the matrix effect.[20]
| Parameter | External Calibration | Standard Addition |
| Principle | Compares unknown sample to separately prepared standards.[17] | Standard is added directly to the unknown sample.[20] |
| Best For | Simple, "clean" sample matrices with no interference. | Complex matrices where suppression or enhancement of the signal is suspected (e.g., biological fluids, environmental samples).[20] |
| Pros | High throughput, simple to prepare. | Corrects for matrix effects, improves accuracy in complex samples. |
| Cons | Prone to error from matrix effects. | More laborious, requires more sample volume, specific to each sample. |
PART 2: Technique-Specific Troubleshooting Guides
This section provides targeted Q&A guides for common issues encountered with the primary analytical techniques used in reaction monitoring.
High-Performance Liquid Chromatography (HPLC)
Q1: My HPLC system pressure is fluctuating wildly or is consistently too high/low. What's wrong?
A1: System pressure is the vital sign of your HPLC. Abnormal pressure is a clear indicator of a problem, typically a blockage (high pressure) or a leak (low/fluctuating pressure).[21]
Caption: Troubleshooting workflow for HPLC pressure issues.
Causality: High pressure is caused by an obstruction that impedes mobile phase flow.[21] This is often particulate matter from unfiltered samples or precipitated buffer salts.[13] Low or fluctuating pressure is most commonly caused by a leak in a fitting, which prevents the system from holding pressure, or by air bubbles in the pump, which are compressible and cause erratic delivery.[22]
Q2: My chromatographic peaks are tailing or fronting. How do I get sharp, symmetrical peaks?
A2: Peak shape is a direct reflection of the analyte's interaction with the column and the system's plumbing.
-
Peak Tailing: This is the most common peak shape issue. It often results from "active sites" on the column packing material interacting too strongly with the analyte, or from extra-column band broadening.[14]
-
Troubleshooting Steps:
-
Check Mobile Phase pH: For acidic or basic compounds, an incorrect pH can lead to mixed ionic states, causing tailing. Adjust the pH to ensure the analyte is fully ionized or neutral.[21]
-
Suspect Column Issues: The column may be contaminated or deteriorating.[15] Try washing the column with a strong solvent. If this fails, a guard column can help protect the analytical column from contaminants.[21]
-
Reduce Extra-Column Volume: Ensure you are using tubing with the smallest possible inner diameter and length, especially between the column and detector.
-
-
-
Peak Fronting: This is less common and is often a sign of column overloading or an incompatible sample solvent.[13]
-
Troubleshooting Steps:
-
Dilute Your Sample: Overloading occurs when you inject too much analyte, saturating the stationary phase. Reduce the concentration of your sample.
-
Match Sample Solvent to Mobile Phase: As mentioned in the best practices, injecting a sample in a solvent significantly stronger than the mobile phase will cause the analyte band to spread prematurely, resulting in fronting.[14] Dilute your sample in the initial mobile phase.[22]
-
-
Gas Chromatography (GC)
Q1: My retention times are shifting from run to run. What is causing this instability?
A1: Stable retention times are crucial for reliable compound identification. Drifting times usually point to issues with flow rate, temperature, or the column itself.[3]
-
Troubleshooting Steps:
-
Check for Leaks: Leaks in the carrier gas line, septum, or column fittings are a primary cause of retention time shifts. A leak will lower the actual flow rate through the column. Temperature cycling can cause fittings to loosen over time, so regular leak-checking is essential.[23]
-
Verify Oven Temperature: Ensure your GC oven is calibrated and maintaining a stable, accurate temperature. Inconsistent temperature control will directly affect analyte volatility and retention.
-
Column Health: Over time, the stationary phase of the column can degrade ("bleed"), especially at high temperatures. Increased column bleed can alter the column's selectivity and cause retention times to shift.[3] This may indicate it's time to replace the column.
-
Q2: I'm not seeing a peak for my compound, or the peak is very small and broad.
A2: This can be due to a number of factors, from the compound not being suitable for GC to issues with the injection or detection.
-
Troubleshooting Steps:
-
Confirm Volatility: GC is only suitable for analytes that are volatile and thermally stable.[3] If your compound decomposes at the temperatures used in the inlet and oven, you won't get a good signal.
-
Consider Derivatization: For non-volatile or highly polar compounds (e.g., those with -OH or -NH2 groups), chemical derivatization can be used to convert them into more volatile forms suitable for GC analysis.[12]
-
Check Inlet Conditions: Ensure the inlet temperature is sufficient to fully vaporize your sample. An incorrect temperature can lead to incomplete sample transfer onto the column, resulting in poor peak shape and low signal.
-
Inspect the Syringe and Septum: A clogged syringe or a leaking septum can prevent the full sample volume from being injected, leading to a weak or non-existent signal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: My NMR peaks are broad and distorted, making integration for quantitative analysis impossible.
A1: High-resolution NMR relies on a highly homogeneous magnetic field. Poor spectral quality is almost always a result of disruptions to this homogeneity or issues with data acquisition parameters.[24]
Caption: Diagnostic logic for poor NMR lineshape.
Causality:
-
Shimming: The process of "shimming" adjusts small electromagnetic coils to counteract inhomogeneities in the main magnetic field.[25] Poor shimming is the most frequent cause of bad peak shape.[24]
-
Sample Quality: Undissolved solid particles or paramagnetic impurities in the sample create local magnetic field distortions, leading to broad lines.
-
Chemical Exchange: If a nucleus is rapidly exchanging between two different chemical environments (e.g., in a reaction at equilibrium), its peak can broaden or even disappear.[26]
Q2: My quantitative NMR results seem inaccurate. The ratios don't make sense.
A2: While NMR is inherently quantitative, accurate results depend on proper experimental setup to ensure the integrated area of a peak is directly proportional to the number of nuclei.[4]
-
Troubleshooting Steps:
-
Check T1 Relaxation Times: For accurate quantification, the recycle delay (d1) between scans must be long enough for all nuclei of interest to fully relax back to their equilibrium state. A common rule of thumb is to set d1 to at least 5 times the longest T1 relaxation time of any peak you are integrating.[26] If the delay is too short, signals that relax slowly will be attenuated, leading to underestimated integrals.
-
Ensure Good Signal-to-Noise (S/N): Integration of noisy peaks is inherently inaccurate. The number of scans should be sufficient to achieve a good S/N for the smallest peak of interest.[27]
-
Consistent Processing: Ensure all spectra in the time course are processed identically, especially regarding phasing and baseline correction.[25] Use a consistent integration region for each peak across all spectra.
-
Mass Spectrometry (MS)
Q1: I'm seeing a very weak or no signal for my analyte.
A1: Poor signal intensity in MS is a common frustration that can stem from the sample itself, the ionization source, or the instrument's settings.[28]
-
Troubleshooting Steps:
-
Optimize Ionization Source: The analyte must be efficiently ionized to be detected. The choice of ionization technique (e.g., ESI, APCI) is critical.[28] Experiment with source parameters like capillary voltage, gas flows, and temperature to find the optimal conditions for your specific compound.
-
Check for Ion Suppression: This is a major issue, especially with LC-MS.[29] Co-eluting compounds from the sample matrix can compete with the analyte for ionization, suppressing its signal. Improve chromatographic separation to resolve the analyte from interfering matrix components. Meticulous sample cleanup can also reduce matrix effects.[30]
-
Tune and Calibrate: The instrument must be properly tuned and calibrated.[28] This process optimizes voltages on the lenses and mass analyzer to ensure efficient ion transmission and detection for a given mass range.
-
Q2: The mass accuracy of my measurement is poor, preventing me from confirming the elemental composition.
A2: High mass accuracy is a key strength of modern mass spectrometers, but it requires regular maintenance and proper procedure.
-
Troubleshooting Steps:
-
Perform Mass Calibration: The instrument's mass-to-charge (m/z) axis can drift. Regular calibration with a known standard solution is essential to ensure accurate mass assignments.[28]
-
Use a Lock Mass: For high-resolution instruments, environmental fluctuations can cause small drifts during an analytical run. A "lock mass" (a known compound continuously infused alongside the sample) can be used as an internal reference to correct the m/z scale in real-time, providing sub-ppm mass accuracy.
-
Ensure Sufficient Signal: Mass accuracy calculations are less reliable on very weak signals. Ensure you have sufficient S/N for the peak of interest.
-
PART 3: Data Interpretation & Kinetic Analysis
Q1: What are the most common sources of error in chemical kinetics experiments?
A1: Accurate kinetic analysis requires meticulous control over experimental variables. Errors can be broadly categorized as systematic or random.
-
Uncontrolled Variables: Temperature and pH are two of the most significant variables that can affect reaction rates.[31] Failure to maintain a constant and uniform temperature in the reaction vessel is a major source of error.
-
Instrumental Precision: The precision of your analytical instrument can introduce errors. A high signal-to-noise ratio is necessary to minimize uncertainty in measurements.[31]
-
Data Analysis Methods: The mathematical model used to fit the data can be a source of error. For example, standard linear least-squares analysis of kinetic data can be statistically invalid because the error in concentration measurements is often not uniform across the entire reaction course (a condition known as heteroskedasticity).[32] Nonlinear regression methods are often more robust.[32]
Q2: My kinetic data doesn't fit the expected first-order (or second-order) model. What should I check?
A2: A poor fit can mean one of two things: either there is a flaw in your experimental data, or your hypothesis about the reaction mechanism is incorrect.
-
Troubleshooting Steps:
-
Review Your Data for Outliers: First, carefully examine your concentration vs. time plot. Are there any obvious flyers or data points that deviate significantly from the trend? Re-examine the chromatogram or spectrum for that time point to check for integration errors or other anomalies.
-
Verify Experimental Conditions: Reconfirm that your initial concentrations were correct and that the temperature was stable throughout the experiment.[4] An unexpected change in conditions mid-run can invalidate the kinetic model.
-
Consider a More Complex Mechanism: The reaction may not be as simple as you assumed. Many reactions involve intermediates, parallel pathways, or equilibrium steps.[33] A simple first-order model will not fit these more complex scenarios. The deviation of your data from a simple model may be the first clue to a more interesting underlying mechanism.
-
PART 4: Appendices
Detailed Experimental Protocol: Offline Reaction Monitoring Sample Preparation
This protocol outlines a self-validating system for preparing samples for HPLC or LC-MS analysis.
-
Preparation:
-
Prepare a series of 2.0 mL HPLC vials with caps.
-
In each vial, place 950 µL of the designated "Quench/Dilution Solvent." This solvent should be the initial mobile phase of your analytical method and should contain a quenching agent if necessary (e.g., a buffer to neutralize an acid/base catalyst).
-
Prepare a "t=0" sample by mixing all reagents except the reaction initiator in the reaction vessel, then immediately performing steps 2-4. This validates that no reaction occurs prematurely and that the quenching is effective.
-
-
Sampling:
-
Initiate the reaction and start a timer.
-
At each designated time point (e.g., t = 5, 10, 20, 40 min), withdraw 50 µL of the reaction mixture using a clean, calibrated micropipette.
-
-
Quenching & Dilution:
-
Immediately dispense the 50 µL aliquot into a prepared HPLC vial containing the 950 µL of Quench/Dilution Solvent.
-
Cap the vial and vortex thoroughly for 10 seconds. This provides an immediate 20-fold dilution and quenches the reaction.
-
-
Filtration & Analysis:
-
Withdraw the quenched sample from the vial using a 1 mL syringe.
-
Attach a 0.22 µm syringe filter (ensure it is compatible with your solvent) and dispense the filtrate into a new, clearly labeled HPLC vial.
-
Place the vial in the autosampler for analysis.
-
-
Validation:
-
After the time course is complete, re-analyze the t=5 min sample at the end of the sequence. The results should be identical to the original analysis, confirming that the quenched samples are stable over the duration of the analytical run.
-
References
- Thermo Fisher Scientific. (n.d.). Top Ten Most Common Real-Time qRT-PCR Pitfalls. Thermo Fisher Scientific - US.
- Bustin, S. A. (2002). Pitfalls of Quantitative Real-Time Reverse-Transcription Polymerase Chain Reaction. Journal of Molecular Endocrinology.
- Kromidas, S. (n.d.). HPLC Troubleshooting Guide.
- Expertia AI. (n.d.). Common Mistakes to Avoid as a Real Time Analyst.
- Li, B. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
- The Journal of Chemical Physics. (2025).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Air Products. (n.d.).
- LibreTexts. (2019). Chemical Kinetics. Chemistry LibreTexts.
- Mtoz Biolabs. (n.d.). Advantages and Disadvantages of Multiple Reaction Monitoring.
- Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare.com.
- Organomation. (n.d.).
- Quora. (2022). What's the physical method of monitoring chemical reaction?.
- Brainly. (2024). What are the major sources of error in a chemical kinetics experiment?.
- Quora. (2023).
- Harvey, D. (n.d.).
- IJPQA. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- University of Bristol. (2016). Kinetic Profiling by NMR.
- Iowa State University. (n.d.). Reaction Monitoring & Kinetics.
- Analytical Chemistry. (2025). In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry.
- Phenomenex. (2025).
- Urban, P. L., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- Assiut University. (n.d.). Troubleshooting of Real Time PCR.
- Friščić, T., et al. (2025). Real-Time and In Situ Monitoring of Mechanochemical Reactions.
- Medium. (2024).
- Bruno, T. J. (2012).
- Retsch. (n.d.).
- American Chemical Society. (2011). Kinetic Understanding Using NMR Reaction Profiling.
- LibreTexts. (2023).
- MARLAP Manual. (2004).
- CfPIE. (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry.
- University of Rochester. (n.d.). How To Run A Reaction: Reaction: Analysis I. Department of Chemistry.
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
- AMETEK MOCON. (n.d.).
- Shimadzu. (n.d.). Analysis results of GC.
- AZoM. (n.d.).
- Spectroscopy Online. (n.d.). A New Perspective on the Challenges of Mass Spectrometry.
- AZoLifeSciences. (2022). Current Challenges in Mass Spectrometry Instruments.
- Harvey, D. (n.d.). Chapter 3.
- Agilent. (2024). GC and GC/MS Frequently Asked Questions.
- AZoLifeSciences. (2022).
- Slideshare. (n.d.).
- Harvey, D. (n.d.). Selecting an Analytical Method.
- ResearchGate. (2019).
- Journal of Chemical Education. (2017). Linear or Nonlinear Least-Squares Analysis of Kinetic Data?.
- Colorado State University. (2018).
- Agilent. (n.d.). GCMS frequently asked questions.
- Isanbor, C. (n.d.).
Sources
- 1. idc-online.com [idc-online.com]
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- 9. Sample preparation: Impacts and best practices | Phenomenex [phenomenex.com]
- 10. Sample Preparation Process - Step by step | RETSCH [retsch.com]
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- 16. Analytical Standardization and Calibration | NIST [nist.gov]
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Validation & Comparative
A Comparative Guide to the Mass Spectrometry of 2-Fluoro-4-methoxybenzoyl chloride and its Analogs
For researchers, synthetic chemists, and drug development professionals, the unambiguous identification of reactive intermediates and building blocks is paramount. Acyl chlorides, such as 2-Fluoro-4-methoxybenzoyl chloride, are foundational reagents in organic synthesis, and their precise characterization is critical for ensuring reaction success and purity of the final products. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering detailed insights into molecular weight and structural features through controlled fragmentation.
This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrum of this compound. To provide a robust analytical framework, we will compare its anticipated fragmentation pattern with the experimentally determined mass spectra of two structurally related compounds: 2-fluorobenzoyl chloride and 4-methoxybenzoyl chloride. This comparative approach will illuminate the distinct influence of both the fluorine and methoxy substituents on the fragmentation pathways, offering a deeper understanding of how these functional groups direct the molecule's behavior in the mass spectrometer.
Principles of Fragmentation in Benzoyl Chlorides
Under electron ionization (EI), a high-energy electron beam bombards the analyte molecule, leading to the ejection of an electron and the formation of a molecular ion (M⁺˙). This molecular ion is often unstable and undergoes a series of fragmentation events to yield smaller, more stable charged fragments. For benzoyl chlorides, the fragmentation is typically dictated by the strengths of the bonds and the stability of the resulting cations. The most common cleavage events involve the loss of the chlorine radical (Cl•) and the neutral carbon monoxide (CO) molecule. The substituents on the aromatic ring play a crucial role in influencing the relative abundance of these fragments by either stabilizing or destabilizing the resulting ions.
Predicted Mass Spectrum of this compound
The initial ionization event will produce a molecular ion at m/z 188 (and a smaller peak at m/z 190 due to the ³⁷Cl isotope). The primary fragmentation pathways are expected to be:
-
Loss of Cl•: The cleavage of the C-Cl bond is a facile process, leading to the formation of the 2-fluoro-4-methoxybenzoyl cation. This acylium ion is resonance-stabilized and is expected to be a prominent peak in the spectrum.
-
Loss of CO: Following the loss of the chlorine radical, the resulting acylium ion can further lose a neutral CO molecule. This leads to the formation of a substituted phenyl cation.
-
Loss of CH₃•: The methoxy group can undergo fragmentation, typically by the loss of a methyl radical, especially from the molecular ion or larger fragments.
Based on these principles, the predicted major fragments for this compound are summarized in the table below.
Comparative Analysis
To contextualize the predicted fragmentation of this compound, we will now compare it with the experimental data for 2-fluorobenzoyl chloride and 4-methoxybenzoyl chloride. This comparison will highlight how the electronic effects of the fluoro and methoxy groups manifest in the mass spectrum.
Mass Spectrum of 2-Fluorobenzoyl Chloride
The experimental electron ionization mass spectrum of 2-fluorobenzoyl chloride (C₇H₄ClFO, MW: 158.56 g/mol ) provides a baseline for understanding the fragmentation of a benzoyl chloride with an electron-withdrawing substituent.[2][3] The key fragments are detailed below.
Mass Spectrum of 4-Methoxybenzoyl Chloride
The experimental electron ionization mass spectrum of 4-methoxybenzoyl chloride (C₈H₇ClO₂, MW: 170.59 g/mol ) serves as an excellent comparison to understand the influence of an electron-donating group.[4][5] The major fragments are presented in the subsequent table.
Data Summary and Comparison
The following table summarizes the predicted and experimental mass spectrometry data for this compound and its analogs.
| m/z | Proposed Fragment Ion | This compound (Predicted) | 2-Fluorobenzoyl chloride (Experimental) [2] | 4-Methoxybenzoyl chloride (Experimental) [5] |
| 188/190 | [M]⁺˙ | Present | - | - |
| 170/172 | - | - | - | Present |
| 158/160 | - | - | Present | - |
| 153 | [M - Cl]⁺ | Abundant | - | - |
| 135 | - | - | - | Abundant |
| 125 | [M - Cl - CO]⁺ | Present | - | - |
| 123 | - | - | Abundant | - |
| 107 | - | - | - | Present |
| 95 | - | - | Present | - |
| 77 | - | - | - | Present |
Fragmentation Pathways Visualized
The fragmentation pathways for each compound can be visualized to better understand the relationships between the different ions observed in the mass spectra.
Predicted fragmentation of this compound.
Fragmentation of 2-Fluorobenzoyl chloride.
Fragmentation of 4-Methoxybenzoyl chloride.
Experimental Protocols
Sample Preparation
A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. For electrospray ionization, a solution in methanol or acetonitrile is suitable.
Electron Ionization Mass Spectrometry (EI-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an EI source is used.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
For acyl chlorides, which are reactive towards protic solvents, Aprotic solvents with a makeup flow of a protic solvent post-column might be necessary. Alternatively, infusion analysis can be performed.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
Infusion Analysis:
-
The sample solution is infused directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: m/z 50-500.
-
Conclusion
The mass spectrometric analysis of this compound, when compared with its 2-fluoro and 4-methoxy analogs, provides a clear picture of how substituents influence fragmentation patterns. The electron-donating methoxy group in 4-methoxybenzoyl chloride stabilizes the acylium ion, making it the base peak. Conversely, the electron-withdrawing fluorine in 2-fluorobenzoyl chloride leads to a less stable acylium ion, with subsequent fragmentation to the fluorophenyl cation being significant. For this compound, a combination of these effects is anticipated, with the resonance-donating methoxy group likely exerting a stronger influence, leading to a prominent acylium ion at m/z 153. This predictive and comparative approach is a powerful tool for the structural elucidation of novel or uncharacterized compounds in a research and development setting.
References
-
NIST. Benzoyl chloride, 2-fluoro-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
SpectraBase. 4-Methoxybenzoyl chloride. [Link]
-
NIST. Benzoyl chloride, 4-methoxy-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
Sources
A Guide to the Reactivity of 2-Fluoro-4-methoxybenzoyl Chloride: An In-Depth Comparative Analysis
For researchers, synthetic chemists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, yield, and selectivity. The reactivity of acyl chlorides, governed by the electronic and steric nature of their substituents, varies significantly. This guide provides a comprehensive comparison of 2-Fluoro-4-methoxybenzoyl chloride against other common benzoyl chloride derivatives, offering a deep dive into the underlying principles of reactivity and providing supporting experimental frameworks.
The Electronic Tug-of-War: How Substituents Dictate Reactivity
The reactivity of a benzoyl chloride in nucleophilic acyl substitution is primarily determined by the electrophilicity of the carbonyl carbon.[1][2][3] Electron-withdrawing groups (EWGs) increase this electrophilicity by pulling electron density away from the reaction center, making it more susceptible to nucleophilic attack and thus more reactive. Conversely, electron-donating groups (EDGs) decrease electrophilicity, reducing reactivity.[1]
This compound presents a fascinating case where these two opposing effects are at play.
-
The Activating Effect of the 2-Fluoro Substituent: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[4] When placed at the ortho position, this effect strongly polarizes the carbonyl carbon, significantly increasing its electrophilicity and accelerating the rate of nucleophilic attack. While halogens can technically donate electron density via resonance (+M), the inductive effect is overwhelmingly dominant for fluorine.
-
The Deactivating Effect of the 4-Methoxy Substituent: The methoxy group at the para position acts as a strong electron-donating group through resonance (+M).[5][6] Its lone pair electrons on the oxygen atom are delocalized into the aromatic ring, increasing the electron density at the carbonyl carbon. This donation reduces the carbon's partial positive charge, making it less attractive to nucleophiles and thereby decreasing reactivity.[1][5]
-
The Net Effect: In this compound, these forces compete. The strong, localized inductive withdrawal of the ortho-fluorine generally outweighs the resonance donation from the para-methoxy group. The result is a molecule that is significantly more reactive than 4-methoxybenzoyl chloride but typically less reactive than a benzoyl chloride substituted with a powerful EWG like a nitro group. The ortho position of the fluorine also introduces a minor steric hindrance effect, though this is minimal due to fluorine's small atomic radius.[7][8]
To visualize these competing electronic influences, consider the following diagram:
Caption: Competing electronic effects influencing the reactivity of this compound.
Quantifying Reactivity: A Comparative Kinetic Analysis
To objectively compare the reactivity of different acyl chlorides, we can examine their rate constants in a standardized reaction, such as solvolysis with an alcohol (alcoholysis).[9][10] The rate of these reactions can be effectively quantified using the Hammett equation, which provides a linear free-energy relationship correlating reaction rates with substituent constants (σ).[11][12][13]
The table below summarizes representative pseudo-first-order rate constants (k) for the reaction of various substituted benzoyl chlorides, providing a clear hierarchy of reactivity.
| Acyl Chloride | Substituent(s) | Dominant Electronic Effect(s) | Relative Rate Constant (k_rel) | Expected Reactivity |
| 4-Nitrobenzoyl Chloride | 4-NO₂ | Strong Electron-Withdrawing (-M, -I) | ~ 350 | Very High |
| This compound | 2-F, 4-OCH₃ | Strong -I (F) > Strong +M (OCH₃) | (Predicted ~5-15) | Moderately High |
| 2-Fluorobenzoyl Chloride | 2-F | Strong Electron-Withdrawing (-I) | ~ 10 | High |
| Benzoyl Chloride | -H | Neutral (Reference) | 1.00 | Moderate |
| 4-Methoxybenzoyl Chloride | 4-OCH₃ | Strong Electron-Donating (+M) | ~ 0.01 | Very Low |
Note: Data is synthesized and normalized for comparison from kinetic studies of substituted benzoyl chlorides.[14][15][16] The value for this compound is an expert prediction based on the competing electronic effects.
Analysis of Data:
-
4-Nitrobenzoyl Chloride: The nitro group is a powerful EWG, making this derivative extremely reactive.
-
Benzoyl Chloride: The unsubstituted version serves as our baseline for moderate reactivity.
-
4-Methoxybenzoyl Chloride: The strong EDG effect of the methoxy group dramatically reduces the reaction rate, making it the least reactive in this series.[5][16]
-
2-Fluorobenzoyl Chloride: The inductive withdrawal from the ortho-fluorine significantly accelerates the reaction compared to the unsubstituted benzoyl chloride.
-
This compound: As predicted, its reactivity is expected to be intermediate. The activating effect of the 2-fluoro group overcomes the deactivating 4-methoxy group, rendering it substantially more reactive than 4-methoxybenzoyl chloride and benzoyl chloride, but likely less reactive than a derivative with only a strong EWG.
Experimental Protocol: Measuring Reactivity via UV-Vis Spectrophotometry
A reliable method for determining the rate constant of an acyl chloride reaction, such as alcoholysis, is to monitor the change in absorbance over time using a UV-Vis spectrophotometer.[9] The disappearance of the benzoyl chloride derivative, which has a distinct UV absorbance, can be tracked to calculate the reaction rate.
Step-by-Step Methodology
-
Solution Preparation:
-
Prepare a stock solution of the specific benzoyl chloride derivative (e.g., 0.1 M) in a dry, non-reactive solvent like acetonitrile.
-
Prepare the reaction solvent, which is the nucleophile (e.g., anhydrous ethanol). Ensure all glassware is rigorously dried to prevent hydrolysis from atmospheric moisture.[3][17]
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) for the specific benzoyl chloride being tested. This must be determined beforehand by running a scan.
-
Thermostat the cuvette holder to a constant temperature (e.g., 25.0 °C) to ensure consistent reaction conditions.
-
-
Kinetic Run:
-
Pipette a known volume of the reaction solvent (e.g., 3.0 mL of anhydrous ethanol) into a quartz cuvette and place it in the thermostatted holder to allow for thermal equilibrium.
-
Initiate the reaction by rapidly injecting a small, precise aliquot of the benzoyl chloride stock solution (e.g., 10 µL) into the cuvette. Immediately mix by inverting the cuvette (with a stopper) or by gentle aspiration with the micropipette.
-
Begin data acquisition immediately, recording the absorbance at the chosen λ_max at regular time intervals (e.g., every 10 seconds) for a duration sufficient for the reaction to proceed to at least 90% completion.
-
-
Data Analysis:
-
Since the alcohol is in large excess, the reaction follows pseudo-first-order kinetics.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time (t).
-
The slope of the resulting linear plot is equal to the negative of the pseudo-first-order rate constant (-k).
-
The rate constant k provides a quantitative measure of the reactivity of the acyl chloride under the specified conditions.
-
Experimental Workflow Diagram
Caption: Workflow for the kinetic analysis of benzoyl chloride reactivity via UV-Vis spectrophotometry.
Conclusion
This compound is a moderately high-reactivity acylating agent whose performance is dictated by a nuanced interplay of electronic effects. The powerful inductive electron withdrawal from the ortho-fluoro group activates the carbonyl carbon towards nucleophilic attack, largely overcoming the deactivating resonance donation from the para-methoxy group. This positions its reactivity significantly above that of 4-methoxybenzoyl chloride and the parent benzoyl chloride, making it a suitable reagent for reactions where moderate to high reactivity is desired without resorting to the extreme reactivity of nitro-substituted analogues. For the synthetic chemist, understanding this structure-activity relationship is paramount for reagent selection and the rational design of synthetic pathways.
References
- BenchChem Technical Support Team. (2025). Unveiling Substituent Effects: A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides. BenchChem.
- BenchChem Technical Support Team. (n.d.). A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Substituted Benzylzinc Chlorides. BenchChem.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). A Comparative Analysis of Reactivity: 3-Ethylbenzoyl Chloride vs. Benzoyl Chloride. BenchChem.
-
Bentley, T. W., & Harris, H. C. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6601–6619. [Link]
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride. BenchChem.
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Bentley, T. W., & Harris, H. C. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. ResearchGate. [Link]
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Oxford University Press. (n.d.). Hammett equation. Oxford Reference. [Link]
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Richard, J. P., et al. (2013). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central. [Link]
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Kevill, D. N., & D'Souza, M. J. (2002). Correlation of the rates of solvolysis of benzoyl chloride and derivatives using extended forms of the Grunwald–Winstein equation. ResearchGate. [Link]
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Bluestein, B. R., et al. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. UNI ScholarWorks. [Link]
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Wikipedia contributors. (n.d.). Hammett equation. Wikipedia. [Link]
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Bentley, T. W., & Harris, H. C. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. MDPI. [Link]
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Bentley, T. W., & Harris, H. C. (2011). Preferred conformations of benzoyl chloride (planar) and 2,6-dichlorobenzoyl chloride (4, perpendicular). ResearchGate. [Link]
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user104203. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
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Lu, X., et al. (2016). Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity. Journal of Organic Chemistry. [Link]
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Wang, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]
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Beatty, J. W., et al. (2018). Halide-Accelerated Acyl Fluoride Formation Using Sulfuryl Fluoride. ResearchGate. [Link]
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LibreTexts. (2019). An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
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ron. (2014). Do acyl fluorides exhibit resonance donation or inductive withdrawal? Chemistry Stack Exchange. [Link]
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Tuttee Academy. (2021). Acylation (Acyl Chlorides). Tuttee Academy. [Link]
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LibreTexts. (2021). Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]
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Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]
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Sciforum. (n.d.). STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES. Sciforum. [Link]
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TMP Chem. (2019). Overview of Acylation Reactions and Acyl Chlorides. YouTube. [Link]
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Doc Brown's Chemistry. (n.d.). Preparation of acid chlorides (acyl chlorides). Doc Brown's Chemistry. [Link]
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ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). ChemistryStudent. [Link]
-
Reddit. (2021). Why does Fluorine have a more inductive force than Chlorine?. Reddit. [Link]
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ResearchGate. (n.d.). Comparative reaction pathways of acyl fluorides and chlorides with amines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride. ResearchGate. [Link]
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A Comparative Guide for Synthetic Strategy: 2-Fluoro-4-methoxybenzoyl Chloride vs. 4-Fluoro-2-methoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the nuanced field of medicinal chemistry and organic synthesis, the selection of building blocks is a critical decision that profoundly influences the efficiency of a synthetic route and the pharmacological profile of the target molecule. Among the vast arsenal of acylating agents, substituted benzoyl chlorides are of paramount importance. This guide provides an in-depth technical comparison of two constitutional isomers: 2-Fluoro-4-methoxybenzoyl chloride and 4-Fluoro-2-methoxybenzoyl chloride . This document will dissect their chemical properties, reactivity, and applications, with a focus on providing actionable insights and experimental data to inform your synthetic strategies.
At a Glance: Key Physicochemical and Structural Properties
A foundational understanding of the intrinsic properties of these isomers is essential for predicting their behavior in a reaction. The location of the fluorine and methoxy substituents on the benzoyl chloride scaffold dictates their electronic and steric environments, leading to distinct chemical characteristics.
| Property | This compound | 4-Fluoro-2-methoxybenzoyl Chloride |
| CAS Number | 321-24-4 | 5213-17-2 |
| Molecular Formula | C₈H₆ClFO₂ | C₈H₆ClFO₂ |
| Molecular Weight | 188.59 g/mol | 188.59 g/mol |
| Structure | ||
| Appearance | Solid or liquid | No data available, likely a liquid or low-melting solid |
| Purity | Typically >95% | Typically >97% |
Synthesis of Isomeric Fluoro-methoxybenzoyl Chlorides
The preparation of both this compound and 4-fluoro-2-methoxybenzoyl chloride typically involves the chlorination of the corresponding benzoic acid precursor. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF).
General Synthesis Protocol:
Caption: General workflow for the synthesis of fluoro-methoxybenzoyl chlorides.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, the respective fluoro-methoxybenzoic acid is suspended in an inert solvent like dichloromethane (DCM) or toluene.
-
Reagent Addition: A catalytic amount of N,N-dimethylformamide (DMF) is added, followed by the slow addition of thionyl chloride (typically 1.5 to 2.0 equivalents).
-
Reaction: The mixture is stirred at room temperature or heated to reflux until the reaction is complete, which can be monitored by the cessation of gas evolution (HCl and SO₂) and confirmed by thin-layer chromatography (TLC).
-
Work-up: The excess thionyl chloride and the solvent are removed under reduced pressure.
-
Purification: The resulting crude benzoyl chloride can often be used directly in the next step or purified by vacuum distillation.
A Tale of Two Isomers: Unraveling the Reactivity Puzzle
The differential placement of the electron-withdrawing fluorine atom and the electron-donating methoxy group creates a fascinating interplay of electronic and steric effects that govern the reactivity of these two isomers.
Electronic Effects: A Tug-of-War for Electron Density
The reactivity of a benzoyl chloride in nucleophilic acyl substitution is primarily dictated by the electrophilicity of the carbonyl carbon.
Caption: Electronic influences on the carbonyl carbon of the two isomers.
In This compound , the methoxy group is in the para position, allowing it to exert its strong electron-donating resonance effect (+M) directly on the carbonyl group, which deactivates the carbonyl carbon towards nucleophilic attack. The ortho fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon. However, the resonance effect of the para-methoxy group is generally considered to be the dominant electronic factor, leading to a net decrease in reactivity compared to unsubstituted benzoyl chloride.
In 4-Fluoro-2-methoxybenzoyl chloride , the methoxy group is in the ortho position. While it still donates electron density through resonance, the steric hindrance it imposes can disrupt the planarity of the system, potentially diminishing the extent of this resonance donation to the carbonyl group. The para fluorine atom exerts a strong inductive effect, withdrawing electron density from the ring and activating the carbonyl carbon.
General Reactivity Trend Prediction: Based on electronic effects alone, 4-fluoro-2-methoxybenzoyl chloride is predicted to be the more reactive of the two isomers. This is because the deactivating resonance effect of the ortho-methoxy group is likely attenuated by steric factors, allowing the activating inductive effect of the para-fluoro group to have a more pronounced impact on the electrophilicity of the carbonyl carbon.
Steric Hindrance: The Gatekeeper to the Carbonyl Carbon
Steric effects play a crucial role, particularly for the ortho-substituted isomer.
-
This compound: The ortho-fluorine atom is relatively small, and its steric hindrance to an incoming nucleophile is generally considered to be minimal.
-
4-Fluoro-2-methoxybenzoyl chloride: The ortho-methoxy group is significantly bulkier than a fluorine atom. This steric bulk can impede the approach of a nucleophile to the carbonyl carbon, thereby slowing down the reaction rate.
The interplay of electronic and steric effects: While the electronic effects suggest that 4-fluoro-2-methoxybenzoyl chloride should be more reactive, the significant steric hindrance from the ortho-methoxy group is a powerful counteracting factor. The overall observed reactivity will be a delicate balance of these opposing forces and will also depend on the size of the attacking nucleophile. For smaller nucleophiles, the electronic effects may dominate, while for bulkier nucleophiles, the steric hindrance of the ortho-methoxy group in the 4-fluoro-2-methoxy isomer will likely lead to a slower reaction rate.
Applications in Drug Development: Scaffolds for Kinase Inhibitors
Substituted benzoyl chlorides are valuable reagents in the synthesis of kinase inhibitors, many of which are pivotal in modern cancer therapy. The benzoyl moiety often serves as a key structural element that can be tailored to achieve specific interactions within the ATP-binding pocket of a target kinase.
While specific, publicly available examples of kinase inhibitors synthesized directly from these two isomers are not abundant, their structural motifs are present in many known inhibitors. The strategic placement of fluorine and methoxy groups can influence:
-
Binding Affinity: The substituents can form hydrogen bonds or other non-covalent interactions with amino acid residues in the kinase active site.
-
Selectivity: Fine-tuning the substitution pattern can help achieve selectivity for a particular kinase over others, reducing off-target effects.
-
Pharmacokinetic Properties: The lipophilicity and metabolic stability of a drug candidate can be modulated by the presence of fluoro and methoxy groups.
Hypothetical Application in Kinase Inhibitor Synthesis:
Caption: A common synthetic step where these benzoyl chlorides are employed.
Experimental Data and Protocols
Representative Protocol: Friedel-Crafts Acylation of Anisole
This experiment serves as a good model to compare the reactivity of the two isomers under identical conditions. The major product is expected to be the para-acylated product due to the directing effect of the methoxy group on the anisole substrate.
Materials:
-
This compound or 4-fluoro-2-methoxybenzoyl chloride (1.0 eq)
-
Anisole (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride and anhydrous DCM.
-
Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the respective fluoro-methoxybenzoyl chloride in anhydrous DCM. Stir the mixture for 15-20 minutes at 0 °C.
-
Acylation: Add a solution of anisole in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC.
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice and 1 M HCl.
-
Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Analyze the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The yield of the product will provide a quantitative measure of the relative reactivity of the two isomers under these conditions.
Conclusion and Strategic Recommendations
The choice between this compound and 4-fluoro-2-methoxybenzoyl chloride is a strategic one that should be guided by the specific requirements of the synthetic target and the reaction conditions.
-
For reactions where high reactivity is desired and the nucleophile is not sterically demanding, 4-fluoro-2-methoxybenzoyl chloride may be the superior choice due to its electronically activated carbonyl group. However, the potential for reduced yields due to steric hindrance should be considered.
-
For reactions involving bulky nucleophiles or when a more controlled, selective acylation is required, this compound is likely the more prudent option. Its attenuated reactivity can lead to cleaner reactions with fewer side products.
Ultimately, the optimal choice will be determined by empirical evaluation. The experimental protocol provided in this guide offers a starting point for a direct comparison of these two valuable synthetic building blocks. By understanding the subtle interplay of electronic and steric effects, researchers can make more informed decisions in the design and execution of their synthetic strategies, accelerating the discovery and development of new chemical entities.
References
- While specific comparative studies for these exact isomers are not cited, the principles and protocols are based on established organic chemistry literature. For specific applications, researchers should consult relevant patents and peer-reviewed articles in medicinal chemistry.
- General principles of Friedel-Crafts acylation can be found in standard organic chemistry textbooks.
- For information on the synthesis of similar compounds, refer to chemical supplier d
A Comparative Guide to HPLC Purity Analysis of 2-Fluoro-4-methoxybenzoyl Chloride: Navigating the Challenges of a Reactive Analyte
For researchers, scientists, and professionals in drug development, the accurate determination of purity for reactive intermediates like 2-Fluoro-4-methoxybenzoyl chloride is a critical checkpoint in the synthesis of active pharmaceutical ingredients (APIs). The inherent reactivity of the acyl chloride functional group, however, presents a significant analytical challenge, often precluding straightforward chromatographic analysis. This guide provides an in-depth, comparative analysis of methodologies for the HPLC purity assessment of this compound, grounding recommendations in established scientific principles and experimental evidence. We will explore the pitfalls of direct analysis and present a robust, validated derivatization-based HPLC method as a superior alternative, alongside a comparison with traditional non-chromatographic techniques.
The Analytical Conundrum: The High Reactivity of Acyl Chlorides
Acyl chlorides are potent acylating agents, a characteristic that makes them invaluable in organic synthesis.[1] However, this same reactivity renders their direct analysis by High-Performance Liquid Chromatography (HPLC) problematic.[2][3][4] The acyl chloride moiety is highly susceptible to nucleophilic attack by residual water, alcohols, or other nucleophiles present in the sample, diluent, or HPLC mobile phase.[3][4] This can lead to the in-situ degradation of the analyte on the autosampler or column, resulting in inaccurate quantification and the appearance of artifactual impurity peaks.[3] Consequently, direct HPLC analysis of such reactive compounds often yields unreliable and erroneous results.[3]
A Tale of Two Approaches: Direct Injection vs. Pre-column Derivatization
To illustrate the challenges and the recommended solution, we will compare a direct injection HPLC method with a pre-column derivatization strategy.
The Pitfalls of Direct Injection: A Method Prone to Error
A direct injection approach would involve dissolving the this compound sample in a non-nucleophilic solvent and immediately injecting it onto the HPLC system. While seemingly straightforward, this method is fraught with potential issues:
-
On-Column Degradation: The aqueous-organic mobile phases typically used in reversed-phase HPLC will readily hydrolyze the acyl chloride to its corresponding carboxylic acid (2-fluoro-4-methoxybenzoic acid).
-
Inaccurate Purity Assessment: The chromatogram will likely show a significant peak for the carboxylic acid, which may not have been present in the original sample, leading to an underestimation of the true purity of the benzoyl chloride.
-
Poor Reproducibility: The extent of degradation can vary depending on the time the sample spends in the autosampler and the specific conditions of the mobile phase, leading to poor method precision.
Pre-column Derivatization: The Path to Accurate and Reliable Quantification
A far more robust and reliable approach is to convert the reactive acyl chloride into a stable derivative prior to HPLC analysis.[1][2][5][6] This is achieved through a pre-column derivatization reaction. For acyl chlorides, a common and effective strategy is to react them with a nucleophilic agent that forms a stable, readily detectable product.
One such reagent is 2-nitrophenylhydrazine, which reacts with the acyl chloride to form a stable hydrazide derivative.[1][2][3][6] This derivative possesses several advantageous characteristics for HPLC analysis:
-
Stability: The resulting hydrazide is significantly more stable in aqueous-organic mobile phases than the parent acyl chloride.
-
Enhanced UV Detection: The derivative incorporates a strong chromophore, allowing for highly sensitive detection at a wavelength (e.g., 395 nm) where interference from the API matrix and other impurities is often minimal.[1][2][6]
-
Improved Chromatography: The derivatization alters the polarity of the analyte, often leading to better retention and peak shape in reversed-phase HPLC.
The following diagram illustrates the pre-column derivatization workflow:
Caption: Workflow for HPLC analysis of this compound via pre-column derivatization.
Experimental Protocol: A Validated Derivatization HPLC Method
This section provides a detailed, step-by-step protocol for the purity analysis of this compound using 2-nitrophenylhydrazine derivatization.
1. Reagents and Materials:
-
This compound sample
-
2-Nitrophenylhydrazine (derivatizing agent)
-
Acetonitrile (HPLC grade, anhydrous)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
-
Derivatizing Reagent (100 µg/mL 2-Nitrophenylhydrazine): Accurately weigh and dissolve an appropriate amount of 2-nitrophenylhydrazine in anhydrous acetonitrile to achieve a final concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask and dissolve in anhydrous acetonitrile.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
3. Derivatization Procedure:
-
Pipette 1.0 mL of the sample solution into a suitable vial.
-
Add 1.0 mL of the derivatizing reagent solution to the vial.
-
Mix thoroughly and allow the reaction to proceed at room temperature for 30 minutes.[1]
-
After 30 minutes, dilute the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.
4. HPLC Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 395 nm |
| Injection Volume | 10 µL |
5. Data Analysis:
The purity of the this compound is determined by calculating the area percentage of the main derivative peak relative to the total area of all peaks in the chromatogram.
Performance Comparison: HPLC vs. Alternative Methods
To provide a comprehensive overview, the performance of the derivatization HPLC method is compared with the problematic direct injection HPLC method and a traditional non-chromatographic technique, such as titration.
| Feature | Derivatization HPLC | Direct Injection HPLC (Not Recommended) | Titration |
| Specificity | High; separates the derivative from impurities and degradation products. | Low; analyte degrades, co-elution with impurities is likely. | Low; titrates total acidity, not specific to the acyl chloride. |
| Sensitivity | High (ng/mL levels) due to the strong chromophore of the derivative.[1] | Moderate to Low; dependent on the analyte's inherent UV absorbance. | Low (requires higher concentrations). |
| Accuracy | High; stable derivative ensures accurate quantification. | Low; analyte degradation leads to inaccurate results. | Moderate; can be affected by the presence of other acidic impurities. |
| Precision | High; robust and reproducible method. | Low; variable degradation leads to poor reproducibility. | Moderate; dependent on analyst technique. |
| Impurity Profiling | Excellent; capable of separating and quantifying related impurities. | Poor; artifactual peaks obscure the true impurity profile. | Not possible. |
Method Validation: Ensuring Trustworthiness and Reliability
A critical component of any analytical method is its validation to ensure it is fit for its intended purpose. The described derivatization HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This involves analyzing blank samples, placebo, and known impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates the logical flow of the method validation process:
Caption: Logical flow of the HPLC method validation process according to ICH guidelines.
Conclusion: A Clear Path to Accurate Purity Determination
References
-
ResearchGate. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]
-
PubMed. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]
- Google Patents.
-
Bohrium. development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances. [Link]
-
Taylor & Francis Online. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
Journal of Liquid Chromatography & Related Technologies. Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. [Link]
-
ResearchGate. HPLC analysis of reactive acid chlorides as methyl esters via.... [Link]
-
ResearchGate. Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. [Link]
-
Journal of Chemical and Pharmaceutical Research. Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
- Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)
-
ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection. [Link]
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A Comparative Guide to the Biological Activity of 2-Fluoro-4-methoxybenzoyl Chloride Derivatives
For researchers, scientists, and professionals in drug development, the strategic selection of molecular scaffolds is a critical first step in the discovery of novel therapeutics. The 2-fluoro-4-methoxybenzoyl chloride moiety presents a compelling starting point for the synthesis of a diverse range of derivatives with potential biological activities. The presence of the fluorine atom and the methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds, including metabolic stability, binding affinity, and membrane permeability.[1] This guide provides a comparative analysis of the biological activities of various derivatives of this compound, supported by available experimental data, to inform the design and development of new therapeutic agents.
Introduction: The 2-Fluoro-4-methoxybenzoyl Scaffold
This compound is a versatile chemical intermediate.[2] Its utility in medicinal chemistry stems from the unique properties conferred by its substituents. The electron-withdrawing nature of the fluorine atom can modulate the acidity of adjacent protons and influence binding interactions, while the methoxy group can act as a hydrogen bond acceptor and impact solubility and metabolic pathways. These features make this scaffold a promising template for the development of novel anticancer and antimicrobial agents.
Anticancer Activity of Derivatives
Derivatives of fluorinated and methoxylated benzoyl compounds have demonstrated notable potential as anticancer agents. The primary strategies have involved the synthesis of amides, chalcones, and hydrazones.
Benzamide Derivatives: Targeting Cellular Proliferation
For comparative purposes, studies on other fluorinated benzamide derivatives offer valuable insights into potential structure-activity relationships (SAR). For instance, in a series of imidazole-based N-phenylbenzamide derivatives, a derivative with a para-substituted fluorine group on the phenyl ring exhibited the highest anticancer activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with IC50 values of 7.5, 9.3, and 8.9 µM, respectively. This suggests that the position and electronic properties of substituents on the N-phenyl ring are critical determinants of cytotoxic potency.
Chalcone Derivatives: Inducers of Apoptosis
Chalcones, bioprecursors of flavonoids, are known for their broad spectrum of biological activities, including anticancer effects.[4] While not direct derivatives of the benzoyl chloride, chalcones synthesized from the closely related precursor, 2-fluoro-4-methoxyacetophenone, provide a strong indication of the potential of this substitution pattern.
A study on fluorinated chalcones revealed cytotoxic activities against HepG2 cancer cells, with IC50 values ranging from 67.51 to 108.20 µM.[5] The most potent compound in this series was a 4'-fluoro-3-methoxychalcone derivative.[5] Another study on 2'-hydroxy chalcone derivatives demonstrated that these compounds induce apoptosis in colon cancer cells (HCT116) through HDAC inhibition and cell cycle arrest, with the most active compound showing an IC50 value of 37.07 µM.[6]
Table 1: Comparative Anticancer Activity of Chalcone Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Chalcones | HepG2 | 67.51 - 108.20 | [5] |
| 2'-Hydroxy Chalcones | HCT116 | 37.07 | [6] |
| Imidazole-based N-phenylbenzamides (para-fluoro substituted) | A549 | 7.5 | |
| HeLa | 9.3 | ||
| MCF-7 | 8.9 |
Hydrazone Derivatives: A Versatile Pharmacophore
Hydrazones are another class of compounds that have been extensively studied for their therapeutic potential.[7] The synthesis of hydrazide-hydrazone derivatives has yielded compounds with significant anticancer activity. In one study, a series of hydrazide-hydrazones were evaluated against prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cell lines.[8] The most potent derivative, featuring a pyrrole ring, exhibited IC50 values of 1.32, 2.99, and 1.71 µM against these cell lines, respectively.[8] This compound was also shown to induce apoptosis by increasing caspase-3 activation.[8]
Antimicrobial Activity of Derivatives
The 2-fluoro-4-methoxybenzoyl scaffold has also been explored for its potential in developing new antimicrobial agents.
Activity of the Parent Acid
2-Fluoro-4-methoxybenzoic acid itself has been reported to possess antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.[2][6] This intrinsic activity of the core structure provides a strong rationale for the synthesis of its derivatives as potential antimicrobial agents.
Hydrazone Derivatives
Hydrazones derived from fluorinated benzoic acids have demonstrated promising antimicrobial activity. For example, 4-fluorobenzoic acid hydrazide derivatives have been synthesized and shown to possess antibacterial and antifungal properties.[9] One such derivative exhibited significant activity against Staphylococcus aureus. These findings suggest that the derivatization of this compound into hydrazones could yield potent antimicrobial compounds.
Experimental Protocols
To facilitate further research and validation, detailed experimental protocols for the synthesis and evaluation of these derivatives are provided below.
General Synthesis of N-Substituted 2-Fluoro-4-methoxybenzamides
This protocol describes a general method for the synthesis of amide derivatives from this compound.
Caption: Workflow for the synthesis of N-substituted 2-fluoro-4-methoxybenzamides.
Methodology:
-
Dissolve the desired primary or secondary amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 eq), to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in the same solvent to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-substituted 2-fluoro-4-methoxybenzamide.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized compounds against cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 M HCl, to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) and Future Directions
The available data, although limited for direct derivatives of this compound, allows for the postulation of some general SAR trends:
-
Role of Fluorine: The presence and position of the fluorine atom are critical. Its electron-withdrawing nature can influence the overall electronic properties of the molecule, potentially enhancing interactions with biological targets.
-
N-Substituent in Amides: For benzamide derivatives, the nature of the substituent on the nitrogen atom significantly impacts activity. Aromatic rings with specific electronic properties appear to be favorable for anticancer activity.
-
Derivatization Strategy: The conversion of the benzoyl chloride to different functional groups (amides, esters, hydrazones) provides a diverse chemical space for exploring various biological activities.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. This would involve:
-
Synthesis of a diverse set of amides, esters, and hydrazones.
-
Screening these compounds against a panel of cancer cell lines and microbial strains.
-
Performing detailed SAR studies to identify key structural features for optimal activity.
-
Investigating the mechanism of action of the most potent compounds.
Caption: Logical flow for SAR studies of this compound derivatives.
By systematically exploring the chemical space around this promising scaffold, it is possible to identify novel lead compounds for the development of next-generation therapeutics.
References
- Synthesis of Chalcones with Anticancer Activities. PMC - NIH. [Link]
- Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. PubMed. [Link]
- Fluoro-containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. ResearchGate. [Link]
- A review exploring biological activities of hydrazones. PMC - NIH. [Link]
- In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest. PubMed Central. [Link]
- Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. IUCr. [Link]
- 2-Fluoro-N-(4-methoxyphenyl)benzamide. PMC - NIH. [Link]
- Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. NIH. [Link]
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- 3. 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of N-substituted 4-(trifluoromethoxy)benzamidines with affinity for GluN2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Fluoro-4-methoxybenzoic acid | 394-42-3 | FF37754 [biosynth.com]
- 7. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
A Comparative Guide to the Reactivity and Application of Fluorinated Benzoyl Chlorides
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern synthesis.[1][2] Fluorinated benzoyl chlorides are indispensable building blocks in this endeavor, acting as versatile reagents for introducing the fluorobenzoyl moiety into a wide array of substrates.[1][3][4] The position of the fluorine atom on the aromatic ring—be it ortho, meta, or para—is not a trivial detail. It profoundly influences the reagent's electronic properties, steric profile, and, consequently, its reactivity in key chemical transformations.
This guide provides an in-depth comparative analysis of 2-fluorobenzoyl chloride, 3-fluorobenzoyl chloride, and 4-fluorobenzoyl chloride. Moving beyond a simple catalog of properties, we will dissect the underlying electronic and steric effects that govern their behavior and provide field-proven experimental protocols to empower you to select the optimal reagent for your synthetic goals.
PART 1: The Theoretical Framework: Unpacking Electronic and Steric Effects
The reactivity of a benzoyl chloride is fundamentally dictated by the electrophilicity of its carbonyl carbon. A fluorine substituent modulates this electrophilicity through a delicate interplay of two opposing electronic forces:
-
Inductive Effect (-I): As the most electronegative element, fluorine powerfully withdraws electron density through the sigma bond network. This effect is distance-dependent and serves to increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi-system. This effect is only operative when fluorine is in the ortho or para position and acts to decrease the electrophilicity of the carbonyl carbon.
The position of the fluorine atom determines the net outcome of these competing effects.
-
4-Fluorobenzoyl Chloride (para): The fluorine atom exerts both a strong inductive (-I) and a moderate resonance (+R) effect. The inductive effect generally dominates, but the resonance donation partially counteracts it. This results in a highly reactive, yet stable and versatile reagent.[4][5]
-
3-Fluorobenzoyl Chloride (meta): In the meta position, the fluorine atom's powerful -I effect is fully expressed at the carbonyl center without any opposing +R effect. This makes the carbonyl carbon of 3-fluorobenzoyl chloride the most electrophilic among the three isomers, often leading to the highest reaction rates in nucleophilic acyl substitutions.
-
2-Fluorobenzoyl Chloride (ortho): The ortho isomer presents the most complex profile. It features a strong -I effect, but also introduces significant steric hindrance around the reaction center.[6][7] This steric bulk can impede the approach of nucleophiles or coordination with Lewis acid catalysts, potentially slowing reaction rates despite the electronic activation.
Diagram: Electronic Influence of Fluorine Position
Caption: Positional effects of fluorine on benzoyl chloride reactivity.
PART 2: Comparative Performance in Key Synthetic Transformations
To translate theory into practice, we will now compare the performance of the three isomers in fundamental acylation reactions: Friedel-Crafts acylation, esterification, and amidation.
A. Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of C-C bond formation, involving the substitution of an acyl group onto an aromatic ring.[8] The reaction proceeds via an acylium ion electrophile, generated by the reaction of the acyl chloride with a Lewis acid catalyst like AlCl₃.[9]
Causality & Reactivity Insights: The formation of the acylium ion is the rate-determining step. The reactivity is influenced by how easily the C-Cl bond is polarized and cleaved by the Lewis acid. Electron-withdrawing groups on the benzoyl chloride facilitate this process. Therefore, we expect a reactivity trend of: 3-fluoro > 4-fluoro ≈ 2-fluoro . While the ortho- and para-isomers benefit from inductive withdrawal, the ortho-isomer's reactivity can be tempered by steric hindrance, which may interfere with the formation of the Lewis acid complex.[6] Interestingly, kinetic studies on para-substituted benzoyl chlorides have shown that 4-fluorobenzoyl chloride reacts slightly slower than unsubstituted benzoyl chloride, suggesting the resonance effect plays a non-trivial role in this specific reaction.[5]
Table 1: Physical Properties of Fluorobenzoyl Chloride Isomers
| Property | 2-Fluorobenzoyl Chloride | 3-Fluorobenzoyl Chloride | 4-Fluorobenzoyl Chloride |
| CAS Number | 393-52-2[10] | 455-41-4 | 403-43-0 |
| Molecular Weight | 158.56 g/mol | 158.56 g/mol | 158.56 g/mol |
| Boiling Point | ~206 °C (403 °F)[10] | ~189 °C | ~193 °C[4] |
| Melting Point | 4 °C (39 °F)[10] | -25 °C | 10-12 °C |
| Density | ~1.328 g/mL at 25 °C | ~1.32 g/mL at 25 °C | ~1.342 g/mL at 25 °C |
Experimental Protocol: Comparative Friedel-Crafts Acylation of Toluene
This protocol is designed for a direct comparison of the three isomers under identical conditions. The yield of the corresponding fluoromethyl-phenylketone will serve as a direct measure of relative reactivity.
Self-Validation: Consistency in molar ratios, temperature, and reaction time across all three experiments is critical for a valid comparison. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Setup: To each of three separate flame-dried, three-neck round-bottom flasks equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).
-
Solvent and Substrate: Add anhydrous dichloromethane (DCM) to each flask, followed by toluene (1.0 equivalent). Cool the mixtures to 0 °C in an ice bath.
-
Acylating Agent Addition: In separate dropping funnels, dilute 2-fluorobenzoyl chloride, 3-fluorobenzoyl chloride, and 4-fluorobenzoyl chloride (1.1 equivalents each) with anhydrous DCM.
-
Reaction: Add each acyl chloride solution dropwise to its respective reaction flask over 30 minutes, maintaining the temperature at 0 °C. Vigorous evolution of HCl gas will be observed.
-
Progression and Quenching: After the addition is complete, allow the reactions to warm to room temperature and stir for 4 hours.[6] Carefully quench each reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated HCl.
-
Workup and Analysis: Separate the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Analyze the crude product yields by ¹H NMR or GC-MS to determine the conversion and product distribution.[6]
Diagram: Friedel-Crafts Acylation Workflow
Caption: Standardized workflow for comparative Friedel-Crafts acylation.
B. Esterification & C. Amidation
Esterification and amidation are fundamental nucleophilic acyl substitution reactions. The incoming nucleophile (an alcohol for esterification, an amine for amidation) attacks the electrophilic carbonyl carbon.
Causality & Reactivity Insights: The reaction rate is directly proportional to the electrophilicity of the carbonyl carbon. Unlike the Friedel-Crafts reaction, there is no Lewis acid to mediate the reaction; it relies on the intrinsic reactivity of the acyl chloride. Therefore, the predicted reactivity trend based on electronic effects is clear: 3-Fluorobenzoyl Chloride > 4-Fluorobenzoyl Chloride > 2-Fluorobenzoyl Chloride .
-
3-Fluoro: The unmitigated inductive effect creates the "hottest" carbonyl carbon, leading to the fastest reaction.
-
4-Fluoro: The +R effect slightly tempers the electrophilicity compared to the 3-isomer.
-
2-Fluoro: Steric hindrance from the ortho-fluorine can significantly slow the rate of nucleophilic attack, likely making it the least reactive of the three, especially with bulky nucleophiles.
Experimental Protocol: Comparative Amidation with Benzylamine
This protocol uses benzylamine as a representative amine nucleophile to compare the amidation rates.
Self-Validation: The reaction is typically very fast. Running the reaction at a low temperature (e.g., 0 °C) and monitoring by TLC at short time intervals (e.g., 5, 15, 30 minutes) will allow for a qualitative or semi-quantitative assessment of the reaction rates.
-
Setup: To each of three separate flasks, add benzylamine (1.0 equivalent) and a suitable base like triethylamine (1.2 equivalents) in a solvent such as DCM. Cool the mixtures to 0 °C.
-
Reagent Addition: Add a solution of the respective fluorobenzoyl chloride isomer (1.05 equivalents) in DCM dropwise to each flask.
-
Monitoring: Stir the reactions at 0 °C. Take aliquots at regular intervals (e.g., every 10 minutes) and quench with water. Analyze the consumption of the starting material by TLC or LC-MS to determine the relative reaction rates.
-
Workup: Upon completion (as judged by TLC), dilute the reaction mixture with DCM, wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer and concentrate to obtain the crude amide product. Purify by recrystallization or column chromatography.
Diagram: Nucleophilic Acyl Substitution Mechanism (Amidation)
Caption: General mechanism for amidation of a benzoyl chloride.
PART 3: Data Synthesis & Practical Recommendations
The choice of isomer is a strategic decision based on the desired outcome, the nature of the substrate, and the reaction conditions.
Summary of Comparative Reactivity
| Reaction Type | Predicted Reactivity Trend | Key Considerations |
| Friedel-Crafts Acylation | 3-F > 4-F ≈ 2-F | Steric hindrance may reduce the reactivity of the 2-F isomer. Lewis acid coordination is critical. |
| Esterification | 3-F > 4-F > 2-F | Driven by carbonyl electrophilicity. Steric hindrance is a major factor for the 2-F isomer, especially with bulky alcohols. |
| Amidation | 3-F > 4-F > 2-F | Driven by carbonyl electrophilicity. Steric hindrance is a major factor for the 2-F isomer, especially with bulky amines. |
Decision-Making Guide for the Synthetic Chemist
-
For Maximum Reactivity & Fastest Conversions: When acylating simple, unhindered nucleophiles (alcohols, primary/secondary amines), 3-fluorobenzoyl chloride is the superior choice. Its maximized carbonyl electrophilicity ensures rapid and efficient reactions.
-
For General Purpose & Versatility: 4-fluorobenzoyl chloride represents an excellent balance of high reactivity and stability. It is the most commonly used isomer and a reliable starting point for exploring new synthetic routes.[4][11]
-
For Sterically Demanding Substrates or Ortho-Functionalization: 2-fluorobenzoyl chloride should be considered when steric interactions are a deliberate design element or when the ortho-fluorine is required for subsequent transformations. Be prepared to employ more forcing conditions (higher temperatures, longer reaction times) to overcome potential steric hindrance.
Conclusion
The isomeric fluorobenzoyl chlorides are not interchangeable reagents. A nuanced understanding of how the fluorine atom's position dictates electronic and steric effects is paramount for rational reaction design. The 3-fluoro isomer offers the highest intrinsic electrophilicity, the 4-fluoro isomer provides a robust balance of reactivity for general applications, and the 2-fluoro isomer introduces steric factors that can be either a challenge to overcome or a tool to be exploited. By leveraging the principles and protocols outlined in this guide, researchers can make informed decisions to accelerate their discovery and development programs in the pharmaceutical, agrochemical, and materials science fields.[1][3]
References
- Sparrow Chemical. Fluorobenzyl Chloride Series.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- BenchChem. (2025).
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 986-991. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Chemguide. Friedel-Crafts acylation of benzene. [Link]
-
ResearchGate. The steric and electronic effects of aliphatic fluoroalkyl groups. [Link]
-
PubChem. 2-Fluorobenzoyl chloride. [Link]
-
Chemistry Stack Exchange. Steric Effects in Friedel-Crafts Reactions. [Link]
-
MDPI. Comparative Analysis of Esterification Reaction in Continuous Stirred Tank and Plug-Flow Reactors. [Link]
-
ResearchGate. Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride. [Link]
-
PubChem. 4-Fluorobenzoyl chloride. [Link]
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- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
- 10. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization and Reactivity of 2-Fluoro-4-methoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the choice of acylating agent is a critical decision that dictates reaction efficiency, yield, and the ultimate functionality of the target molecule. 2-Fluoro-4-methoxybenzoyl chloride, a halogenated and methoxy-substituted aromatic acyl chloride, presents a unique combination of electronic and steric properties. This guide provides a comprehensive analysis of its characterization data, a comparison with viable alternatives, and practical insights into its application in acylation reactions.
Characterization of this compound
A thorough understanding of the physicochemical and spectral properties of a reagent is fundamental to its effective use. Below is a summary of the available characterization data for this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 321-24-4 | [1] |
| Molecular Formula | C₈H₆ClFO₂ | [1] |
| Molecular Weight | 188.59 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 40-42 °C | [2] |
Spectral Data
Mass Spectrometry (Predicted): The predicted mass spectrum shows characteristic fragmentation patterns for a benzoyl chloride derivative. The molecular ion peak ([M]⁺) is expected at m/z 188. Key predicted adducts and their mass-to-charge ratios are summarized below.
| Adduct | Predicted m/z |
| [M+H]⁺ | 189.01131 |
| [M+Na]⁺ | 210.99325 |
| [M-H]⁻ | 186.99675 |
| [M]⁺ | 188.00348 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The fluorine and methoxy substituents will influence the chemical shifts and coupling patterns of the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon is expected to have a characteristic downfield chemical shift. The carbon atoms attached to the fluorine and methoxy groups will also show distinct chemical shifts.
-
¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing fluorinated compounds. A single resonance is expected for the fluorine atom on the aromatic ring.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum is predicted to exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching of the acid chloride group, typically in the range of 1750-1800 cm⁻¹. Other significant peaks would include C-O stretching for the methoxy group and C-F stretching.
Comparative Analysis with Alternative Acylating Agents
The selection of an appropriate acylating agent depends on the specific requirements of the reaction, including desired reactivity, substrate compatibility, and cost. Here, we compare this compound with two common alternatives: 4-methoxybenzoyl chloride and 2-fluorobenzoyl chloride.
Physical and Spectral Properties of Alternatives
| Property | 4-Methoxybenzoyl Chloride | 2-Fluorobenzoyl Chloride |
| CAS Number | 100-07-2[3] | 393-52-2[4] |
| Molecular Formula | C₈H₇ClO₂[3] | C₇H₄ClFO[4] |
| Molecular Weight | 170.59 g/mol [3] | 158.56 g/mol [4] |
| Appearance | Amber-colored crystalline solid[5] | Colorless liquid[6] |
| Melting Point | 22 °C[3] | 4 °C[4] |
| Boiling Point | 262-263 °C[3] | 90-92 °C / 15 mmHg[4] |
| ¹H NMR Data | Available[7] | Available[8] |
| ¹³C NMR Data | Available[9] | Available[10][11] |
| IR Data | Available[12] | Available[13][14] |
| MS Data | Available[15][16][17] | Available[6][18][19] |
Reactivity and Performance in Acylation Reactions
The reactivity of benzoyl chlorides in nucleophilic acyl substitution is governed by the electronic and steric effects of the substituents on the aromatic ring.
The workflow for a typical acylation reaction is depicted below:
Caption: General workflow for the acylation of a nucleophile with a benzoyl chloride derivative.
Electronic and Steric Effects on Reactivity
The reactivity of the carbonyl carbon in benzoyl chlorides is enhanced by electron-withdrawing groups and diminished by electron-donating groups.
Caption: Factors influencing the relative reactivity of this compound and its alternatives.
-
2-Fluorobenzoyl Chloride: The electron-withdrawing fluorine atom at the ortho position increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to higher reactivity compared to unsubstituted benzoyl chloride.
-
4-Methoxybenzoyl Chloride: The electron-donating methoxy group at the para position deactivates the carbonyl group towards nucleophilic attack through its resonance effect, making it less reactive than benzoyl chloride.[20]
-
This compound: This molecule presents a more complex scenario. The ortho-fluoro group is electron-withdrawing, activating the ring, while the para-methoxy group is electron-donating, deactivating it. The overall reactivity will be a balance of these opposing electronic effects, as well as the steric hindrance from the ortho-fluoro group. It is expected to be more reactive than 4-methoxybenzoyl chloride but potentially less reactive than 2-fluorobenzoyl chloride.
Experimental Protocols
The following are representative protocols for the acylation of an amine and an alcohol. These can be adapted for use with this compound and its alternatives for comparative studies.
Protocol 1: N-Acylation of Benzylamine
Objective: To synthesize N-benzyl-2-fluoro-4-methoxybenzamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzylamine in anhydrous DCM.
-
Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: O-Acylation of Benzyl Alcohol
Objective: To synthesize benzyl 2-fluoro-4-methoxybenzoate.
Materials:
-
This compound (1.1 eq)
-
Benzyl alcohol (1.0 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzyl alcohol in anhydrous DCM.
-
Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
After completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting ester by column chromatography.
Performance Comparison and Expected Outcomes
When comparing the performance of these acylating agents, several factors should be considered:
-
Reaction Rate: Based on electronic effects, the expected order of reactivity is: 2-Fluorobenzoyl chloride > this compound > 4-Methoxybenzoyl chloride.
-
Yield: While higher reactivity can lead to faster reactions, it may also result in more side products if the substrate is sensitive. The choice of base and reaction conditions is crucial for optimizing yields. For many standard acylations, all three reagents can be expected to give good to excellent yields with appropriate optimization.
-
Substrate Scope: Highly reactive acyl chlorides like 2-fluorobenzoyl chloride might be less suitable for substrates with multiple nucleophilic sites where chemoselectivity is desired. The milder reactivity of 4-methoxybenzoyl chloride could be advantageous in such cases. This compound offers an intermediate reactivity profile.
Comparative Yield Data (Illustrative): While direct comparative studies are not widely published, based on general principles and reported yields for similar reactions, the following trends can be anticipated:
| Nucleophile | Acylating Agent | Expected Yield Range |
| Benzylamine | 2-Fluorobenzoyl chloride | 85-95% |
| This compound | 80-90% | |
| 4-Methoxybenzoyl chloride | 75-85% | |
| Benzyl Alcohol | 2-Fluorobenzoyl chloride | 80-90% |
| This compound | 75-85% | |
| 4-Methoxybenzoyl chloride | 70-80% |
Note: These are estimated yields and actual results will depend on specific reaction conditions.
Conclusion
This compound is a valuable acylating agent with a reactivity profile modulated by the competing electronic effects of its fluoro and methoxy substituents. Its characterization, while not fully documented with experimental spectral data in the public domain, can be reasonably predicted. In comparison to 4-methoxybenzoyl chloride and 2-fluorobenzoyl chloride, it offers an intermediate level of reactivity, which can be advantageous for achieving a balance between reaction rate and selectivity. The choice between these reagents should be guided by the specific electronic and steric requirements of the substrate and the desired reaction outcome. This guide provides the foundational knowledge for researchers to make informed decisions when incorporating these important building blocks into their synthetic strategies.
References
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- 10. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
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- 20. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]
A Prospective Crystallographic Guide to 2-Fluoro-4-methoxybenzoyl Chloride Derivatives: Engineering Crystalline Architectures
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the prospective X-ray crystallographic analysis of 2-Fluoro-4-methoxybenzoyl chloride and its derivatives. In the absence of a published crystal structure for the title compound, this document serves as a predictive comparison, drawing upon established crystallographic data of closely related analogues. We will explore the anticipated structural nuances and intermolecular interactions, offering a robust framework for future experimental investigations in this area.
The strategic placement of fluorine atoms and methoxy groups on aromatic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing molecular conformation, lipophilicity, and metabolic stability. This compound is a valuable building block in the synthesis of novel pharmaceutical agents. Understanding its three-dimensional structure through X-ray crystallography is paramount for rational drug design and the development of new materials.
The Decisive Role of Substituents in Crystal Packing: A Comparative Outlook
The crystal packing of benzoyl chloride derivatives is a delicate interplay of various non-covalent interactions. The introduction of substituents like fluorine and a methoxy group at the 2- and 4-positions, respectively, is expected to significantly influence the resulting supramolecular architecture.
A comparative analysis of related structures provides a foundation for predicting the crystallographic features of this compound. While the crystal structure of the parent benzoyl chloride reveals π-π stacking interactions as a dominant packing motif, the introduction of substituents alters this landscape.
For instance, the crystal structure of 2-fluorobenzoyl chloride is known, and its analysis would provide insights into the role of the ortho-fluoro substituent.[1] This substituent can engage in C–H···F and F···F interactions, which can compete with or complement other packing forces.[2] The electron-withdrawing nature of fluorine also modulates the electrostatic potential of the aromatic ring, influencing π-π stacking geometries.
Similarly, the crystallographic analysis of 4-methoxybenzoyl chloride would illuminate the impact of the para-methoxy group.[3][4][5] This electron-donating group can participate in C–H···O interactions and influence the overall dipole moment of the molecule, thereby affecting the crystal packing.
The combined presence of an ortho-fluoro and a para-methoxy group in this compound is likely to result in a complex interplay of these interactions. The methoxy group may enhance the propensity for hydrogen bonding, while the fluoro group could introduce halogen-halogen and other weak interactions.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| Benzoyl Chloride | Orthorhombic | Pnma | π-π stacking | [6] |
| 2-Fluorobenzoyl Chloride | Orthorhombic | Pna2₁ | C–H···O, C–H···F, π-π stacking | [1][2] |
| 4-Methoxybenzoyl Chloride | Monoclinic | P2₁/c | C–H···O, π-π stacking | CSD Communication |
| 2,4-Dichlorobenzoyl Chloride | Orthorhombic | Pca2₁ | C–H···O, Cl···Cl, π-π stacking | CSD Communication |
This table presents a hypothetical comparison based on known structures of related compounds. The data for 4-Methoxybenzoyl Chloride and 2,4-Dichlorobenzoyl Chloride are representative examples that would be sourced from the Cambridge Structural Database (CSD).
Based on this comparative data, we can anticipate that the crystal structure of this compound will likely exhibit a layered or herringbone packing motif, driven by a combination of C–H···O hydrogen bonds involving the methoxy group, C–H···F interactions, and potentially offset π-π stacking of the aromatic rings. The presence of the ortho-fluoro group may induce a non-planar conformation of the benzoyl chloride moiety.[3]
A Step-by-Step Protocol for Crystallographic Analysis
The successful elucidation of the crystal structure of a this compound derivative hinges on a meticulous experimental workflow.
Crystallization: The Art of Growing Quality Single Crystals
Obtaining diffraction-quality single crystals is the most critical and often challenging step.
-
Solvent Selection: A systematic screening of solvents is essential. Solvents such as ethanol, methanol, ethyl acetate, dichloromethane, and their mixtures are good starting points.[7] The ideal solvent will dissolve the compound to a moderate extent, allowing for slow crystal growth upon supersaturation.
-
Crystallization Techniques:
-
Slow Evaporation: A straightforward method where a solution of the compound is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: This technique involves the slow diffusion of a precipitant vapor into a solution of the compound, gradually inducing crystallization. It is particularly useful for sensitive compounds.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystal formation.
-
X-ray Diffraction Data Collection: Capturing the Diffraction Pattern
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, the diffracted X-rays are recorded by a detector. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.
Structure Solution and Refinement: From Data to a 3D Model
The collected diffraction data is processed to solve and refine the crystal structure.
-
Data Processing: The raw data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined using a full-matrix least-squares method on F². Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualizing the Path to Structure: An Experimental Workflow
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A Comparative Guide to the Electrophilicity of 2-Fluoro-4-methoxybenzoyl Chloride
For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency and outcome of a synthetic pathway. Benzoyl chlorides are among the most common reagents for introducing a benzoyl moiety, yet their reactivity can be dramatically tuned by substituents on the aromatic ring. This guide provides an in-depth assessment of the electrophilicity of 2-Fluoro-4-methoxybenzoyl chloride, a nuanced reagent where competing electronic effects are at play. We will dissect its reactivity profile through theoretical analysis and compare it with common alternatives, supported by established experimental frameworks for quantitative evaluation.
The Dueling Nature of Substituents: Theoretical Underpinnings
The reactivity of a substituted benzoyl chloride in a nucleophilic acyl substitution reaction is fundamentally governed by the electrophilicity of the carbonyl carbon.[1][2][3] The partial positive charge on this carbon determines its susceptibility to attack by a nucleophile. A greater positive charge enhances electrophilicity and accelerates the reaction. This charge is modulated by the electronic effects—inductive and resonance—of the substituents on the phenyl ring.[3][4]
In this compound, we encounter a classic case of competing electronic influences:
-
The 2-Fluoro Group: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) .[5] This effect pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon, increasing its partial positive charge and enhancing electrophilicity. While fluorine also possesses lone pairs capable of a positive resonance effect (+M), this effect is generally weak for halogens and is significantly outweighed by its potent inductive pull, especially from the ortho position.
-
The 4-Methoxy Group: The oxygen atom in the methoxy group is electronegative, exerting an inductive withdrawing effect (-I). However, this is powerfully overshadowed by its electron-donating resonance effect (+M) , where its lone pairs delocalize into the aromatic pi-system.[2][4] This donation of electron density increases the electron density on the carbonyl carbon, reducing its electrophilicity and deactivating the molecule towards nucleophilic attack compared to unsubstituted benzoyl chloride.[4]
The overall electrophilicity of this compound is therefore a result of the balance between the strong, activating inductive effect of the ortho-fluorine and the strong, deactivating resonance effect of the para-methoxy group.
Caption: Interplay of competing electronic effects in this compound.
Performance Benchmarking Against Common Acylating Agents
To contextualize the reactivity of this compound, it is best compared against a spectrum of commercially available alternatives. The reactivity of these compounds can be predicted and rationalized using principles of physical organic chemistry, such as the Hammett equation, which correlates reaction rates with substituent constants.[6]
| Compound | Key Substituent(s) | Dominant Electronic Effect | Predicted Relative Reactivity | Rationale |
| 4-Nitrobenzoyl chloride | 4-NO₂ | Strong -I and -M (Withdrawing) | Highest | The nitro group strongly withdraws electron density, maximizing the carbonyl carbon's electrophilicity. |
| Benzoyl Chloride | None | Unsubstituted (Baseline) | High | The baseline standard for acylation reactivity.[7] |
| This compound | 2-F, 4-OCH₃ | Competing -I (F) and +M (OCH₃) | Moderate | The activating -I effect of fluorine is counteracted by the deactivating +M effect of the methoxy group, resulting in intermediate reactivity. |
| 4-Methoxybenzoyl chloride | 4-OCH₃ | Strong +M (Donating) | Low | The powerful resonance donation from the methoxy group significantly reduces the carbonyl's electrophilicity, slowing the rate of nucleophilic attack.[4][8] |
| 3-Ethylbenzoyl chloride | 3-Et | Weak +I (Donating) | Slightly Lower than Benzoyl Chloride | The ethyl group is a weak electron-donating group by induction, slightly decreasing the electrophilicity of the carbonyl carbon.[3] |
This qualitative ranking suggests that this compound is a moderately reactive acylating agent, likely less reactive than benzoyl chloride but significantly more reactive than 4-methoxybenzoyl chloride. This "tuned" reactivity can be advantageous in syntheses requiring selective acylation in the presence of more sensitive functional groups.
Methodologies for Quantitative Reactivity Assessment
While theoretical analysis provides a strong predictive framework, empirical data is the ultimate arbiter of reactivity. The following protocols describe robust methods for quantifying and comparing the electrophilicity of various benzoyl chlorides.
A. Kinetic Studies via Solvolysis
Solvolysis, the reaction of the acyl chloride with a solvent (e.g., an alcohol), is a classic method for quantifying reactivity.[1][6] By monitoring the reaction under pseudo-first-order conditions (i.e., with a large excess of the solvent/nucleophile), the rate constant can be determined, providing a direct measure of electrophilicity.
Experimental Protocol: UV-Vis Spectrophotometric Kinetic Analysis
-
Solution Preparation: Prepare stock solutions of each benzoyl chloride derivative (e.g., 0.1 M in a dry, non-reactive solvent like acetonitrile). Prepare the reaction solvent (e.g., 80% ethanol in water).
-
Instrumentation Setup: Thermostat a UV-Vis spectrophotometer to a constant temperature (e.g., 25.0 °C) using a circulating water bath. This is critical as reaction rates are highly temperature-dependent.
-
Kinetic Measurement:
-
Pipette the reaction solvent into a quartz cuvette and place it in the spectrophotometer to thermalize.
-
Initiate the reaction by injecting a small, precise aliquot of the benzoyl chloride stock solution into the cuvette and mix rapidly.
-
Immediately begin recording the absorbance at a wavelength where the reactant or product shows a significant change over time.
-
-
Data Analysis: The reaction progress is monitored by the change in absorbance. The pseudo-first-order rate constant (k) is determined by fitting the absorbance vs. time data to a first-order exponential decay or rise function.[6] Comparing the k values for different benzoyl chlorides under identical conditions gives a quantitative measure of their relative reactivity.
Caption: Standard workflow for determining solvolysis rate constants via UV-Vis spectrophotometry.
B. Computational Chemistry Approach
Modern computational methods provide powerful insights into molecular properties that correlate with reactivity.
-
Methodology: Using Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-31G* level of theory), one can model the ground state of the benzoyl chloride derivatives.
-
Key Parameters:
-
LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater willingness to accept electrons from a nucleophile, correlating with higher electrophilicity.
-
Partial Atomic Charge (q): Calculation of the partial charge on the carbonyl carbon. A more positive value of q signifies a more electrophilic center.
-
-
Application: By comparing these calculated parameters across a series of molecules, a theoretical reactivity scale can be constructed to complement and rationalize experimental findings.[9]
Conclusion and Practical Implications
The electrophilicity of this compound is a finely balanced property, moderated by the opposing electronic forces of its substituents. The potent inductive withdrawal of the ortho-fluorine atom enhances reactivity, while the strong resonance donation from the para-methoxy group tempers it.
Key Takeaways for the Synthetic Chemist:
-
Moderate Reactivity: Expect this compound to be a moderately active acylating agent, more reactive than analogs with only electron-donating groups (e.g., 4-methoxybenzoyl chloride) but less reactive than those with strong electron-withdrawing groups (e.g., 4-nitrobenzoyl chloride).
-
Tunable for Selectivity: Its intermediate electrophilicity makes it a potentially valuable reagent for applications requiring chemoselectivity, such as the acylation of a more nucleophilic site in a polyfunctional molecule without affecting less reactive sites.
-
Verification is Key: While theoretical principles provide a strong guide, the ultimate confirmation of reactivity for a specific application should always come from experimental data, ideally through kinetic studies or competitive reactions as outlined above.
By understanding the interplay of electronic effects and employing systematic methods for evaluation, researchers can confidently deploy this compound and its analogs to achieve their desired synthetic outcomes with precision and control.
References
- BenchChem. (2025). Unveiling Substituent Effects: A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides.
- Gokel, G. W., et al. (Year not specified). Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion. Journal of the American Chemical Society.
- BenchChem. (2025). A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-(Trifluoromethyl)benzoyl Chloride and Benzoyl Chloride.
- Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.
- Chem.libretexts.org. (2025). Non-linear Hammett plots.
- SAVL. (Date not specified). The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists.
- Scribd. (Date not specified). The Hammett Plot For Hydrolysis of The Acid Chlorides of Benzoic Acids2.
- BenchChem. (2025). A Comparative Analysis of Reactivity: 3-Ethylbenzoyl Chloride vs. Benzoyl Chloride.
- ResearchGate. (Date not specified). Preferred conformations of benzoyl chloride (planar) and....
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- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reaction Kinetics of 2-Fluoro-4-methoxybenzoyl Chloride
For researchers, scientists, and professionals in drug development, a deep understanding of the reactivity of acylating agents is paramount for the rational design of synthetic routes and the optimization of reaction conditions. This guide provides an in-depth technical comparison of the kinetic profile of 2-Fluoro-4-methoxybenzoyl chloride and its structural analogs. While direct, publicly available kinetic data for this compound is limited, this guide leverages established principles of physical organic chemistry and comparative data from related benzoyl chlorides to provide a robust framework for predicting its reactivity.
Introduction to this compound: A Molecule of Interest
This compound is a substituted aromatic acyl chloride featuring a fluorine atom ortho to the carbonyl group and a methoxy group in the para position. These substituents create a unique electronic and steric environment that significantly influences its reactivity in nucleophilic acyl substitution reactions, the primary pathway for its transformations. This compound serves as a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. A comprehensive understanding of its kinetic behavior is crucial for its effective utilization.
The Dueling Influences of Electronic and Steric Effects on Reactivity
The reactivity of a substituted benzoyl chloride is a delicate balance between electronic effects, which alter the electrophilicity of the carbonyl carbon, and steric effects, which hinder the approach of a nucleophile.
-
Electronic Effects : The methoxy group (-OCH₃) at the para-position is an electron-donating group through resonance, which tends to decrease the electrophilicity of the carbonyl carbon and thus slow down the reaction rate. Conversely, the fluorine atom at the ortho-position is strongly electron-withdrawing by induction, which increases the electrophilicity of the carbonyl carbon and should accelerate the reaction.
-
Steric Effects : The ortho-fluoro group, despite its small atomic radius, introduces significant steric hindrance around the reaction center. This steric bulk is expected to impede the approach of nucleophiles to the carbonyl carbon, thereby decreasing the reaction rate.[1]
It is the interplay of these opposing factors that determines the overall reactivity of this compound. Based on studies of similarly substituted benzoyl chlorides, it is predicted that the steric hindrance from the ortho-fluoro group will be a dominant factor, leading to a slower reaction rate compared to its non-ortho-substituted counterparts.[1]
Comparative Kinetic Analysis with Alternative Benzoyl Chlorides
To contextualize the expected reactivity of this compound, it is instructive to compare it with other substituted benzoyl chlorides for which kinetic data are available. The following table summarizes pseudo-first-order rate constants for the alcoholysis of selected benzoyl chlorides.
| Acyl Chloride | Substituents | Relative Rate Constant (k) vs. Benzoyl Chloride | Reference |
| Benzoyl Chloride | H | 1.00 | [1] |
| m-Methoxybenzoyl chloride | m-OCH₃ | 1.06 | [1] |
| p-Bromobenzoyl chloride | p-Br | 1.84 | [1] |
| p-Iodobenzoyl chloride | p-I | 1.92 | [1] |
| m-Iodobenzoyl chloride | m-I | 3.25 | [1] |
| 4-Chloro-2-fluorobenzoyl chloride | 4-Cl, 2-F | Predicted < 1 | [1] |
| This compound | 2-F, 4-OCH₃ | Predicted < 1 | (Inferred) |
Data for substituted benzoyl chlorides from a study on their alcoholysis with n-propanol.[1]
The data clearly show that electron-withdrawing groups generally increase the rate of reaction, as seen with the halogenated benzoyl chlorides. However, the predicted slower rate for 4-Chloro-2-fluorobenzoyl chloride highlights the significant impact of ortho-substitution and steric hindrance.[1] Given the presence of the ortho-fluoro group in this compound, a similarly attenuated reactivity is anticipated.
Mechanistic Considerations: Nucleophilic Acyl Substitution
The reactions of this compound with nucleophiles (e.g., alcohols, amines) proceed via a nucleophilic acyl substitution mechanism. This can occur through a concerted (SN2-like) or a stepwise (addition-elimination) pathway involving a tetrahedral intermediate.
Caption: General mechanism of nucleophilic acyl substitution for acyl halides.
The stability of the tetrahedral intermediate and the facility of the chloride leaving group's departure are key factors influencing the reaction rate. The substituents on the benzene ring can affect both of these aspects.
Experimental Protocols for Kinetic Studies
For researchers wishing to quantify the reactivity of this compound, the following experimental protocols provide a robust starting point.
Conductometric Method for Alcoholysis
This method is well-suited for tracking reactions that produce ionic products, such as the HCl generated during the alcoholysis of an acyl chloride.
Objective: To determine the pseudo-first-order rate constant for the reaction of this compound with an alcohol.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol, methanol)
-
Conductivity meter and probe
-
Constant temperature bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a dilute solution of this compound in the chosen anhydrous alcohol at a known concentration (e.g., 0.01 M).
-
Equilibrate the reactant solution and the conductivity probe in a constant temperature bath set to the desired reaction temperature (e.g., 25 °C).
-
Initiate the reaction by adding a known volume of the acyl chloride solution to the alcohol.
-
Immediately begin recording the conductivity of the solution at regular time intervals.
-
Continue recording until the conductivity reaches a stable value, indicating the completion of the reaction.
-
The pseudo-first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductance at time t and G∞ is the final conductance. The slope of this line will be -k.
Caption: A typical experimental workflow for determining reaction kinetics.
Spectroscopic Method (UV-Vis or NMR)
For reactions where there is a distinct change in the UV-Vis spectrum or NMR chemical shifts of the reactants or products, these techniques can be employed to monitor the reaction progress.
Objective: To determine the reaction rate by monitoring the change in absorbance or signal intensity over time.
Procedure:
-
Identify a wavelength (for UV-Vis) or a specific proton signal (for NMR) that is unique to either the reactant or the product and does not overlap with other species.
-
Prepare the reaction mixture in a suitable solvent and quickly transfer it to a cuvette (for UV-Vis) or an NMR tube.
-
Place the sample in the spectrophotometer or NMR spectrometer, which has been pre-equilibrated at the desired temperature.
-
Record spectra at regular time intervals.
-
The concentration of the monitored species at each time point can be calculated using the Beer-Lambert law (for UV-Vis) or by integrating the peak area (for NMR).
-
The rate constant can then be determined by plotting the natural logarithm of the reactant concentration versus time for a first-order reaction, or by using the appropriate integrated rate law for the determined reaction order.
Conclusion and Future Outlook
While direct kinetic data for this compound remains to be extensively published, a comparative analysis based on the principles of physical organic chemistry and data from analogous compounds provides valuable insights into its expected reactivity. The presence of an ortho-fluoro and a para-methoxy group creates a nuanced reactivity profile where steric hindrance likely plays a dominant role, leading to a more moderate reactivity compared to unhindered, electronically activated benzoyl chlorides.
The experimental protocols detailed in this guide offer a clear path for researchers to conduct their own kinetic studies, thereby contributing to a more comprehensive understanding of this important synthetic building block. Such studies are essential for the rational design of synthetic processes in the pharmaceutical and chemical industries.
References
-
Kevill, D. N., & Park, K.-H. (2006). Correlation of the Rates of Solvolysis of 3,4,5-trimethoxy- and 2,4,6-trichlorobenzoyl chlorides. Journal of Chemical Research, 2006(11), 647-653. [Link]
-
Bentley, T. W., & Jones, R. O. (1993). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357. [Link]
-
Chemguide. The Friedel-Crafts Acylation of Benzene. [Link]
Sources
A Senior Application Scientist's Guide to the Theoretical Analysis of 2-Fluoro-4-methoxybenzoyl Chloride and Its Isomeric Alternatives
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Positional Isomerism in Drug Discovery
In the realm of medicinal chemistry, the precise placement of functional groups on an aromatic scaffold can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties. 2-Fluoro-4-methoxybenzoyl chloride is a versatile building block in the synthesis of pharmaceuticals, valued for the electronic and steric characteristics imparted by its fluoro and methoxy substituents. The reactivity of the benzoyl chloride moiety makes it a key intermediate for creating a diverse range of amide and ester derivatives.[1][2] However, the specific substitution pattern—the ortho-fluoro and para-methoxy arrangement—is just one of several possibilities. Understanding how this specific arrangement influences molecular properties compared to its isomers, such as 3-fluoro-4-methoxybenzoyl chloride, is crucial for rational drug design.
This guide provides a comprehensive framework for the theoretical and computational analysis of this compound. We will explore how modern computational chemistry techniques can elucidate its structural, spectroscopic, and electronic properties. Furthermore, we will establish a comparative analysis with key alternatives, including its isomer, 3-fluoro-4-methoxybenzoyl chloride, and its constituent parent molecules, 2-fluorobenzoyl chloride and 4-methoxybenzoyl chloride. This comparative approach allows for a systematic dissection of the electronic effects of each substituent and their interplay.
Pillar 1: The 'Why' and 'How' of Theoretical Calculations
Before delving into a direct comparison, it is essential to establish the theoretical foundation for our analysis. Density Functional Theory (DFT) has emerged as a powerful and cost-effective method for predicting the properties of organic molecules with a high degree of accuracy. The choice of functional and basis set is critical for obtaining reliable results that correlate well with experimental data.
For molecules of this nature, the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), offers a robust starting point. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on oxygen and halogen atoms, while the polarization functions (d,p) account for the non-uniform distribution of electron density in bonds.
The primary objectives of our theoretical calculations are to determine:
-
Optimized Molecular Geometry: To understand the three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
-
Spectroscopic Signatures (IR, 1H NMR, 13C NMR): To predict the vibrational frequencies and chemical shifts, which can be directly compared with experimental spectra for validation.
-
Electronic Properties (HOMO-LUMO, Molecular Electrostatic Potential): To gain insights into the molecule's reactivity, stability, and potential sites for nucleophilic or electrophilic attack.
Experimental Protocol: A Self-Validating Computational Workflow
The following protocol outlines the steps to perform a comprehensive theoretical analysis of this compound and its alternatives. This workflow is designed to be self-validating by comparing calculated data with available experimental values for related compounds.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
Methodology:
-
Structure Input: Build the 3D structures of this compound, 3-fluoro-4-methoxybenzoyl chloride, 2-fluorobenzoyl chloride, and 4-methoxybenzoyl chloride.
-
Geometry Optimization: Perform a full geometry optimization for each molecule using the B3LYP functional and the 6-311++G(d,p) basis set. This will yield the lowest energy conformation of each molecule.
-
Frequency Analysis: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be scaled by an appropriate factor (typically ~0.96-0.98 for B3LYP) to facilitate comparison with experimental IR spectra.
-
NMR Chemical Shift Calculation: Using the optimized geometries, calculate the 1H and 13C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level. Chemical shifts should be referenced against a calculated tetramethylsilane (TMS) standard at the same level of theory.
-
Electronic Property Analysis: From the output of the calculations, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Generate the Molecular Electrostatic Potential (MEP) map to visualize electron-rich and electron-poor regions.
Diagram of the Computational Workflow:
Caption: Computational workflow for theoretical analysis.
Comparative Analysis: this compound vs. Alternatives
This section presents a comparative analysis based on the expected outcomes of the theoretical calculations outlined above, supported by available experimental data for the related compounds.
Molecular Geometry
The introduction of substituents on the benzene ring is expected to cause minor distortions from a perfect planar geometry. The C-Cl bond length of the acyl chloride group is a key parameter related to its reactivity. We can anticipate that the electron-donating methoxy group will slightly increase the double bond character of the C-O bond and slightly decrease the electrophilicity of the carbonyl carbon, potentially leading to a longer C-Cl bond compared to unsubstituted benzoyl chloride. The ortho-fluoro substituent in this compound may induce some out-of-plane distortion of the acyl chloride group due to steric hindrance.
| Compound | Key Predicted Geometrical Parameters |
| This compound | C-Cl bond length, C=O bond length, Dihedral angle (Ring-C=O) |
| 3-Fluoro-4-methoxybenzoyl chloride | C-Cl bond length, C=O bond length, Dihedral angle (Ring-C=O) |
| 2-Fluorobenzoyl chloride | C-Cl bond length, C=O bond length, Dihedral angle (Ring-C=O) |
| 4-Methoxybenzoyl chloride | C-Cl bond length, C=O bond length, Dihedral angle (Ring-C=O) |
Vibrational Spectroscopy (IR)
The most prominent feature in the IR spectrum of benzoyl chlorides is the C=O stretching frequency, which is sensitive to electronic effects. For unsubstituted benzoyl chloride, this band appears around 1773 cm-1.[3]
-
4-Methoxybenzoyl chloride: The electron-donating methoxy group at the para position is expected to lower the C=O stretching frequency due to resonance effects that decrease the double bond character of the carbonyl group. Experimental data for 4-methoxybenzoyl chloride shows a C=O stretch around 1765 cm-1.
-
2-Fluorobenzoyl chloride: The electron-withdrawing fluorine atom at the ortho position is expected to increase the C=O stretching frequency. Experimental spectra for 2-fluorobenzoyl chloride show a strong band around 1780 cm-1.[4][5]
-
This compound: The competing effects of the ortho-fluoro (electron-withdrawing) and para-methoxy (electron-donating) groups will determine the final C=O stretching frequency. It is hypothesized that the calculated frequency will fall between that of 2-fluorobenzoyl chloride and 4-methoxybenzoyl chloride.
-
3-Fluoro-4-methoxybenzoyl chloride: With the fluoro group at the meta position, its electron-withdrawing inductive effect will be more pronounced than any resonance effect, likely leading to a C=O frequency higher than that of 4-methoxybenzoyl chloride.
| Compound | Predicted C=O Stretch (cm-1) | Experimental C=O Stretch (cm-1) |
| This compound | To be calculated | Not available |
| 3-Fluoro-4-methoxybenzoyl chloride | To be calculated | Data likely in synthesis literature[6] |
| 2-Fluorobenzoyl chloride | To be calculated | ~1780[4][5] |
| 4-Methoxybenzoyl chloride | To be calculated | ~1765 |
NMR Spectroscopy
The calculated 1H and 13C NMR chemical shifts provide a detailed picture of the electronic environment of each nucleus.
-
1H NMR: The aromatic protons of this compound are expected to show complex splitting patterns due to 1H-1H and 1H-19F couplings. The methoxy protons should appear as a singlet around 3.8-4.0 ppm.
-
13C NMR: The carbonyl carbon is a key indicator of reactivity. In 4-methoxybenzoyl chloride, the electron-donating methoxy group is expected to shield the carbonyl carbon, resulting in a lower chemical shift compared to benzoyl chloride. Conversely, the electron-withdrawing fluorine in 2-fluorobenzoyl chloride should deshield the carbonyl carbon, leading to a higher chemical shift. The chemical shift of the carbonyl carbon in this compound will reflect the balance of these opposing electronic effects.
| Compound | Predicted 13C Shift of C=O (ppm) | Experimental 13C Shift of C=O (ppm) |
| This compound | To be calculated | Not available |
| 3-Fluoro-4-methoxybenzoyl chloride | To be calculated | Data likely in synthesis literature[6] |
| 2-Fluorobenzoyl chloride | To be calculated | ~163.5 |
| 4-Methoxybenzoyl chloride | To be calculated | ~168.5 |
Electronic Properties: HOMO-LUMO Analysis and Reactivity
The energies of the HOMO and LUMO and the resulting energy gap are fundamental indicators of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
-
LUMO: For benzoyl chlorides, the LUMO is typically centered on the acyl chloride group, specifically having significant contribution from the C=O π* antibonding orbital. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The electron-withdrawing fluorine atom in 2-fluorobenzoyl chloride is expected to lower the LUMO energy, enhancing its reactivity. The electron-donating methoxy group in 4-methoxybenzoyl chloride should raise the LUMO energy, slightly deactivating it towards nucleophiles.
-
HOMO: The HOMO is generally located on the aromatic ring and the oxygen atom of the methoxy group.
-
HOMO-LUMO Gap: The interplay of the substituents in this compound and its 3-fluoro isomer will modulate their HOMO-LUMO gaps. A comparative analysis of these gaps will provide a theoretical basis for ranking their relative reactivities.
Diagram of HOMO-LUMO Energy Levels:
Caption: Comparative HOMO-LUMO energy gaps.
Conclusion
This guide has outlined a comprehensive theoretical framework for the analysis of this compound and its comparison with relevant alternatives. By employing DFT calculations, researchers can gain valuable insights into the structural, spectroscopic, and electronic properties of this important synthetic intermediate. The proposed workflow, which emphasizes validation against available experimental data for related compounds, ensures the scientific integrity of the theoretical predictions. This comparative approach not only illuminates the specific properties of this compound but also provides a deeper understanding of the interplay between substituent effects in this class of molecules, thereby aiding in the rational design of new chemical entities.
References
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PubChem. (n.d.). 2-Fluorobenzoyl chloride. Retrieved from [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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SpectraBase. (n.d.). 2-Fluorobenzoyl chloride. Retrieved from [Link]
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ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds. Retrieved from [Link]
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Supporting Information for Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (n.d.). Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Methoxybenzoyl chloride. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Methoxybenzoyl chloride. Retrieved from [Link]
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Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
ResearchGate. (2014). ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Fluorobenzoyl chloride. Retrieved from [Link]
-
LookChem. (n.d.). 3-Fluoro-4-methoxybenzoyl chloride. Retrieved from [Link]
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NIST. (n.d.). Benzoyl chloride, 2-fluoro-. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxybenzoyl chloride. Retrieved from [Link]
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NIST. (n.d.). Benzoyl chloride. Retrieved from [Link]
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comparing synthetic routes to fluorinated benzoyl chlorides
An In-Depth Technical Guide to the Synthesis of Fluorinated Benzoyl Chlorides: A Comparative Analysis
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for enhancing metabolic stability, bioavailability, and binding affinity.[1] Fluorinated benzoyl chlorides are pivotal building blocks in this endeavor, serving as versatile intermediates for the synthesis of a wide array of complex, high-value compounds.[1] Their utility stems from the unique electronic properties conferred by the fluorine substituent, combined with the inherent reactivity of the acyl chloride functional group.
This guide offers a comparative analysis of the most prevalent and industrially relevant synthetic routes to fluorinated benzoyl chlorides. Moving beyond a mere recitation of protocols, we delve into the mechanistic underpinnings, operational considerations, and comparative metrics of each pathway. This analysis is designed to equip researchers, chemists, and process development professionals with the critical insights needed to select and optimize the most suitable synthetic strategy for their specific objectives.
Comparative Overview of Synthetic Strategies
The selection of a synthetic route is a multifactorial decision, balancing starting material availability, scalability, cost, safety, and desired purity. We will explore three primary, contrasting methodologies for synthesizing fluorinated benzoyl chlorides.
Caption: High-level comparison of three primary synthetic workflows.
Route 1: Direct Chlorination of Fluorobenzoic Acids
This is arguably the most straightforward and common laboratory-scale method, predicated on the availability of the corresponding fluorinated benzoic acid. The transformation is a classic conversion of a carboxylic acid to an acyl chloride.
Mechanism and Scientific Rationale
The conversion relies on a nucleophilic acyl substitution mechanism. Thionyl chloride (SOCl₂) is a preferred reagent due to its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The reaction proceeds via the formation of a highly reactive chlorosulfite intermediate, which subsequently undergoes intramolecular nucleophilic attack by the chloride ion.
Caption: Mechanism of benzoic acid chlorination using thionyl chloride.
Advantages & Disadvantages
-
Advantages : High yields, simple procedure, clean reaction with volatile byproducts, and broad substrate scope provided the starting acid is available.
-
Disadvantages : Dependent on the commercial availability and cost of the starting fluorinated benzoic acid. Thionyl chloride is corrosive and moisture-sensitive. For large-scale production, handling SO₂ and HCl requires specialized equipment.
Quantitative Data Comparison
| Starting Material | Chlorinating Agent | Conditions | Yield (%) | Purity (%) | Reference |
| 2-Fluorobenzoic Acid | Thionyl Chloride | Reflux in Benzene, 4h | Not specified, typically high | High | [2] |
| 4-Fluorobenzoic Acid | Triphosgene | 1,2-Dichloroethane, Catalyst | >99% | 99.9% | [3] |
| Benzoic Acid | Sulfur Tetrafluoride | N/A (forms Benzoyl Fluoride) | High | High | [4] |
Experimental Protocol: Synthesis of 2-Fluorobenzoyl Chloride[2]
-
Reagent Setup : In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 2-fluorobenzoic acid (14.0 g, 0.1 mole).
-
Solvent and Reagent Addition : Add benzene (70 ml) as a solvent, followed by the slow addition of thionyl chloride (30 ml, excess).
-
Reaction : Heat the mixture to reflux and maintain for four hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Workup and Purification : After cooling the mixture to room temperature, remove the excess thionyl chloride and benzene under reduced pressure using a rotary evaporator. The resulting liquid is the desired product, 2-fluorobenzoyl chloride.
Route 2: Side-Chain Chlorination and Hydrolysis of Fluorotoluenes
This pathway is often favored in industrial settings as it starts from more fundamental and often cheaper raw materials like fluorotoluenes. The process involves two key stages: free-radical chlorination of the methyl group, followed by controlled hydrolysis of the resulting trichloromethyl group.
Mechanism and Scientific Rationale
Step 1: Free-Radical Chlorination. This step proceeds via a classic free-radical chain reaction initiated by UV light or a radical initiator (e.g., AIBN). The reaction is selective for the benzylic position due to the resonance stabilization of the intermediate benzyl radical. The reaction is allowed to proceed until three chlorine atoms have been substituted.
Step 2: Controlled Hydrolysis. The fluorobenzotrichloride intermediate is then carefully hydrolyzed. The presence of a Lewis acid catalyst (e.g., FeCl₃, ZnCl₂) facilitates the departure of chloride ions and attack by water, ultimately forming the acyl chloride. Over-hydrolysis would lead to the undesirable formation of the carboxylic acid.
Caption: Key stages in the synthesis from fluorotoluene.
Advantages & Disadvantages
-
Advantages : Utilizes inexpensive and readily available starting materials. Highly scalable and suitable for industrial production.
-
Disadvantages : Requires handling of chlorine gas and UV reactors. The hydrolysis step must be carefully controlled to avoid byproduct formation. The multi-step nature can lead to lower overall yields compared to Route 1.
Quantitative Data Comparison
| Starting Material | Key Steps | Conditions | Yield (%) | Purity (%) | Reference |
| 4-Fluorotoluene | 1. Chlorination (UV) 2. Hydrolysis (FeCl₃/ZnCl₂) | 1. 70-85 °C 2. 130 °C | 99.3% | 99.5% | [5] |
| 2-Fluorotoluene | 1. Chlorination (AIBN) 2. Hydrolysis (ZnCl₂) | 1. 90-100 °C 2. 125-130 °C | 98.0% | 99.5% | [6] |
| 2,4-Dichlorofluorobenzene | 1. Friedel-Crafts with CCl₄ 2. Hydrolysis | 1. Solid superacid catalyst | Not specified | Not specified | [7] |
Experimental Protocol: Synthesis of 4-Fluorobenzoyl Chloride[5]
-
Chlorination : In a reactor equipped with a UV lamp, p-fluorotoluene is reacted with chlorine gas at 70-85 °C until GC analysis confirms the complete conversion to 4-fluorobenzotrichloride.
-
Hydrolysis Setup : The crude 4-fluorobenzotrichloride (1 mol) is transferred to a separate reactor.
-
Catalyst and Water Addition : A composite catalyst of ferric trichloride and zinc chloride (1:1 ratio, 6.4g) is added. Water (1.7 mL, 0.09 mol) is dripped in while heating to 130 °C.
-
Reaction Monitoring : The reaction is monitored by GC to ensure the content of the starting trichloride is reduced to <0.03%. Additional water may be added if needed.
-
Purification : The final product is purified by vacuum distillation (2kPa, collecting fractions around 120 °C) to yield 4-fluorobenzoyl chloride.
Route 3: Balz-Schiemann Reaction of Aminobenzoic Acids
This route is particularly valuable when the fluorinated aromatic is not easily accessible, but the corresponding amino-substituted aromatic is. The core of this synthesis is the Balz-Schiemann reaction, which converts an arylamine to an aryl fluoride via a diazonium tetrafluoroborate salt.[8]
Mechanism and Scientific Rationale
Step 1: Diazotization. The aromatic amine is treated with a nitrite source (e.g., NaNO₂) in the presence of a strong non-nucleophilic acid, typically tetrafluoroboric acid (HBF₄), at low temperatures to form the arenediazonium tetrafluoroborate salt. This salt is often insoluble and can be isolated.
Step 2: Fluorodediazoniation. The isolated diazonium salt is gently heated. It decomposes, releasing nitrogen gas and forming an aryl cation, which is then trapped by the fluoride from the BF₄⁻ counter-ion to yield the aryl fluoride.
Step 3: Chlorination. The resulting fluorobenzoic acid is then converted to the fluorobenzoyl chloride using standard methods as described in Route 1.
Caption: Workflow for the Balz-Schiemann and subsequent chlorination.
Advantages & Disadvantages
-
Advantages : Provides access to fluorinated aromatics from readily available amino compounds.[9] The reaction is generally clean and reliable.
-
Disadvantages : This is a multi-step synthesis with a lower overall yield. Diazonium salts can be explosive when dry and must be handled with care. The use of HBF₄ adds to the cost.
Quantitative Data for Fluorodediazoniation
| Substrate | Conditions | Yield (%) of Aryl Fluoride | Reference |
| 4-Aminobenzoic acid | Diazotization, thermal decomposition | Good conversions reported | [9][10] |
| 3-Acetamidoaniline | Diazotization in HF, 50-60 °C | 54% | [8] |
| 1-Naphthylamine | Diazotization in HF | 82% | [8] |
Experimental Protocol: Conceptual Synthesis via Balz-Schiemann
-
Diazotization : Dissolve or suspend the aminobenzoic acid in aqueous tetrafluoroboric acid and cool the mixture to 0-5 °C in an ice bath.[8]
-
Salt Formation : Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for an additional hour. The arenediazonium tetrafluoroborate salt will often precipitate.
-
Isolation : Collect the precipitated salt by filtration and wash it with cold water, followed by a cold polar solvent like ethanol, and finally ether. Dry the salt carefully under vacuum at room temperature. Caution : Do not use excessive heat as diazonium salts are thermally unstable.
-
Decomposition : Gently heat the dry diazonium salt in an appropriate flask until nitrogen evolution begins and then subsides. The decomposition temperature is substrate-dependent.[8]
-
Purification : The crude fluorobenzoic acid can be purified by distillation or recrystallization.
-
Chlorination : Convert the purified fluorobenzoic acid to the target fluorobenzoyl chloride as described in the protocol for Route 1.
Conclusion
The synthesis of fluorinated benzoyl chlorides can be approached through several distinct strategies, each with its own set of advantages and challenges.
-
Direct Chlorination of Fluorobenzoic Acids (Route 1) is the method of choice for laboratory and small-scale synthesis due to its simplicity and high efficiency, provided the starting acid is accessible.
-
Side-Chain Chlorination/Hydrolysis of Fluorotoluenes (Route 2) represents a robust and cost-effective industrial method, leveraging inexpensive bulk starting materials for large-scale production.
-
The Balz-Schiemann approach (Route 3) offers strategic value when the synthetic path must begin from an amino-substituted aromatic, providing a reliable, albeit longer, route to the desired fluorinated intermediate.
The optimal choice depends on a thorough evaluation of project-specific requirements, including scale, cost, available starting materials, and safety infrastructure. This guide provides the foundational data and mechanistic understanding to make an informed and strategic decision.
References
-
Haveman, L. Y. F., Broersen, C. A. J., Vugts, D. J., & Windhorst, A. D. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications, 61(98), 19505-19508. [Link]
-
PrepChem. (n.d.). Synthesis of 2-fluorobenzoyl chloride. Retrieved from [Link]
- Google Patents. (2015). CN104592013A - Method for synthesizing p-fluorobenzoyl chloride.
- Google Patents. (2017). CN105693821A - A kind of preparation method for the fluorobenzoyl chloride of 2,4 dichloro 5.
- Google Patents. (2014). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
- Google Patents. (2016). CN106008197A - Preparation method for o-fluorobenzoyl chloride.
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-103. [Link]
- Houben-Weyl. (n.d.).
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Fluorinated Benzoyl Chlorides: Essential Building Blocks for Pharmaceutical & Agrochemical Innovation. [Link]
-
Olah, G. A., & Welch, J. T. (2025). Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]
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A Comparative Guide to the Applications of 2-Fluoro-4-methoxybenzoyl Chloride in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, the selection of appropriate building blocks is paramount to the successful and efficient development of novel molecules. Among the vast array of available reagents, substituted benzoyl chlorides serve as critical precursors for the introduction of benzoyl moieties. This guide provides an in-depth technical review of 2-Fluoro-4-methoxybenzoyl chloride, a versatile reagent, and offers a comparative analysis of its performance against its non-fluorinated counterpart and other alternatives, supported by experimental insights.
Introduction: The Strategic Importance of Fluorinated Benzoyl Chlorides
This compound is a valuable intermediate in organic synthesis, prized for its unique combination of a reactive acyl chloride group with the electronic effects of fluorine and a methoxy group on the aromatic ring.[1][2] The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The electron-withdrawing nature of the fluorine atom in this compound increases the electrophilicity of the carbonyl carbon, often leading to enhanced reactivity compared to its non-fluorinated analog, 4-methoxybenzoyl chloride.
Comparative Performance in Acylation Reactions
The primary application of this compound is in acylation reactions, particularly for the formation of amides and esters. These reactions are fundamental in the synthesis of a wide range of pharmaceuticals and agrochemicals.
Acylation of Amines: A Head-to-Head Comparison
Electron-withdrawing substituents, such as fluorine, are known to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine. This generally translates to faster reaction rates and potentially higher yields, especially with less nucleophilic amines.
Table 1: Illustrative Yield Comparison for the Synthesis of N-Aryl Benzamides
| Benzoyl Chloride Derivative | Amine Substrate | Typical Yield (%) | Reference |
| 4-Fluorobenzoyl chloride | Aniline Derivatives | 70-80 | [3] |
| 4-Methoxybenzoyl chloride | Various Amines | Good to Excellent | [4][5] |
| 2-Fluorobenzoyl chloride | 4-Methoxyaniline | Not explicitly stated, but successful synthesis reported | [6] |
Note: This table is a qualitative comparison based on available literature for structurally related compounds. Direct comparative studies under identical conditions are needed for a quantitative assessment.
Friedel-Crafts Acylation
In Friedel-Crafts acylation reactions, the enhanced electrophilicity of this compound can be advantageous, potentially requiring milder Lewis acid catalysts or lower reaction temperatures compared to less reactive acyl chlorides. However, the directing effects of the fluorine and methoxy substituents must be considered, as they will influence the regioselectivity of the acylation on the aromatic substrate.
Applications in the Synthesis of Bioactive Molecules
The true value of a synthetic building block is demonstrated in its successful application in the creation of high-value molecules. This compound and its isomers are key intermediates in the synthesis of various pharmaceuticals and agrochemicals.[1][2]
Kinase Inhibitors in Oncology
The development of small molecule kinase inhibitors is a major focus in cancer therapy. The 2-fluoro-4-methoxybenzoyl moiety can be found in the core structures of some kinase inhibitors, where it can contribute to the binding affinity and overall pharmacological profile of the molecule. While a specific, marketed kinase inhibitor directly utilizing this compound was not identified in the surveyed literature, the synthesis of various kinase inhibitor scaffolds often involves the acylation of heterocyclic amines, a reaction for which this reagent is well-suited. For instance, the synthesis of various triazole-based kinase inhibitors involves the formation of amide bonds with substituted benzoyl chlorides.[7]
Agrochemicals
Fluorinated compounds play a crucial role in modern agrochemicals, often enhancing their efficacy and metabolic stability.[8] 3-Fluoro-4-methoxybenzyl chloride, a closely related compound, is used in the formulation of pesticides and herbicides.[2] This suggests a potential role for this compound in the synthesis of next-generation crop protection agents.
Experimental Protocols
Providing reliable and reproducible experimental procedures is crucial for researchers. Below are representative protocols for the synthesis of a key intermediate and a subsequent acylation reaction.
Scalable Synthesis of 3-Fluoro-4-methoxybenzoyl Chloride
A scalable synthesis for the isomeric 3-Fluoro-4-methoxybenzoyl chloride has been reported, which can be adapted for the 2-fluoro isomer.[9] The synthesis involves a Lewis acid-catalyzed Fries rearrangement of 2-fluorophenyl acetate, followed by conversion of the resulting hydroxyphenone to the corresponding benzoyl chloride.
Diagram 1: Synthetic Pathway for 3-Fluoro-4-methoxybenzoyl chloride
Caption: A representative synthetic route to a fluorinated methoxybenzoyl chloride.[9]
General Protocol for the Synthesis of N-(Aryl)-2-fluoro-4-methoxybenzamide
This protocol describes a general method for the acylation of an aniline derivative with this compound.
Diagram 2: Experimental Workflow for Amide Synthesis
Caption: A generalized workflow for the synthesis of N-aryl benzamides.
Step-by-Step Methodology:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, dissolve the aniline derivative (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous solvent like dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired N-(aryl)-2-fluoro-4-methoxybenzamide.
A similar procedure has been reported for the synthesis of 2-Fluoro-N-(4-methoxyphenyl)benzamide.[6]
Alternatives to this compound
While this compound is a valuable reagent, other acylating agents can be considered depending on the specific synthetic requirements.
-
4-Methoxybenzoyl chloride: The non-fluorinated analog is a suitable alternative when the enhanced reactivity or the specific electronic properties imparted by the fluorine atom are not required. It is generally less expensive and may be preferred for cost-sensitive applications.[4][10][11]
-
Other Substituted Benzoyl Chlorides: A wide range of substituted benzoyl chlorides are commercially available, allowing for the fine-tuning of electronic and steric properties to optimize a given reaction.
-
Carboxylic Acid Coupling Reagents: In cases where the acyl chloride is too reactive or unstable, direct amide or ester formation from the corresponding carboxylic acid (2-Fluoro-4-methoxybenzoic acid) using coupling reagents (e.g., HATU, HOBt, EDC) offers a milder alternative.[12]
Conclusion and Future Outlook
This compound is a potent and versatile building block for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its enhanced reactivity due to the presence of the fluorine atom can offer advantages in terms of reaction times and yields, especially with challenging substrates. While direct, quantitative comparative data with its non-fluorinated counterpart is somewhat limited in the public domain, the fundamental principles of organic chemistry strongly suggest its superior performance in many acylation reactions.
Future research in this area would benefit from detailed kinetic studies to quantify the reactivity differences between fluorinated and non-fluorinated benzoyl chlorides. Furthermore, the continued exploration of this compound in the synthesis of novel bioactive molecules will undoubtedly solidify its position as a valuable tool in the synthetic chemist's arsenal.
References
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Introduction: The Analytical Challenge of Aureofacin
As a Senior Application Scientist, it is my pleasure to present this comprehensive guide on the validation of analytical methods for "Aureofacin," a novel investigational drug. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of two prominent analytical techniques for the quantification of a critical process-related impurity.
Aureofacin is a promising new chemical entity in late-stage preclinical development. Its synthesis, however, carries the risk of forming a potential genotoxic impurity (PGI), 4-Chloro-Aureofacin ("Chloro-Aureofacin"). Regulatory bodies mandate stringent control and quantification of such impurities. Therefore, a highly sensitive, specific, and reliable analytical method is paramount for ensuring patient safety and product quality. This guide will compare two analytical approaches for the validation of a quantitative method for Chloro-Aureofacin in the Aureofacin drug substance: the traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the modern Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).
The objective is not merely to present two valid methods but to dissect the causality behind the experimental choices and to provide a framework for selecting the most appropriate technique based on the analytical target profile (ATP).
Comparative Validation: HPLC-UV vs. UPLC-MS for Chloro-Aureofacin
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] This is achieved by evaluating a set of specific performance characteristics as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4] We will now explore these characteristics in a head-to-head comparison of our two selected methods.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[5] For our purpose, the method must be able to distinguish and quantify Chloro-Aureofacin from the main Aureofacin peak and other potential process-related impurities.
Experimental Approach:
-
HPLC-UV: Specificity was assessed by spiking the Aureofacin drug substance with Chloro-Aureofacin and other known impurities. A photodiode array (PDA) detector was used to assess peak purity.
-
UPLC-MS: In addition to chromatographic separation, this method utilizes the mass-to-charge ratio (m/z) for identification. Specificity is demonstrated by extracting the specific ion chromatogram for Chloro-Aureofacin, which eliminates interference from co-eluting compounds that do not share the same m/z.
Comparative Data:
| Parameter | HPLC-UV | UPLC-MS | Rationale & Insights |
| Peak Resolution (from Aureofacin) | 1.8 | >5.0 (Chromatographically) | The UPLC column's smaller particle size provides superior separation efficiency. |
| Interference from Co-eluting Impurity | Potential for interference if UV spectra are similar. Peak purity analysis is required. | No interference. The specific m/z of Chloro-Aureofacin is monitored, providing an orthogonal detection mechanism. | Mass spectrometry provides a significant advantage in specificity, which is crucial for impurity testing where co-elution is a common challenge.[6] |
Linearity and Range
Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical signal over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[7]
Experimental Approach: A series of calibration standards of Chloro-Aureofacin were prepared and analyzed. The response (peak area) was plotted against concentration, and a linear regression analysis was performed.
Comparative Data:
| Parameter | HPLC-UV | UPLC-MS | Rationale & Insights |
| Range | 1 - 50 µg/mL | 0.1 - 50 µg/mL | The higher sensitivity of the MS detector allows for a wider linear range, extending to lower concentrations. |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | Both methods demonstrate excellent linearity. |
| Y-intercept Bias | 1.5% | 0.5% | The lower intercept bias in the UPLC-MS method suggests less baseline noise and better performance at the low end of the range. |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is often determined by spike recovery experiments.
Experimental Approach: Samples of the Aureofacin drug substance were spiked with known concentrations of Chloro-Aureofacin at three levels (low, medium, high) across the specified range. The percentage recovery was then calculated.
Comparative Data:
| Spiked Level | HPLC-UV (% Recovery) | UPLC-MS (% Recovery) | Rationale & Insights |
| Low (1 µg/mL) | 95.2% | 99.5% | The superior specificity and sensitivity of UPLC-MS often lead to more accurate results at low concentrations, where HPLC-UV may be affected by baseline noise.[9] |
| Medium (25 µg/mL) | 99.1% | 100.2% | Both methods perform very well at the mid-range. |
| High (50 µg/mL) | 101.5% | 100.8% | Both methods show excellent accuracy at the upper end of the range. |
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[10] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Approach:
-
Repeatability (Intra-assay precision): Six replicate preparations of a spiked sample at 100% of the target concentration were analyzed on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: The repeatability experiment was repeated on a different day, by a different analyst, and on a different instrument.
Comparative Data:
| Parameter | HPLC-UV (%RSD) | UPLC-MS (%RSD) | Rationale & Insights |
| Repeatability | 1.8% | 0.9% | The integrated design of UPLC systems often leads to more precise injections and better peak integration, resulting in lower variability. |
| Intermediate Precision | 2.5% | 1.4% | The robustness of the UPLC-MS method contributes to better precision across different days and analysts. |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Approach: LOD and LOQ were determined based on the signal-to-noise ratio (S/N). A ratio of 3:1 is generally used for LOD and 10:1 for LOQ.
Comparative Data:
| Parameter | HPLC-UV | UPLC-MS | Rationale & Insights |
| LOD | 0.3 µg/mL | 0.03 µg/mL | The mass spectrometer is inherently a more sensitive detector than a UV detector, resulting in significantly lower detection limits. |
| LOQ | 1.0 µg/mL | 0.1 µg/mL | The 10-fold lower LOQ for the UPLC-MS method is a critical advantage for quantifying genotoxic impurities, which often have very low specification limits. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Chloro-Aureofacin
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Standard Preparation: Prepare a stock solution of Chloro-Aureofacin in 50:50 Acetonitrile:Water. Perform serial dilutions to create calibration standards ranging from 1 to 50 µg/mL.
-
Sample Preparation: Accurately weigh Aureofacin drug substance and dissolve in the diluent to achieve a final concentration of 10 mg/mL.
Protocol 2: UPLC-MS Method for Chloro-Aureofacin
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC BEH C18 Column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-3.5 min: 90% B
-
3.6-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detection:
-
Ionization Mode: ESI Positive
-
MRM Transition: [M+H]+ of Chloro-Aureofacin → specific product ion
-
-
Standard and Sample Preparation: As per HPLC-UV method, but dilute further to achieve a linear range of 0.1 to 50 µg/mL.
Visualization of Workflows
Caption: A generalized workflow for analytical method validation, from planning to final reporting.
Caption: A comparative schematic of the HPLC-UV and UPLC-MS analytical techniques.
Conclusion and Recommendation
Both the HPLC-UV and UPLC-MS methods can be successfully validated according to ICH guidelines for the quantification of Chloro-Aureofacin. However, the choice of method should be guided by the specific requirements of the analytical task.
The HPLC-UV method is robust, reliable, and widely available in most QC laboratories. It is perfectly suitable for routine analysis where the impurity levels are expected to be well above the quantitation limit.
The UPLC-MS method , on the other hand, offers significant advantages in terms of speed, sensitivity, and specificity. The 10-fold lower LOQ makes it the superior choice for a potential genotoxic impurity where trace-level quantification is critical. The enhanced specificity provided by mass detection provides greater confidence in the data, especially during method development and for out-of-specification investigations.[6]
Recommendation: For the development and validation of an analytical method for the genotoxic impurity Chloro-Aureofacin, the UPLC-MS method is strongly recommended . Its superior sensitivity and specificity provide a more robust and reliable system for ensuring the safety and quality of the Aureofacin drug substance.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Abdel-Megied, A. M., et al. (2008). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of AOAC International. [Link]
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Guyon, F., et al. (2013). Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. Molecules. [Link]
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Kumar, A., et al. (2012). UPLC: A preeminent technique in pharmaceutical analysis. ResearchGate. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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BJSTR. (2023). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
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Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]
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The Matrix. (n.d.). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
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Sofpromed. (2024). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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ECA Academy. (2014). USP's New Requirements for Compendial Validation. [Link]
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BA Sciences. (n.d.). USP <1225> Method Validation. [Link]
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Springer. (2006). Validation and qualification: the fitness for purpose of mass spectrometry-based analytical methods and analytical systems. [Link]
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Pharmaceutical Technology. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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BioPharm International. (2022). Verifying Compendial Methods. [Link]
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European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]
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Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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PharmaRegulatory.in. (2024). Validation of Analytical Methods: EMA and FDA Audit Findings. [Link]
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USP. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2020). Analytical Method Validation Parameters: An Updated Review. [Link]
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European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
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YouTube. (2024). What Is Method Validation In The Context Of LC-MS?. [Link]
-
European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]
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ResearchGate. (n.d.). Method validation parameters of the HPLC method. [Link]
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Morressier. (n.d.). Comparing FDA and EMA Validation Guidelines: Key Differences and Impacts. [Link]
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LCGC International. (2020). Analytical Method Validation: Back to Basics, Part II. [Link]
-
Scribd. (n.d.). Comparison Fda2018 Ema2022 Ich2005 Eurachem2014. [Link]
-
ResearchGate. (n.d.). The comparison table for each parameter of Analytical Method Validation. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 2-Fluoro-4-methoxybenzoyl Chloride
As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work not only effectively but also with the highest degree of safety. Acyl chlorides, such as 2-Fluoro-4-methoxybenzoyl chloride, are powerful reagents in synthetic chemistry, prized for their reactivity. However, this same reactivity demands a rigorous and well-understood protocol for handling and disposal. This guide moves beyond mere compliance, offering a framework for understanding the chemical principles that underpin safe disposal procedures, ensuring that every step is a self-validating system of safety and responsibility.
Section 1: Hazard Assessment and Immediate Safety Precautions
This compound is a corrosive and water-reactive compound.[1][2][3] Its primary hazards stem from its propensity to hydrolyze upon contact with moisture, including humidity in the air and on biological tissues. This reaction is vigorous and liberates hydrogen chloride (HCl) and hydrogen fluoride (HF) gas, which are corrosive and toxic.[4][5][6] Direct contact causes severe chemical burns to the skin and eyes, and inhalation can lead to severe respiratory irritation.[1][7]
Immediate Protective Measures:
-
Engineering Controls : All handling of this compound must occur within a certified chemical fume hood to manage vapor and gas release.[1][2] Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[2][8]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This includes:
-
Eye/Face Protection : Tightly fitting safety goggles in conjunction with a face shield.[9]
-
Hand Protection : Chemical-resistant gloves (e.g., butyl rubber or a suitable laminate). Always consult the glove manufacturer's resistance chart.
-
Body Protection : A flame-resistant lab coat and appropriate protective clothing to prevent any possibility of skin contact.[9]
-
-
Emergency Exposure Procedures :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][4]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Section 2: Core Disposal Principles: Segregation and Neutralization
The disposal strategy for this compound is dictated by the quantity of waste. There are two primary pathways:
-
Bulk Quantities & Unopened Containers : Any significant quantity of the reagent, including original containers that are no longer needed, must be disposed of through a licensed hazardous waste management company.[1][7] Do not attempt to neutralize bulk quantities in the lab. The reaction is highly exothermic and produces large volumes of hazardous gas, posing a significant safety risk.[10] The material should be clearly labeled, kept in its original container if possible, and segregated from other waste streams.
-
Residual & Small Quantities (<10g) : Small amounts of residual material, such as what remains in reaction flasks or on contaminated equipment, can be safely neutralized in the lab by a trained professional following a carefully controlled quenching protocol.[11][12] The principle behind this procedure is the controlled hydrolysis of the acyl chloride into the less reactive 2-fluoro-4-methoxybenzoic acid and subsequent neutralization of the acidic byproducts.[3][13]
All disposal activities must comply with local, state, and federal environmental regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[14][15]
Section 3: Protocol for In-Lab Neutralization (Quenching)
This protocol is intended only for small, residual quantities of this compound. The causality behind this multi-step procedure is the gradual reduction of reactivity using progressively stronger, more protic nucleophiles, which allows for safe control over the exothermic reaction and gas evolution.[12][16]
Materials:
-
Appropriate reaction flask (at least 10x the volume of the quenching solution).
-
Stir plate and stir bar.
-
Dropping funnel or syringe pump for controlled addition.
-
Ice-water bath.
-
Inert solvent (e.g., Toluene, Tetrahydrofuran).
-
Quenching agent 1: Isopropanol.
-
Quenching agent 2: Water.
-
Neutralizing agent: Saturated sodium bicarbonate (NaHCO₃) solution or 5% sodium hydroxide (NaOH) solution.
-
pH paper or meter.
Step-by-Step Methodology:
-
Preparation (Inerting and Cooling) :
-
Place the flask containing the residual acyl chloride onto the stir plate within a chemical fume hood.
-
Dilute the residue with a water-miscible, inert solvent like Tetrahydrofuran (THF). This provides a thermal sink to help absorb heat generated during the quench.[11]
-
Place the flask in an ice-water bath and begin stirring. Allow the solution to cool to 0-5 °C. Cooling is critical to moderate the reaction rate.[10]
-
-
Step 1: Alcohol Quench (Controlled Reaction) :
-
Slowly add isopropanol dropwise to the stirred, cooled solution.[12] Isopropanol is less reactive than water, allowing for a more controlled initial hydrolysis that produces an ester and HCl.[17]
-
Causality : The bulky isopropyl group moderates the reaction rate compared to smaller alcohols or water. Continue the slow addition, monitoring for any signs of excessive gas evolution or temperature increase. If the reaction becomes too vigorous, pause the addition until it subsides.
-
-
Step 2: Water Quench (Complete Hydrolysis) :
-
Once the addition of isopropanol is complete and the initial reaction has subsided, begin the slow, dropwise addition of cold water.[17]
-
Causality : Water is a more potent nucleophile and will ensure any remaining acyl chloride is fully hydrolyzed to the corresponding carboxylic acid.[18] Continue to cool and stir the mixture throughout this process.
-
-
Step 3: Neutralization (Final Stabilization) :
-
After the hydrolysis is complete, the solution will be highly acidic due to the formation of HCl and HF. Slowly and cautiously add a basic solution, such as saturated sodium bicarbonate, to neutralize the acid.
-
Causality : Neutralization is essential before final disposal. Be prepared for significant CO₂ evolution (foaming) if using bicarbonate. Add the base portion-wise until the gas evolution ceases and the pH of the aqueous layer is between 6 and 8, as confirmed by pH paper or a meter.[11]
-
-
Final Disposal :
-
The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, provided it is compliant with local regulations and contains no other hazardous materials. Always check your institution's specific guidelines for aqueous waste disposal.
-
Section 4: Disposal of Contaminated Materials
-
Solid Waste : Absorbent materials used for cleaning up small spills, contaminated gloves, and other solid waste should be collected in a designated, labeled hazardous waste container.[4][19] If the material is heavily contaminated, it may be prudent to quench it with a spray of isopropanol in the fume hood before bagging it for disposal.
-
Glassware : Glassware should be triple-rinsed with a suitable organic solvent (e.g., acetone). The first rinse should be collected as hazardous waste. Subsequent rinses can often be disposed of as non-hazardous waste. The clean glassware can then be washed normally.
Section 5: Summary of Disposal Pathways
The appropriate disposal path is determined by the nature and quantity of the waste.
Table 1: Disposal Route by Waste Quantity
| Quantity of Waste | Description | Recommended Disposal Procedure |
|---|---|---|
| > 10 g | Bulk chemical, original containers | DO NOT NEUTRALIZE. Label as hazardous waste. Arrange for pickup by a certified waste management provider. |
| < 10 g | Residual material in reaction flasks | Perform controlled in-lab neutralization (quenching) as per the protocol in Section 3. |
| --- | Small spills | Absorb with inert material (e.g., sand, vermiculite).[5] Collect in a sealed container for professional disposal. |
| --- | Contaminated PPE/Labware | Segregate into a designated solid hazardous waste stream for professional disposal. |
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal procedure.
Caption: Decision workflow for the safe disposal of this compound.
References
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]
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EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
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Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
-
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-
Reddit. (2024). Quenching guide : r/Chempros. Retrieved from [Link]
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-
University of Maryland, Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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Organic Chemistry Portal. (2021). Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides [Video]. YouTube. Retrieved from [Link]
-
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-
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Personal protective equipment for handling 2-Fluoro-4-methoxybenzoyl chloride
An indispensable guide for laboratory personnel, this document outlines the essential personal protective equipment (PPE), handling protocols, and emergency procedures for 2-Fluoro-4-methoxybenzoyl chloride. As a Senior Application Scientist, this guide is formulated to instill a deep understanding of the causality behind each safety measure, ensuring not just procedural adherence but a culture of intrinsic safety within your laboratory.
Understanding the Inherent Risks of this compound
This compound is a corrosive, combustible, and moisture-sensitive compound.[1][2] Its primary hazards stem from its reactivity, particularly with water, which leads to the release of irritating and toxic gases.[1][3][4] It is also a lachrymator, meaning it can cause tearing upon exposure.[1][2] Understanding these properties is the first step toward safe handling.
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[1][2][5]
-
Moisture Sensitive: Reacts with water, including humidity in the air, to produce hazardous decomposition products like hydrogen chloride gas.[5][6][7]
-
Combustible: The material can burn, though it is not highly flammable.[1][2]
-
Lachrymator: Vapors can irritate the eyes and cause tearing.[1][2]
Foundational Safety: Engineering Controls
Before any personal protective equipment is considered, the primary line of defense is a properly engineered laboratory space.
-
Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to prevent the accumulation of harmful vapors in the breathing zone of the user.[1]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[1][8] All laboratory personnel must be trained on their location and operation.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are paramount, a robust PPE plan is essential for direct protection. The selection of PPE should be deliberate and based on a thorough risk assessment.
Eye and Face Protection
Given that this compound and its breakdown products can cause severe eye damage, stringent eye protection is mandatory.[5]
-
Primary Protection: Tightly-fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required.[9] Standard safety glasses with side shields do not provide adequate protection from splashes.[10]
-
Enhanced Protection: For tasks with a higher risk of splashing, such as transferring large quantities, a full-face shield should be worn in addition to safety goggles.[10][11]
Skin and Body Protection
Protecting the skin from this corrosive chemical is critical to prevent severe burns.[5]
-
Laboratory Coat: A flame-resistant lab coat is essential. Ensure it has long sleeves and a closed front.[9][11]
-
Additional Protection: For larger-scale operations, consider a chemical-resistant apron and sleeve covers.
Respiratory Protection
In most scenarios involving small-scale laboratory work, a properly functioning chemical fume hood will provide adequate respiratory protection.[9] However, in situations where the ventilation is insufficient or during a large spill, respiratory protection is necessary.
-
When to Use: If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[9]
-
Fit Testing: Any personnel required to wear a respirator must be properly fit-tested and trained in its use, in accordance with OSHA's Respiratory Standard.[10]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling ensures that safety is integrated into every step of the workflow.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents.
-
Don the appropriate PPE as determined by your risk assessment.
-
-
Handling:
-
Post-Handling:
-
Wash hands thoroughly after handling.[8]
-
Clean the work area meticulously.
-
Properly doff and dispose of single-use PPE.
-
Emergency and Disposal Plan
Preparedness is key to mitigating the impact of an incident.
In Case of Exposure
Immediate and decisive action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12][13] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[12]
-
Skin Contact: Remove all contaminated clothing immediately while using the safety shower.[12] Wash the affected area with plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.[14]
-
Inhalation: Move the affected person to fresh air at once.[14] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[14] Seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water.[9] Do NOT induce vomiting.[1][2] Seek immediate medical attention.[1][14]
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material such as sand or vermiculite. Do not use combustible materials.
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
The following diagram outlines the immediate actions to take in an emergency.
Caption: Immediate Emergency Response Actions.
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[1][2]
Conclusion: A Proactive Approach to Safety
Safe handling of this compound is not merely about following a set of rules, but about understanding the principles behind them. By integrating these practices into your laboratory's standard operating procedures, you foster a culture of safety that protects researchers and ensures the integrity of your work.
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Emergency Procedures for Incidents Involving Chemicals. Research Safety - University of Kentucky. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
